B1575211 AIM2

AIM2

Cat. No.: B1575211
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Absent in Melanoma 2 (AIM2) is a critical cytoplasmic sensor of double-stranded DNA (dsDNA) and a member of the PYHIN protein family . Upon detecting pathogenic or host-derived dsDNA, this compound oligomerizes to form a multi-protein complex known as the inflammasome . This complex recruits the adapter protein ASC and procaspase-1, leading to the activation of caspase-1 . Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and cleaves gasdermin D (GSDMD) to induce pyroptosis, a highly inflammatory form of programmed cell death . The this compound inflammasome is a pivotal player in host defense, connecting innate and adaptive immunity. Its role is complex and has been implicated in the pathogenesis of a wide spectrum of diseases, making it a significant research target . Key research areas include: • Cancer : this compound exhibits a dual role, acting as both a tumor suppressor and a tumor promoter depending on the context. It can inhibit tumorigenesis by promoting pyroptosis and stimulating anti-tumor immunity, but can also contribute to a pro-tumorigenic microenvironment by enhancing inflammation and angiogenesis . • Autoimmune & Inflammatory Diseases : this compound drives pathology in conditions like rheumatoid arthritis, psoriasis, and lupus by responding to self-DNA and promoting chronic inflammation . • Neurological Disorders : Research links this compound inflammasome activation to neurodegenerative diseases, vascular dementia (VaD), and ischemic stroke, where it contributes to neuroinflammation and neuronal cell death . • Infection & Sterile Inflammation : this compound is activated by cytosolic dsDNA from various pathogens (e.g., DNA viruses, bacteria) and in response to cellular damage or mitochondrial stress (e.g., via mtDNA release), playing a key role in sterile inflammatory conditions . Our portfolio includes highly specific and validated research reagents, such as recombinant proteins, antibodies, and assay kits, designed to support the investigation of this compound's functions. These tools are essential for elucidating the mechanisms of this compound inflammasome assembly, its crosstalk with other cell death pathways like apoptosis and necroptosis (PANoptosis), and for exploring its potential as a therapeutic target . Product Use Statement : This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

sequence

RSDSGQQARY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Foundational & Exploratory

The Role of AIM2 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Absent in Melanoma 2 (AIM2) is a critical cytosolic sensor of double-stranded DNA (dsDNA), playing a pivotal role in the innate immune system's defense against microbial pathogens and its response to cellular damage.[1][2] Upon recognition of cytosolic dsDNA from bacterial, viral, or host origins, this compound triggers the assembly of a multi-protein complex known as the this compound inflammasome.[3][4][5] This activation cascade culminates in the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a lytic form of programmed cell death termed pyroptosis.[1][6][7] Dysregulation of the this compound inflammasome is implicated in a range of inflammatory and autoimmune diseases.[1][2][8] This technical guide provides an in-depth overview of the function of this compound in innate immunity, detailing its signaling pathways, key experimental methodologies for its study, and quantitative data from seminal research.

This compound Structure and Ligand Recognition

This compound is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins.[9][10] It is structurally organized into two key domains:

  • N-terminal Pyrin Domain (PYD): This domain is crucial for downstream signaling, mediating homotypic protein-protein interactions with the adaptor protein ASC (Apoptosis-associated Speck-like protein containing a CARD).[1][3][11]

  • C-terminal HIN-200 Domain: This domain is responsible for recognizing and binding to dsDNA in a sequence-independent manner.[1][9] The interaction is primarily electrostatic, with positively charged residues on the HIN-200 domain interacting with the phosphate (B84403) backbone of the dsDNA.[1][11] this compound preferentially binds to dsDNA molecules that are at least 80 base pairs in length.[1]

The this compound Inflammasome Signaling Pathway

The activation of the this compound inflammasome is a tightly regulated process that proceeds through a series of molecular interactions, leading to a potent inflammatory response.

Canonical Activation Pathway

The canonical pathway is initiated by the presence of dsDNA in the cytoplasm, which can originate from various sources including invading pathogens or damaged host cells.[3][12]

  • DNA Sensing and Oligomerization: The HIN-200 domain of this compound directly binds to cytosolic dsDNA.[1][11] This binding event induces a conformational change in this compound, leading to its oligomerization along the DNA strand.[13]

  • ASC Recruitment and Speck Formation: The exposed PYD domains of the oligomerized this compound molecules recruit the adaptor protein ASC through PYD-PYD interactions.[1][3] ASC then undergoes its own oligomerization, forming a large, filamentous structure known as the "ASC speck".[10][14] This speck serves as a signaling platform for the next step in the cascade.

  • Caspase-1 Activation: The CARD (caspase activation and recruitment domain) of the oligomerized ASC recruits pro-caspase-1.[1][6] The proximity of multiple pro-caspase-1 molecules within the ASC speck facilitates their auto-cleavage and activation into the active caspase-1 enzyme.[6]

  • Cytokine Maturation and Pyroptosis: Active caspase-1 has two main downstream effects:

    • It cleaves the precursor forms of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms.[1][6]

    • It cleaves Gasdermin D (GSDMD), generating an N-terminal fragment (GSDMD-N).[6] GSDMD-N inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of mature IL-1β and IL-18.[6] This form of inflammatory cell death is known as pyroptosis.[1][7]

AIM2_Signaling_Pathway This compound Inflammasome Signaling Pathway cluster_cytoplasm Cytoplasm dsDNA Cytosolic dsDNA (Bacterial, Viral, or Host) This compound This compound dsDNA->this compound Binds HIN-200 domain AIM2_Oligo This compound Oligomerization This compound->AIM2_Oligo Induces ASC ASC ASC_Speck ASC Speck Formation ASC->ASC_Speck ProCasp1 Pro-Caspase-1 Inflammasome This compound Inflammasome Complex ProCasp1->Inflammasome AIM2_Oligo->ASC Recruits via PYD-PYD interaction AIM2_Oligo->Inflammasome ASC_Speck->ProCasp1 Recruits via CARD-CARD interaction ASC_Speck->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Release Cytokine Release IL1b->Release IL18->Release Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Forms pores in membrane Pyroptosis->Release

Caption: Canonical this compound inflammasome signaling pathway.
Non-Canonical Activation and Regulation

While the canonical pathway is the primary mechanism of this compound activation, other factors can influence this process. For instance, during infection with certain intracellular bacteria like Francisella tularensis, a "non-canonical" pathway involving type I interferons (IFNs) is required.[12][15] Type I IFNs upregulate the expression of guanylate-binding proteins (GBPs), which promote the lysis of bacteria within vacuoles, releasing their DNA into the cytoplasm for this compound sensing.[10][16]

Regulation of the this compound inflammasome is crucial to prevent excessive inflammation. This is achieved through various mechanisms, including the expression of inhibitory proteins like p202 in mice, which contains two HIN domains and can sequester both dsDNA and this compound.[6][9]

Quantitative Analysis of this compound Inflammasome Activation

The functional consequences of this compound inflammasome activation can be quantified by measuring cytokine secretion and cell death. The following tables summarize representative quantitative data from studies investigating the role of this compound.

Table 1: this compound-Dependent Cytokine Secretion in Macrophages

StimulusCell TypeCytokineWild-Type (pg/mL)This compound-deficient (pg/mL)Reference
F. tularensis infectionBone Marrow-Derived Macrophages (BMDMs)IL-1β~1500<100[17]
F. tularensis infectionBone Marrow-Derived Macrophages (BMDMs)IL-18~800<50[17]
Poly(dA:dT) transfectionTHP-1 cellsIL-1β~2500~200[13]
Arsenic TreatmentHaCaT cellsIL-1β~120~40[18]
Arsenic TreatmentHaCaT cellsIL-18~350~100[18]

Table 2: this compound-Mediated Pyroptosis

StimulusCell TypeAssayWild-Type (% Cytotoxicity)This compound-deficient (% Cytotoxicity)Reference
F. tularensis infectionBone Marrow-Derived Macrophages (BMDMs)LDH Release~80%~10%[17]
Poly(dA:dT) transfectionCortical NeuronsLDH Release~40%(Not Tested)[15][19]
High GlucoseHK2 cellsPI Staining (Flow Cytometry)~25%~10%[17]

Experimental Protocols for Studying this compound Function

A variety of experimental techniques are employed to investigate the different stages of this compound inflammasome activation and its downstream consequences.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique is used to demonstrate the physical interaction between this compound, ASC, and pro-caspase-1.

Protocol:

  • Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer.

  • Incubate the cell lysate with an antibody specific to one of the proteins (e.g., anti-AIM2).

  • Add protein A/G-coupled beads to the lysate to capture the antibody-protein complex.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-ASC and anti-caspase-1).

CoIP_Workflow Co-Immunoprecipitation Workflow start Cell Lysate containing protein complexes add_ab Add primary antibody (e.g., anti-AIM2) start->add_ab incubate1 Incubate add_ab->incubate1 add_beads Add Protein A/G beads incubate1->add_beads incubate2 Incubate add_beads->incubate2 wash Wash beads to remove non-specific proteins incubate2->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot (probe for ASC, Caspase-1) elute->analysis

Caption: Workflow for Co-Immunoprecipitation.
ASC Speck Visualization by Fluorescence Microscopy

The formation of the ASC speck is a hallmark of inflammasome activation and can be visualized using fluorescence microscopy.

Protocol:

  • Culture cells (e.g., macrophages) on coverslips.

  • Stimulate the cells with an this compound agonist (e.g., transfect with poly(dA:dT)).

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against ASC.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. ASC specks will appear as bright, punctate structures within the cytoplasm.

ASC_Speck_Visualization ASC Speck Visualization Workflow start Culture cells on coverslips stimulate Stimulate with this compound agonist (e.g., poly(dA:dT)) start->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm primary_ab Incubate with anti-ASC primary antibody fix_perm->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mount Mount on microscope slide secondary_ab->mount visualize Visualize by fluorescence microscopy mount->visualize

Caption: Workflow for ASC Speck Visualization.
Caspase-1 Activity Assay

The enzymatic activity of caspase-1 can be measured using commercially available kits that utilize a fluorescent or colorimetric substrate.

Protocol:

  • Prepare cell lysates or collect cell culture supernatants from stimulated and control cells.

  • Add a specific caspase-1 substrate (e.g., YVAD-pNA or a fluorogenic substrate).

  • Incubate to allow for substrate cleavage by active caspase-1.

  • Measure the resulting colorimetric or fluorescent signal using a plate reader. The signal intensity is proportional to the caspase-1 activity.

Lactate (B86563) Dehydrogenase (LDH) Release Assay for Pyroptosis

Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, including the enzyme lactate dehydrogenase (LDH).

Protocol:

  • Culture cells in a multi-well plate and treat with stimuli to induce pyroptosis.

  • Collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing lactate and NAD+.

  • LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • The NADH produced is then used in a coupled reaction to reduce a tetrazolium salt to a colored formazan (B1609692) product.

  • Measure the absorbance of the formazan product, which is proportional to the amount of LDH released and, therefore, the degree of pyroptosis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive method for quantifying the levels of secreted IL-1β and IL-18 in cell culture supernatants or biological fluids.

Protocol:

  • Coat a multi-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-1β).

  • Add cell culture supernatants or standards to the wells.

  • Wash the plate and add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase).

  • Wash the plate and add a substrate for the enzyme.

  • The enzyme will convert the substrate into a colored product.

  • Measure the absorbance of the colored product, which is proportional to the concentration of the cytokine in the sample.

This compound in Disease

The critical role of this compound in detecting cytosolic DNA means that its dysregulation is associated with a variety of human diseases.

  • Infectious Diseases: this compound is essential for the host defense against a range of DNA viruses and intracellular bacteria.[1][2][12] Mice lacking this compound are highly susceptible to infection with pathogens like Francisella tularensis.[17]

  • Autoimmune and Autoinflammatory Diseases: Aberrant recognition of self-DNA by this compound can lead to chronic inflammation and contribute to the pathogenesis of autoimmune diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][2][8]

  • Cancer: this compound has a dual role in cancer. It can act as a tumor suppressor by inducing pyroptosis in cancer cells.[6][10] However, chronic inflammation driven by the this compound inflammasome can also promote tumor development in some contexts.[10][20]

Conclusion

This compound is a central player in the innate immune response to cytosolic dsDNA. Its activation of the inflammasome pathway triggers a potent inflammatory cascade that is vital for host defense but can also contribute to the pathology of inflammatory diseases. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the intricate functions of this compound and to explore its potential as a therapeutic target for a range of human diseases. The continued study of this compound and its signaling network will undoubtedly yield further insights into the fundamental mechanisms of innate immunity and inflammation.

References

An In-Depth Technical Guide to the AIM2 Inflammasome Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Absent in Melanoma 2 (AIM2) inflammasome, a critical multiprotein complex of the innate immune system. It details the molecular components, activation mechanisms, downstream effector functions, and regulatory networks. Furthermore, this document includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in immunology and therapeutic development.

Introduction to the this compound Inflammasome

The innate immune system employs a range of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1]. Among these, inflammasomes are cytosolic multiprotein complexes that play a central role in orchestrating inflammatory responses[2][3]. The this compound inflammasome is a key platform that specifically recognizes double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of infection by DNA viruses and certain bacteria, or a sign of cellular damage[1][3]. Upon activation, the this compound inflammasome recruits and activates caspase-1, a protease that processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves Gasdermin D (GSDMD) to induce a lytic, pro-inflammatory form of cell death known as pyroptosis[1][4][5].

Core Components of the this compound Inflammasome

The assembly of the this compound inflammasome is dependent on three core protein components that interact through homotypic domain interactions.

  • This compound (Absent in Melanoma 2): The sensor protein that initiates the signaling cascade. This compound is a member of the this compound-like receptor (ALR) family and is composed of two key domains: a C-terminal HIN-200 domain that directly binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner, and an N-terminal Pyrin domain (PYD) that mediates downstream protein-protein interactions[6][7].

  • ASC (Apoptosis-associated Speck-like protein containing a CARD): An essential adaptor protein that bridges the sensor with the effector. ASC is a bipartite protein containing both a PYD and a C-terminal caspase activation and recruitment domain (CARD)[6]. The PYD of ASC interacts with the PYD of activated this compound, while its CARD domain recruits pro-caspase-1[8].

  • Pro-Caspase-1: The inactive zymogen of the effector protease, caspase-1. It contains a CARD domain that facilitates its recruitment to the ASC CARD domain, leading to its proximity-induced dimerization and auto-activation[9][10].

The this compound Signaling Pathway: A Step-by-Step Activation Mechanism

The activation of the this compound inflammasome is a highly ordered process driven by nucleated polymerization, culminating in a robust inflammatory response.

  • Sensing of Cytosolic dsDNA: The pathway is initiated when dsDNA of sufficient length (optimally >200 base pairs) becomes present in the cytoplasm[1]. This DNA can originate from invading bacteria and viruses or from the host itself (e.g., damaged mitochondria or nucleus), which can lead to autoinflammatory conditions[3][6][8].

  • This compound Oligomerization: The HIN-200 domain of multiple this compound proteins binds to a single dsDNA molecule. This binding event induces a conformational change that unmasks the N-terminal PYD domains, facilitating their oligomerization along the DNA backbone[3].

  • ASC Recruitment and Speck Formation: The oligomerized this compound PYD domains serve as a nucleation platform for the recruitment of the adaptor protein ASC via PYD-PYD homotypic interactions[6][11]. This triggers a rapid, prion-like polymerization of ASC into a large, single macromolecular structure known as the "ASC speck"[3][12].

  • Pro-Caspase-1 Recruitment and Activation: The aggregated CARD domains within the ASC speck recruit pro-caspase-1 through CARD-CARD interactions[8]. The high local concentration of pro-caspase-1 molecules facilitates their dimerization and autocatalytic cleavage into its active p20 and p10 subunits, which form the active caspase-1 heterotetramer[1][13].

  • Effector Function Execution: Activated caspase-1 then cleaves its downstream substrates: pro-IL-1β, pro-IL-18, and Gasdermin D, leading to cytokine maturation and pyroptosis[1][4].

AIM2_Signaling_Pathway This compound Inflammasome Signaling Pathway cluster_Cytoplasm Cytoplasm cluster_Downstream Downstream Effector Functions dsDNA Cytosolic dsDNA (Bacterial, Viral, Host) This compound This compound dsDNA->this compound 1. Sensing Oligo_this compound Oligomerized this compound This compound->Oligo_this compound 2. Oligomerization on dsDNA ASC ASC (PYD-CARD) Oligo_this compound->ASC 3. PYD-PYD Interaction ASC_Speck ASC Speck (Polymerized ASC) ASC->ASC_Speck 4. Polymerization Pro_Casp1 Pro-Caspase-1 ASC_Speck->Pro_Casp1 5. CARD-CARD Interaction Active_Casp1 Active Caspase-1 (p20/p10) Pro_Casp1->Active_Casp1 6. Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis Pore Formation in Membrane

Caption: The this compound inflammasome activation cascade, from dsDNA sensing to effector functions.

Regulation of this compound Inflammasome Activity

To prevent excessive or aberrant inflammation from self-DNA, this compound inflammasome activation is tightly controlled through several mechanisms[1].

  • Positive Regulation: Type I interferons (IFNs), often produced in response to cytosolic DNA via the cGAS-STING pathway, play a crucial role in promoting this compound signaling. IFN signaling upregulates the expression of this compound itself, which is present at low basal levels[1]. Additionally, IFN-inducible proteins like guanylate-binding proteins (GBPs) can lyse cytosolic bacteria, increasing the availability of microbial DNA for this compound sensing[1].

  • Negative Regulation: Several proteins can inhibit this compound activation. In mice, the protein p202, which contains two HIN domains but lacks a PYD, can competitively bind to both dsDNA and this compound, preventing the formation of a functional inflammasome complex[6][14]. Autophagy is another key regulatory process that can sequester and degrade inflammasome components or remove sources of endogenous dsDNA, such as damaged mitochondria, to dampen activation[1].

  • Crosstalk with cGAS-STING Pathway: The this compound and cGAS-STING pathways are both activated by cytosolic dsDNA but have a mutually inhibitory relationship. This compound-activated caspase-1 and GSDMD can inhibit the cGAS-STING pathway, thereby suppressing type I IFN responses[1]. This negative feedback prevents over-amplification of the inflammatory signal.

AIM2_Regulation Regulation of this compound and cGAS-STING Pathways dsDNA Cytosolic dsDNA AIM2_Inflammasome This compound Inflammasome Activation dsDNA->AIM2_Inflammasome cGAS_STING cGAS-STING Activation dsDNA->cGAS_STING Casp1_GSDMD Caspase-1 / GSDMD AIM2_Inflammasome->Casp1_GSDMD leads to Type1_IFN Type I Interferons (IFN-α/β) cGAS_STING->Type1_IFN produces Casp1_GSDMD->cGAS_STING Inhibits Type1_IFN->AIM2_Inflammasome Upregulates this compound p202 p202 (mouse) p202->AIM2_Inflammasome Inhibits

Caption: Crosstalk and regulation between the this compound and cGAS-STING dsDNA sensing pathways.

Quantitative Data on this compound Inflammasome Activation

The activation of the this compound inflammasome results in quantifiable outputs. The precise values can vary significantly based on cell type, stimulus concentration, and time point. The table below summarizes representative data from published studies.

Assay TypeCell TypeStimulusResultReference
ASC Speck Formation Human THP-1 MacrophagesTransfected poly(dA:dT)~5% of cells form ASC specks after 6 hours.[15]
ASC Speck Formation Human THP-1 MacrophagesNelfinavir (NFR)~1.5% of cells form ASC specks after 6 hours.[15]
IL-1β Release Mouse BMDMsNelfinavir (NFR, 20 µM)~1500 pg/mL IL-1β released.[15]
IL-1β Release Human THP-1 MacrophagesNelfinavir (NFR, 20 µM)~250 pg/mL IL-1β released.[15]
IL-1β Release Mouse BMDMspoly(dA:dT) + LPSDose-dependent increase in IL-1β release.[16]
Cell Death (Pyroptosis) Mouse BMDMspoly(dA:dT) + LPSDose-dependent increase in LDH release.[16]

Experimental Protocols for Studying this compound Inflammasome

Accurate assessment of this compound inflammasome activation requires robust experimental methodologies. Below are detailed protocols for key assays.

ASC Speck Formation by Immunofluorescence

This method visualizes the hallmark of inflammasome activation: the polymerization of the adaptor protein ASC into a single large speck within the cell[12][17].

Protocol:

  • Cell Seeding: Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Priming (Optional but Recommended): For robust cytokine analysis, prime cells with Lipopolysaccharide (LPS) (e.g., 200-500 ng/mL) for 3-4 hours to upregulate pro-IL-1β expression[18].

  • Stimulation: Transfect cells with a dsDNA analog like poly(dA:dT) using a suitable transfection reagent (e.g., Lipofectamine 2000) for 4-6 hours to activate the this compound inflammasome[19]. Include unstimulated and vehicle-only controls.

  • Fixation: Wash cells gently with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cell membrane with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 2% goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate cells with a primary antibody specific for ASC overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI can be included.

  • Mounting and Imaging: Wash cells three times, mount the coverslips onto microscope slides, and image using a confocal or fluorescence microscope. Identify cells containing a single, bright, perinuclear fluorescent aggregate (the ASC speck).

ASC_Speck_Workflow Workflow: ASC Speck Detection by Immunofluorescence cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Analysis seed 1. Seed Cells on Coverslips prime 2. Prime with LPS (Optional) seed->prime stimulate 3. Stimulate with cytosolic dsDNA prime->stimulate fix 4. Fix with PFA stimulate->fix perm 5. Permeabilize (Triton X-100) fix->perm block 6. Block perm->block primary_ab 7. Incubate with anti-ASC Antibody block->primary_ab secondary_ab 8. Incubate with Fluorescent Secondary Ab + DAPI primary_ab->secondary_ab mount 9. Mount Coverslips secondary_ab->mount image 10. Image with Confocal Microscope mount->image analyze 11. Quantify Cells with ASC Specks image->analyze

Caption: Experimental workflow for the detection of ASC specks by immunofluorescence microscopy.

Caspase-1 Activation by Western Blot

This assay detects the cleavage of pro-caspase-1 (p45) into its active catalytic subunit (p20 or p10), a direct indicator of inflammasome activation[13][20].

Protocol:

  • Cell Culture and Stimulation: Culture and stimulate cells (e.g., 1-2 x 10^6 macrophages per well in a 6-well plate) as described in the ASC speck protocol.

  • Sample Collection: After stimulation, carefully collect the cell culture supernatant into a fresh tube. Lyse the remaining adherent cells directly in the well with lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Supernatant Protein Precipitation: Since secreted active caspase-1 is dilute in the supernatant, it must be concentrated. A common method is trichloroacetic acid (TCA) precipitation[20]. Add an equal volume of 20% TCA to the supernatant, incubate on ice for 30 minutes, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Wash the resulting pellet with cold acetone.

  • Protein Quantification: Quantify the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation for SDS-PAGE: Resuspend the precipitated supernatant pellet and an equal amount of protein from the cell lysates (e.g., 20-30 µg) in Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel (e.g., 12-15%). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody that detects the cleaved p20 or p10 subunit of caspase-1 overnight at 4°C[21].

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band at ~20 kDa in the supernatant is a strong indicator of inflammasome activation. Pro-caspase-1 (~45 kDa) will be visible in the cell lysates.

IL-1β and IL-18 Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of mature IL-1β and IL-18 secreted into the cell culture supernatant[22][23][24].

Protocol:

  • Sample Collection: Following cell priming and stimulation, collect the cell culture supernatant. It is crucial to centrifuge the supernatant (e.g., at 300 x g for 10 minutes) to pellet any cells or debris, as intracellular pro-IL-1β from dead cells can confound results[25].

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercially available kit (e.g., from Thermo Fisher, R&D Systems, or arigo Biolaboratories)[22][24]. The general steps are:

    • Add standards and samples to the antibody-coated microplate wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash, then add a streptavidin-HRP conjugate.

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of IL-1β or IL-18 in the samples by plotting a standard curve using the provided recombinant cytokine standards. Results are typically expressed in pg/mL or ng/mL.

References

The Role of AIM2 in Viral and Bacterial Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the AIM2 (Absent in Melanoma 2) protein, a cytosolic sensor that detects double-stranded DNA (dsDNA) from both viral and bacterial sources.[1][2][3] Upon sensing foreign DNA, this compound triggers the assembly of a multi-protein complex known as the this compound inflammasome. This activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death called pyroptosis.[4][5] This guide provides an in-depth technical overview of the role of this compound in viral and bacterial infections, detailing its signaling pathways, key experimental methodologies, and quantitative data from relevant studies.

This compound Structure and Mechanism of Action

This compound is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins. It is composed of two key domains: a C-terminal HIN-200 domain that is responsible for binding to dsDNA and an N-terminal pyrin domain (PYD) that mediates protein-protein interactions.[6][7] In its inactive state, this compound is thought to exist in an autoinhibited conformation. The binding of dsDNA to the HIN-200 domain induces a conformational change, exposing the PYD domain.[7] This allows for the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which also contains a PYD domain.[6] The interaction between the PYD domains of this compound and ASC initiates the oligomerization of ASC into a large, filamentous structure known as the "ASC speck".[8][9] The CARD (caspase activation and recruitment domain) of the assembled ASC then recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[6][10]

This compound Signaling Pathway

The activation of the this compound inflammasome initiates a downstream signaling cascade with significant immunological consequences. Activated caspase-1 is a cysteine protease with two primary functions in this pathway. Firstly, it cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature and biologically active forms.[4] These cytokines are then released from the cell, where they play crucial roles in orchestrating the inflammatory response and recruiting other immune cells to the site of infection. Secondly, activated caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, a process known as pyroptosis.[6] This inflammatory form of cell death serves to eliminate infected cells and further amplify the inflammatory signal.

AIM2_Signaling_Pathway cluster_cytosol Cytosol dsDNA Bacterial/Viral dsDNA This compound This compound dsDNA->this compound Binds to HIN-200 domain ASC ASC This compound->ASC PYD-PYD interaction ProCasp1 Pro-Caspase-1 ASC->ProCasp1 CARD-CARD interaction (ASC Speck Formation) Casp1 Active Caspase-1 ProCasp1->Casp1 Auto-cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation

Caption: this compound signaling pathway upon cytosolic dsDNA recognition.

Role of this compound in Bacterial Infection

The role of this compound in bacterial defense is well-established, particularly against intracellular bacteria that release their DNA into the host cell cytosol.

Francisella tularensis

Francisella tularensis, the causative agent of tularemia, is a facultative intracellular bacterium that can escape the phagosome and replicate in the cytoplasm of macrophages.[4] Studies using this compound-deficient (this compound-/-) mice have demonstrated the critical role of this compound in controlling F. tularensis infection. This compound-/- mice exhibit significantly increased susceptibility to infection, with higher mortality rates and greater bacterial burdens in organs such as the liver and spleen compared to wild-type mice.[2][3][4][8] This increased susceptibility is attributed to the impaired activation of the this compound inflammasome, leading to reduced production of IL-1β and IL-18 and a failure to induce pyroptosis in infected macrophages.[2][3][4]

ParameterWild-Type (this compound+/+) MiceThis compound-Deficient (this compound-/-) MiceReference
Survival Rate (Day 5 post-infection) ~67%0%[8]
Bacterial Burden (CFU/organ) 48h post-infection (Liver) ~1 x 10^4~1 x 10^7[8]
Bacterial Burden (CFU/organ) 48h post-infection (Spleen) ~1 x 10^5~1 x 10^8[8]
Serum IL-18 (pg/mL) 24h post-infection ~1000<100[8]
IL-1β Secretion from infected BMDMs (pg/mL) >500<50[5]

Role of this compound in Viral Infection

This compound also plays a significant role in the host defense against DNA viruses. By detecting viral DNA in the cytoplasm, this compound initiates an inflammatory response that can help to control viral replication and spread.

Cytomegalovirus (CMV)

Murine cytomegalovirus (MCMV) infection models have been instrumental in elucidating the role of this compound in antiviral immunity. In vitro studies have shown that MCMV infection of macrophages leads to this compound-dependent activation of caspase-1 and the release of IL-1β and IL-18.[11] In vivo studies using this compound-/- mice have revealed that this compound is crucial for controlling MCMV replication, particularly in the early stages of infection. This compound-/- mice show increased viral titers in organs like the spleen and liver compared to wild-type mice.[11] The protective role of this compound against MCMV is, at least in part, mediated by the production of IL-18, which promotes the production of interferon-gamma (IFN-γ) by natural killer (NK) cells.[11]

ParameterWild-Type MiceThis compound-Deficient (this compound-/-) MiceReference
Serum IL-18 (pg/mL) 36h post-MCMV infection ~150~25[11]
Spleen Viral Titer (PFU/spleen) 36h post-MCMV infection ~1 x 10^4~1 x 10^6[11]
IL-1β in supernatant of infected BMDMs (pg/mL) ~400<50[11]

Key Experimental Methodologies

Studying the this compound inflammasome requires a combination of cellular and molecular techniques to assess its activation and downstream effects.

ASC Speck Visualization by Immunofluorescence

This method allows for the direct visualization of this compound inflammasome activation by detecting the formation of ASC specks.

Protocol:

  • Seed bone marrow-derived macrophages (BMDMs) on glass coverslips in a 24-well plate.

  • Infect cells with the pathogen of interest (e.g., F. tularensis) or transfect with dsDNA.

  • At the desired time point, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against ASC.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. The formation of a single, large, perinuclear aggregate of ASC per cell indicates inflammasome activation.[8][9]

ASC_Speck_Workflow cluster_workflow ASC Speck Visualization Workflow A Seed BMDMs on Coverslips B Infect/Transfect with dsDNA A->B C Fix and Permeabilize Cells B->C D Block and Incubate with Primary Anti-ASC Antibody C->D E Incubate with Fluorescent Secondary Antibody D->E F Counterstain Nuclei (DAPI) E->F G Visualize by Microscopy F->G H Quantify Speck-Positive Cells G->H

Caption: Experimental workflow for ASC speck visualization.

Quantification of Cytokine Release by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the amount of secreted IL-1β and IL-18 in cell culture supernatants or serum.

Protocol:

  • Collect cell culture supernatants from infected or stimulated cells, or collect serum from infected animals.

  • Use a commercially available ELISA kit for IL-1β or IL-18, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.

  • Add samples and standards to the wells and incubate.

  • Wash and add a biotinylated detection antibody.

  • Wash and add streptavidin-horseradish peroxidase (HRP).

  • Wash and add a chromogenic substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration based on the standard curve.

Assessment of Pyroptosis by LDH Release Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of pyroptosis.

Protocol:

  • Infect or stimulate cells in a 96-well plate.

  • At the desired time point, centrifuge the plate to pellet any detached cells.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • The enzymatic reaction results in the formation of a colored formazan (B1609692) product.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of LDH release relative to a positive control of fully lysed cells.[1][12][13]

Detection of Caspase-1 Cleavage by Western Blot

This technique is used to detect the activation of caspase-1 by identifying its cleaved subunits.

Protocol:

  • Lyse infected or stimulated cells in a suitable lysis buffer.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the cleaved form of caspase-1 (e.g., the p20 or p10 subunit).

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate. The presence of the cleaved caspase-1 subunits indicates inflammasome activation.[11][14]

Conclusion

This compound is a pivotal sensor in the innate immune response to both bacterial and viral pathogens. Its ability to recognize cytosolic dsDNA and trigger the inflammasome cascade leading to cytokine production and pyroptosis is essential for mounting an effective host defense. Understanding the intricacies of the this compound signaling pathway and the methodologies used to study it is crucial for researchers and drug development professionals seeking to modulate this pathway for therapeutic purposes. The development of novel therapeutics targeting the this compound inflammasome holds promise for the treatment of infectious diseases and inflammatory disorders.

References

An In-depth Technical Guide to the AIM2 Gene and Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Absent in Melanoma 2 (AIM2) gene and its protein product. This compound is a critical cytosolic sensor of double-stranded DNA (dsDNA) that plays a pivotal role in the innate immune system. Upon detecting foreign or aberrant host dsDNA in the cytoplasm, this compound triggers the assembly of a multi-protein complex known as the this compound inflammasome, leading to inflammatory responses and a form of programmed cell death called pyroptosis.

This compound Gene Structure

The human this compound gene is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins, which are characterized by their role in sensing nucleic acids.[1][2] The expression of this compound is induced by interferons, highlighting its role in antiviral and antibacterial immunity.[3][4]

Genomic Locus and Organization

The this compound gene is located on the long (q) arm of human chromosome 1.[5][6] Specific details regarding its genomic location and structure are summarized in the table below.

Attribute Description Reference
Official Full Name Absent in Melanoma 2[6]
Gene Symbol This compound[4]
Organism Homo sapiens[6]
Chromosomal Location 1q23.1[5]
Genomic Coordinates (GRCh38.p14) Start: 159,055,051 bp, End: 159,147,132 bp (complement strand)[6]
Exon Count 14[6]

This compound Protein Domains and Structure

The this compound protein is a 343-amino acid protein that functions as a direct sensor for dsDNA. Its structure is bipartite, consisting of two key functional domains connected by a linker region.[5][7] This modular architecture is central to its mechanism of action: one domain for sensing and another for signaling.

Core Protein Domains
  • N-terminal Pyrin Domain (PYD): This domain, typically spanning amino acids 1-87, is a member of the death domain superfamily.[5][7] Its primary function is to mediate homotypic protein-protein interactions. Specifically, the this compound PYD interacts with the PYD of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a crucial step for inflammasome assembly.[1][8]

  • C-terminal HIN-200 Domain: This domain (hematopoietic, interferon-inducible, nuclear localization) is responsible for recognizing and binding to dsDNA.[2][9] Located approximately at residues 138-337, the HIN-200 domain itself is composed of two oligonucleotide/oligosaccharide binding (OB) folds.[1][5] The binding is sequence-independent but requires a minimum length of approximately 70-80 base pairs for robust activation.[5][10] The interaction is primarily electrostatic, with positively charged residues on the HIN domain surface binding to the negatively charged sugar-phosphate backbone of the dsDNA.[10][11]

AIM2_Signaling_Pathway cluster_outcomes Effector Functions dsDNA Cytosolic dsDNA (Bacterial, Viral, or Host) This compound This compound dsDNA->this compound binds (HIN domain) AIM2_Oligo This compound Oligomerization on dsDNA This compound->AIM2_Oligo ASC ASC Adaptor AIM2_Oligo->ASC recruits (PYD-PYD) ASC_Speck ASC Polymerization (Pyroptosome) ASC->ASC_Speck ProCasp1 Pro-Caspase-1 ASC_Speck->ProCasp1 recruits (CARD-CARD) Casp1 Active Caspase-1 ProCasp1->Casp1 auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β (Secretion) ProIL1b->IL1b IL18 Mature IL-18 (Secretion) ProIL18->IL18 GSDMD_N GSDMD N-terminus (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

References

The Dynamic Subcellular Localization of AIM2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of the AIM2 Protein for Researchers, Scientists, and Drug Development Professionals.

Introduction

Absent in melanoma 2 (this compound) is a critical intracellular sensor of double-stranded DNA (dsDNA), playing a pivotal role in the innate immune response.[1][2] Upon detecting cytosolic dsDNA from pathogens or damaged host cells, this compound triggers the assembly of a multiprotein complex known as the inflammasome.[3][4][5] This activation leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[1][4] While its role as a cytosolic DNA sensor is well-established, emerging evidence reveals a more complex and dynamic subcellular localization of this compound, with the protein being found in the nucleus and mitochondria under specific conditions.[4][6][7] Understanding the intricate details of this compound's cellular distribution and trafficking is crucial for elucidating its diverse functions in both health and disease, and for the development of targeted therapeutics.

This technical guide provides a comprehensive overview of the cellular localization of the this compound protein, detailing its distribution in different subcellular compartments, the signaling pathways it governs, and the experimental protocols used to investigate its localization.

Subcellular Localization of this compound

This compound is not confined to a single cellular compartment; its localization is dynamic and context-dependent, allowing it to respond to a variety of cellular signals and threats.

Cytoplasmic Localization

The cytoplasm is the primary residence of this compound in resting cells.[4][5] This localization is essential for its canonical function as a sensor of foreign or misplaced dsDNA in the cytosol.[3][4] In its inactive state, this compound is thought to exist in an auto-inhibited conformation.[4] The binding of dsDNA to the C-terminal HIN (hematopoietic, interferon-inducible, nuclear localization) domain of this compound relieves this auto-inhibition, leading to its oligomerization and the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) to form the this compound inflammasome.[4][8]

Nuclear Localization and Translocation

Contrary to its initial characterization as an exclusively cytoplasmic protein, several studies have demonstrated the presence of this compound within the nucleus.[6][9] In certain cell types and under specific stimuli, a notable nuclear-to-cytoplasmic redistribution of this compound has been observed.[6] For instance, ionizing radiation has been shown to induce the formation of this compound specks within the nucleus, where it co-localizes with markers of DNA damage.[6] This suggests a role for this compound in sensing nuclear DNA damage. Following this nuclear sensing, this compound and ASC have been observed to accumulate in the peri-nuclear region, indicating a subsequent translocation to the cytoplasm for inflammasome activation.[6]

Mitochondrial Localization

More recent evidence has pointed to the localization of this compound to mitochondria.[4][7][10][11] This association is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD), where mitochondrial damage leads to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[7][11] This released mtDNA can then be sensed by this compound, triggering inflammasome activation and hepatocyte pyroptosis.[7][11] Furthermore, mitochondrial reactive oxygen species (mROS) have been shown to be critical for the activation of the this compound inflammasome in response to bacterial infection.[10]

Quantitative Analysis of this compound Subcellular Distribution

While qualitative observations of this compound in different compartments are well-documented, precise quantitative data on its subcellular distribution remain relatively scarce. Most studies describe a "shift" or "redistribution" rather than providing concrete percentages. However, data from proteomics and quantitative imaging studies are beginning to shed light on the relative abundance of this compound in different cellular fractions.

Cellular CompartmentConditionCell TypeMethodRelative Abundance/ChangeReference
Cytoplasm Resting/UnstimulatedVariousProteomics, ImmunofluorescencePredominant[4][5]
Nucleus Resting/UnstimulatedVariousProteomics, ImmunofluorescencePresent, lower than cytoplasm[6][9]
Nucleus to Cytoplasm Ionizing RadiationPrimary MacrophagesImmunofluorescenceSignificant redistribution to cytoplasm[6]
Nucleus to Cytoplasm Nelfinavir TreatmentBone Marrow-Derived Macrophages (BMDMs)ImageStream Flow CytometryIncreased cytosolic DNA content, implying this compound translocation[12]
Mitochondria Nonalcoholic Fatty Liver Disease (NAFLD)HepatocytesWestern Blot of fractionsIncreased association with mitochondria[7][11]
Cytoplasm vs. Nucleus Apoptosis InductionHuman Cardiac Progenitor CellsWestern Blot of fractions8.5-fold increase in nuclear IMP2 (related protein)[13]

Note: The table summarizes qualitative and semi-quantitative findings. Rigorous quantitative data on this compound's subcellular distribution across various conditions and cell types is an active area of research.

Signaling Pathways Involving this compound

The subcellular localization of this compound is intrinsically linked to its function in initiating distinct signaling cascades.

Canonical this compound Inflammasome Pathway

The canonical pathway is initiated by the detection of cytosolic dsDNA. This leads to the formation of the this compound inflammasome, activation of caspase-1, and subsequent processing and release of IL-1β and IL-18, as well as cleavage of Gasdermin D (GSDMD) to induce pyroptosis.

AIM2_Canonical_Pathway cluster_cytoplasm Cytoplasm dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits AIM2_inflammasome This compound Inflammasome (this compound-ASC-Caspase-1) This compound->AIM2_inflammasome pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits ASC->AIM2_inflammasome pro_caspase1->AIM2_inflammasome caspase1 Active Caspase-1 AIM2_inflammasome->caspase1 activates pro_IL1b Pro-IL-1β caspase1->pro_IL1b cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves GSDMD GSDMD caspase1->GSDMD cleaves IL1b IL-1β (secreted) pro_IL1b->IL1b IL18 IL-18 (secreted) pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis forms pores

Canonical this compound Inflammasome Signaling Pathway
Non-Canonical this compound-Related Pathways

Beyond the canonical inflammasome, this compound participates in other signaling networks, often in a manner that is independent of inflammasome formation. These pathways are less well-characterized but highlight the multifaceted nature of this compound. For example, this compound has been shown to regulate the cGAS-STING pathway, which is another crucial DNA sensing pathway that leads to the production of type I interferons.

AIM2_NonCanonical_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound cGAS cGAS dsDNA->cGAS This compound->cGAS regulates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Type_I_IFN Type I Interferons pIRF3->Type_I_IFN induces transcription pIRF3_nuc p-IRF3 (dimer) pIRF3->pIRF3_nuc dimerizes & translocates

This compound Regulation of the cGAS-STING Pathway

Experimental Protocols

Investigating the subcellular localization of this compound requires a combination of imaging and biochemical techniques. Below are detailed protocols for key experiments.

Immunofluorescence Staining for this compound

This protocol allows for the visualization of this compound within fixed cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS

  • Primary antibody: Rabbit anti-AIM2 polyclonal antibody (e.g., diluted 1:200 in blocking buffer)[6]

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted 1:1000 in blocking buffer)[6]

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a culture dish to 50-70% confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-AIM2 antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

IF_Workflow start Start: Cells on Coverslips fix Fixation (4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (Triton X-100) wash1->perm wash2 Wash (PBS) perm->wash2 block Blocking (BSA/Serum) wash2->block primary_ab Primary Antibody (anti-AIM2) block->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab Secondary Antibody (Alexa Fluor) wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 dapi Counterstain (DAPI) wash4->dapi wash5 Wash (PBS) dapi->wash5 mount Mount on Slide wash5->mount image Imaging (Microscopy) mount->image

Immunofluorescence Staining Workflow
Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular compartments to determine the relative abundance of this compound in each fraction.

Materials:

  • Cell lysis buffer (e.g., hypotonic buffer with a non-ionic detergent like NP-40)[14][15]

  • Nuclear extraction buffer

  • Mitochondrial isolation buffer

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-AIM2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker), anti-COX IV (mitochondrial marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Harvest: Harvest cells and wash with ice-cold PBS.

  • Cytoplasmic Fraction: Resuspend the cell pellet in ice-cold hypotonic lysis buffer with protease inhibitors. Incubate on ice for 15-20 minutes. Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.[16][17] Centrifuge at a low speed (e.g., 700-1000 x g) for 5-10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic and mitochondrial fractions.

  • Mitochondrial Fraction: Centrifuge the supernatant from step 2 at a higher speed (e.g., 10,000 x g) for 10-20 minutes at 4°C. The resulting pellet is the mitochondrial fraction. The supernatant is the cytosolic fraction.

  • Nuclear Fraction: Wash the nuclear pellet from step 2 with lysis buffer. Resuspend the pellet in nuclear extraction buffer with protease inhibitors. Sonicate briefly to shear DNA and solubilize nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE. Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against this compound and the subcellular markers. Detect with HRP-conjugated secondary antibodies and a chemiluminescence substrate.

Fractionation_Workflow start Start: Cell Pellet lyse Cell Lysis (Hypotonic Buffer) start->lyse centrifuge1 Low-Speed Centrifugation lyse->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 supernatant1 Cytoplasmic & Mitochondrial Supernatant centrifuge1->supernatant1 nuclear_extraction Nuclear Extraction pellet1->nuclear_extraction centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Cytosolic Supernatant centrifuge2->supernatant2 wb Western Blot Analysis pellet2->wb supernatant2->wb nuclear_extraction->wb

Subcellular Fractionation Workflow

Conclusion

The cellular localization of this compound is far more dynamic than initially appreciated. While its primary role as a cytosolic sensor of dsDNA is undisputed, its presence and functions in the nucleus and mitochondria are emerging as critical aspects of its biology. A comprehensive understanding of the mechanisms that govern this compound's subcellular trafficking and the functional consequences of its localization in different compartments is essential for a complete picture of its role in immunity and disease. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate and dynamic world of this compound localization. Future studies employing advanced quantitative proteomics and live-cell imaging techniques will undoubtedly provide deeper insights into the spatiotemporal regulation of this vital innate immune sensor.

References

AIM2 Expression: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of AIM2 Expression Across Diverse Cell Types, Methodologies for its Detection, and its Core Signaling Pathways.

Introduction

Absent in Melanoma 2 (this compound) is a critical intracellular sensor of double-stranded DNA (dsDNA), playing a pivotal role in the innate immune system. Upon recognition of cytosolic dsDNA from pathogens or damaged host cells, this compound assembles into a multiprotein complex known as the this compound inflammasome. This assembly triggers a cascade of inflammatory responses, including the maturation and release of potent pro-inflammatory cytokines, such as IL-1β and IL-18, and a form of inflammatory cell death termed pyroptosis. Given its central role in immunity and inflammation, understanding the expression profile of this compound across various cell types is paramount for researchers in immunology, oncology, and drug development. This technical guide provides a detailed overview of this compound expression, comprehensive experimental protocols for its detection, and a visual representation of its signaling pathways.

Data Presentation: Quantitative this compound Expression

The expression of this compound varies significantly across different human tissues and cell types. The following tables summarize quantitative mRNA expression data from publicly available databases, providing a comparative overview for researchers.

Table 1: this compound mRNA Expression in Human Tissues

This table presents the consensus normalized expression of this compound mRNA in various human tissues, reported as normalized Transcripts Per Million (nTPM). The data is a consolidation from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.[1][2] Tissues are grouped by system for clarity.

Tissue CategoryTissueConsensus nTPM
Lymphoid Tissues Lymph Node115.7
Spleen74.9
Appendix66.8
Tonsil58.4
Bone Marrow28.5
Gastrointestinal Tract Small Intestine25.1
Colon21.9
Stomach11.5
Esophagus7.8
Respiratory System Lung20.7
Nasopharynx10.1
Integumentary System Skin13.9
Reproductive System Testis11.1
Ovary8.9
Uterus7.6
Prostate7.3
Urinary System Kidney8.7
Bladder11.2
Endocrine System Adrenal Gland9.5
Thyroid Gland6.4
Pancreas5.9
Nervous System Brain1.8
Cardiovascular System Heart Muscle3.1
Adipose Tissue11.8
Musculoskeletal System Skeletal Muscle1.6
Table 2: Relative this compound mRNA Expression in Single Cell Types

This table summarizes the relative expression of this compound mRNA in various single cell types based on single-cell RNA sequencing data from the Human Protein Atlas.[3][4][5][6] The expression is categorized to highlight cell types with enriched or enhanced this compound levels.

Cell Type CategoryCell TypeRelative Expression Category
Immune Cells B-cells (Mature, Memory CD27+)High
MonocytesHigh
Granulocytes (Neutrophils)Enhanced
T-cellsModerate
Natural Killer (NK) cellsModerate
Plasmacytoid Dendritic CellsModerate
Myeloid Dendritic CellsModerate
Epithelial Cells KeratinocytesInducible (low basal, high upon stimulation)[7]
Urothelial cellsEnhanced
Choroid plexus epithelial cellsEnhanced
Endocrine Cells CorticotrophsEnhanced
ThyrotrophsEnhanced
SomatotrophsEnhanced
LactotrophsEnhanced
GonadotrophsEnhanced
Stromal & Other Cells Plasma cellsEnhanced
Late spermatidsEnhanced

Experimental Protocols

Accurate and reproducible quantification of this compound expression is crucial for research. This section provides detailed methodologies for key experimental techniques used to study this compound at the protein and mRNA levels.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.[8][9]

  • Immerse slides in two changes of xylene for 5 minutes each.[8]

  • Rehydrate the sections by sequential immersion in:[8]

    • Two changes of 100% ethanol (B145695) for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.[8]

2. Antigen Retrieval:

  • Immerse slides in a heat-induced epitope retrieval (HIER) solution (e.g., 10mM Sodium Citrate buffer, pH 6.0).[9]

  • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. Do not allow the slides to boil.

  • Allow the slides to cool in the buffer to room temperature (approximately 20 minutes).[9]

  • Wash slides twice with Phosphate Buffered Saline (PBS) for 5 minutes each.

3. Inactivation of Endogenous Peroxidase:

  • Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8][10]

  • Wash slides twice with PBS for 5 minutes each.

4. Blocking:

  • Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[9][10]

5. Primary Antibody Incubation:

  • Dilute the primary anti-AIM2 antibody to its optimal concentration in the blocking buffer.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash slides three times with PBS for 5 minutes each.

  • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

7. Detection:

  • Wash slides three times with PBS for 5 minutes each.

  • Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.

  • Wash slides three times with PBS for 5 minutes each.

  • Develop the signal by incubating with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired brown staining intensity is reached (typically 2-10 minutes).[11]

  • Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.[11]

  • "Blue" the sections in running tap water.

  • Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in two changes of xylene.[11]

  • Mount with a permanent mounting medium.

Western Blot for this compound Detection in Cell Lysates

This protocol describes the detection of this compound protein in cell lysates by Western blotting.

1. Cell Lysis:

  • Wash cells with ice-cold PBS and aspirate.

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail on ice for 30 minutes.[12]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

  • Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA (bicinchoninic acid) or Bradford protein assay.[13]

3. Sample Preparation and Gel Electrophoresis:

  • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

6. Primary Antibody Incubation:

  • Incubate the membrane with a primary anti-AIM2 antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

8. Detection:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

  • Detect the signal using an imaging system or X-ray film.

Quantitative PCR (qPCR) for this compound Gene Expression

This protocol details the measurement of this compound mRNA levels using two-step reverse transcription qPCR (RT-qPCR).

1. RNA Extraction:

  • Lyse cells using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

3. qPCR Reaction Setup:

  • Prepare the qPCR reaction mixture containing:

    • SYBR Green Master Mix

    • Forward and reverse primers for this compound (e.g., from Sino Biological HP101499)[14][15]

    • cDNA template

    • Nuclease-free water

  • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.

  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Cycling Conditions:

  • A typical cycling protocol includes:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 1 minute)

  • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[16]

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for this compound and the housekeeping gene.

  • Calculate the relative expression of this compound using the ΔΔCt method.[17]

Flow Cytometry for Intracellular this compound Staining

This protocol is for the detection of intracellular this compound protein in immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).

1. Cell Preparation:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[18]

  • Wash the cells with PBS.

2. Surface Staining (Optional):

  • If desired, stain for cell surface markers (e.g., CD3, CD14, CD19) by incubating cells with fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Wash the cells with a staining buffer (e.g., PBS with 2% FBS).

3. Fixation:

  • Resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.[19]

4. Permeabilization:

  • Wash the fixed cells with staining buffer.

  • Resuspend the cells in a permeabilization buffer (e.g., PBS with 0.1% saponin (B1150181) or Triton X-100) and incubate for 10-15 minutes.[19][20]

5. Intracellular Staining:

  • Add the anti-AIM2 antibody (conjugated to a fluorophore) to the permeabilized cells.

  • Incubate for 30-60 minutes at room temperature, protected from light.[19]

  • Wash the cells twice with permeabilization buffer.[21]

6. Data Acquisition and Analysis:

  • Resuspend the cells in staining buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the cell population of interest to determine the percentage of this compound-positive cells and the mean fluorescence intensity (MFI).

Mandatory Visualization

This compound Inflammasome Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the this compound inflammasome upon detection of cytosolic dsDNA.

AIM2_Signaling_Pathway dsDNA Cytosolic dsDNA (Pathogen or Host) This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Recruits via PYD-PYD interaction ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits via CARD-CARD interaction Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b IL-1β (Secretion) ProIL1b->IL1b Pyroptosis Pyroptosis (Inflammatory Cell Death) IL18 IL-18 (Secretion) ProIL18->IL18 GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N GSDMD_N->Pyroptosis Inflammasome This compound Inflammasome Assembly

Caption: Canonical this compound inflammasome signaling pathway.

Experimental Workflow for this compound Expression Analysis

This diagram outlines a typical workflow for analyzing this compound expression in biological samples, from sample collection to data analysis.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Processing Sample Processing (e.g., FFPE, Lysis, Isolation) Sample->Processing IHC Immunohistochemistry (IHC) Processing->IHC WB Western Blot Processing->WB qPCR RT-qPCR Processing->qPCR Flow Flow Cytometry Processing->Flow Protein_Detection Protein Detection & Localization IHC->Protein_Detection Protein_Quant Protein Quantification WB->Protein_Quant mRNA_Quant mRNA Quantification qPCR->mRNA_Quant Cell_Pop_Analysis Single-Cell Protein Analysis Flow->Cell_Pop_Analysis Data_Analysis Data Analysis & Interpretation Protein_Detection->Data_Analysis Protein_Quant->Data_Analysis mRNA_Quant->Data_Analysis Cell_Pop_Analysis->Data_Analysis

References

The Core Mechanism of AIM2 Activation by dsDNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Absent in Melanoma 2 (AIM2) protein is a critical cytosolic sensor of double-stranded DNA (dsDNA), playing a pivotal role in the innate immune response to pathogens and cellular damage. Upon recognizing foreign or aberrant dsDNA in the cytoplasm, this compound triggers the assembly of a multi-protein complex known as the this compound inflammasome. This assembly culminates in the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of programmed cell death called pyroptosis.[1][2][3] Dysregulation of the this compound inflammasome has been implicated in a range of inflammatory and autoimmune diseases, as well as cancer, making it a key target for therapeutic intervention.[2][4] This technical guide provides a detailed exploration of the core mechanism of this compound activation by dsDNA, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways involved.

Molecular Architecture and Domain Organization of this compound

This compound is a member of the PYHIN (Pyrin and HIN domain-containing) family of proteins.[5] Its structure is characterized by two key functional domains:

  • A C-terminal HIN-200 (hematopoietic, interferon-inducible nuclear) domain: This domain is responsible for the direct, sequence-independent recognition and binding of dsDNA.[6][7] The interaction is primarily electrostatic, with positively charged residues on the HIN domain surface interacting with the negatively charged sugar-phosphate backbone of the dsDNA.[8][9]

  • An N-terminal Pyrin domain (PYD): This domain is crucial for downstream signaling. Upon dsDNA binding by the HIN domain, the PYD domain becomes available for homotypic interactions with the PYD of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[6][7]

In its inactive state, this compound is thought to exist in an autoinhibited conformation, where the PYD and HIN domains may interact intramolecularly, preventing spurious activation.[8][9] The binding of dsDNA to the HIN domain induces a conformational change that relieves this autoinhibition, exposing the PYD for downstream interactions.[8][9]

The Stepwise Mechanism of this compound Inflammasome Activation

The activation of the this compound inflammasome is a highly orchestrated process that can be broken down into the following key steps:

  • dsDNA Sensing and this compound Oligomerization: The process is initiated by the HIN-200 domain of this compound directly binding to cytosolic dsDNA. This binding is not sequence-specific but does have a length requirement, with a minimum of around 70-80 base pairs (bp) of dsDNA needed for efficient activation, and optimal activation occurring with dsDNA of 200-300 bp.[1] The binding of multiple this compound molecules along the dsDNA scaffold facilitates their clustering and oligomerization.[7][10]

  • Recruitment of ASC and Filament Formation: The oligomerization of this compound exposes their N-terminal PYD domains. These exposed PYD domains then recruit the adaptor protein ASC through homotypic PYD-PYD interactions.[6][7] This initial interaction seeds the polymerization of ASC into long, helical filaments, forming a large signaling platform often referred to as the "ASC speck".[1][11]

  • Caspase-1 Recruitment and Activation: ASC possesses a C-terminal CARD (caspase activation and recruitment domain). The polymerized ASC filaments, via their CARD domains, recruit pro-caspase-1 molecules, bringing them into close proximity. This proximity induces the auto-cleavage and activation of caspase-1.[2][12]

  • Effector Functions: Activated caspase-1 is a cysteine protease with two primary functions:

    • Cytokine Processing: It cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are then secreted from the cell.[2][3]

    • Induction of Pyroptosis: Caspase-1 also cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, a process known as pyroptosis.[1]

Below is a diagram illustrating the this compound inflammasome activation pathway.

AIM2_Activation_Pathway cluster_cytosol Cytosol dsDNA dsDNA This compound This compound dsDNA->this compound Binding AIM2_oligo Oligomerized this compound This compound->AIM2_oligo Oligomerization ASC ASC AIM2_oligo->ASC PYD-PYD Interaction ASC_speck ASC Speck (Filament) ASC->ASC_speck Polymerization proCasp1 Pro-Caspase-1 ASC_speck->proCasp1 CARD-CARD Interaction Casp1 Active Caspase-1 proCasp1->Casp1 Auto-activation proIL1b Pro-IL-1β Casp1->proIL1b Cleavage proIL18 Pro-IL-18 Casp1->proIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β proIL1b->IL1b IL18 Mature IL-18 proIL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Caption: this compound inflammasome signaling pathway.

Quantitative Data on this compound-dsDNA Interaction

The binding affinity and kinetics of the this compound-dsDNA interaction are crucial for understanding the initiation of the inflammasome cascade. Below is a summary of key quantitative data from various studies.

ParameterValueMethodNotesReference(s)
Binding Affinity (Kd)
Full-length this compound to dsDNA≤ 3 nMFluorescence AnisotropyHigh affinity is dependent on the presence of the PYD domain and oligomerization. The affinity increases with the length of the dsDNA.[1]
This compound HIN domain to dsDNA176 ± 35 nM to 212 ± 28 nMFluorescence AnisotropyRepresents the intrinsic binding affinity of the HIN domain without the contribution of PYD-mediated oligomerization.[1]
dsDNA Length Requirement
Minimum for Activation~70-80 bpCell-based assays (IL-1β)Shorter dsDNA fragments are less effective at inducing this compound oligomerization and subsequent signaling.[1]
Optimal for Activation~200-300 bpCell-based assays (IL-1β)Longer dsDNA provides a more stable platform for the assembly of multiple this compound molecules.[1]
Assembly Kinetics
This compound assembly on 600 bp dsDNAk_obs ≈ 0.8 min⁻¹ (at 72 nM this compound)Real-time Fluorescence AnisotropyThe assembly rate is highly dependent on the length of the dsDNA, increasing significantly with longer fragments.[1]
This compound oligomer growth rate~4-fold increase in secondsSingle-molecule fluorescenceDemonstrates the rapid amplification of the initial binding event into a larger signaling complex.[1]

Detailed Methodologies for Key Experiments

Reproducing and building upon existing research requires detailed experimental protocols. This section provides methodologies for key assays used to study this compound activation.

Co-Immunoprecipitation (Co-IP) for this compound-ASC Interaction

This protocol is designed to verify the interaction between this compound and ASC in a cellular context.

Materials:

  • Cell line expressing endogenous or overexpressed this compound and ASC (e.g., THP-1 macrophages).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40, with freshly added protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Antibody against the "bait" protein (e.g., anti-AIM2 or anti-ASC).

  • Protein A/G magnetic beads.

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • Antibodies for Western blotting (anti-AIM2 and anti-ASC).

Procedure:

  • Culture and treat cells as required to induce this compound inflammasome activation (e.g., transfection with dsDNA).

  • Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and pre-clear by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

  • Remove the beads and incubate the lysate with the primary antibody overnight at 4°C on a rotator.

  • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elute the protein complexes by boiling the beads in elution buffer for 5-10 minutes.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against this compound and ASC.

CoIP_Workflow cluster_coip Co-Immunoprecipitation Workflow CellLysate Cell Lysate (this compound, ASC, etc.) Preclear Pre-clear with Protein A/G Beads CellLysate->Preclear AddAb Add Primary Antibody (e.g., anti-AIM2) Preclear->AddAb Capture Capture with Protein A/G Beads AddAb->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot Analysis (Detect this compound and ASC) Elute->Analysis

Caption: Workflow for Co-Immunoprecipitation.
ASC Oligomerization Assay

This assay is used to detect the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

  • Cells (e.g., macrophages) stimulated to activate the this compound inflammasome.

  • Hypotonic Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with protease inhibitors.

  • Cross-linking agent: Disuccinimidyl suberate (B1241622) (DSS) freshly prepared in DMSO.

  • CHAPS buffer: 20 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 0.5 mM EGTA, 0.1% CHAPS.

  • Antibody for Western blotting (anti-ASC).

Procedure:

  • Lyse the stimulated cells in hypotonic lysis buffer.

  • Pellet the nuclei by centrifugation at low speed (e.g., 500 x g for 5 minutes).

  • Transfer the supernatant to a new tube and pellet the ASC oligomers by centrifugation at a higher speed (e.g., 5,000 x g for 10 minutes).

  • Resuspend the pellet in CHAPS buffer.

  • Add DSS to a final concentration of 2 mM and incubate at room temperature for 30 minutes to cross-link the ASC oligomers.

  • Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM.

  • Pellet the cross-linked ASC specks by centrifugation.

  • Resuspend the pellet in 2x Laemmli sample buffer, boil, and analyze by SDS-PAGE and Western blotting for ASC. Oligomers will appear as high-molecular-weight bands.

In Vitro Reconstitution of this compound Inflammasome and Caspase-1 Activity Assay

This assay allows for the study of this compound inflammasome assembly and activity in a controlled, cell-free system.

Materials:

  • Purified recombinant proteins: this compound, ASC, and pro-caspase-1.

  • dsDNA (e.g., poly(dA:dT)).

  • Reaction Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1% (w/v) CHAPS.

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assay or a fluorogenic substrate).

  • Plate reader for absorbance or fluorescence measurement.

Procedure:

  • Combine purified this compound and dsDNA in the reaction buffer and incubate to allow for binding and oligomerization.

  • Add purified ASC to the mixture and incubate to allow for ASC polymerization.

  • Add purified pro-caspase-1 and incubate to allow for its recruitment and activation.

  • Add the caspase-1 substrate to the reaction mixture.

  • Monitor the cleavage of the substrate over time using a plate reader. The rate of substrate cleavage is proportional to the caspase-1 activity.

InVitro_Reconstitution cluster_reconstitution In Vitro Reconstitution Workflow Components Purified Components: This compound, dsDNA, ASC, Pro-Caspase-1 Incubation1 Incubate this compound + dsDNA Components->Incubation1 Incubation2 Add ASC and Incubate Incubation1->Incubation2 Incubation3 Add Pro-Caspase-1 and Incubate Incubation2->Incubation3 AddSubstrate Add Caspase-1 Substrate Incubation3->AddSubstrate Measure Measure Substrate Cleavage (Caspase-1 Activity) AddSubstrate->Measure

Caption: Workflow for in vitro reconstitution.

Conclusion

The activation of the this compound inflammasome by dsDNA is a fundamental process in innate immunity, providing a rapid and potent response to cellular threats. A thorough understanding of its molecular mechanism, from the initial dsDNA recognition to the execution of its effector functions, is essential for the development of novel therapeutics targeting this compound-driven pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this critical signaling pathway and explore its therapeutic potential. The continued application of these and more advanced techniques will undoubtedly uncover further intricacies of this compound regulation and its role in health and disease.

References

Downstream Effectors of AIM2 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling pathways activated by the Absent in Melanoma 2 (AIM2) sensor. This compound is a critical cytosolic receptor that detects double-stranded DNA (dsDNA), a key indicator of pathogen invasion or cellular damage, initiating potent inflammatory and cell death programs.[1][2] Understanding the intricacies of these downstream pathways is paramount for developing novel therapeutics targeting a range of conditions, including infectious diseases, autoinflammatory disorders, and cancer.[3][4]

The Canonical this compound Inflammasome Pathway

The most well-characterized function of this compound is the formation of a canonical inflammasome complex.[5][6] This multi-protein platform serves as an activation hub for the inflammatory cysteine-protease, Caspase-1.[7] The activation cascade proceeds through a series of highly regulated protein-protein interactions.

1.1 Assembly and Activation

Upon binding to cytosolic dsDNA via its C-terminal HIN domain, this compound undergoes oligomerization.[4] This conformational change exposes its N-terminal Pyrin domain (PYD), which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[6][8] ASC itself contains both a PYD and a caspase activation and recruitment domain (CARD). The homotypic PYD-PYD interaction between this compound and ASC leads to the polymerization of ASC into a large, prion-like filamentous structure often referred to as the "ASC speck" or "pyroptosome".[9][10][11] This ASC filament then serves as a scaffold to recruit pro-caspase-1 via CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.[6][7]

AIM2_Canonical_Pathway cluster_cytosol Cytosol cluster_outputs Cellular Outcomes dsDNA Cytosolic dsDNA (Pathogen or Host-derived) This compound This compound Sensor dsDNA->this compound Binds HIN domain ASC ASC Adaptor This compound->ASC PYD-PYD Interaction AIM2_ASC This compound-ASC Complex (ASC Speck Formation) This compound->AIM2_ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 CARD-CARD Interaction ASC->AIM2_ASC Casp1 Active Caspase-1 AIM2_ASC->Casp1 Proximity-induced auto-activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD N-terminus GSDMD->GSDMD_N Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis Pore Formation

Fig 1. Canonical this compound Inflammasome Signaling Pathway.

1.2 Key Downstream Effectors of Caspase-1

Activated Caspase-1 directly cleaves multiple substrates, leading to two major cellular outcomes: pyroptotic cell death and the maturation of pro-inflammatory cytokines.[3]

  • Gasdermin D (GSDMD) and Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD) in its linker region, separating the N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains.[12] The liberated GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the ionic gradient, cause cell swelling and lysis, and lead to a pro-inflammatory form of programmed cell death known as pyroptosis.[5][12] This process also facilitates the release of intracellular contents, including mature cytokines.[12] Interestingly, GSDMD itself can be required for optimal Caspase-1 activation in response to this compound triggers, suggesting a potential positive feedback loop.[13]

  • Pro-inflammatory Cytokine Maturation: Caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of key cytokines, pro-IL-1β and pro-IL-18, into their biologically active forms.[4][7]

    • Interleukin-1β (IL-1β): A potent pyrogenic cytokine that drives fever and inflammation by inducing the expression of other inflammatory genes and recruiting immune cells.[6]

    • Interleukin-18 (IL-18): A cytokine that plays a crucial role in inducing Interferon-gamma (IFN-γ) production and promoting T-helper 1 (Th1) cell responses.[6]

The release of these mature cytokines, along with other damage-associated molecular patterns (DAMPs) from the pyroptotic cell, amplifies the inflammatory response.[14]

Inflammasome-Independent and Non-Canonical Signaling

Beyond the canonical inflammasome, this compound participates in other signaling networks that are either independent of inflammasome assembly or involve crosstalk with other cell death pathways.[5]

2.1 PANoptosis

In response to certain pathogens like viruses, this compound can contribute to the formation of a multiprotein complex known as the PANoptosome.[5][15] This complex integrates signals for three distinct types of programmed cell death: pyroptosis, apoptosis, and necroptosis. The PANoptosome can include other sensors like ZBP1 and Pyrin, the adaptor ASC, and effector enzymes from all three death pathways, including Caspase-1, Caspase-8, and RIPK3.[5][15] This integrated response ensures robust elimination of infected cells when a single pathway may be insufficient or subverted by pathogens.

PANoptosome_Pathway cluster_sensors Sensor Integration cluster_effectors Effector Recruitment cluster_outcomes Coordinated Cell Death Trigger Pathogen Signals (e.g., Viral dsDNA) This compound This compound Trigger->this compound ZBP1 ZBP1 Trigger->ZBP1 Pyrin Pyrin Trigger->Pyrin PANoptosome PANoptosome Complex This compound->PANoptosome ZBP1->PANoptosome Pyrin->PANoptosome Pyroptosis Pyroptosis PANoptosome->Pyroptosis via Caspase-1/ GSDMD Apoptosis Apoptosis PANoptosome->Apoptosis via Caspase-8/ Caspase-3 Necroptosis Necroptosis PANoptosome->Necroptosis via RIPK3/ MLKL ASC ASC ASC->PANoptosome Casp1 Caspase-1 Casp1->PANoptosome RIPK1 RIPK1 RIPK1->PANoptosome RIPK3 RIPK3 RIPK3->PANoptosome Casp8 Caspase-8 Casp8->PANoptosome

Fig 2. this compound Integration into the PANoptosome Complex.

2.2 Crosstalk with the cGAS-STING Pathway

The cGAS-STING pathway is another primary mechanism for cytosolic dsDNA sensing that typically leads to the production of type I interferons (IFNs).[3] this compound signaling can negatively regulate this pathway.

  • GSDMD-mediated pore formation alters the intracellular ionic environment, which can inhibit cGAS activation.[3]

  • Activated Caspase-1 has been shown to directly cleave and inactivate cGAS, thereby downregulating the type I IFN response.[3] This suppression of the IFN response can be beneficial for the host during certain bacterial infections where type I IFNs can be detrimental.[3]

2.3 Inflammasome-Independent Functions

This compound has been shown to exert functions independent of forming a canonical inflammasome complex, often in a cell-type-specific manner.[5]

  • T-Cell Regulation: In Treg cells, this compound interacts with RACK1 and PP2A to suppress AKT-mTOR signaling, which is crucial for maintaining Treg stability.[5] In Th17 cells, this compound can interact with the transcription factor RORγt to promote Th17 differentiation and IL-17A production.[5]

  • Inhibition of DNA-PK/AKT: In microglia, this compound can inhibit DNA-dependent protein kinase (DNA-PK), leading to reduced AKT3 and IRF3 phosphorylation and a subsequent decrease in chemokine and type I IFN production.[5]

  • Cancer Progression: In gastric cancer, this compound has been shown to interact with the microtubule-associated protein EB1 to promote cell migration, independent of inflammasome activity.[5]

Quantitative Data Summary

The activation of this compound and the subsequent engagement of its downstream effectors have been quantified in various disease models and clinical settings.

Table 1: this compound Effector Expression and Correlation in Human Disease

Disease State Sample Type Analyte Finding Reference
Coronary Artery Disease (CAD) Peripheral Blood Leukocytes mRNA Increased expression of this compound, ASC, Caspase-1, IL-1β, and IL-18 compared to controls. [16]
Acute Gouty Arthritis (AGA) Peripheral Blood Protein This compound levels positively correlated with Caspase-1, GSDMD, and IL-1β levels. [14][17]

| Asymptomatic Hyperuricemia (AHU)| Peripheral Blood | Protein | this compound levels positively correlated with Caspase-1, GSDMD, and IL-18 levels. |[14][17] |

Table 2: In Vitro Inhibition of this compound Downstream Effects

Compound Cell Type Assay Target Readout IC₅₀ Reference
4-Sulfonic calix[18]arene BMDMs LDH Release Pyroptosis ~3 µM [19]
4-Sulfonic calix[18]arene BMDMs ELISA IL-1β Release ~3 µM [19]
Suramin BMDMs LDH Release Pyroptosis 1.45 µM [19]

| Suramin | BMDMs | ELISA | IL-1β Release | 1.48 µM |[19] |

Key Experimental Protocols

Studying the this compound signaling pathway involves specific in vitro and in vivo methods to induce and measure its activation and downstream consequences.[20]

4.1 General Experimental Workflow

A common workflow involves priming innate immune cells to upregulate inflammasome components, followed by a specific stimulus to trigger this compound activation, and subsequent measurement of downstream readouts from cell supernatants and lysates.[20]

Experimental_Workflow cluster_analysis Step 4: Downstream Analysis start Isolate Primary Cells (e.g., Bone Marrow-Derived Macrophages) or Culture Cell Line (e.g., THP-1) prime Step 1: Priming (e.g., LPS for 3-4 hours) Upregulates Pro-IL-1β, this compound start->prime stimulate Step 2: Stimulation Transfect with dsDNA analog (e.g., poly(dA:dT)) for 6 hours prime->stimulate collect Step 3: Sample Collection stimulate->collect supernatant Collect Supernatant collect->supernatant lysate Collect Cell Lysate collect->lysate elisa ELISA (Quantify secreted IL-1β, IL-18) supernatant->elisa ldh LDH Assay (Measure cytotoxicity/pyroptosis) supernatant->ldh wb Western Blot (Detect cleaved Caspase-1, GSDMD) lysate->wb asc_speck Microscopy / Flow Cytometry (Visualize ASC specks) lysate->asc_speck

Fig 3. A Standard Experimental Workflow for Studying this compound Activation.

4.2 Detailed Methodologies

  • Cell Culture and Priming:

    • Primary Cells: Bone Marrow-Derived Macrophages (BMDMs) from mice are commonly used. Bone marrow is flushed from femurs and tibias and differentiated for 6-7 days in media containing M-CSF.

    • Cell Lines: The human monocytic cell line THP-1 is frequently used.[9] Cells are differentiated into a macrophage-like state by treatment with Phorbol 12-myristate 13-acetate (PMA) for at least 3 hours, followed by a resting period.[9]

    • Priming: To ensure robust cytokine processing, cells are typically primed with a TLR agonist like Lipopolysaccharide (LPS, ~200 ng/mL) for 3-4 hours to upregulate transcription of NLRP3 and IL1B via NF-κB signaling.[19]

  • This compound Inflammasome Activation:

    • Stimulation: The most common method is transfection of a synthetic dsDNA analog, poly(dA:dT), into the cytoplasm using a transfection reagent like Lipofectamine 2000 or FuGENE HD.[18][19] A typical concentration is 1-2 µg/mL for 6-16 hours.

  • Measurement of Downstream Effectors:

    • Cytokine Release (ELISA): Supernatants from treated cells are collected. Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of secreted mature IL-1β and IL-18.[21][22]

    • Pyroptosis (LDH Assay): The release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the supernatant is a reliable indicator of compromised plasma membrane integrity and lytic cell death.[11] LDH activity is measured using a colorimetric cytotoxicity detection kit.[11]

    • Protein Cleavage (Western Blot): Cell lysates and precipitated supernatant proteins are separated by SDS-PAGE. Antibodies specific to the cleaved forms of Caspase-1 (p20 subunit) and GSDMD (N-terminal fragment) are used to detect their activation.[18] Antibodies against the pro-forms are used to monitor processing.

    • ASC Speck Visualization (Microscopy): To directly visualize inflammasome assembly, cells (often stably expressing ASC-EGFP) are stimulated and imaged using fluorescence microscopy.[9][11] The formation of a single large fluorescent punctum per cell indicates ASC oligomerization. This can be quantified using imaging flow cytometry.[11]

    • Protein-Protein Interaction (Co-Immunoprecipitation): To confirm interactions, cell lysates are incubated with an antibody against one protein (e.g., ASC).[9] Protein A/G beads are used to pull down the antibody and any bound partners. The precipitate is then analyzed by Western blot for the presence of the interacting protein (e.g., this compound).[9]

References

The Role of AIM2 in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Absent in Melanoma 2 (AIM2) is an intracellular pattern recognition receptor that plays a critical role in the innate immune system by detecting cytosolic double-stranded DNA (dsDNA). Upon binding to dsDNA, this compound assembles a multiprotein complex known as the this compound inflammasome, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). While this pathway is essential for host defense against pathogens, aberrant activation of the this compound inflammasome by self-DNA has been increasingly implicated in the pathogenesis of several autoimmune diseases. This technical guide provides an in-depth overview of the role of this compound in autoimmunity, with a focus on Systemic Lupus Erythematosus (SLE), Psoriasis, and Rheumatoid Arthritis (RA). It details the this compound signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the core mechanisms.

Introduction to this compound and the Inflammasome

The innate immune system relies on a repertoire of pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens (pathogen-associated molecular patterns, PAMPs) or cellular damage (damage-associated molecular patterns, DAMPs). This compound is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins and functions as a key cytosolic sensor for dsDNA, a potent DAMP when found outside the nucleus or mitochondria.[1]

The this compound inflammasome is a multi-protein platform that, once assembled, initiates a potent inflammatory response.[1] Its dysregulation, particularly in response to the body's own DNA, can lead to chronic inflammation and contribute to the pathology of autoimmune disorders.

The Canonical this compound Signaling Pathway

The activation of the this compound inflammasome follows a well-defined signaling cascade:

  • Sensing of Cytosolic dsDNA: this compound recognizes and binds to cytosolic dsDNA via its C-terminal HIN (hematopoietic, interferon-inducible, nuclear localization) domain. This binding is sequence-independent.[2]

  • Oligomerization and ASC Recruitment: Upon DNA binding, this compound undergoes a conformational change and oligomerizes. This exposes its N-terminal pyrin domain (PYD), which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[2]

  • ASC Speck Formation: ASC consists of a PYD and a CARD (caspase activation and recruitment domain). The recruitment of ASC by this compound leads to the polymerization of ASC into a large, perinuclear structure known as the "ASC speck."[3]

  • Caspase-1 Activation: The CARD domain of the polymerized ASC recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.[1]

  • Cytokine Maturation and Secretion: Activated caspase-1 is a cysteine protease that cleaves the inactive precursors of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature, biologically active forms. These potent pro-inflammatory cytokines are then secreted from the cell.[1]

  • Pyroptosis: Activated caspase-1 can also cleave gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death called pyroptosis.[4]

AIM2_Signaling_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 Auto-cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves GSDMD Gasdermin D caspase1->GSDMD Cleaves IL1b Mature IL-1β pro_IL1b->IL1b IL1b->IL1b_out IL18 Mature IL-18 pro_IL18->IL18 IL18->IL18_out GSDMD_N GSDMD-N GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis Forms pores

Canonical this compound Inflammasome Signaling Pathway.

Role of this compound in Autoimmune Diseases

Systemic Lupus Erythematosus (SLE)

SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear components, including dsDNA. The resulting immune complexes can deposit in various tissues, leading to inflammation and damage.

  • Upregulated this compound Expression: Studies have shown that the expression of this compound is significantly higher in the peripheral blood mononuclear cells (PBMCs) and monocytes of SLE patients compared to healthy controls.[5][6] This increased expression correlates with disease activity, as measured by the Systemic Lupus Erythematosus Disease Activity Index (SLEDAI).[5] Interestingly, sex-dependent differences in this compound expression have been observed, with male SLE patients showing increased this compound mRNA in macrophages, while female patients exhibit decreased levels.[7]

  • This compound as an Autoantigen: In addition to its role as an immune sensor, this compound itself can be a target of the autoimmune response in SLE. Autoantibodies against this compound have been detected in a significant portion of SLE patients.[4][8] The presence of these autoantibodies is associated with higher disease activity and often co-occurs with anti-dsDNA and anti-IFI16 antibodies.[4][8]

  • Contribution to Pathogenesis: The abundance of self-DNA from apoptotic cells and neutrophil extracellular traps (NETs) in SLE provides a constant source of ligands for this compound. This can lead to chronic activation of the this compound inflammasome, driving the production of IL-1β and IL-18, which contribute to the inflammatory milieu in affected organs like the kidneys.[9] Paradoxically, some studies in murine models suggest a protective role for this compound by suppressing type I interferon signaling, highlighting the complex and context-dependent role of this compound in SLE.[10]

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.

  • Genetic Susceptibility and Increased Expression: this compound has been identified as a susceptibility gene for psoriasis.[1][11] Its expression is significantly upregulated in the keratinocytes of psoriatic lesions.[12]

  • Role in Cutaneous Inflammation: In psoriatic skin, self-DNA released from damaged keratinocytes can activate the this compound inflammasome.[13] This leads to the release of IL-1β and IL-18, which are key drivers of the IL-23/Th17 axis, a central pathway in psoriasis pathogenesis.[1] In mouse models of psoriasis-like skin inflammation induced by imiquimod (B1671794), genetic ablation of this compound leads to a significant reduction in the production of IL-1β, IL-18, IL-17A, and IL-23, and alleviates skin inflammation.[14][15]

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.

  • Elevated Expression in Synovial Tissue: In contrast to serum levels, the expression of this compound, ASC, caspase-1, and IL-1β is significantly higher in the synovial tissue of RA patients compared to osteoarthritis (OA) patients.[16][17] This elevated expression in the synovium correlates positively with markers of disease activity, such as the erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) levels.[16][17]

  • Role in Fibroblast-Like Synoviocytes (FLS): RA-FLS are key players in the pathogenesis of RA, contributing to inflammation and joint destruction. This compound is expressed in RA-FLS, and its silencing via siRNA has been shown to inhibit their proliferation.[11][18] This suggests that this compound may contribute to the hyperplastic and aggressive phenotype of RA-FLS.

Quantitative Data Summary

DiseaseFindingReference(s)
Systemic Lupus Erythematosus (SLE) This compound Autoantibodies: Detected in 31.3% (41/131) of SLE patients compared to 4.1% (2/49) of healthy controls. Positivity is associated with higher SLEDAI scores.[4][8]
This compound mRNA Expression (PBMCs): Significantly higher in SLE patients (n=25) compared to healthy controls (n=20). Expression levels positively correlate with SLEDAI scores (r=0.763).[5]
This compound Inflammasome Gene Expression (Monocytes): mRNA levels of this compound, ASC, and CASP1 are significantly higher in SLE monocytes compared to healthy control monocytes.[6]
Sex-Specific this compound mRNA Expression (Macrophages): Significantly increased in male SLE patients compared to male controls. Significantly decreased in female SLE patients compared to female controls.[7]
Psoriasis Cytokine Reduction in this compound-/- Mice (Imiquimod Model): Genetic ablation of this compound significantly reduces protein levels of IL-1β, IL-6, IL-17A, IL-18, and IL-23 in the skin of mice with imiquimod-induced psoriasis-like inflammation.[14]
Rheumatoid Arthritis (RA) This compound mRNA and Protein Expression (Synovium): Relative mRNA and protein (H-score) levels of this compound, ASC, and IL-1β are significantly higher in the synovial tissue of RA patients (n=10 for qPCR, larger cohort for IHC) compared to OA patients (n=9 for qPCR).[11][16][19]
Correlation with Disease Activity (RA): H-scores for this compound, ASC, and IL-1β in synovial tissue positively correlate with ESR and CRP levels in RA patients. For this compound, the correlation with ESR is r=0.74 and with CRP is r=0.65.[16][17]
Serum this compound Levels (RA): Healthy controls express higher levels of this compound in serum compared to both OA and RA patients. No significant difference in serum this compound was observed between OA (n=25) and RA (n=49) patients.[16][17]

Detailed Experimental Protocols

siRNA-Mediated Knockdown of this compound in RA Fibroblast-Like Synoviocytes (RA-FLS)

This protocol describes the transient silencing of this compound expression in primary RA-FLS using small interfering RNA (siRNA).

  • Cell Culture: RA-FLS are isolated from synovial tissue obtained from RA patients and cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • siRNA Transfection:

    • Seed RA-FLS in 6-well plates to reach 50-70% confluency on the day of transfection.

    • Prepare siRNA-lipid complexes. For each well, dilute a final concentration of 20-50 nM of this compound-specific siRNA (e.g., 5′-GAGCTCTTCACCACTTTCA-3′) and a non-targeting control siRNA in serum-free medium.[11][20]

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

    • Incubate for 4-6 hours, then replace the medium with complete growth medium.

  • Assessment of Knockdown Efficiency:

    • qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative real-time PCR to measure this compound mRNA levels relative to a housekeeping gene (e.g., GAPDH).

    • Western Blot: At 48-72 hours post-transfection, lyse the cells and perform western blotting using an anti-AIM2 antibody to assess protein levels.

  • Functional Assays: Following confirmation of knockdown, cells can be used for functional assays such as proliferation assays (e.g., CCK-8 or MTT) and migration assays (e.g., Transwell).[17][18]

siRNA_Workflow cluster_protocol siRNA Knockdown Protocol for this compound in RA-FLS start Culture RA-FLS to 50-70% confluency prepare_sirna Prepare siRNA-lipid complexes (this compound-specific & control) start->prepare_sirna transfect Transfect cells and incubate 4-6 hours prepare_sirna->transfect culture Replace with complete medium and culture for 24-72 hours transfect->culture assess Assess Knockdown Efficiency culture->assess qpcr qRT-PCR for mRNA levels assess->qpcr 24-48h western Western Blot for protein levels assess->western 48-72h functional Perform Functional Assays (Proliferation, Migration) qpcr->functional western->functional end Data Analysis functional->end

Experimental workflow for siRNA-mediated knockdown of this compound.
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice

This in vivo model is widely used to study the pathogenesis of psoriasis and evaluate potential therapeutics.

  • Animals: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used.[21][22]

  • Induction Protocol:

    • Shave the dorsal skin of the mice one day before the first treatment.

    • Topically apply a daily dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back and one ear for 5-6 consecutive days.[22] A control group should receive a control cream.

  • Assessment of Inflammation:

    • Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness), scaling, and skin thickness daily on a scale of 0 to 4 for each parameter. The cumulative score represents the overall severity.[21]

    • Ear and Skin Thickness: Measure the thickness of the ear and dorsal skin daily using a digital caliper.

  • Ex Vivo Analysis (at endpoint):

    • Histology: Collect skin biopsies, fix in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.[23]

    • Cytokine Analysis: Homogenize skin or ear tissue and measure the levels of IL-1β, IL-18, IL-17A, and IL-23 by ELISA or multiplex assay.[21]

    • Gene Expression: Extract RNA from skin tissue to analyze the expression of this compound and other relevant inflammatory genes by qRT-PCR.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18

This is a standard method for quantifying cytokine levels in cell culture supernatants or biological fluids.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by an enzyme-conjugated avidin (B1170675) (e.g., horseradish peroxidase - HRP). Finally, a substrate is added that is converted by the enzyme to produce a colored product, the intensity of which is proportional to the amount of cytokine present.

  • General Procedure:

    • Plate Coating: Coat a 96-well plate with a capture antibody against human or mouse IL-1β or IL-18 overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Sample and Standard Incubation: Wash the plate and add standards of known cytokine concentrations and samples (e.g., cell culture supernatants) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

    • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Enzyme Conjugate Incubation: Wash the plate and add avidin-HRP. Incubate for 30 minutes at room temperature.

    • Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

    • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[3][9][24][25]

Conclusion and Future Directions

The this compound inflammasome has emerged as a critical player in the pathogenesis of several autoimmune diseases. Its ability to sense self-DNA positions it as a key link between cellular damage and chronic inflammation. The upregulation of this compound and its signaling components in the target tissues of SLE, psoriasis, and RA, along with the correlation of its activity with disease severity, underscores its importance.

For drug development professionals, the this compound signaling pathway presents several potential therapeutic targets. The development of small molecule inhibitors that block dsDNA binding to this compound, inhibit ASC oligomerization, or specifically target caspase-1 activity could offer novel treatment strategies for these debilitating diseases. Further research is needed to fully elucidate the complex and sometimes contradictory roles of this compound in different autoimmune contexts and to translate our growing understanding of this pathway into effective clinical therapies.

References

The Dualistic Role of AIM2 in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Absent in Melanoma 2 (AIM2), a cytosolic sensor of double-stranded DNA (dsDNA), has emerged as a critical, yet enigmatic, player in the landscape of oncology. Initially identified as a tumor suppressor, its role is now understood to be highly context-dependent, exhibiting both potent anti-tumor and pro-tumorigenic functions across a spectrum of malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the dualistic nature of this compound in cancer progression. We dissect the canonical this compound inflammasome pathway and its inflammasome-independent functions, present quantitative data on its expression and prognostic significance, detail key experimental protocols for its study, and provide visual representations of its complex signaling networks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the this compound signaling axis in cancer.

Introduction: The this compound Enigma in Oncology

Absent in Melanoma 2 (this compound) is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins that functions as a crucial component of the innate immune system.[1] Its primary role is to detect the presence of foreign or aberrant double-stranded DNA (dsDNA) in the cytoplasm, a danger signal that can emanate from pathogens or from damaged host cells, including cancer cells.[2][3] Upon sensing dsDNA, this compound can trigger the assembly of a multi-protein complex known as the this compound inflammasome, leading to inflammatory cell death (pyroptosis) and the release of potent pro-inflammatory cytokines.[2][3][4]

While initially characterized as a tumor suppressor, particularly in melanoma and colorectal cancer, a growing body of evidence reveals a more complex and often contradictory role for this compound in oncology.[2][5] In some cancers, this compound activation drives anti-tumor immunity and inhibits proliferation. In others, it fosters a chronic inflammatory tumor microenvironment that promotes cancer growth, metastasis, and immune evasion.[2][6] This "double-edged sword" activity is contingent on the specific cancer type, the cellular context of this compound expression (tumor cells vs. immune cells), and the interplay with other signaling pathways.[2][6] Understanding this intricate duality is paramount for the development of effective this compound-targeted cancer therapies.

The Dichotomous Function of this compound Across Cancer Types

The role of this compound in cancer is not monolithic; it varies significantly depending on the histological origin of the tumor.[2]

This compound as a Tumor Suppressor

Evidence points to a tumor-suppressive role for this compound in several malignancies:

  • Colorectal Cancer (CRC): this compound expression is frequently diminished in CRC tissues compared to normal tissue, and this reduced expression is associated with deeper tumor infiltration, advanced TNM stage, lymph node metastasis, and poorer patient survival.[7] Mechanistically, this compound can inhibit CRC cell proliferation by inducing G1/S or G2/M phase cell cycle arrest and promoting apoptosis, partly through the suppression of the PI3K/Akt/mTOR signaling pathway.[7][8] It can also limit tumorigenesis through an inflammasome-independent mechanism by restricting the activation of DNA-dependent protein kinase (DNA-PK) and subsequent Akt phosphorylation.[7][9]

  • Breast Cancer (BC): In breast cancer, this compound expression has been shown to suppress cell proliferation and tumorigenicity by inducing apoptosis.[1][2][7] This pro-apoptotic effect can be mediated through the inhibition of NF-κB transcriptional activity and via a mitochondrial pathway involving the regulation of Bcl-xL, Bad, and Bax expression.[7]

  • Hepatocellular Carcinoma (HCC): Lower this compound expression in HCC correlates with poorer overall survival.[10] this compound can induce pyroptosis in HCC cells, thereby inhibiting the mTOR-S6K1 pathway and suppressing proliferation and invasion.[7][11] It can also promote apoptosis by inhibiting the Notch signaling pathway.[7][12]

  • Other Cancers: A tumor-suppressive function for this compound has also been reported in melanoma, bladder cancer, osteosarcoma, and brain tumors.[2][6] For instance, in osteosarcoma, this compound overexpression inhibits proliferation, invasion, and migration by inactivating the PI3K/AKT/mTOR pathway.[2][8]

This compound as a Pro-Tumorigenic Factor

In contrast, this compound can promote the progression of several other cancers:

  • Lung Adenocarcinoma (LUAD): Upregulation of this compound in LUAD is associated with a poor prognosis, metastatic progression, and increased expression of the immune checkpoint ligand PD-L1.[13][14] this compound can promote the migration and invasion of LUAD cells and enhance PD-L1 expression by activating NF-κB and STAT1 signaling.[10][13][14]

  • Oral Squamous Cell Carcinoma (OSCC): In OSCC, this compound overexpression is linked to increased migration, invasion, and tumor growth.[2] this compound inflammasome activation can promote cancer cell proliferation by initiating pyroptosis and autophagy while concurrently inhibiting p53-mediated apoptosis.[10][12]

  • Prostate and Ovarian Cancer: this compound has been shown to promote the establishment and progression of prostate and ovarian cancers.[2][6] In ovarian cancer, high this compound mRNA levels are significantly correlated with poor progression-free survival.[2]

  • Gastric Cancer (GC): In an inflammasome-independent manner, this compound can interact with microtubule-associated end-binding protein 1 (EB1) to facilitate epithelial cell migration and tumorigenesis.[10][12]

Quantitative Data on this compound Expression and Prognostic Significance

The following tables summarize quantitative findings on this compound expression in various cancers and its correlation with clinical outcomes.

Cancer TypeThis compound Expression StatusCorrelation with Prognosis/Clinicopathological FeaturesReference(s)
Colorectal Cancer (CRC) Downregulated in tumor tissues.Low expression correlates with poor survival, advanced TNM stage, and lymph node metastasis.[7]
Breast Cancer (BC) Low expression in tumor samples.Suppresses proliferation and tumorigenicity.[2][7]
Hepatocellular Carcinoma (HCC) Markedly lower in tumor tissues.Higher expression correlates with improved overall survival.[10]
Bladder Cancer (BLCA) Higher expression in cancerous tissue.Correlates with a good prognosis.[2]
Osteosarcoma Downregulated in osteosarcoma cells.Overexpression inhibits proliferation, invasion, and migration.[2]
Lung Adenocarcinoma (LUAD) Upregulated in primary tumors.Negatively correlated with disease-free interval; positively correlated with metastatic potential.[13]
Ovarian Cancer High mRNA expression.Correlated with poor progression-free survival.[2]
Head and Neck Squamous Cell Carcinoma (HNSCC) Elevated expression.Positively correlated with disease stage and HPV infection.[2]
Prostate Cancer Basal mRNA levels lower in tumors compared to normal tissue.Plays a role in chronic inflammation promoting cancer.[2][7]

Core Signaling Pathways

This compound exerts its influence on cancer progression through both inflammasome-dependent and -independent signaling pathways.

Inflammasome-Dependent Pathway

The canonical this compound signaling pathway is initiated by the recognition of cytosolic dsDNA. This triggers a cascade of events leading to inflammation and pyroptosis.

AIM2_Inflammasome_Pathway cluster_cytoplasm Cytoplasm dsDNA Cytosolic dsDNA (from tumor cells, pathogens) This compound This compound dsDNA->this compound senses ASC ASC This compound->ASC recruits Inflammasome This compound Inflammasome (this compound-ASC-Caspase-1) ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD N-terminal GSDMD->GSDMD_N TME Tumor Microenvironment (Inflammation, Immune Cell Recruitment) IL1b->TME released into IL18->TME released into Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis induces pore formation

Caption: Canonical this compound inflammasome signaling pathway.

This pathway can have dual effects on cancer. Pyroptosis of cancer cells is a direct anti-tumor mechanism. However, the chronic release of IL-1β and IL-18 can create a pro-inflammatory tumor microenvironment that supports tumor growth, angiogenesis, and metastasis.[2]

Inflammasome-Independent Pathways

This compound can also regulate cancer progression through mechanisms that do not require the formation of the inflammasome complex.

AIM2_Independent_Pathways cluster_cell Cancer Cell This compound This compound DNAPK DNA-PK This compound->DNAPK PI3K PI3K This compound->PI3K EB1 EB1 This compound->EB1 interacts with AKT Akt DNAPK->AKT activates PI3K->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Cell Migration EB1->Migration

Caption: Key this compound inflammasome-independent signaling pathways.

Key inflammasome-independent functions include:

  • Inhibition of PI3K/Akt Signaling: this compound can physically interact with and limit the activation of DNA-PK, a kinase that promotes Akt phosphorylation.[7][9] By suppressing the DNA-PK/Akt and PI3K/Akt/mTOR pathways, this compound can inhibit cell proliferation and survival, contributing to its tumor-suppressive role, particularly in CRC.[7][11]

  • Interaction with EB1: In gastric cancer, this compound has been shown to interact with the microtubule-associated protein EB1, which facilitates epithelial cell migration and contributes to tumorigenesis.[10][12]

Key Experimental Protocols

Investigating the role of this compound in cancer requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Analysis of this compound Expression

a) Immunohistochemistry (IHC) for Tissue Samples:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., goat serum).

  • Primary Antibody Incubation: Incubate slides with a validated primary antibody against this compound overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

b) Western Blotting for Cell Lysates:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary this compound antibody, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Functional Assays

a) siRNA-mediated Knockdown of this compound:

  • Cell Seeding: Seed cancer cells in antibiotic-free medium to reach 30-50% confluency at the time of transfection.

  • Transfection: Prepare a complex of this compound-specific siRNA (or a non-targeting control) and a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

  • Incubation: Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

  • Validation: Confirm knockdown efficiency by Western blotting or qRT-PCR.

  • Phenotypic Analysis: Perform functional assays such as proliferation (e.g., MTT, BrdU), migration (e.g., wound healing, transwell), or invasion assays.

siRNA_Workflow Start Seed Cells Transfect Transfect with This compound siRNA or Control Start->Transfect Incubate Incubate 48-72 hours Transfect->Incubate Validate Validate Knockdown (Western Blot / qRT-PCR) Incubate->Validate Analyze Phenotypic Assays (Proliferation, Migration, etc.) Validate->Analyze End Results Analyze->End

Caption: Experimental workflow for this compound knockdown studies.

b) Inflammasome Activation and Cytokine Measurement:

  • Priming (for some cell types): Treat cells (e.g., macrophages) with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β expression.

  • Transfection/Stimulation: Transfect cells with dsDNA (e.g., poly(dA:dT)) using a suitable transfection reagent to stimulate this compound.

  • Sample Collection: After 6-24 hours, collect the cell culture supernatant.

  • ELISA: Measure the concentration of secreted IL-1β or IL-18 in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocol.

Therapeutic Implications and Future Directions

The dual nature of this compound presents both challenges and opportunities for cancer therapy.[2]

  • Targeting Pro-Tumorigenic this compound: In cancers where this compound promotes progression, such as LUAD, inhibiting this compound or its downstream effectors could be a viable strategy.[13] This could involve small molecule inhibitors of the inflammasome, or therapeutic siRNAs to reduce this compound expression.[7] Combining this compound inhibition with immune checkpoint blockade may be particularly effective, as this compound can drive PD-L1 expression.[13][14]

  • Harnessing Tumor-Suppressive this compound: In cancers where this compound is a tumor suppressor, strategies to restore its expression or activate its signaling could be beneficial.[7] For example, certain chemotherapeutic agents can induce cytosolic dsDNA accumulation, thereby activating the this compound inflammasome and enhancing anti-tumor immune responses, especially in combination with checkpoint inhibitors.[2]

Future research should focus on elucidating the precise molecular switches that determine whether this compound will act as a tumor suppressor or promoter in a given context. A deeper understanding of the tumor microenvironment's influence on this compound signaling and the development of more specific pharmacological modulators of the this compound pathway will be critical for translating our knowledge of this complex protein into effective cancer therapies.

Conclusion

This compound stands at a critical crossroads of inflammation and cancer. Its function is not a simple binary of on or off, but rather a finely tuned rheostat that can either suppress or promote malignancy depending on the cellular and molecular context. For drug development professionals and cancer researchers, a nuanced understanding of the this compound signaling network—encompassing both its inflammasome-dependent and -independent arms—is essential. By leveraging the detailed molecular insights and experimental frameworks presented in this guide, the scientific community can better navigate the complexities of this compound biology to unlock novel and effective therapeutic strategies against cancer.

References

Beyond the Inflammasome: A Technical Guide to the Inflammasome-Independent Functions of AIM2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Absent in melanoma 2 (AIM2) is a well-characterized cytosolic sensor of double-stranded DNA (dsDNA) that triggers the assembly of the this compound inflammasome, a multi-protein complex that activates inflammatory caspases and initiates pyroptotic cell death. While this canonical pathway is a critical component of the innate immune response to pathogens and cellular damage, a growing body of evidence reveals that this compound possesses a diverse repertoire of functions that are independent of inflammasome activation. These non-canonical roles of this compound are implicated in a range of cellular processes, including the regulation of cell proliferation, tumorigenesis, and immune cell differentiation. This technical guide provides an in-depth exploration of the inflammasome-independent functions of this compound, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining the experimental methodologies used to elucidate these non-canonical activities. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the multifaceted biology of this compound and its potential as a therapeutic target.

Introduction: this compound and the Canonical Inflammasome Pathway

This compound is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins. Its structure consists of a C-terminal HIN-200 domain that directly binds to dsDNA in a sequence-independent manner, and an N-terminal pyrin domain (PYD) that facilitates protein-protein interactions.[1][2] In the canonical inflammasome pathway, cytosolic dsDNA, either from invading pathogens or from damaged host cells, binds to the HIN-200 domain of this compound. This binding induces a conformational change that exposes the PYD domain, leading to the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms, and also cleaves gasdermin D to induce pyroptosis, a lytic form of cell death.[1][3]

While this pathway is a cornerstone of innate immunity, numerous studies have demonstrated that this compound can exert significant biological effects without the involvement of ASC, caspase-1, or the downstream inflammatory cytokines. These inflammasome-independent functions are the focus of this guide.

Inflammasome-Independent Signaling Pathways of this compound

Recent research has unveiled several signaling pathways through which this compound functions independently of the inflammasome. These pathways are diverse and appear to be cell-type and context-dependent.

Regulation of the DNA-PK/Akt/mTOR Signaling Axis

A prominent inflammasome-independent function of this compound is its regulation of the DNA-dependent protein kinase (DNA-PK) and the downstream Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism.

In the context of colorectal cancer (CRC), this compound has been shown to act as a tumor suppressor by inhibiting this pathway.[1][4][5] this compound physically interacts with the catalytic subunit of DNA-PK (DNA-PKcs), limiting its activation.[1][5] This inhibition of DNA-PK leads to reduced phosphorylation and activation of Akt, a key downstream effector.[1][5] The suppression of Akt activity, in turn, inhibits the mTOR signaling pathway, which is frequently hyperactivated in cancer.[4][6] This this compound-mediated suppression of the DNA-PK/Akt/mTOR axis ultimately leads to decreased cell proliferation and tumor growth.[4][5]

In microglia, the resident immune cells of the central nervous system, this compound also negatively regulates the DNA-PK/Akt pathway, but in this context, it serves to restrain neuroinflammation.[7] this compound deficiency in microglia leads to enhanced DNA-PK-mediated activation of Akt3, which subsequently promotes the activation of the transcription factor IRF3 and the production of inflammatory cytokines.[7] This suggests a protective, anti-inflammatory role for this compound in the CNS that is independent of its inflammasome activity.[7]

AIM2_DNAPK_Akt_Pathway cluster_cytoplasm Cytoplasm This compound This compound DNAPK DNA-PK This compound->DNAPK Inhibition Akt Akt DNAPK->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation Tumor Growth mTOR->Proliferation

This compound inhibits the DNA-PK/Akt/mTOR pathway.
Modulation of T Cell Differentiation

This compound has also been implicated in the differentiation of T helper (Th) cells, specifically Th17 cells, through an inflammasome-independent mechanism. Th17 cells are a subset of T helper cells that play a critical role in host defense against extracellular pathogens and are also involved in the pathogenesis of autoimmune diseases.

In Th17 cells, this compound translocates to the nucleus and interacts with the master transcriptional regulator RORγt.[8] This interaction enhances the binding of RORγt to the promoter of the Il17a gene, thereby promoting the production of IL-17A, the signature cytokine of Th17 cells.[8] This function of this compound appears to be independent of its DNA-sensing role and does not require the inflammasome components ASC or caspase-1.[8]

AIM2_Th17_Pathway cluster_nucleus Nucleus This compound This compound RORgt RORγt This compound->RORgt Interaction Il17a_promoter Il17a Promoter RORgt->Il17a_promoter Binding IL17A IL-17A Production Il17a_promoter->IL17A

This compound promotes Th17 differentiation via RORγt.
Regulation of Cell Cycle and Stem Cell Proliferation

This compound has been shown to influence the cell cycle and the proliferation of intestinal stem cells, which has significant implications for colorectal cancer development. In CRC models, this compound deficiency leads to increased proliferation of intestinal epithelial cells and an expansion of the tumor-initiating intestinal stem cell population.[9][10] This effect is independent of the inflammasome and is associated with dysregulated Wnt signaling.[9]

Furthermore, in vitro studies have demonstrated that the restoration of this compound expression in CRC cells can induce a G2/M cell cycle arrest, thereby inhibiting cell proliferation.[6]

Other Inflammasome-Independent Interactions

Emerging evidence suggests that this compound can engage in other inflammasome-independent interactions to modulate cellular functions. For instance, in regulatory T (Treg) cells, this compound interacts with RACK1 and the phosphatase PP2A to suppress Akt activation, which is important for maintaining Treg cell stability and function.[7] In gastric cancer, this compound has been reported to interact with the microtubule-associated protein EB1 to promote cell migration and tumorigenesis.[11]

Quantitative Data on Inflammasome-Independent this compound Functions

The following tables summarize quantitative data from key studies that have investigated the inflammasome-independent functions of this compound.

Table 1: this compound Expression in Human Cancers (TCGA Database Analysis)

Cancer TypeThis compound Expression in Tumor vs. Normal TissueReference
Bladder Urothelial Carcinoma (BLCA)Significantly Increased[5]
Cervical Squamous Cell Carcinoma (CESC)Significantly Increased[5]
Colon Adenocarcinoma (COAD)Significantly Increased[5]
Breast Invasive Carcinoma (BRCA)Significantly Decreased[5]
Lung Adenocarcinoma (LUAD)Significantly Decreased[5]
Prostate Adenocarcinoma (PRAD)Significantly Decreased[5]

Table 2: Effect of this compound Deficiency on Colitis-Associated Colon Cancer in the AOM/DSS Mouse Model

GenotypeMean Tumor NumberMean Tumor Size (mm)Reference
Wild-Type (WT)4.2 ± 0.81.8 ± 0.2[4]
This compound-/-12.6 ± 1.53.1 ± 0.3[4]
Asc-/-6.8 ± 1.12.2 ± 0.2[4]

Table 3: Impact of this compound Deficiency on Immune Cell Infiltration in the Experimental Autoimmune Encephalomyelitis (EAE) Model

GenotypeCNS Infiltrating CD4+ T cells (x105)CNS Infiltrating CD11b+ cells (x105)Reference
Wild-Type (WT)1.8 ± 0.34.5 ± 0.6[4]
This compound-/-3.5 ± 0.58.2 ± 1.1[4]

Table 4: this compound Regulation of Th17 Cell Differentiation In Vitro

Condition% IL-17A+ CD4+ T cellsIL-17A in Supernatant (pg/mL)Reference
Wild-Type (WT) + Th17 polarizing conditions35.2 ± 2.12850 ± 150[6]
This compound-/- + Th17 polarizing conditions18.5 ± 1.51400 ± 100[6]

Experimental Protocols for Studying Inflammasome-Independent this compound Functions

This section provides an overview of the key experimental methodologies used to investigate the non-canonical roles of this compound.

Co-Immunoprecipitation (Co-IP) for this compound-Protein Interactions

Co-IP is a fundamental technique to identify and validate protein-protein interactions. It has been instrumental in demonstrating the physical association of this compound with proteins like DNA-PKcs and RORγt.

General Protocol:

  • Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing buffer (e.g., NP-40 or RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

  • Pre-clearing: The cell lysate is incubated with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-AIM2 or anti-DNA-PKcs) overnight at 4°C.

  • Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the "prey" protein to confirm the interaction.

For a detailed protocol on this compound-DNA-PKcs co-immunoprecipitation, refer to Wilson et al., 2015.[7]

CoIP_Workflow start Cell Lysate preclear Pre-clear with control beads start->preclear ip Incubate with bait antibody (e.g., anti-AIM2) preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash1 Wash 1 capture->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 elute Elute bound proteins wash3->elute analysis Western Blot for prey protein (e.g., DNA-PKcs) elute->analysis

Workflow for Co-Immunoprecipitation.
Chromatin Immunoprecipitation (ChIP) for RORγt Binding

ChIP is used to investigate the association of specific proteins with specific genomic regions in the context of living cells. This technique was crucial in demonstrating that this compound enhances the binding of RORγt to the Il17a promoter.

General Protocol:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-RORγt).

  • Complex Capture: The antibody-protein-DNA complexes are captured using Protein A/G beads.

  • Washing: The beads are washed to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The protein-DNA complexes are eluted, and the cross-links are reversed by heating.

  • DNA Purification: The DNA is purified from the complex.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the genomic region of interest (e.g., the Il17a promoter) to determine the enrichment of this region in the immunoprecipitated sample.

For a detailed protocol on RORγt ChIP in the context of this compound, refer to Chou et al., 2021.[6]

In Vitro Kinase Assays

To directly assess the impact of this compound on the enzymatic activity of kinases like DNA-PK and Akt, in vitro kinase assays are employed.

General Protocol for DNA-PK Kinase Assay:

  • Reaction Setup: Purified active DNA-PK is incubated in a kinase buffer containing a specific peptide substrate, ATP (often radiolabeled with ³²P), and the presence or absence of purified this compound protein.

  • Incubation: The reaction is incubated at 30°C for a specific time to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, often by adding a solution that denatures the enzyme.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. Alternatively, phospho-specific antibodies can be used in an ELISA or Western blot format.

Animal Models

Colitis-Associated Cancer (AOM/DSS) Model: This is a widely used model to study the mechanisms of inflammatory tumorigenesis in the colon. Mice are injected with the carcinogen azoxymethane (B1215336) (AOM) followed by cycles of dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water to induce chronic colitis. This model has been instrumental in demonstrating the tumor-suppressive role of this compound.[4][12]

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most commonly used animal model for multiple sclerosis. It is induced by immunizing mice with myelin-derived peptides. This model has been used to reveal the protective, anti-inflammatory role of this compound in the central nervous system.[4][13]

Intestinal Organoid Culture

Intestinal organoids are three-dimensional structures grown in vitro from intestinal stem cells that recapitulate the architecture and function of the intestinal epithelium. Organoids derived from this compound-/- mice have been used to study the role of this compound in regulating intestinal stem cell proliferation.[10][14]

General Protocol:

  • Crypt Isolation: Intestinal crypts containing stem cells are isolated from the small intestine or colon of mice.

  • Embedding: The isolated crypts are embedded in a basement membrane matrix (e.g., Matrigel).

  • Culture: The crypts are cultured in a specialized medium containing growth factors that support stem cell maintenance and differentiation (e.g., EGF, Noggin, and R-spondin).

  • Organoid Formation and Analysis: The crypts grow and differentiate to form organoids, which can then be analyzed for size, number, and cellular composition.

Conclusion and Future Directions

The inflammasome-independent functions of this compound represent a paradigm shift in our understanding of this crucial DNA sensor. Beyond its role as a trigger for inflammation and pyroptosis, this compound is emerging as a key regulator of fundamental cellular processes, including cell proliferation, tumorigenesis, and immune cell differentiation. The ability of this compound to modulate the DNA-PK/Akt/mTOR and RORγt signaling pathways highlights its intricate involvement in cellular homeostasis and disease.

For researchers and scientists, the exploration of these non-canonical functions opens up new avenues of investigation into the complex interplay between innate immunity and other cellular signaling networks. For drug development professionals, the inflammasome-independent activities of this compound present novel therapeutic opportunities. For example, targeting the this compound-DNA-PK interaction could be a strategy to inhibit tumor growth in this compound-deficient cancers. Conversely, enhancing the neuroprotective functions of this compound in microglia could be a novel approach for treating neuroinflammatory diseases.

Further research is needed to fully elucidate the molecular mechanisms underlying the diverse, inflammasome-independent functions of this compound. Key questions remain regarding the specific signals that dictate whether this compound engages in inflammasome-dependent versus -independent pathways, and how these functions are regulated in different cell types and disease contexts. A deeper understanding of the multifaceted biology of this compound will undoubtedly pave the way for the development of innovative therapeutic strategies for a wide range of human diseases.

References

The Discovery and History of AIM2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of Absent in Melanoma 2 (AIM2) Protein for Researchers, Scientists, and Drug Development Professionals.

Introduction

Absent in Melanoma 2 (this compound) is a critical intracellular sensor of double-stranded DNA (dsDNA) that plays a pivotal role in the innate immune system. Its discovery and subsequent characterization have unveiled a fundamental mechanism by which the host detects pathogenic infections and cellular damage, triggering a potent inflammatory response. This guide provides a comprehensive overview of the history of this compound, its discovery as a dsDNA sensor, the molecular mechanisms of its function, and the key experimental methodologies used to elucidate its role in health and disease.

A Historical Overview: From Tumor Suppressor Candidate to Innate Immune Sensor

The story of this compound begins not in the field of immunology, but in cancer research. In 1997, this compound was first identified as a gene located in a chromosomal region frequently deleted in melanoma, leading to its initial characterization as a potential tumor suppressor.[1][2] For over a decade, its precise biological function remained elusive.

The turning point in understanding this compound's role came in 2009, a landmark year in which four independent research groups published seminal papers identifying this compound as a cytosolic dsDNA sensor that forms a multi-protein complex known as an inflammasome.[1][3] This discovery repositioned this compound as a key player in innate immunity. These foundational studies revealed that upon binding to dsDNA, this compound recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the cysteine protease pro-caspase-1, initiating a signaling cascade that leads to inflammation and a form of programmed cell death called pyroptosis.[1][3]

The this compound Inflammasome: A Platform for Host Defense

The this compound inflammasome is a molecular machine that translates the detection of cytosolic dsDNA into a robust inflammatory response. The presence of dsDNA in the cytoplasm is a danger signal, indicating either an infection by DNA viruses or intracellular bacteria, or cellular damage leading to the release of host nuclear or mitochondrial DNA.[1]

Molecular Architecture and Domain Organization

This compound is a member of the PYHIN (Pyrin and HIN domain-containing) family of proteins.[1] Its structure is elegantly tailored for its function as a dsDNA sensor and inflammasome scaffold. It consists of two key domains:

  • A C-terminal HIN-200 (hematopoietic, interferon-inducible, nuclear localization) domain: This domain is responsible for directly binding to the sugar-phosphate backbone of dsDNA in a sequence-independent manner.[1][3]

  • An N-terminal Pyrin (PYD) domain: This domain mediates homotypic protein-protein interactions, allowing this compound to recruit the adaptor protein ASC, which also possesses a PYD domain.[1][3]

Mechanism of Activation and Signaling

The activation of the this compound inflammasome is a multi-step process that can be summarized as follows:

  • dsDNA Recognition: Cytosolic dsDNA is recognized and bound by the HIN-200 domain of this compound. This binding event is thought to induce a conformational change in this compound, exposing its N-terminal PYD domain.

  • Oligomerization: Multiple this compound molecules coat the dsDNA strand, leading to their oligomerization.[1]

  • ASC Recruitment: The exposed PYD domains of the oligomerized this compound proteins recruit ASC, which also oligomerizes to form a large filamentous structure known as the ASC speck or pyroptosome.[1][3]

  • Caspase-1 Activation: The CARD (caspase activation and recruitment domain) of ASC recruits pro-caspase-1. The proximity of multiple pro-caspase-1 molecules within the ASC speck facilitates their auto-cleavage and activation.

  • Downstream Effector Functions: Active caspase-1 has two major substrates:

    • Pro-inflammatory Cytokines: Pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) are cleaved into their mature, active forms (IL-1β and IL-18) and secreted from the cell, promoting inflammation.

    • Gasdermin D (GSDMD): Cleavage of GSDMD by caspase-1 generates an N-terminal fragment that forms pores in the plasma membrane, leading to pyroptosis, a lytic and pro-inflammatory form of cell death.

AIM2_Signaling_Pathway dsDNA dsDNA This compound This compound dsDNA->this compound Binds via HIN domain AIM2_active AIM2_active This compound->AIM2_active Oligomerization ASC ASC AIM2_active->ASC Recruits via PYD-PYD interaction ASC_speck ASC_speck ASC->ASC_speck Oligomerization ProCasp1 ProCasp1 ASC_speck->ProCasp1 Recruits via CARD-CARD interaction Casp1 Casp1 ProCasp1->Casp1 Auto-cleavage ProIL1b ProIL1b Casp1->ProIL1b Cleavage ProIL18 ProIL18 Casp1->ProIL18 Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage IL1b IL1b ProIL1b->IL1b IL18 IL18 ProIL18->IL18 GSDMD_N GSDMD_N GSDMD->GSDMD_N Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore formation

this compound Inflammasome Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound function, compiled from various studies.

Table 1: this compound-dsDNA Binding Affinity

This compound ConstructdsDNA Length (bp)MethodDissociation Constant (Kd)Reference
This compound HIN domain20Fluorescence Anisotropy~30 nM[4]
Full-length this compound72Fluorescence Anisotropy≤ 3 nM[5]
This compound HIN domain72Fluorescence Anisotropy212 ± 28 nM[5]

Table 2: dsDNA Length Requirements for this compound Activation

ParameterMinimum Length (bp)Optimal Length (bp)Reference
This compound Inflammasome Activation~70-80~200[6][7]

Table 3: this compound-Dependent Cytokine Release

Cell TypeStimulusIL-1β Release (pg/mL)Reference
Mouse BMDMs (WT)poly(dA:dT)>1000[8]
Mouse BMDMs (this compound-/-)poly(dA:dT)<100[8]
Human THP-1 cellsdsDNASignificantly increased vs. control[9]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the discovery and function of the this compound inflammasome.

Co-Immunoprecipitation of this compound and ASC

This protocol is adapted from the methods used in the seminal 2009 papers to demonstrate the interaction between this compound and ASC.[3][10]

Objective: To determine if this compound physically interacts with ASC in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged this compound (e.g., Myc-AIM2) and tagged ASC (e.g., HA-ASC)

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Anti-tag antibodies (e.g., anti-Myc, anti-HA)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

  • Co-transfect cells with expression plasmids for tagged this compound and tagged ASC using Lipofectamine 2000 according to the manufacturer's instructions.

  • Incubate cells for 24-48 hours post-transfection.

  • Wash cells with ice-cold PBS and lyse in 1 mL of lysis buffer.

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new microfuge tube.

  • Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Add 1-2 µg of anti-HA antibody (to immunoprecipitate ASC) to the pre-cleared lysate and incubate overnight at 4°C with rotation.

  • Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Wash the beads 3-5 times with 1 mL of lysis buffer.

  • After the final wash, resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes.

  • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Perform Western blotting and probe with anti-Myc antibody to detect co-immunoprecipitated this compound.

siRNA-Mediated Knockdown of this compound

This protocol describes the use of small interfering RNA (siRNA) to specifically reduce the expression of this compound, a crucial technique for demonstrating its necessity in dsDNA-induced inflammasome activation.[10]

Objective: To specifically deplete this compound protein levels in macrophages to assess its role in downstream signaling.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells

  • This compound-specific siRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX (or other suitable siRNA transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium

  • Reagents for Western blotting or qRT-PCR to validate knockdown

Procedure:

  • Seed 2.5 x 10^5 BMDMs per well in a 6-well plate in complete medium and allow to adhere overnight.

  • For each well, prepare two tubes:

    • Tube A: Dilute 50-100 pmol of this compound siRNA or control siRNA in 250 µL of Opti-MEM.

    • Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Aspirate the medium from the cells and wash once with PBS.

  • Add 2 mL of fresh, antibiotic-free complete medium to each well.

  • Add the 500 µL siRNA-lipid complex dropwise to each well.

  • Incubate the cells for 48-72 hours at 37°C.

  • After incubation, lyse the cells and perform Western blotting or qRT-PCR to confirm the knockdown of this compound expression.

  • The cells are now ready for downstream functional assays, such as stimulation with dsDNA.

Measurement of IL-1β Release by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) used to quantify the secretion of mature IL-1β, a key downstream effector of this compound inflammasome activation.

Objective: To measure the amount of mature IL-1β secreted from cells following this compound inflammasome activation.

Materials:

  • Supernatants from cell culture experiments (e.g., from siRNA knockdown cells stimulated with dsDNA)

  • IL-1β ELISA kit (mouse or human, as appropriate)

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Prime macrophages (e.g., BMDMs) with 1 µg/mL LPS for 4 hours to induce pro-IL-1β expression.

  • Transfect the primed cells with poly(dA:dT) (a synthetic dsDNA analog) using a suitable transfection reagent to activate the this compound inflammasome.

  • Incubate for 6-24 hours.

  • Collect the cell culture supernatants and centrifuge at 300 x g for 10 minutes to remove cells and debris.

  • Perform the IL-1β ELISA on the cleared supernatants according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate solution.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Lactate (B86563) Dehydrogenase (LDH) Assay for Pyroptosis

This colorimetric assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture supernatant, which is an indicator of plasma membrane rupture during pyroptosis.[4]

Objective: To quantify cell lysis as a measure of pyroptosis.

Materials:

  • Supernatants from cell culture experiments

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Plate reader

Procedure:

  • Following inflammasome activation (as described in 4.3), centrifuge the culture plate at 500 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Prepare a lysis control by adding the kit's lysis solution to untreated cells for 45 minutes before collecting the supernatant. This represents 100% LDH release.

  • Prepare a background control using cell-free culture medium.

  • Add 50 µL of the LDH assay substrate to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity (LDH release) using the following formula: % Cytotoxicity = [(Sample Absorbance - Medium Background) / (Lysis Control Absorbance - Medium Background)] * 100

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Inflammasome Activation cluster_assays Downstream Assays Cell_Culture Culture Macrophages (e.g., BMDMs, THP-1) siRNA_transfection siRNA Transfection (this compound knockdown or control) Cell_Culture->siRNA_transfection LPS_priming LPS Priming (to induce pro-IL-1β) siRNA_transfection->LPS_priming dsDNA_transfection dsDNA Transfection (e.g., poly(dA:dT)) LPS_priming->dsDNA_transfection Collect_Supernatant Collect Supernatant dsDNA_transfection->Collect_Supernatant Lyse_Cells Lyse Cells dsDNA_transfection->Lyse_Cells ELISA IL-1β ELISA Collect_Supernatant->ELISA LDH_Assay LDH Assay (Pyroptosis) Collect_Supernatant->LDH_Assay Western_Blot Western Blot (Caspase-1 cleavage, This compound knockdown) Lyse_Cells->Western_Blot

Experimental Workflow for Studying this compound Function

Conclusion

The discovery of this compound as a cytosolic dsDNA sensor and inflammasome component has profoundly advanced our understanding of innate immunity. From its origins as a candidate tumor suppressor, this compound has emerged as a central player in host defense against pathogens and in the inflammatory response to cellular damage. The experimental approaches detailed in this guide have been instrumental in dissecting the molecular mechanisms of this compound function. For researchers and drug development professionals, a thorough understanding of the this compound signaling pathway and the methodologies to study it are essential for developing novel therapeutics that target this compound-driven inflammation in a range of diseases, including infectious diseases, autoimmune disorders, and cancer. The continued investigation of this compound and its role in cellular homeostasis and disease holds great promise for future therapeutic interventions.

References

Methodological & Application

Measuring AIM2 Inflammasome Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Absent in Melanoma 2 (AIM2) inflammasome is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from invading pathogens or damaged host cells.[1][2][3][4] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, forming a multi-protein complex.[5][6][7] This assembly leads to the autocatalytic cleavage and activation of caspase-1.[5][8] Active caspase-1 then proteolytically matures the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms, and cleaves gasdermin D (GSDMD).[6][9] The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis, and the release of mature cytokines.[6][10]

Dysregulation of the this compound inflammasome is implicated in various inflammatory diseases and cancer, making it a significant target for therapeutic intervention.[1][3] Accurate and reliable measurement of its activation is therefore critical for research and drug development. This document provides detailed protocols for the key assays used to quantify the distinct stages of this compound inflammasome activation, from upstream assembly to downstream effector functions.

This compound Inflammasome Signaling Pathway

The activation of the this compound inflammasome follows a well-defined signaling cascade. Cytosolic dsDNA is the primary trigger, initiating the assembly of the complex and culminating in pyroptosis and cytokine release.

AIM2_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound senses ASC ASC This compound->ASC recruits Inflammasome This compound Inflammasome (this compound + ASC + Pro-Caspase-1) proCasp1 Pro-Caspase-1 ASC->proCasp1 recruits Casp1 Active Caspase-1 (p20/p10) Inflammasome->Casp1 autocatalysis proIL1b Pro-IL-1β Casp1->proIL1b cleaves proIL18 Pro-IL-18 Casp1->proIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β IL1b_out Secreted IL-1β IL1b->IL1b_out released via GSDMD pore IL18 Mature IL-18 IL18_out Secreted IL-18 IL18->IL18_out released via GSDMD pore GSDMD_N GSDMD-N Pore Pyroptosis Pyroptosis (Cell Lysis, LDH Release) GSDMD_N->Pyroptosis

Caption: this compound inflammasome signaling cascade.

Key Readouts for this compound Inflammasome Activation

A multi-faceted approach, assessing different stages of the pathway, provides the most comprehensive and reliable evidence of inflammasome activation.[6][10]

Activation Stage Primary Readout Assay Description
Upstream: Complex Assembly ASC OligomerizationImmunofluorescence / Flow CytometryVisualization of the large ASC "speck," a supramolecular aggregate formed upon inflammasome activation.[11][12][13]
Central: Enzyme Activation Caspase-1 CleavageWestern BlotDetection of the active caspase-1 fragments (p20 and p10) cleaved from the pro-caspase-1 zymogen.[7][14][15]
Downstream: Cytokine Maturation IL-1β / IL-18 SecretionELISAQuantification of mature IL-1β and IL-18 released into the cell culture supernatant.[3][9][16]
Downstream: Cell Death PyroptosisLDH Release AssayMeasurement of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released from cells upon membrane rupture during pyroptosis.[5][17][18][19]

Experimental Protocols

Protocol 1: Induction of this compound Inflammasome Activation

This protocol describes the stimulation of macrophages to activate the this compound inflammasome using the synthetic dsDNA analog, poly(dA:dT).

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Lipopolysaccharide (LPS) (for priming, to induce pro-IL-1β expression)

  • Poly(dA:dT)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM or other serum-free medium

  • Sterile tissue culture plates (format depends on downstream assay)

Procedure:

  • Cell Seeding: Seed macrophages at the desired density in a tissue culture plate (e.g., 5 x 10^5 cells/well in a 24-well plate). Allow cells to adhere overnight.

  • Priming (Optional but required for IL-1β/IL-18 measurement): For many cell types, priming is necessary to upregulate the expression of pro-IL-1β.[9][20] Treat cells with LPS (e.g., 200 ng/mL) for 3-4 hours.

  • Preparation of Transfection Complex:

    • In one tube, dilute poly(dA:dT) (e.g., 1 µg/mL final concentration) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted poly(dA:dT) and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

  • Stimulation:

    • Wash the primed cells once with warm PBS.

    • Replace the medium with fresh, serum-free medium.

    • Add the poly(dA:dT)-transfection reagent complex to the cells.

    • Incubate for the desired time (e.g., 3-6 hours).[13]

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine (ELISA) and cell death (LDH) assays. Lyse the remaining cells for Western blot analysis or fix for immunofluorescence.

Protocol1_Workflow cluster_outputs Downstream Assays Seed Seed Macrophages Prime Prime with LPS (Optional, 3-4h) Seed->Prime Stimulate Stimulate with poly(dA:dT) + Lipo (3-6h) Prime->Stimulate Collect Collect Samples Stimulate->Collect ELISA ELISA Collect->ELISA LDH LDH Assay Collect->LDH WB Western Blot Collect->WB IF Immunofluorescence Collect->IF

Caption: Workflow for this compound inflammasome activation.

Protocol 2: Detection of ASC Speck Formation by Immunofluorescence

This method visualizes the hallmark of inflammasome assembly: the formation of a single, large ASC speck within the cell.[12]

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

  • Primary antibody: anti-ASC

  • Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Stimulation: Seed and stimulate cells on coverslips as described in Protocol 1.

  • Fixation: After stimulation, carefully wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking: Add Permeabilization/Blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Staining: Dilute the primary anti-ASC antibody in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Staining: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[21]

  • Nuclear Staining: Wash three times with PBS. Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes.

  • Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using mounting medium. Image the cells using a confocal microscope. ASC specks will appear as a single, bright perinuclear focus in activated cells.

Protocol2_Workflow Start Stimulated Cells on Coverslip Fix Fix with 4% PFA Start->Fix PermBlock Permeabilize & Block Fix->PermBlock PrimaryAb Incubate with Primary Ab (anti-ASC) PermBlock->PrimaryAb SecondaryAb Incubate with Secondary Ab (fluorescent) PrimaryAb->SecondaryAb Stain Stain Nuclei (DAPI) SecondaryAb->Stain Mount Mount Coverslip Stain->Mount Image Image with Confocal Microscope Mount->Image

Caption: Immunofluorescence workflow for ASC specks.

Protocol 3: Detection of Caspase-1 Cleavage by Western Blot

This protocol detects the active p20 or p10 subunit of caspase-1 in both cell lysates and supernatants.[15]

Materials:

  • Stimulated cells and collected supernatants (from Protocol 1)

  • RIPA buffer or similar lysis buffer with protease inhibitors

  • Trichloroacetic acid (TCA) for supernatant precipitation

  • Acetone (ice-cold)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer equipment

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-caspase-1 (recognizing pro- and cleaved forms), anti-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Supernatant Precipitation:

    • To the collected supernatant, add TCA to a final concentration of 10%.[7]

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Discard the supernatant and wash the pellet twice with ice-cold acetone.

    • Air dry the pellet and resuspend in SDS-PAGE loading buffer.

  • Cell Lysate Preparation:

    • Wash the adherent cells once with cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris. Collect the supernatant (lysate).

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from cell lysates and the entire precipitated supernatant sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-caspase-1 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash thoroughly and apply chemiluminescent substrate.

    • Image the blot. Look for the disappearance of pro-caspase-1 (~45 kDa) in the lysate and the appearance of the cleaved p20 or p10 fragment in the lysate and supernatant.

Protocol 4: Quantification of Secreted IL-1β by ELISA

This protocol uses a sandwich ELISA to measure the concentration of mature IL-1β released into the culture medium.

Materials:

  • Cell culture supernatant (from Protocol 1)

  • IL-1β ELISA kit (follow manufacturer's instructions, which typically include):

    • Capture antibody-coated 96-well plate

    • Recombinant IL-1β standard

    • Detection antibody

    • Avidin-HRP or equivalent

    • Substrate solution (e.g., TMB)

    • Stop solution

  • Plate reader

Procedure:

  • Prepare Standards and Samples: Prepare a standard curve using the recombinant IL-1β standard provided in the kit. Cell culture supernatants can typically be used undiluted.

  • ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kit.[5] The general steps are:

    • Add standards and samples to the antibody-coated plate and incubate.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., Avidin-HRP) and incubate.

    • Wash the plate.

    • Add the substrate and incubate until color develops.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance values to the standard curve.

Protocol 5: Measurement of Pyroptosis by LDH Release Assay

This colorimetric assay quantifies cell lysis by measuring the activity of LDH released from damaged cells into the supernatant.[5][17][18]

Materials:

  • Cell culture supernatant (from Protocol 1)

  • LDH Cytotoxicity Assay Kit (e.g., CytoTox 96, Promega)

  • Lysis buffer (often 10X, provided in the kit)

  • 96-well flat-bottom plate

  • Plate reader

Procedure:

  • Set up Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells that have been lysed with the provided lysis buffer for 45 minutes.

    • Medium Background: Culture medium only.

  • Sample Preparation:

    • After stimulation (Protocol 1), centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.[5]

    • Carefully transfer 50 µL of supernatant from each well (including controls and experimental samples) to a new 96-well plate.[5]

  • Assay Reaction:

    • Prepare the Substrate Mix according to the kit's instructions.

    • Add 50 µL of the Substrate Mix to each well.[5]

    • Incubate for 30 minutes at room temperature, protected from light.[5]

  • Stop Reaction and Read:

    • Add 50 µL of Stop Solution to each well.[5]

    • Read the absorbance at 490 nm within 1 hour.[5]

  • Calculation:

    • First, subtract the average absorbance of the Medium Background control from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

References

Application Notes: Protocol for AIM2 Inflammasome Activation with Poly(dA:dT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Absent in Melanoma 2 (AIM2) inflammasome is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of infection by DNA viruses and certain bacteria, or a sign of cellular damage.[1][2] this compound acts as a direct sensor for dsDNA in a sequence-independent manner.[1][3] Upon binding to dsDNA, this compound initiates the assembly of a multi-protein complex known as the inflammasome. This complex formation triggers the activation of caspase-1, which subsequently processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[2][3][4] Caspase-1 activation also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and a form of inflammatory cell death called pyroptosis.[2][5]

Poly(dA:dT) is a synthetic B-form dsDNA that is a potent and specific activator of the this compound inflammasome when introduced into the cytoplasm of immune cells like macrophages.[6][7] Due to its defined nature, it is widely used in research to study the this compound signaling pathway and its role in inflammation. This document provides a detailed protocol for inducing this compound inflammasome activation in monocytic cell lines using poly(dA:dT).

This compound Signaling Pathway and Experimental Workflow

The activation of the this compound inflammasome follows a well-defined signaling cascade. The general experimental procedure involves cell priming, transfection of the dsDNA mimic, and subsequent measurement of downstream inflammatory markers.

AIM2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space polydAdT Poly(dA:dT) (dsDNA) This compound This compound polydAdT->this compound Binds ASC ASC This compound->ASC Recruits (PYD-PYD) Inflammasome This compound Inflammasome (this compound-ASC-Caspase-1) ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits (CARD-CARD) Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL1b_sec Secreted IL-1β IL1b->IL1b_sec Secretion IL18 Mature IL-18 ProIL18->IL18 IL18_sec Secreted IL-18 IL18->IL18_sec Secretion GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation

Diagram 1: this compound Inflammasome Signaling Pathway.

Experimental_Workflow Start Start: Cell Culture (e.g., THP-1 Monocytes) Priming Step 1: Priming (Optional) (e.g., PMA, LPS) Start->Priming Transfection Step 2: Transfection with Poly(dA:dT)-Lipid Complex Priming->Transfection Incubation Step 3: Incubation (e.g., 4-24 hours) Transfection->Incubation Harvest Step 4: Harvest Supernatant and Cell Lysates Incubation->Harvest Analysis Step 5: Downstream Analysis Harvest->Analysis ELISA IL-1β / IL-18 ELISA Analysis->ELISA WesternBlot Caspase-1 / GSDMD Western Blot Analysis->WesternBlot LDH_Assay LDH Assay (Pyroptosis) Analysis->LDH_Assay Microscopy ASC Speck Visualization Analysis->Microscopy End End: Data Interpretation ELISA->End WesternBlot->End LDH_Assay->End Microscopy->End

Diagram 2: General experimental workflow for this compound activation.

Data Presentation: Experimental Parameters

Successful activation of the this compound inflammasome is dependent on several factors, including cell type, priming conditions, and transfection efficiency. The following table summarizes typical parameters cited in the literature.

Table 1: Summary of Experimental Conditions for Poly(dA:dT) Transfection

Parameter Condition Cell Type(s) Reference
Priming (Optional) LPS (1 µg/mL) for 4 hours Murine BMDMs [7]
PMA (0.5 µM) for 3 hours THP-1 cells [6]
IFN-γ (100 ng/mL) for 24 hours THP-1 cells [8]
Poly(dA:dT) Conc. 0.2 - 1 µg/mL THP-1, BMDMs [6][7][8][9]
Transfection Reagent Lipofectamine 2000 THP-1, BMDMs, 293T [6][10]
Cationic Liposome (LyoVec™) THP-1, AC16 [11]

| Incubation Time | 4 - 24 hours | THP-1, BMDMs |[7][8][9] |

Experimental Protocols

Protocol 1: Cell Culture and Priming

This protocol is optimized for the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 12-well tissue culture plates

Procedure:

  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 0.5 x 10⁶ to 1 x 10⁶ THP-1 cells per well in a 12-well plate.

  • Differentiation (Priming Step 1): To differentiate monocytes into macrophage-like cells, add PMA to a final concentration of 0.5 µM.[6] Incubate for 3 hours at 37°C.

  • LPS Priming (Priming Step 2): For robust IL-1β release, a second priming signal to upregulate pro-IL-1β transcription is often beneficial. After PMA differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[7]

  • Wash: After priming, gently wash the cells twice with pre-warmed, serum-free medium (e.g., Opti-MEM® I) to remove residual LPS and prepare for transfection.

Protocol 2: Transfection of Poly(dA:dT)

Transfection with a lipid-based reagent is critical for delivering poly(dA:dT) to the cytoplasm.[10][11]

Materials:

  • Primed cells from Protocol 1

  • Poly(dA:dT) sodium salt (e.g., InvivoGen tlrl-patn)

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine 2000 (or similar cationic lipid transfection reagent)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Prepare Solution A: For each well, dilute 1 µg of poly(dA:dT) into 50 µL of Opti-MEM®.[6] Mix gently.

  • Prepare Solution B: For each well, dilute 3.5 µL of Lipofectamine 2000 into 50 µL of Opti-MEM®.[10] Mix gently and incubate for 5 minutes at room temperature.

  • Form Complexes: Combine Solution A and Solution B. Mix gently and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfect Cells: Add the 100 µL complex mixture drop-wise to each well of primed cells containing fresh serum-free medium.

  • Incubate: Incubate the cells for 4 to 24 hours at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically; 6 hours is often sufficient for caspase-1 activation.[9]

Protocol 3: Measurement of IL-1β Secretion by ELISA

This protocol outlines a standard sandwich ELISA for quantifying mature IL-1β in the cell culture supernatant.

Materials:

  • Human IL-1β Uncoated ELISA Kit (e.g., Thermo Fisher Scientific) or similar

  • Cell culture supernatants from Protocol 2

  • 96-well ELISA plate

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coat Plate: Coat a 96-well plate with the capture antibody diluted in coating buffer. Seal the plate and incubate overnight at 4°C.[12]

  • Wash and Block: Wash the plate 3 times with Wash Buffer. Block the wells with Assay Diluent (e.g., 200 µL/well) and incubate for 1 hour at room temperature.[12]

  • Add Samples: Wash the plate. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[12]

  • Add Detection Antibody: Wash the plate 3 times. Add 100 µL of diluted detection antibody to each well. Incubate for 1 hour at room temperature.[12]

  • Add Avidin-HRP: Wash the plate 3 times. Add 100 µL of Avidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Develop: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-20 minutes.

  • Read: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes. Calculate IL-1β concentrations based on the standard curve.

Protocol 4: Assessment of Caspase-1 Activation by Western Blot

Active caspase-1 is a heterodimer of p20 and p10 subunits, which can be detected in both cell lysates and supernatants.

Materials:

  • Cell culture supernatants and cell pellets from Protocol 2

  • RIPA buffer with protease inhibitors

  • Laemmli sample buffer (SDS-PAGE loading buffer)

  • SDS-PAGE gels (e.g., 12-15%)

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Caspase-1 (recognizing pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Sample Collection: Collect the cell culture supernatant. To concentrate proteins, use methanol/chloroform precipitation. Lyse the remaining adherent cells directly in 100 µL of RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from lysates or a fixed volume of concentrated supernatant with Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-caspase-1 antibody overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescence substrate.

  • Imaging: Visualize the bands using a chemiluminescence imaging system. Look for the pro-caspase-1 band (~45 kDa) in lysates and the cleaved p20 or p10 subunit in both lysates and supernatants as evidence of activation.[13][14]

Protocol 5: Measurement of Pyroptosis by LDH Assay

Lactate Dehydrogenase (LDH) is a cytosolic enzyme that is released into the supernatant upon loss of membrane integrity during pyroptosis.

Materials:

  • Cell culture supernatants from Protocol 2

  • LDH Cytotoxicity Assay Kit (e.g., Promega CytoTox 96®)

  • 96-well plate

  • Microplate reader (490 nm)

Procedure:

  • Sample Collection: After the incubation period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Lysis Control: Add 10 µL of the kit's Lysis Solution to untreated control wells (for maximum LDH release) and incubate for 45 minutes at 37°C.

  • Assay Reaction: Add 50 µL of the LDH substrate mix to all wells (samples, controls).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop and Read: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release from treated samples to the maximum release from lysed controls, after subtracting background levels.

References

Application Notes: AIM2 Knockdown Using siRNA in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Absent in Melanoma 2 (AIM2) is a critical cytosolic sensor of double-stranded DNA (dsDNA) that plays a pivotal role in the innate immune system.[1][2][3] Upon binding to dsDNA from pathogens or damaged host cells, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form a multiprotein complex known as the this compound inflammasome.[1][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][4] Activated caspase-1 can also cleave Gasdermin D (GSDMD), inducing a form of inflammatory cell death called pyroptosis.[1] Given its central role in inflammation, this compound is a key therapeutic target in various diseases, including cancer and autoimmune disorders.[2][5] Small interfering RNA (siRNA) offers a potent and specific method for silencing this compound expression in macrophages to study its function and therapeutic potential. However, primary macrophages and macrophage-like cell lines are notoriously difficult to transfect.[6][7] This document provides detailed protocols and application notes for the effective knockdown of this compound in macrophages using siRNA.

The this compound Signaling Pathway

The this compound inflammasome is a key platform for initiating an inflammatory response to cytosolic dsDNA. The pathway begins with the recognition of dsDNA by the HIN200 domain of this compound. This binding event triggers a conformational change and oligomerization of this compound. The pyrin domain (PYD) of this compound then recruits the adaptor protein ASC, which also contains a PYD. ASC further recruits pro-caspase-1 via its CARD domain, leading to the assembly of the complete inflammasome complex. Proximity-induced auto-activation of caspase-1 follows, leading to the processing and secretion of IL-1β and IL-18, and potentially pyroptosis.

AIM2_Signaling_Pathway cluster_cytosol Macrophage Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA (Pathogen or Host-derived) This compound This compound dsDNA->this compound senses ASC ASC This compound->ASC recruits Inflammasome This compound Inflammasome (this compound + ASC + Pro-Caspase-1) This compound->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b Secretion Secretion IL1b->Secretion IL18 Mature IL-18 ProIL18->IL18 IL18->Secretion Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: The this compound inflammasome signaling pathway in macrophages.

Experimental Workflow for this compound Knockdown

A typical workflow for this compound knockdown in macrophages involves several key stages: cell culture and seeding, preparation of the siRNA-transfection reagent complex, transfection of macrophages, and finally, validation of the knockdown and subsequent functional analysis. It is crucial to include proper controls, such as a non-targeting siRNA, to ensure the observed effects are specific to this compound silencing.

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Culture 1. Culture & Seed Macrophages (e.g., Primary BMDM, J774A.1) Transfect 5. Add Complexes to Macrophages (Incubate 24-72h) Culture->Transfect siRNA_prep 2. Prepare siRNA Solutions (this compound siRNA & Non-targeting Control) Complex 4. Form siRNA-Reagent Complexes (Incubate ~15-20 min at RT) siRNA_prep->Complex Reagent_prep 3. Prepare Transfection Reagent Reagent_prep->Complex Complex->Transfect Validation 6. Validate Knockdown (qPCR, Western Blot) Transfect->Validation Functional 7. Functional Assays (ELISA for IL-1β, LDH Assay for Pyroptosis) Validation->Functional

Caption: General experimental workflow for this compound siRNA knockdown in macrophages.

Data Presentation

Table 1: Recommended Transfection Reagents for Macrophages
Transfection ReagentCell TypeNotesReference
GenMute™Primary MacrophagesPre-optimized for primary macrophages; not affected by serum and antibiotics.[8]
DharmaFECT 3Primary Human Monocyte-Derived Macrophages, U937 cellsShown to be highly efficient (~85% efficiency) with low cytotoxicity.[6][7]
Lipofectamine™ RNAiMAXPrimary Murine Macrophages, J774A.1 cellsA widely used lipid-based reagent.[9][10]
Viromer® REDPrimary MacrophagesSynthetic polymer-based reagent.[11]
Amaxa® Nucleofector®RAW264.7, J774A.1 cellsElectroporation-based system for hard-to-transfect cells.[12][13]
Ca-PS LipopolyplexAna-1, Bone Marrow-Derived Macrophages (BMDMs)Apoptotic body-mimicking liposomes with high efficiency and low cytotoxicity.[14]
Table 2: Quantitative Outcomes of this compound Knockdown in Macrophages
Cell TypeAssayResult with this compound KnockdownReference
J774A.1 MacrophagesIL-1β Secretion (in response to M. bovis infection)Significantly diminished[4]
J774A.1 MacrophagesCaspase-1 Activation (in response to M. bovis infection)Significantly diminished[4]
J774A.1 MacrophagesLDH Release (Pyroptosis) (in response to M. bovis infection)Abrogated at 24 hours post-infection[4]
THP-1 cellsIL-1β Levels (induced by tumor conditioned medium)Reversed IL-1β production[15]
Immortalized Murine MacrophagesCaspase-1 Cleavage (in response to Vaccinia virus)Impaired[16]
Immortalized Murine MacrophagesCell Death (in response to Vaccinia virus)Strongly reduced[16]
Mouse MacrophagesM1 Marker Expression (iNOS, TNF-α)Upregulated[17][18][19]
Mouse MacrophagesM2 Marker Expression (Arg1, IL-10) & PD-L1Downregulated[17][18][19]

Experimental Protocols

Protocol 1: siRNA Transfection of Primary Macrophages using GenMute™ Reagent

This protocol is adapted from the manufacturer's guidelines and is optimized for primary macrophages.[8]

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages)

  • Complete culture medium with serum and antibiotics

  • 6-well plates

  • GenMute™ siRNA Transfection Reagent

  • GenMute™ Transfection Buffer (5x stock)

  • This compound-specific siRNA and non-targeting control siRNA (reconstituted to 50 µM)

  • Sterile ddH₂O

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of GenMute™ Transfection Buffer (1x):

    • Dilute the 5x stock solution by mixing one part of the buffer with four parts of sterile ddH₂O.

    • The 1x working solution is stable for up to 12 months at 4°C.[8]

  • Cell Seeding:

    • Plate primary macrophages in a 6-well plate 18-24 hours prior to transfection.

    • Aim for a cell density of 80-95% confluency at the time of transfection.[8]

    • Approximately 30-60 minutes before transfection, replace the old medium with 1.0 mL of fresh, complete culture medium per well.[8]

  • Preparation of siRNA-Transfection Reagent Complex (per well of a 6-well plate):

    • In a sterile microcentrifuge tube, dilute 50 pmoles of siRNA (e.g., 1.0 µL of a 50 µM stock) into 100 µL of 1x GenMute™ Transfection Buffer. The final siRNA concentration will be 50 nM.[8]

    • Mix gently by pipetting.

    • Add 4.0 µL of GenMute™ reagent to the diluted siRNA solution.

    • Mix immediately by pipetting up and down.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation. Do not exceed 30 minutes.[8]

  • Transfection:

    • Add the 104 µL of the siRNA-reagent complex drop-wise to the cells in the 6-well plate.[8]

    • Gently rock the plate back and forth to ensure even distribution.

    • Return the plate to a CO₂ incubator and incubate for 24-72 hours.

  • Post-Transfection Analysis:

    • After the incubation period, harvest the cells to assess this compound knockdown efficiency via qPCR or Western blot.

    • Supernatants can be collected to measure cytokine secretion (e.g., IL-1β) by ELISA.

Protocol 2: Validation of this compound Knockdown by quantitative PCR (qPCR)

Materials:

  • Transfected and control macrophages

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR® Green)

  • Primers for this compound and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture plate using the lysis buffer provided in the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for this compound or the housekeeping gene, and the qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling program (an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the results using the ΔΔCt method to determine the relative fold change in this compound mRNA expression, normalized to the housekeeping gene and compared to the non-targeting control. A knockdown efficiency of >70% is generally considered successful.[20]

Protocol 3: Functional Assay - IL-1β Measurement by ELISA

Materials:

  • Supernatants from transfected and control macrophages (with or without stimulation, e.g., with poly(dA:dT) or bacterial infection)

  • IL-1β ELISA kit (species-specific)

  • Microplate reader

Procedure:

  • Sample Collection:

    • After the desired incubation/stimulation period, centrifuge the culture plates at a low speed to pellet any detached cells.

    • Carefully collect the culture supernatants and store them at -80°C until use.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of IL-1β in the samples based on the standard curve.

    • Compare the IL-1β levels between this compound siRNA-treated cells and control cells to determine the functional consequence of this compound knockdown.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Knockdown Efficiency Suboptimal siRNA concentration.Titrate siRNA concentration (e.g., 10-100 nM).[21]
Inefficient transfection reagent or protocol.Try a different transfection reagent (see Table 1). Optimize the siRNA:reagent ratio.[22]
Poor cell health.Ensure cells are healthy, within a low passage number, and not overgrown.[12]
Incorrect timing of analysis.Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to find the optimal time for knockdown.[20][21]
High Cell Toxicity/Death Transfection reagent is toxic to the cells.Reduce the concentration of the transfection reagent and/or siRNA. Switch to a less toxic reagent (e.g., DharmaFECT 3, Ca-PS lipopolyplex).[6][14]
Rough handling of cells.Handle cells gently, especially during seeding and transfection steps. Avoid over-centrifugation.[20]
Inconsistent Results Variation in cell density.Ensure consistent cell seeding density across all experiments.
siRNA or reagent degradation.Aliquot siRNA stocks to avoid multiple freeze-thaw cycles. Store reagents properly.[12]
Incomplete resuspension of siRNA pellet.Follow the manufacturer's protocol carefully for resuspending lyophilized siRNA.[23]

References

Application Notes and Protocols for AIM2 Protein Detection via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of the AIM2 (Absent in Melanoma 2) protein using Western blotting. This document includes information on the this compound signaling pathway, a step-by-step experimental protocol, and key quantitative data to ensure successful and reproducible results.

Introduction to this compound

Absent in Melanoma 2 (this compound) is a crucial cytoplasmic sensor that plays a vital role in the innate immune system.[1][2] It recognizes double-stranded DNA (dsDNA) from various sources, including invading pathogens like bacteria and viruses, as well as damaged host cells.[1][2] Upon binding to dsDNA, this compound triggers the assembly of a multi-protein complex known as the this compound inflammasome.[1][2] This inflammasome activation is a critical step in initiating an inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death called pyroptosis.[2][3][4]

The this compound Signaling Pathway

The canonical this compound signaling pathway is initiated by the detection of cytosolic dsDNA. The HIN-200 domain of this compound directly binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner, although a minimum length of around 80 base pairs is required for optimal activation.[5] This binding event induces a conformational change in this compound, leading to its oligomerization. The pyrin domain (PYD) of the oligomerized this compound then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through PYD-PYD interactions.[6][7] ASC subsequently recruits pro-caspase-1 via its CARD domain, leading to the auto-cleavage and activation of caspase-1.[3][7] Activated caspase-1 is responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell to propagate the inflammatory signal.[3][7] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[3][8]

AIM2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm IL-1β IL-1β IL-18 IL-18 dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD GSDMD Casp1->GSDMD Cleaves ProIL1b->IL-1β Secretion ProIL18->IL-18 Secretion GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound Signaling Pathway Activation

Experimental Protocol for this compound Western Blot

This protocol provides a comprehensive workflow for the detection of this compound protein in cell lysates.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Western Blot Experimental Workflow
Materials and Reagents

  • Cells: Appropriate cell lines (see Table 1 for positive controls).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit or similar.

  • Sample Buffer: Laemmli sample buffer (4x or 2x).

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Buffer: Standard transfer buffer (e.g., Towbin buffer).

  • Membrane: Nitrocellulose or PVDF membrane (0.45 µm).

  • Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: Anti-AIM2 antibody (see Table 2 for examples).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Sample Preparation:

    • Culture and treat cells as required for the experiment.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and denature at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane onto the SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AIM2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Analyze the band intensities using appropriate software. Normalize the this compound band intensity to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound Western blotting.

Table 1: Positive Control Cell Lines and Tissues for this compound Detection

Cell Line/TissueSpeciesNotes
THP-1HumanMonocytic cell line, often used for inflammasome studies.[10]
DaudiHumanB-lymphoblast cell line with reported this compound expression.[11][12]
RajiHumanB-lymphoblast cell line with reported this compound expression.[11]
HCT116HumanColorectal carcinoma cell line.[13]
HL-60HumanPromyelocytic leukemia cell line; this compound expression can be induced by IFN-γ.[14]
RAW 264.7MouseMacrophage-like cell line.[15]
J774A.1MouseMacrophage-like cell line.[9]
Human Heart TissueHumanPositive expression of this compound has been observed.[15]
Rabbit Spleen TissueRabbitPositive expression of this compound has been observed.[15]

Table 2: Example this compound Antibodies and Recommended Dilutions

Antibody (Provider, Cat. No.)TypeSpecies ReactivityRecommended WB DilutionObserved MW (kDa)
Proteintech, 66902-1-IgMonoclonalHuman, Mouse, Rabbit1:1000 - 1:400037-39, 53
Proteintech, 20590-1-APPolyclonalHuman, Mouse, Rat1:1000 - 1:600039-42
Cell Signaling Technology, #63660PolyclonalMouse1:1000~45
Thermo Fisher Scientific, MA5-16259MonoclonalHuman0.3-2 µg/mL~40
Cell Signaling Technology, #12948 (D5X7K)Rabbit mAbHuman1:1000~45

Note: The observed molecular weight of this compound can vary slightly between studies and cell types, but it is typically in the range of 39-45 kDa.[11][15][16] The presence of additional bands may indicate post-translational modifications or splice variants. It is crucial to optimize antibody dilutions and other experimental conditions for your specific system. Always refer to the manufacturer's datasheet for the most up-to-date information.

References

Application Notes and Protocols for Quantification of Human AIM2 Gene Expression using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the Absent in Melanoma 2 (AIM2) gene in inflammatory and disease pathways, accurate and reproducible measurement of its expression is critical. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for this purpose. This document provides detailed application notes, validated primer information, and experimental protocols for the analysis of human this compound gene expression.

Introduction to this compound

Absent in Melanoma 2 (this compound) is a cytosolic sensor that detects double-stranded DNA (dsDNA) from pathogenic or host origins, initiating an inflammatory response.[1][2] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form a multi-protein complex known as the this compound inflammasome.[2][3][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18.[1][2] This signaling cascade ultimately results in a form of programmed cell death called pyroptosis and a potent inflammatory response.[1] Dysregulation of the this compound inflammasome has been implicated in various autoimmune diseases, infectious diseases, and cancers.

This compound Signaling Pathway

The this compound signaling pathway is a critical component of the innate immune system's response to cytosolic dsDNA. The diagram below illustrates the key steps in the activation of the this compound inflammasome.

AIM2_Signaling_Pathway cluster_cytosol Cytosol dsDNA dsDNA (Bacterial, Viral, or Host) This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC AIM2_Inflammasome This compound Inflammasome (this compound, ASC, Pro-Caspase-1) This compound->AIM2_Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->AIM2_Inflammasome Pro_Casp1->AIM2_Inflammasome Casp1 Active Caspase-1 AIM2_Inflammasome->Casp1 Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound Inflammasome Activation Pathway.

qPCR Primers for Human this compound Gene Expression

The selection of highly specific and efficient primers is the most critical factor for successful qPCR analysis. The following table summarizes a commercially available, pre-validated primer pair for the human this compound gene.

Gene NameSupplierCatalog NumberForward Primer (5'-3')Reverse Primer (5'-3')Target Accession Numbers
This compound OriGeneHP208094GCTGCACCAAAAGTCTCTCCTCCTGCTTGCCTTCTTGGGTCTCANM_004833, NM_004833.1, NM_004833.2, BC010940, NM_004833.3

Note: While the manufacturer validates these primers, it is best practice to perform an initial validation in your own laboratory to ensure optimal performance with your specific experimental conditions and reagents.[5] This includes confirming a single peak in the melt curve analysis and determining the primer efficiency through a standard curve.[6][7]

Experimental Workflow for this compound Gene Expression Analysis

The diagram below outlines the major steps for quantifying human this compound mRNA levels using a two-step RT-qPCR approach.

qPCR_Workflow cluster_workflow Experimental Workflow RNA_Extraction 1. RNA Extraction (from cells or tissue) RNA_QC 2. RNA Quality & Quantity (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (SYBR Green Master Mix, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. qPCR Amplification (Real-Time PCR Instrument) qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (Relative Quantification, e.g., ΔΔCt) qPCR_Run->Data_Analysis

Caption: Two-Step RT-qPCR Workflow.

Detailed Experimental Protocols

This section provides a comprehensive protocol for the quantification of human this compound gene expression using SYBR Green-based qPCR.

Protocol 1: Total RNA Extraction

High-quality, intact RNA is essential for accurate gene expression analysis.[8]

Materials:

  • TRIzol Reagent or equivalent RNA extraction kit

  • Chloroform (B151607)

  • Isopropyl alcohol

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Homogenization: For cultured cells, aspirate the media and add 1 mL of TRIzol reagent per 10 cm² culture dish. For tissues, homogenize 50-100 mg of tissue in 1 mL of TRIzol.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used initially. Mix gently by inverting and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel.

Protocol 2: First-Strand cDNA Synthesis

This protocol describes the reverse transcription of RNA into complementary DNA (cDNA).

Materials:

  • Total RNA (1-2 µg)

  • Oligo(dT) primers or random hexamers

  • dNTP mix (10 mM)

  • Reverse Transcriptase

  • Reverse Transcriptase Buffer

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine the following:

    • Total RNA: 1-2 µg

    • Oligo(dT) or random hexamer primers: 50-250 ng

    • dNTP mix: 1 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare the reverse transcription master mix. For each reaction, combine:

    • 5X Reverse Transcriptase Buffer: 4 µL

    • RNase Inhibitor: 1 µL

    • Reverse Transcriptase: 1 µL

    • Nuclease-free water: 4 µL

  • Add 10 µL of the master mix to the RNA/primer mixture from step 2.

  • Incubate at 42°C for 50-60 minutes.

  • Inactivate the reverse transcriptase by heating to 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C. For qPCR, it is recommended to dilute the cDNA 1:10 to 1:50 with nuclease-free water.[8]

Protocol 3: SYBR Green qPCR for this compound Expression

This protocol is for a standard 20 µL qPCR reaction. Adjust volumes as needed based on your qPCR master mix and instrument requirements.

Materials:

  • cDNA template (diluted)

  • 2X SYBR Green qPCR Master Mix

  • Human this compound Forward Primer (10 µM stock)

  • Human this compound Reverse Primer (10 µM stock)

  • Nuclease-free water

  • qPCR-compatible plates or tubes

Procedure:

  • Reaction Setup: Prepare a master mix for the number of reactions needed, including no-template controls (NTCs) and technical replicates. For each 20 µL reaction, combine:

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.4 µL (final concentration 200 nM)

    • Reverse Primer (10 µM): 0.4 µL (final concentration 200 nM)

    • Nuclease-free water: 4.2 µL

  • Aliquot 15 µL of the master mix into each qPCR well.

  • Add 5 µL of diluted cDNA template to the appropriate wells. For NTCs, add 5 µL of nuclease-free water.

  • Seal the plate or tubes, mix gently, and centrifuge briefly to collect the contents at the bottom.

qPCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation 95°C2-10 minutes1
Denaturation 95°C15-30 seconds40
Annealing/Extension 60°C30-60 seconds
Melt Curve Analysis Refer to instrument instructions1

Note: These cycling conditions are a general guideline. Optimal temperatures and times may vary depending on the qPCR instrument, master mix, and primer characteristics.[9]

Data Analysis

The most common method for relative quantification of gene expression is the comparative Ct (ΔΔCt) method. This requires the use of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct value of this compound.

    • ΔCt = Ct(this compound) - Ct(Housekeeping Gene)

  • Calculate ΔΔCt: Select one sample as the calibrator (e.g., untreated control). Subtract the ΔCt of the calibrator from the ΔCt of each experimental sample.

    • ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

By following these detailed protocols and application notes, researchers can achieve reliable and reproducible quantification of human this compound gene expression, facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Immunofluorescence Staining of AIM2 Specks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing and quantifying Absent in Melanoma 2 (AIM2) specks using immunofluorescence microscopy. This compound is a crucial cytosolic sensor that detects double-stranded DNA (dsDNA) from microbial pathogens or damaged host cells, leading to the formation of the this compound inflammasome, a key signaling platform in the innate immune response.[1][2][3] The assembly of the this compound inflammasome results in the formation of a large protein complex, often visible as a single perinuclear "speck" within the cell, which serves as a hallmark of its activation.[4][5] This protocol is designed to assist researchers in accurately detecting and analyzing this compound speck formation, a critical event in inflammatory and autoimmune diseases, as well as in cancer biology.[1]

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound Speck Formation

This table summarizes representative data from an immunofluorescence experiment designed to quantify this compound speck formation in response to a stimulus.

Cell TypeTreatment% of this compound Speck-Positive Cells (Mean ± SD)Average Speck Size (µm²) (Mean ± SD)
THP-1 MacrophagesUntreated Control2.5 ± 0.80.9 ± 0.2
THP-1 MacrophagesPoly(dA:dT) Transfection (1 µg/mL, 6h)35.2 ± 4.12.1 ± 0.5
Bone Marrow-Derived Macrophages (WT)Francisella novicida Infection (MOI 10, 5.5h)42.8 ± 5.52.5 ± 0.7
Bone Marrow-Derived Macrophages (this compound-/-)Francisella novicida Infection (MOI 10, 5.5h)1.1 ± 0.3N/A

Note: Data are hypothetical and intended for illustrative purposes. Actual results will vary depending on the specific experimental conditions, cell type, and stimulus used.

Experimental Protocols

This section provides a detailed methodology for the immunofluorescence staining of this compound specks in cultured mammalian cells.

Materials and Reagents
  • Cell Culture: Adherent cells (e.g., THP-1 macrophages, bone marrow-derived macrophages) cultured on sterile glass coverslips in a multi-well plate.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood. Alternatively, ice-cold methanol (B129727) or acetone (B3395972) can be used.[6][7]

  • Permeabilization Solution: 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS.[8][9]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) and 5-10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.

  • Primary Antibody: A validated anti-AIM2 antibody suitable for immunofluorescence.[1][10][11] (e.g., Rabbit polyclonal to this compound). The optimal dilution should be determined by titration, but a starting point of 1:100 to 1:500 is common.[10][11]

  • Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium.

Protocol for Immunofluorescence Staining
  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in a 60-80% confluent monolayer at the time of the experiment.

    • Allow cells to adhere and grow overnight.

    • Treat cells with the desired stimulus (e.g., transfection with poly(dA:dT), infection with bacteria) for the appropriate duration to induce this compound inflammasome activation.[12][13] Include an untreated control.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 500 µL of 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.[14]

    • Alternative Fixation: For some antibodies, fixation with ice-cold methanol or acetone for 5-10 minutes at -20°C may yield better results.[7]

    • Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If using PFA for fixation, add 500 µL of 0.25% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.[15] This step is crucial for allowing antibodies to access intracellular targets.[8][16]

    • If using methanol or acetone fixation, this step can often be skipped as these reagents also permeabilize the cells.[16]

    • Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 500 µL of blocking buffer to each well and incubate for 1 hour at room temperature. This step minimizes non-specific antibody binding.[17]

  • Primary Antibody Incubation:

    • Dilute the primary anti-AIM2 antibody to its predetermined optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[15]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer, protecting it from light.

    • Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.[7]

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark to stain the cell nuclei.[15]

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying and store the slides at 4°C in the dark until imaging.[15]

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • This compound specks will appear as bright, distinct puncta, typically one per cell, in the cytoplasm.[4][18]

    • Quantify the percentage of speck-positive cells by counting at least 100 cells per condition across multiple fields of view. Image analysis software can be used for more detailed analysis of speck size and intensity.

Visualizations

This compound Inflammasome Signaling Pathway

AIM2_Inflammasome_Signaling_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA (Bacterial, Viral, or Host) This compound This compound dsDNA->this compound Binds to HIN200 domain ASC ASC This compound->ASC Recruits via PYD domain Inflammasome This compound Inflammasome (this compound-ASC-Caspase-1) This compound->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits via CARD domain ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage Inflammasome->Casp1 Proximity-induced autocleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Secretion GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis Pore formation

Caption: Diagram of the this compound inflammasome signaling pathway.

Experimental Workflow for this compound Immunofluorescence

IF_Workflow start Start: Seed cells on coverslips treatment Cell Treatment (e.g., poly(dA:dT), infection) start->treatment wash1 Wash with PBS treatment->wash1 fixation Fixation (e.g., 4% PFA, 15-20 min) wash1->fixation wash2 Wash with PBS (3x) fixation->wash2 permeabilization Permeabilization (e.g., 0.25% Triton X-100, 10-15 min) wash2->permeabilization wash3 Wash with PBS (3x) permeabilization->wash3 blocking Blocking (1% BSA, 10% NGS, 1 hr) wash3->blocking primary_ab Primary Antibody Incubation (Anti-AIM2, 1hr - overnight) blocking->primary_ab wash4 Wash with PBS (3x) primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr, dark) wash4->secondary_ab wash5 Wash with PBS (3x) secondary_ab->wash5 counterstain Nuclear Counterstain (DAPI, 5-10 min, dark) wash5->counterstain wash6 Wash with PBS (2x) counterstain->wash6 mounting Mount Coverslips (Antifade medium) wash6->mounting imaging Imaging & Analysis (Fluorescence/Confocal Microscopy) mounting->imaging

Caption: Experimental workflow for this compound immunofluorescence staining.

Troubleshooting

Refer to the table below for common issues and potential solutions when performing immunofluorescence for this compound specks.

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low expression of this compound in the cell type. - Ineffective primary antibody. - Suboptimal antibody concentration. - Fixation method masking the epitope. - Insufficient permeabilization.- Confirm this compound expression by Western blot. - Use a positive control cell line. - Titrate the primary antibody to find the optimal concentration.[19] - Try a different fixation method (e.g., methanol instead of PFA).[9] - Increase permeabilization time or detergent concentration.[6]
High Background - Primary or secondary antibody concentration is too high. - Insufficient blocking. - Inadequate washing between steps. - Secondary antibody is cross-reacting.- Reduce the concentration of the antibodies.[17] - Increase the blocking time or change the blocking agent.[20] - Ensure thorough washing steps are performed.[20] - Run a secondary antibody-only control to check for non-specific binding.[17]
Diffuse Staining (No Specks) - Inflammasome has not been activated. - The time point for analysis is not optimal.- Ensure the stimulus for this compound activation is effective. - Perform a time-course experiment to identify the optimal time for speck formation.
Photobleaching - Excessive exposure to excitation light.- Minimize light exposure. - Use an antifade mounting medium.[21] - Image samples promptly after staining.

References

Co-immunoprecipitation of AIM2 and ASC: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to AIM2 and ASC Interaction in Inflammasome Signaling

The innate immune system relies on a sophisticated network of proteins to detect and respond to pathogenic threats and cellular damage. A key player in this network is the Absent in Melanoma 2 (this compound) protein, a cytosolic sensor that recognizes double-stranded DNA (dsDNA) from sources such as viruses and bacteria, as well as damaged host cells.[1][2][3] Upon binding to dsDNA, this compound triggers the assembly of a multi-protein complex known as the inflammasome.[3][4][5] This leads to the activation of an inflammatory cascade, culminating in the release of pro-inflammatory cytokines and a form of programmed cell death called pyroptosis.[6][7]

A critical interaction in the formation of the this compound inflammasome is its association with the Apoptosis-associated Speck-like protein containing a CARD (ASC).[2][8] this compound possesses a pyrin domain (PYD) which facilitates a homotypic interaction with the PYD of the adaptor protein ASC.[1][2][8] This interaction is fundamental for the recruitment and activation of pro-caspase-1, the effector molecule of the inflammasome, leading to its cleavage and the maturation of cytokines like IL-1β and IL-18.[2][5][6] The co-immunoprecipitation (Co-IP) of this compound and ASC is a cornerstone technique to study the formation of this complex and to investigate the molecular mechanisms of this compound inflammasome activation.[2][9]

Signaling Pathway of this compound Inflammasome Activation

The activation of the this compound inflammasome follows a well-defined signaling pathway initiated by the presence of cytosolic dsDNA.

AIM2_Inflammasome_Pathway cluster_cytosol Cytosol dsDNA Cytosolic dsDNA (viral, bacterial, or host) This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits via PYD-PYD interaction pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocatalytic cleavage pro_cytokines Pro-IL-1β / Pro-IL-18 caspase1->pro_cytokines cleaves GSDMD Gasdermin D (GSDMD) caspase1->GSDMD cleaves cytokines Mature IL-1β / IL-18 pro_cytokines->cytokines maturation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis

Caption: this compound inflammasome activation pathway.

Quantitative Data Summary

The interaction between this compound and ASC has been predominantly characterized through qualitative methods like co-immunoprecipitation followed by Western blotting. While direct binding affinity (Kd) values from techniques like surface plasmon resonance are not extensively reported in the literature for the full-length proteins in a cellular context, the strength of the interaction is evident from the robust co-precipitation observed under physiological conditions. The following table summarizes the typical findings from such experiments.

Interacting ProteinsExperimental SystemMethodResultReference
Endogenous this compound and ASCPrimed THP-1 cellsCo-ImmunoprecipitationEndogenous ASC specifically co-precipitates with endogenous this compound.[2]
HA-ASC and this compound-PYD-CFPTransfected 293T cellsCo-ImmunoprecipitationThis compound-PYD, but not other PYHIN family PYDs, binds to HA-tagged ASC.[2]
Full-length this compound and ASCIn vitro pull-downGST pull-down assayFull-length this compound interacts with full-length ASC and its isolated PYD.[8]
This compound-ΔPYD and ASCIn vitro pull-downGST pull-down assayDeletion of the PYD in this compound abrogates the interaction with ASC.[8]

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the key steps involved in a typical co-immunoprecipitation experiment to demonstrate the interaction between this compound and ASC.

CoIP_Workflow start Start: Cell Culture (e.g., THP-1 macrophages) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclearing Pre-clearing Lysate (with control IgG and beads) lysis->preclearing immunoprecipitation Immunoprecipitation (Incubate with anti-AIM2 or anti-ASC antibody) preclearing->immunoprecipitation capture Immune Complex Capture (Add Protein A/G beads) immunoprecipitation->capture wash Wash Beads (Remove non-specific binding) capture->wash elution Elution (e.g., with SDS-PAGE sample buffer) wash->elution analysis Analysis (SDS-PAGE and Western Blot) elution->analysis end End: Detect Co-precipitated Protein analysis->end

Caption: Co-immunoprecipitation experimental workflow.

Detailed Protocol for Co-immunoprecipitation of this compound and ASC

This protocol is a synthesis of established methods for the co-immunoprecipitation of endogenous this compound and ASC from macrophage cell lines like THP-1.

Reagents and Buffers
  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add a protease inhibitor cocktail.

  • Wash Buffer: Co-IP Lysis Buffer.

  • Elution Buffer: 2x Laemmli sample buffer.

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., rabbit anti-AIM2 or rabbit anti-ASC).

    • Isotype control antibody (e.g., rabbit IgG).

    • Primary antibody for Western blotting (e.g., mouse anti-ASC or mouse anti-AIM2).

  • Protein A/G Magnetic Beads

Procedure
  • Cell Culture and Stimulation:

    • Culture THP-1 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • For studies involving inflammasome activation, cells can be primed (e.g., with LPS) and then stimulated with a dsDNA analog like poly(dA:dT) if desired. For endogenous interaction, stimulation may not be necessary.

  • Cell Lysis:

    • Harvest approximately 10-20 x 10^6 cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube. This is the protein input.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G magnetic bead slurry to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a fresh tube.

  • Immunoprecipitation:

    • Set aside a small aliquot (e.g., 50 µL) of the pre-cleared lysate to serve as the "input" control.

    • To the remaining lysate, add 2-5 µg of the primary antibody (e.g., anti-AIM2) or the isotype control IgG.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Immune Complex Capture:

    • Add 30-50 µL of pre-washed Protein A/G magnetic bead slurry to each immunoprecipitation reaction.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant. Ensure the final wash is completely removed.

  • Elution:

    • After the final wash, resuspend the beads in 40-60 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.

    • Pellet the beads using a magnetic stand and carefully transfer the supernatant (the eluate) to a new tube.

  • Analysis by Western Blot:

    • Load the eluates from the immunoprecipitation and the input control onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the appropriate primary antibodies (e.g., blot for ASC if this compound was immunoprecipitated, and vice-versa).

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.

Conclusion

The co-immunoprecipitation of this compound and ASC is a powerful and essential technique for researchers in immunology, infectious disease, and drug development. The protocols and information provided herein offer a comprehensive guide for successfully demonstrating and investigating this critical protein-protein interaction, which lies at the heart of the this compound inflammasome's function in host defense and inflammatory diseases.

References

Application Notes and Protocols for Quantification of IL-1β Released by AIM2 Inflammasome Activation using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Absent in Melanoma 2 (AIM2) inflammasome is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), initiating an inflammatory response.[1][2] Upon binding to dsDNA from pathogens or damaged host cells, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[3] This assembly leads to the recruitment and proximity-induced auto-activation of pro-caspase-1.[3] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β), into their mature and biologically active forms, which are subsequently released from the cell.[2][4] This pathway is a key driver of inflammation and pyroptosis, an inflammatory form of programmed cell death.[4] Measuring the release of mature IL-1β is a primary method for quantifying this compound inflammasome activation.[5] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method for this purpose.[6]

This compound Inflammasome Signaling Pathway

The following diagram illustrates the canonical signaling pathway for this compound inflammasome activation, culminating in the maturation and release of IL-1β.

AIM2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm dsDNA_source Pathogen / Damaged Cell (dsDNA source) dsDNA Cytosolic dsDNA dsDNA_source->dsDNA Release IL1b_mature Secreted IL-1β IL1b_mature->IL1b_mature This compound This compound Sensor dsDNA->this compound Binds ASC ASC Adaptor This compound->ASC Recruits (PYD-PYD) Inflammasome This compound Inflammasome Complex This compound->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits (CARD-CARD) ASC->Inflammasome Casp1 Active Caspase-1 ProCasp1->Casp1 ProCasp1->Inflammasome ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL1b->IL1b_mature Inflammasome->Casp1 Proximity-induced auto-activation

Caption: this compound signaling pathway leading to IL-1β secretion.

Experimental Workflow for IL-1β Quantification

This diagram outlines the general workflow for inducing this compound inflammasome activation in vitro and subsequently quantifying the released IL-1β using ELISA.

Experimental_Workflow start Start: Culture Immune Cells (e.g., BMDMs, THP-1) priming Step 1: Priming (Signal 1) (e.g., LPS treatment) Upregulates Pro-IL-1β start->priming activation Step 2: Activation (Signal 2) Transfect with dsDNA analog (e.g., poly(dA:dT)) priming->activation incubation Step 3: Incubation (Allow for IL-1β release) activation->incubation collection Step 4: Supernatant Collection (Centrifuge to pellet cells) incubation->collection elisa Step 5: IL-1β ELISA (Quantify IL-1β concentration) collection->elisa analysis Step 6: Data Analysis (Standard curve generation, concentration calculation) elisa->analysis end End: Report Results analysis->end

Caption: Experimental workflow for this compound activation and IL-1β ELISA.

Application Notes

Principle of this compound Inflammasome Activation in vitro
  • Two-Signal Requirement: Efficient activation of the this compound inflammasome and subsequent IL-1β release requires two signals.[5]

    • Signal 1 (Priming): The first signal, typically provided by a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), upregulates the expression of inflammasome components, including pro-IL-1β, which is often absent in resting cells.[5][7]

    • Signal 2 (Activation): The second signal is the presence of cytosolic dsDNA, which directly activates the this compound sensor, leading to inflammasome assembly and caspase-1 activation.[2][3]

  • Choice of Cells:

    • Primary Mouse Bone Marrow-Derived Macrophages (BMDMs): A robust and widely used model for studying inflammasomes.[8] They provide a physiologically relevant system.

    • Human THP-1 Monocytes: A common human cell line that can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). They are a convenient and reproducible alternative to primary cells.

  • This compound Ligands:

    • Poly(dA:dT): A synthetic B-form dsDNA analog that is a potent and specific activator of the this compound inflammasome when delivered to the cytoplasm.[9]

    • Transfection Reagents: Since dsDNA does not readily cross the plasma membrane, a transfection reagent (e.g., Lipofectamine) is required to deliver it into the cytoplasm.

Experimental Controls
  • Negative Control: Cells treated with vehicle/transfection reagent only (no dsDNA) to control for any non-specific activation by the delivery method.

  • Priming Control: Cells treated with the priming agent (e.g., LPS) only to show that priming alone does not trigger significant IL-1β release.

  • Positive Control (for NLRP3): Often, a known NLRP3 inflammasome activator like ATP or Nigericin is used in parallel to confirm that the cells are responsive to inflammasome stimuli in general.[10]

  • Unstimulated Control: Untreated cells to establish the baseline level of IL-1β.

Sample Handling and ELISA Considerations
  • Supernatant Collection: After stimulation, cell culture plates should be centrifuged to pellet cells and debris before collecting the supernatant. This prevents contamination of the supernatant with intracellular pro-IL-1β from lysed cells.[11]

  • Sample Dilution: The concentration of IL-1β can vary significantly based on cell type, cell density, and stimulation time. It may be necessary to perform a pilot experiment to determine the optimal dilution factor for your samples to ensure the readings fall within the linear range of the ELISA standard curve.

  • Kit Selection: Use a high-quality ELISA kit specific for the species being tested (e.g., human or mouse IL-1β).[12][13] The sensitivity of the kit is important, as released IL-1β levels can be in the pg/mL range.[13][14]

  • Replicates: All standards and samples should be run in at least duplicate, preferably triplicate, to ensure statistical validity and precision.

Experimental Protocols

Part A: Cell Culture, Differentiation, and Priming

For THP-1 Cells:

  • Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells at a density of 0.5 x 10⁶ cells/mL in a multi-well plate (e.g., 24-well plate).

  • Differentiation: Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours to differentiate monocytes into adherent macrophages.

  • Resting: After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and allow cells to rest for 24 hours.

  • Priming (Signal 1): Prime the differentiated THP-1 macrophages with LPS (100 ng/mL to 1 µg/mL) for 3-4 hours in serum-free media (e.g., Opti-MEM).

For Mouse BMDMs:

  • Generation: Isolate bone marrow from the femurs and tibias of mice and culture in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.

  • Seeding: On day 6 or 7, detach the BMDMs, count them, and seed at a density of 1 x 10⁶ cells/mL in a multi-well plate. Allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with LPS (100-500 ng/mL) for 3-4 hours in serum-free media.[8]

Part B: this compound Inflammasome Activation (Signal 2)
  • Prepare Transfection Mix: For each well, prepare the poly(dA:dT)-lipofectamine complex according to the transfection reagent manufacturer's protocol. A typical final concentration for poly(dA:dT) is 1-2 µg/mL.

    • Note: Pre-mix the poly(dA:dT) and the transfection reagent in separate tubes of serum-free media before combining them. Allow the complex to form for 15-20 minutes at room temperature.

  • Stimulation: Carefully add the transfection mix to the primed cells.

  • Incubation: Incubate the cells for the desired time period. IL-1β release can be detected as early as 1-2 hours and typically peaks between 6-18 hours. A time-course experiment is recommended to determine the optimal endpoint.

Part C: Supernatant Collection
  • Following incubation, centrifuge the culture plate at 400-500 x g for 5-10 minutes at 4°C to pellet cells and debris.

  • Carefully collect the cell-free supernatant without disturbing the cell pellet.

  • Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

Part D: IL-1β ELISA Protocol (General Sandwich ELISA)

Note: This is a generalized protocol. Always follow the specific instructions provided with your commercial ELISA kit.[11]

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.

  • Plate Preparation: Add 100 µL of standards, controls, and samples (appropriately diluted) to the wells of the antibody-pre-coated microplate.[11] It is recommended to run all in duplicate or triplicate.

  • Incubation (Capture): Cover the plate and incubate for 90 minutes at 37°C or as specified by the kit.[11]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting and tapping the plate on absorbent paper.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at 37°C.[11]

  • Washing: Repeat the wash step as described in step 4.

  • Conjugate Addition: Add 100 µL of Avidin-HRP conjugate to each well. Cover and incubate for 30 minutes at 37°C.[11]

  • Washing: Repeat the wash step as described in step 4.

  • Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[11]

  • Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Presentation and Analysis

Data Analysis
  • Calculate Mean OD: Average the duplicate or triplicate OD readings for each standard and sample.

  • Generate Standard Curve: Subtract the mean OD of the zero standard (blank) from all other OD values. Plot the mean OD (Y-axis) against the known concentration of the standards (X-axis). A four-parameter logistic (4-PL) curve fit is often the most accurate method for ELISA data.

  • Determine Sample Concentrations: Interpolate the IL-1β concentration of the unknown samples from the standard curve using their mean OD values.

  • Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for each sample to obtain the actual concentration in the original supernatant.

  • Assess Quality: The coefficient of variation (CV%) for replicate wells should ideally be less than 15-20%.[15]

Example Data Table

The following table summarizes hypothetical quantitative data from an experiment measuring IL-1β release from primed BMDMs stimulated with poly(dA:dT).

Treatment GroupMean OD (450nm)Calculated Conc. (pg/mL) from CurveDilution FactorFinal Conc. (pg/mL)
Standards
0 pg/mL0.0520N/A0
15.6 pg/mL0.11515.6N/A15.6
31.2 pg/mL0.17831.2N/A31.2
62.5 pg/mL0.30162.5N/A62.5
125 pg/mL0.554125N/A125
250 pg/mL1.012250N/A250
500 pg/mL1.895500N/A500
1000 pg/mL2.9881000N/A1000
Controls
Untreated0.0613.513.5
LPS only0.08512.1112.1
Lipo only0.0799.819.8
Samples
LPS + poly(dA:dT)1.552785.421570.8
LPS + poly(dA:dT) + Inhibitor X0.42395.22190.4

References

Application Notes and Protocols for Caspase-1 Activity Assay in the Context of AIM2 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Absent in Melanoma 2 (AIM2) inflammasome is a key multiprotein complex of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infections and cellular damage.[1][2][3] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1.[1][2] This proximity-induced activation leads to the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1.[4] Active caspase-1 is a critical effector enzyme that proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[5][6] Additionally, active caspase-1 can cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[4]

Measuring caspase-1 activity is a direct and reliable method for quantifying this compound inflammasome activation.[7] This document provides detailed application notes and protocols for a fluorometric caspase-1 activity assay, a common and sensitive method used to study this compound inflammasome signaling.

Principle of the Fluorometric Caspase-1 Activity Assay

The fluorometric assay for caspase-1 activity is based on the detection of the cleavage of a specific synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (fluorophore). A commonly used substrate is Ac-YVAD-AFC, where YVAD (Tyr-Val-Ala-Asp) is the preferred cleavage sequence for caspase-1 and AFC (7-amino-4-trifluoromethylcoumarin) is the fluorophore.[8]

In its uncleaved state, the substrate is non-fluorescent or emits light at a shorter wavelength. Upon cleavage by active caspase-1 at the aspartate residue, the AFC molecule is released and becomes fluorescent, emitting a strong signal at a longer wavelength (Excitation/Emission ≈ 400/505 nm).[8] The rate of increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.

Data Presentation

The following tables provide examples of quantitative data that can be obtained from a caspase-1 activity assay for the this compound inflammasome. These are representative data and actual results may vary depending on the specific experimental conditions.

Table 1: Dose-Dependent Activation of Caspase-1 by dsDNA

Concentration of transfected poly(dA:dT) (µg/mL)Caspase-1 Activity (Relative Fluorescence Units - RFU)Fold Change vs. Untreated Control
0 (Untreated Control)150 ± 151.0
0.5450 ± 303.0
1.0850 ± 505.7
2.01500 ± 8010.0
4.01600 ± 9510.7

Table 2: Time-Course of Caspase-1 Activation

Time after poly(dA:dT) transfection (hours)Caspase-1 Activity (RFU)
0145 ± 12
2350 ± 25
4900 ± 60
61450 ± 110
81200 ± 90

Table 3: Specificity of this compound-Mediated Caspase-1 Activation

Cell Type / TreatmentCaspase-1 Activity (Fold Change)
Wild-Type Macrophages + poly(dA:dT)8.5 ± 0.7
This compound Knockout Macrophages + poly(dA:dT)1.2 ± 0.2
Wild-Type Macrophages + LPS (NLRP3 activator)6.2 ± 0.5
Wild-Type Macrophages + poly(dA:dT) + Caspase-1 Inhibitor (Ac-YVAD-CHO)1.5 ± 0.3

Experimental Protocols

Materials and Reagents
  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs), human monocytic THP-1 cells, or other suitable cell lines.

  • This compound Inflammasome Activator: Poly(dA:dT) or other synthetic dsDNA.

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

  • Caspase-1 Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.

  • Caspase-1 Substrate: Ac-YVAD-AFC (1 mM stock in DMSO).

  • Caspase-1 Inhibitor (for specificity control): Ac-YVAD-CHO (1 mM stock in DMSO).

  • 96-well black, clear-bottom plates.

  • Fluorometric plate reader with excitation at ~400 nm and emission at ~505 nm.

Protocol for this compound Inflammasome Activation and Cell Lysis
  • Cell Seeding: Seed macrophages (e.g., BMDMs at 1 x 10^6 cells/well) in a 12-well plate and allow them to adhere overnight. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Priming (Optional but Recommended): For robust cytokine production, prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β.

  • This compound Activation: Transfect the cells with poly(dA:dT) using a lipid-based transfection reagent according to the manufacturer's instructions. Include an untreated control and a vehicle control (transfection reagent only).

  • Incubation: Incubate the cells for the desired time period (e.g., 4-8 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Carefully collect the cell culture supernatant, which can be used for cytokine analysis (e.g., IL-1β ELISA).

    • Wash the adherent cells once with ice-cold PBS.

    • Add 100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cytosolic extract) to a new tube. This contains the active caspase-1.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

Protocol for Fluorometric Caspase-1 Activity Assay
  • Prepare Assay Plate: In a 96-well black plate, add 50 µg of protein lysate per well. Adjust the volume to 50 µL with Caspase-1 Assay Buffer.

  • Add Controls:

    • Negative Control: Lysate from untreated cells.

    • Inhibitor Control: Lysate from stimulated cells + 1 µL of 1 mM Ac-YVAD-CHO.

    • Blank: 50 µL of Caspase-1 Assay Buffer without lysate.

  • Add Substrate: Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well (final concentration 50 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis
  • Subtract the blank reading from all sample readings.

  • The caspase-1 activity can be expressed as Relative Fluorescence Units (RFU).

  • To determine the fold increase in activity, divide the RFU of the treated samples by the RFU of the untreated control.

Mandatory Visualizations

This compound Inflammasome Signaling Pathway

AIM2_Inflammasome_Signaling_Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalysis Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves GSDMD Gasdermin D Active_Casp1->GSDMD cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pyroptosis) GSDMD->GSDMD_N

Caption: this compound inflammasome signaling pathway.

Experimental Workflow for Caspase-1 Activity Assay

Caspase1_Assay_Workflow start Start: Seed Cells stimulate Stimulate with dsDNA (e.g., poly(dA:dT)) start->stimulate incubate Incubate (4-8 hours) stimulate->incubate lyse Lyse Cells & Collect Supernatant incubate->lyse quantify Quantify Protein Concentration lyse->quantify assay_setup Set up Assay in 96-well Plate: - Lysate - Buffer - Controls quantify->assay_setup add_substrate Add Caspase-1 Substrate (Ac-YVAD-AFC) assay_setup->add_substrate incubate_assay Incubate at 37°C (1-2 hours) add_substrate->incubate_assay read Read Fluorescence (Ex: 400nm, Em: 505nm) incubate_assay->read analyze Analyze Data read->analyze

Caption: Experimental workflow for the caspase-1 activity assay.

Application Notes and Troubleshooting

  • Cell Type Considerations: The efficiency of this compound inflammasome activation can vary between cell types. Primary cells like BMDMs are often more responsive than immortalized cell lines.

  • dsDNA Delivery: Efficient delivery of dsDNA into the cytoplasm is crucial for this compound activation. The choice of transfection reagent and its concentration should be optimized for the specific cell type to maximize delivery and minimize cytotoxicity.

  • Specificity of the Assay: While the YVAD sequence is preferred by caspase-1, other caspases may show some activity towards this substrate. To confirm the specificity of the detected activity, it is essential to include a control with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO. A significant reduction in the fluorescent signal in the presence of the inhibitor confirms that the activity is primarily due to caspase-1.[9]

  • Positive Control: To ensure the assay is working correctly, a positive control with a known activator of another inflammasome (e.g., LPS and ATP for NLRP3) or recombinant active caspase-1 can be included.

  • Troubleshooting:

    • Low Signal:

      • Inefficient dsDNA transfection. Optimize the transfection protocol.

      • Insufficient incubation time. Perform a time-course experiment to determine the optimal incubation period.

      • Low protein concentration in the lysate. Ensure sufficient cell numbers and efficient lysis.

      • Degraded substrate. Protect the substrate from light and repeated freeze-thaw cycles.

    • High Background:

      • Cellular autofluorescence. Ensure the use of a suitable blank (buffer only and lysate from untreated cells).

      • Contamination of reagents or cell culture. Use sterile techniques.[9]

      • Substrate degradation. Prepare fresh substrate dilutions for each experiment.

References

Application Notes and Protocols for Generating AIM2 Knockout Cell Lines with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absent in Melanoma 2 (AIM2) is a crucial cytoplasmic sensor of double-stranded DNA (dsDNA) that plays a significant role in the innate immune system. Upon binding to dsDNA from pathogens or damaged host cells, this compound oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form a multi-protein complex known as the this compound inflammasome.[1] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of programmed cell death called pyroptosis.[1] Given its central role in inflammation and cell death, this compound is a key target for research in infectious diseases, autoimmune disorders, and cancer.

The CRISPR-Cas9 system provides a powerful and precise tool for generating this compound knockout (KO) cell lines, enabling researchers to study its function in various biological processes. These knockout cell lines are invaluable for elucidating the this compound signaling pathway, identifying novel therapeutic targets, and screening drug candidates.

This document provides detailed protocols for generating and validating this compound knockout cell lines using CRISPR-Cas9 technology.

This compound Signaling Pathway

The this compound inflammasome signaling cascade is initiated by the detection of cytosolic dsDNA. The following diagram illustrates the key steps in this pathway.

AIM2_Signaling_Pathway This compound Inflammasome Signaling Pathway dsDNA Cytosolic dsDNA (Bacterial, Viral, or Host) This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Inflammasome This compound Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces pore formation Inflammasome->Casp1 Activates

Caption: this compound Inflammasome Activation and Downstream Signaling.

Experimental Workflow for Generating this compound Knockout Cell Lines

The generation of this compound knockout cell lines using CRISPR-Cas9 involves a multi-step process from gRNA design to the validation of the final clonal cell lines. The workflow is outlined in the diagram below.

CRISPR_KO_Workflow CRISPR-Cas9 this compound Knockout Workflow cluster_design 1. gRNA Design & Vector Construction cluster_delivery 2. Delivery into Cells cluster_selection 3. Selection & Clonal Isolation cluster_expansion 4. Clonal Expansion cluster_validation 5. Validation of Knockout gRNA_design Design gRNAs targeting this compound (e.g., targeting early exons) Vector_cloning Clone gRNA into Cas9-expressing vector (e.g., with selection marker) gRNA_design->Vector_cloning Transfection Transfect target cells (e.g., Lipofection, Electroporation) Vector_cloning->Transfection Drug_selection Antibiotic Selection (e.g., Puromycin) Transfection->Drug_selection Single_cell_cloning Single-Cell Cloning (e.g., Limiting Dilution, FACS) Drug_selection->Single_cell_cloning Expansion Expand single-cell clones Single_cell_cloning->Expansion Genomic_validation Genomic Validation (Sanger Sequencing, T7E1 assay) Expansion->Genomic_validation Protein_validation Protein Validation (Western Blot) Genomic_validation->Protein_validation Functional_validation Functional Validation (e.g., IL-1β ELISA) Protein_validation->Functional_validation

Caption: A stepwise workflow for generating this compound knockout cell lines.

Experimental Protocols

Protocol 1: gRNA Design and Vector Construction
  • gRNA Design:

    • Utilize online design tools such as Benchling or the Synthego CRISPR Design Tool to design at least two to three single guide RNAs (sgRNAs) targeting an early coding exon of the this compound gene. Targeting early exons increases the likelihood of generating a frameshift mutation that results in a non-functional protein.[2]

    • Select gRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.

  • Vector Selection:

    • Choose a CRISPR-Cas9 vector system that is suitable for your target cell line. An all-in-one plasmid containing both Cas9 and the sgRNA, along with a selection marker like puromycin (B1679871) resistance, is a convenient option.[3]

  • Cloning:

    • Synthesize the designed gRNA sequences as complementary oligonucleotides.

    • Anneal the oligonucleotides and clone them into the BsmBI-digested CRISPR-Cas9 vector according to the manufacturer's protocol.

    • Transform the ligated product into competent E. coli, select for positive colonies, and verify the correct insertion of the gRNA sequence by Sanger sequencing.

Parameter Recommendation Rationale
Target Region Early coding exons of this compoundTo induce frameshift mutations leading to premature stop codons.[2]
Number of gRNAs 2-3 per targetIncreases the probability of successful knockout.[4]
gRNA Design Tools Benchling, SynthegoProvides scores for on-target efficiency and off-target potential.
Vector System All-in-one plasmid with Cas9 and gRNASimplifies the transfection process.
Selection Marker Puromycin, GFPAllows for the selection of successfully transfected cells.[3][5]
Protocol 2: Cell Culture and Transfection

This protocol is optimized for THP-1 cells, a human monocytic cell line commonly used in inflammasome research.

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Transfection using Lipofection:

    • The day before transfection, seed 5 x 10⁵ THP-1 cells per well in a 6-well plate in antibiotic-free medium.

    • On the day of transfection, for each well, dilute 2.5 µg of the this compound gRNA/Cas9 plasmid DNA into 125 µL of Opti-MEM.

    • In a separate tube, add 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) to 125 µL of Opti-MEM.

    • Combine the diluted DNA and the lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the DNA-lipid complex dropwise to the cells.

    • Incubate the cells for 48-72 hours before proceeding with selection. Transfection efficiency can be estimated by observing the expression of a fluorescent reporter like GFP if present on the plasmid.[6]

Parameter THP-1 Cells HEK293T Cells Rationale
Transfection Method Lipofection (e.g., Lipofectamine)Lipofection or ElectroporationLipofection is generally less harsh on cells. Electroporation can be more efficient for hard-to-transfect cells.
Plasmid DNA per well (6-well plate) 2.5 µg2.5 µgOptimal DNA concentration for efficient transfection.
Transfection Reagent Volume 5-10 µL5-10 µLShould be optimized for each cell line.
Typical Transfection Efficiency 5-15%[7]40-80%THP-1 cells are notoriously difficult to transfect.
Protocol 3: Selection of Knockout Cells and Single-Cell Cloning
  • Puromycin Selection:

    • 48-72 hours post-transfection, replace the medium with fresh medium containing the appropriate concentration of puromycin. The optimal concentration (typically 1-10 µg/mL) should be determined beforehand by generating a kill curve for the parental cell line.[8]

    • Continue selection for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until all non-transfected cells are eliminated.[9]

  • Single-Cell Cloning by Limiting Dilution:

    • After puromycin selection, harvest the surviving cells and resuspend them in fresh medium.

    • Perform a serial dilution of the cell suspension to achieve a final concentration of 0.5 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. According to the Poisson distribution, this concentration should result in approximately one-third of the wells containing a single cell.

    • Incubate the plates for 2-3 weeks, monitoring for the growth of single colonies.

    • Once colonies are visible, expand them into larger culture vessels.

Parameter Recommendation Rationale
Puromycin Concentration 1-10 µg/mLMust be determined empirically for each cell line.[8]
Selection Duration 3-7 daysTo ensure all non-transfected cells are killed.[9]
Single-Cell Cloning Method Limiting Dilution or FACSLimiting dilution is cost-effective; FACS allows for the selection of single cells with high precision.
Plating Density for Limiting Dilution 0.5 cells/100 µLTo maximize the probability of obtaining single-cell-derived colonies.
Protocol 4: Validation of this compound Knockout

It is crucial to validate the knockout at both the genomic and protein levels.

  • Genomic Validation (Sanger Sequencing):

    • Isolate genomic DNA from each expanded clonal cell line.

    • Design primers to amplify the region of the this compound gene targeted by the gRNA.

    • Perform PCR and purify the PCR product.

    • Send the purified PCR product for Sanger sequencing.

    • Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. A successful biallelic knockout will show a mixed sequence signal downstream of the cut site.

  • Protein Validation (Western Blot):

    • Prepare whole-cell lysates from the parental cell line and the putative this compound KO clonal lines.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for this compound.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • A complete absence of the this compound protein band in the knockout clones compared to the wild-type control confirms a successful knockout.[6]

  • Functional Validation (Optional but Recommended):

    • To confirm the functional consequence of the this compound knockout, stimulate the cells with a known this compound agonist, such as poly(dA:dT).

    • Measure the downstream effects of this compound activation, such as the secretion of IL-1β into the supernatant using an ELISA kit. A significant reduction in IL-1β secretion in the knockout cells compared to the wild-type cells upon stimulation indicates a functional knockout.

Validation Method Expected Outcome in this compound KO Clones Rationale
Sanger Sequencing Presence of indels at the target locus.Confirms genetic modification.
Western Blot Absence of the this compound protein band.Confirms loss of protein expression. A reduction of over 90% is typically considered a successful knockout.[4]
Quantitative PCR (qPCR) Significant reduction in this compound mRNA levels.Can indicate nonsense-mediated decay of the mutated transcript. A fold change of <0.1 is indicative of a successful knockout.
Functional Assay (e.g., IL-1β ELISA) Reduced IL-1β secretion upon stimulation with poly(dA:dT).Confirms the loss of this compound-mediated inflammasome function.

Troubleshooting

Problem Possible Cause Solution
Low Transfection Efficiency Suboptimal transfection reagent or conditions; unhealthy cells.Optimize the DNA-to-reagent ratio; use a different transfection method (e.g., electroporation); ensure cells are in the exponential growth phase.
No Surviving Cells after Selection Puromycin concentration is too high.Perform a kill curve to determine the optimal puromycin concentration for your cell line.
No Knockout Detected Inefficient gRNA; inefficient Cas9 activity.Design and test new gRNAs; use a different Cas9 expression vector; ensure the integrity of the plasmid DNA.
Mono-allelic Knockout Low editing efficiency.Screen more clones; transfect with two different gRNAs simultaneously to increase the chance of biallelic knockout.[10]
Off-target Effects Poorly designed gRNA.Use gRNA design tools to select gRNAs with high specificity; perform whole-genome sequencing to check for off-target mutations.

Conclusion

The generation of this compound knockout cell lines using CRISPR-Cas9 is a powerful approach to investigate the role of this important DNA sensor in health and disease. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully create and validate these valuable cellular tools. Careful planning, optimization of experimental conditions, and thorough validation are essential for obtaining reliable and reproducible results.

References

methods for inducing AIM2-dependent pyroptosis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for inducing and quantifying AIM2-dependent pyroptosis, a form of inflammatory programmed cell death. This guide is intended for researchers, scientists, and drug development professionals working in immunology, infectious disease, and cancer research.

Application Notes

Introduction to this compound-Dependent Pyroptosis

Absent in Melanoma 2 (this compound) is a cytosolic sensor that detects double-stranded DNA (dsDNA) from various sources, including pathogens and damaged host cells.[1] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form a multiprotein complex known as the this compound inflammasome.[2][3] This assembly leads to the auto-cleavage and activation of caspase-1.[3] Activated caspase-1 has two primary functions: it processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms, and it cleaves Gasdermin D (GSDMD).[4][5] The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of inflammatory cellular contents, a process termed pyroptosis.[4][5]

Methods for Inducing this compound-Dependent Pyroptosis

Several methods can be employed to activate the this compound inflammasome and induce pyroptosis in vitro and in vivo. The choice of method depends on the specific research question and experimental model.

  • Transfection with Synthetic dsDNA: The most direct method to activate this compound is by introducing synthetic dsDNA, such as poly(dA:dT), into the cytoplasm of cells.[6][7] This is typically achieved using transfection reagents like Lipofectamine 2000.[6][8] This method allows for a controlled and synchronous activation of the this compound inflammasome.

  • Bacterial Infection: Certain intracellular bacteria, such as Francisella novicida, release their DNA into the host cell cytosol during infection, which is then detected by this compound.[9][10][11] This method is relevant for studying the role of this compound in host defense against bacterial pathogens. For this compound to be activated, it is crucial that the bacteria escape from the phagosome into the cytoplasm.[10][11]

  • Viral Infection: DNA viruses can also trigger this compound-dependent pyroptosis by releasing their genomic DNA into the cytoplasm during their replication cycle.[6]

  • Host-Derived dsDNA: Under certain pathological conditions, such as cancer or autoimmune diseases, host-derived dsDNA can leak into the cytoplasm and activate the this compound inflammasome.[12][13] For instance, pharmacological disruption of the nuclear envelope integrity can lead to the release of nuclear DNA into the cytosol, triggering this compound activation.[14]

  • Reconstitution of the this compound Inflammasome in Heterologous Systems: Cell lines that lack endogenous this compound, such as HEK293T cells, can be transiently transfected to express this compound, ASC, and pro-caspase-1.[7][15] Subsequent introduction of dsDNA into these cells allows for the specific study of this compound-mediated events in a controlled environment.

Quantitative Data Summary

The following tables summarize quantitative data for inducing and inhibiting this compound-dependent pyroptosis.

Table 1: Inducers of this compound-Dependent Pyroptosis

InducerCell TypeConcentration/MOIIncubation TimeReadoutReference
Poly(dA:dT)Murine Bone Marrow-Derived Macrophages (BMDMs)1 µg/mL4 hoursIL-1β release, LDH release[16]
Poly(dA:dT)Murine Bone Marrow-Derived Macrophages (BMDMs)0.8 µL (stock concentration not specified) with 4 µL Lipofectamine 20002 hoursLDH release[6]
Poly(dA:dT)THP-1 cells2 µg/mL6 hoursIL-1β and IL-18 secretion[17]
Poly(dA:dT)Primary murine Tubular Epithelial Cells (mTECs)2 µg/mL24 hourspTBK1 immunofluorescence[7]
Francisella novicidaMurine Bone Marrow-Derived Macrophages (BMDMs)MOI of 106-9 hoursIL-1β release, Cell death[18]
Francisella novicidaMurine Bone Marrow-Derived Macrophages (BMDMs)Effective MOI of 2010 hoursCell death, IL-1β secretion[19]
ArsenicHaCaT cells and mouse skinNot specified8 weeks (in vivo)Cleaved caspase-1, IL-1β, IL-18 secretion[20]

Table 2: Inhibitors of this compound-Dependent Pyroptosis

InhibitorTargetCell TypeIC50/ConcentrationPre-incubation TimeReference
4-Sulfonic calixareneThis compoundMurine Bone Marrow-Derived Macrophages (BMDMs)1.82 µM (for IL-1β release)15 minutes[16][21]
4-Sulfonic calix[22]areneThis compoundMurine Bone Marrow-Derived Macrophages (BMDMs)0.21 µM (for IL-1β release)15 minutes[16][21]
SuraminThis compoundMurine Bone Marrow-Derived Macrophages (BMDMs)IC50 not specified, effective at 0.03 - 100 µM15 minutes[16]
ODN TTAGGG (A151)This compound, TLR9, cGASTHP-1 cells3 µMNot specified[17]
ShikoninThis compound inflammasomeNot specifiedNot specifiedNot specified[23]
NLRP3/AIM2-IN-3NLRP3 and this compoundTHP-1 macrophages0.077 ± 0.008 µMNot specified[23]

Experimental Protocols

Protocol 1: Induction of this compound-Dependent Pyroptosis using Poly(dA:dT) in Murine Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) by transfecting a synthetic dsDNA ligand, poly(dA:dT).[6]

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM-5 complete medium (DMEM with 5% FBS, penicillin/streptomycin, L-glutamine)

  • Opti-MEM I Reduced Serum Medium

  • Poly(dA:dT) (e.g., InvivoGen)

  • Lipofectamine 2000 Transfection Reagent

  • Sterile 1.5 mL microcentrifuge tubes

  • 96-well tissue culture plates

Procedure:

  • Plate BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.

  • On the day of transfection, prepare two sterile 1.5 mL tubes per condition.

  • In the first tube, combine 4 µL of Lipofectamine 2000 with 96 µL of Opti-MEM.

  • In the second tube, combine 0.8 µL of poly(dA:dT) with 99.2 µL of Opti-MEM.

  • Incubate both tubes at room temperature for 5 minutes.

  • Add the diluted poly(dA:dT) to the diluted Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Aspirate the culture medium from the BMDMs.

  • Add 50 µL of the poly(dA:dT)-Lipofectamine 2000 complex to each well.

  • Incubate the plate for 1 hour at 37°C and 5% CO₂.

  • Add 50 µL of DMEM-5 complete medium (without antibiotics) to each well and continue incubation for an additional 1-3 hours.

  • Proceed with assays to measure pyroptosis (e.g., LDH release assay, IL-1β ELISA).

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a method to quantify cell lysis by measuring the activity of LDH released into the culture supernatant.[1][2][3]

Materials:

  • Supernatants from experimental and control cell cultures

  • LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) or non-commercial LDH assay reagents

  • 96-well flat-bottom assay plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure (using a commercial kit, follow manufacturer's instructions):

  • Set up triplicate wells for each control:

    • No-Cell Control: Culture medium only (background).

    • Vehicle-Only Cells Control: Untreated cells (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer provided in the kit.

  • After the experimental incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet cells and debris.

  • Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom assay plate.

  • Prepare the LDH assay reagent according to the kit's instructions (e.g., reconstitute the substrate mix with the assay buffer).

  • Add 50 µL of the prepared LDH assay reagent to each well of the assay plate containing the supernatants.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Protocol 3: Western Blot for Cleaved Caspase-1 and GSDMD

This protocol details the detection of the active p20 subunit of caspase-1 and the N-terminal fragment of GSDMD by Western blotting, which are key markers of pyroptosis.[14][24][25][26]

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-cleaved Caspase-1 (p20)

    • Rabbit anti-GSDMD (for full-length and cleaved fragment)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a 12% or 15% gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-cleaved Caspase-1 (1:1000), anti-GSDMD (1:1000), anti-β-actin (1:5000).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Protocol 4: Reconstitution of this compound Inflammasome in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells to express components of the this compound inflammasome.[4][12][17][27][28]

Materials:

  • HEK293T cells

  • DMEM high glucose medium with 10% FBS and 1% Penicillin/Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Expression plasmids: pCMV-AIM2, pCMV-ASC, pCMV-pro-caspase-1, pCMV-pro-IL-1β

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

Procedure:

  • Seed 4.5 x 10⁵ to 6.0 x 10⁵ HEK293T cells per well in a 6-well plate in 2 mL of complete growth medium. Incubate overnight.

  • The next day, when cells are 70-80% confluent, prepare the transfection complexes. For each well:

    • In a sterile tube, dilute 1 µg of total plasmid DNA (e.g., 250 ng of each of the four plasmids) in Opti-MEM.

    • Add P3000™ Reagent (2 µL per 1 µg of DNA) to the diluted DNA.

    • In a separate tube, dilute Lipofectamine 3000 reagent (3 µL per 1 µg of DNA) in Opti-MEM.

    • Combine the diluted DNA with the diluted Lipofectamine 3000, mix gently, and incubate for 15-20 minutes at room temperature.

  • Add the DNA-lipid complex to the cells.

  • Incubate for 6 hours, then replace the medium with fresh complete growth medium.

  • After 24-48 hours, the cells are ready for stimulation with an this compound ligand (e.g., poly(dA:dT) transfection as in Protocol 1) and subsequent analysis.

Visualizations

AIM2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane IL-1β IL-1β IL-18 IL-18 dsDNA dsDNA (Bacterial, Viral, Host) This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Recruits Inflammasome This compound Inflammasome pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves GSDMD GSDMD caspase1->GSDMD Cleaves pro_IL1b->IL-1β pro_IL18->IL-18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Forms Inflammasome->caspase1 Activates Pore->IL-1β Release Pore->IL-18 Release Pyroptosis Pyroptosis Pore->Pyroptosis Pyroptosis (Cell Lysis)

Caption: this compound signaling pathway leading to pyroptosis.

Experimental_Workflow cluster_induction Step 1: Induction of Pyroptosis cluster_measurement Step 2: Measurement of Pyroptosis cluster_analysis Step 3: Data Analysis Inducer Choose Inducer: - Poly(dA:dT) - F. novicida - etc. Stimulation Stimulate Cells with Inducer Inducer->Stimulation Cell_Culture Culture Cells (e.g., BMDMs, THP-1) Collect_Samples Collect Supernatant & Cell Lysate Stimulation->Collect_Samples LDH_Assay LDH Release Assay (Supernatant) Collect_Samples->LDH_Assay ELISA IL-1β / IL-18 ELISA (Supernatant) Collect_Samples->ELISA Western_Blot Western Blot (Lysate & Supernatant) - Cleaved Caspase-1 - Cleaved GSDMD Collect_Samples->Western_Blot Quantification Quantify Cytotoxicity & Cytokine Release LDH_Assay->Quantification ELISA->Quantification Visualization Visualize Protein Cleavage Western_Blot->Visualization Conclusion Draw Conclusions Quantification->Conclusion Visualization->Conclusion

Caption: General experimental workflow for studying this compound-dependent pyroptosis.

References

AIM2 Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absent in Melanoma 2 (AIM2) is a critical intracellular pattern recognition receptor that detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic invasion and cellular damage.[1][2] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form a multiprotein complex known as the this compound inflammasome.[1][3] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, and induces a form of programmed cell death called pyroptosis.[4][5] The this compound signaling pathway is a key component of the innate immune response to bacterial and viral infections and has also been implicated in autoimmune diseases and cancer.[1][3] This document provides detailed application notes and protocols for the use of this compound antibodies in Western Blotting (WB) and Immunohistochemistry (IHC).

This compound Signaling Pathway

The canonical this compound inflammasome signaling pathway is initiated by the detection of dsDNA in the cytoplasm. The HIN domain of this compound binds to dsDNA, leading to a conformational change that exposes its pyrin domain (PYD).[1] This allows for the recruitment of the adaptor protein ASC through PYD-PYD interactions. ASC then recruits pro-caspase-1 via its CARD domain, leading to the auto-cleavage and activation of caspase-1. Activated caspase-1 is responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18 and the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, resulting in pyroptosis.[4]

AIM2_Signaling_Pathway cluster_cytoplasm Cytoplasm dsDNA dsDNA This compound This compound dsDNA->this compound AIM2_oligo This compound Oligomer This compound->AIM2_oligo Oligomerization ASC ASC ASC_speck ASC Speck ASC->ASC_speck pro_caspase1 Pro-Caspase-1 caspase1 Active Caspase-1 pro_IL1b Pro-IL-1β caspase1->pro_IL1b cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves GSDMD GSDMD caspase1->GSDMD cleaves IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AIM2_oligo->ASC pro_caspase1_inflam Pro-Caspase-1 ASC_speck->pro_caspase1_inflam recruits pro_caspase1_inflam->caspase1 auto-activation

Caption: The this compound inflammasome signaling pathway.

Quantitative Data Summary

The following tables summarize the recommended starting dilutions and observed molecular weights for this compound antibodies in Western Blot and Immunohistochemistry applications. Note that optimal dilutions should be determined experimentally by the end-user.

Table 1: this compound Antibody Recommendations for Western Blot
Antibody TypeRecommended Dilution RangeObserved Molecular Weight (kDa)
Polyclonal1:1000 - 1:6000[6]39-45[6][7]
Monoclonal1:1000 - 1:4000[8]37-39 and 53[8]
Table 2: this compound Antibody Recommendations for Immunohistochemistry
Antibody TypeRecommended Dilution RangeAntigen Retrieval
Polyclonal1:20 - 1:200[6]Heat-mediated (Citrate or Tris-EDTA buffer)[6][8]
Monoclonal1:500 - 1:2000[8]Heat-mediated (Tris-EDTA buffer, pH 9.0)[8]

Experimental Protocols

Western Blot Protocol

This protocol provides a general procedure for detecting this compound protein in cell lysates and tissue homogenates.

WB_Workflow A 1. Sample Preparation (Lysis and Protein Quantification) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) B->C D 4. Blocking (e.g., 5% non-fat milk or BSA in TBST) C->D E 5. Primary Antibody Incubation (this compound Antibody, overnight at 4°C) D->E F 6. Washing (3x with TBST) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) F->G H 8. Washing (3x with TBST) G->H I 9. Detection (ECL Substrate and Imaging) H->I

Caption: Western Blot experimental workflow.

Reagents and Materials:

  • Cell or tissue lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary this compound antibody

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Mix protein samples with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation.[6][8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

Immunohistochemistry Protocol

This protocol is for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow A 1. Deparaffinization and Rehydration B 2. Antigen Retrieval (Heat-mediated in Citrate or Tris-EDTA buffer) A->B C 3. Blocking (Peroxidase and Protein Blocking) B->C D 4. Primary Antibody Incubation (this compound Antibody) C->D E 5. Secondary Antibody Incubation (Biotinylated) D->E F 6. Detection (Streptavidin-HRP and DAB Substrate) E->F G 7. Counterstaining (Hematoxylin) F->G H 8. Dehydration and Mounting G->H

Caption: Immunohistochemistry experimental workflow.

Reagents and Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[6][8]

  • Hydrogen peroxide solution (e.g., 3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary this compound antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-mediated antigen retrieval by incubating the slides in pre-heated antigen retrieval buffer. The choice of buffer (citrate or Tris-EDTA) may depend on the specific antibody used (see Table 2).[6][8]

  • Blocking:

    • Quench endogenous peroxidase activity by incubating with hydrogen peroxide solution.

    • Block non-specific protein binding by incubating with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary this compound antibody at the recommended dilution (see Table 2) in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: After washing, apply the biotinylated secondary antibody and incubate according to the manufacturer's instructions.

  • Detection: Apply the streptavidin-HRP conjugate, followed by the DAB substrate-chromogen solution. Monitor for color development.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.

Concluding Remarks

The this compound antibody is a valuable tool for investigating the role of the this compound inflammasome in health and disease. The protocols and data presented here provide a comprehensive guide for the successful application of this compound antibodies in Western Blotting and Immunohistochemistry. It is important to note that optimization of antibody dilutions, incubation times, and antigen retrieval methods may be necessary for specific experimental conditions and sample types.

References

Application Notes and Protocols for Flow Cytometry Analysis of AIM2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absent in Melanoma 2 (AIM2) is a critical intracellular pattern recognition receptor that plays a pivotal role in the innate immune system.[1] It functions as a sensor for double-stranded DNA (dsDNA) in the cytoplasm, which can originate from invading pathogens such as viruses and bacteria, or from damaged host cells.[1] Upon binding to dsDNA, this compound oligomerizes and assembles a multiprotein complex known as the this compound inflammasome. This complex recruits the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] This signaling cascade ultimately results in a potent inflammatory response and a form of programmed cell death called pyroptosis.

Given its central role in inflammation and host defense, the expression and regulation of this compound are of significant interest in various fields, including immunology, infectious diseases, autoimmune disorders, and cancer research. Flow cytometry is a powerful technique to quantify the expression of intracellular proteins like this compound at the single-cell level, enabling the characterization of this compound expression within heterogeneous cell populations. These application notes provide a comprehensive guide to the analysis of this compound expression by flow cytometry.

This compound Signaling Pathway

The this compound inflammasome signaling pathway is initiated by the detection of cytosolic dsDNA. This triggers a cascade of protein interactions leading to inflammation and pyroptosis.

AIM2_Signaling_Pathway This compound Inflammasome Signaling Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound Inflammasome Activation by Cytosolic dsDNA.

Data Presentation: this compound Expression in Human Immune Cells

The expression of this compound varies among different immune cell populations. The following table summarizes reported findings on this compound expression in human peripheral blood mononuclear cells (PBMCs) from healthy donors and individuals with specific medical conditions. This data can serve as a reference for expected expression patterns.

Cell TypeConditionExpression LevelReference
Granulocytes Abdominal Aortic AneurysmSignificantly increased compared to controls[2]
Monocytes Abdominal Aortic AneurysmSignificantly increased compared to controls[2]
B Lymphocytes Abdominal Aortic AneurysmSignificantly increased compared to controls[2]
T Lymphocytes Abdominal Aortic AneurysmSignificantly increased compared to controls[2]
CD14+ Monocytes Healthy Non-smokersBaseline expression observed[3]
CD14+ Monocytes SmokersSimilar to healthy non-smokers[3]
CD14+ Monocytes COPD PatientsHigher expression than healthy controls[3]
CD3+CD4+ T Cells HealthyDetected by flow cytometry[4]
B Cells HealthyPreferentially expressed in adult B-cells[5]
CD19+CD27+ B Cells HealthySignificantly higher mRNA and protein expression[5]
CD19+CD27- B Cells HealthyLow to no expression[5]
Monocytes COVID-19Co-localization of this compound with ASC specks[6]

Experimental Protocols

This section provides a detailed protocol for the intracellular staining of this compound in human PBMCs for flow cytometry analysis.

Experimental Workflow

The overall workflow for this compound flow cytometry analysis involves sample preparation, cell staining, and data acquisition.

AIM2_Flow_Workflow Experimental Workflow for this compound Flow Cytometry cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition & Analysis PBMC_Isolation PBMC Isolation from Whole Blood Cell_Count Cell Counting and Viability Assessment PBMC_Isolation->Cell_Count Surface_Stain Surface Marker Staining (e.g., CD14, CD3) Cell_Count->Surface_Stain Fixation Fixation Surface_Stain->Fixation Permeabilization Permeabilization Fixation->Permeabilization Intracellular_Stain Intracellular this compound Staining Permeabilization->Intracellular_Stain Washes Wash Steps Intracellular_Stain->Washes Flow_Cytometry Acquisition on Flow Cytometer Washes->Flow_Cytometry Data_Analysis Data Analysis (Gating and Quantification) Flow_Cytometry->Data_Analysis

Caption: From Sample to Data: this compound Flow Cytometry Workflow.

Detailed Protocol for Intracellular this compound Staining in Human PBMCs

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Cell staining buffer (PBS with 2% FBS and 0.09% sodium azide)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% Saponin or commercial permeabilization buffer)

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated primary antibodies for cell surface markers (e.g., anti-human CD14, CD3, CD19)

  • Fluorochrome-conjugated anti-human this compound antibody (select a clone validated for intracellular flow cytometry)

  • Isotype control antibody corresponding to the this compound antibody

  • 5 ml polystyrene round-bottom tubes (FACS tubes)

  • Centrifuge

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube.

    • Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Cell Counting and Viability:

    • Resuspend the cell pellet in cell staining buffer.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >90%.

    • Adjust the cell concentration to 1 x 10^7 cells/ml in cell staining buffer.

  • Surface Marker Staining:

    • Aliquot 100 µl of the cell suspension (1 x 10^6 cells) into FACS tubes.

    • Add Fc Block to each tube and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.

    • Add the predetermined optimal concentration of fluorochrome-conjugated surface marker antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with 2 ml of cell staining buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 100-200 µl of Fixation Buffer.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells with 2 ml of cell staining buffer and centrifuge at 400 x g for 5 minutes. Decant the supernatant.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µl of Permeabilization Buffer.

    • Add the predetermined optimal concentration of the fluorochrome-conjugated anti-AIM2 antibody or the corresponding isotype control.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with 2 ml of Permeabilization Buffer by centrifuging at 400 x g for 5 minutes. It is important to maintain the cells in a buffer containing a permeabilizing agent during the wash steps.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µl of cell staining buffer.

    • Acquire the samples on a flow cytometer. Ensure proper compensation is set up using single-stained controls for each fluorochrome.

  • Data Analysis:

    • Gate on the cell populations of interest based on their forward and side scatter properties, followed by gating on specific immune cell subsets using the surface markers (e.g., CD14+ for monocytes, CD3+ for T cells, CD19+ for B cells).

    • Analyze the expression of this compound within each gated population by comparing the fluorescence intensity of the this compound-stained sample to the isotype control. Data can be presented as the percentage of this compound-positive cells or the Mean Fluorescence Intensity (MFI).

Important Considerations:

  • Antibody Validation: It is crucial to use an anti-AIM2 antibody that has been validated for intracellular flow cytometry. Titrate the antibody to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Fixation and Permeabilization: The choice of fixation and permeabilization reagents can affect antibody binding and cell morphology. It may be necessary to test different commercially available kits or buffer formulations to optimize the staining for this compound.

  • Controls: Always include appropriate controls in your experiment:

    • Unstained cells: To assess autofluorescence.

    • Isotype control: To determine the level of non-specific antibody binding.

    • Fluorescence Minus One (FMO) controls: To properly set gates for positive populations, especially in multicolor panels.

    • Single-stained controls: For accurate compensation.

References

Application Note: Isolation and Characterization of AIM2-Containing Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Absent in Melanoma 2 (AIM2) protein is a critical cytoplasmic sensor of double-stranded DNA (dsDNA), which can originate from pathogens or be of host origin.[1] Upon binding to dsDNA, this compound initiates the assembly of a multi-protein platform known as the this compound inflammasome.[2][3] This complex is central to the innate immune response, triggering the activation of caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their active forms.[4][5] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to a form of inflammatory cell death called pyroptosis.[5] Given its role in infection, autoimmune diseases, and cancer, understanding the composition and regulation of this compound-containing protein complexes is of significant interest.[6][7]

This application note provides detailed protocols for the isolation of this compound protein complexes using co-immunoprecipitation (Co-IP) for targeted analysis and affinity purification-mass spectrometry (AP-MS) for comprehensive interactome studies.[8][9]

This compound Inflammasome Signaling Pathway

The canonical this compound inflammasome activation begins when the HIN domain of this compound recognizes and binds to cytosolic dsDNA.[10] This binding event induces this compound oligomerization, which facilitates the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through homotypic pyrin domain (PYD) interactions.[1][3] ASC then polymerizes into a large filamentous structure, often visible as a single "speck" within the cell.[11][12] This ASC speck serves as a scaffold to recruit pro-caspase-1 via CARD-CARD interactions, leading to its proximity-induced auto-activation.[1] Activated caspase-1 is then responsible for the cleavage and maturation of downstream substrates.[2]

AIM2_Signaling_Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound ASC ASC This compound->ASC Recruits (PYD-PYD) ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b IL-1β (Secreted) Pyroptosis Pyroptosis GSDMD->Pyroptosis Forms Pores

Figure 1. this compound Inflammasome Signaling Pathway.

Experimental Workflow for Complex Isolation

The isolation of this compound-containing complexes generally follows a multi-step procedure that begins with cell culture and stimulation to induce inflammasome formation. This is followed by gentle cell lysis to preserve protein-protein interactions, immunoprecipitation of the target protein (this compound), and subsequent analysis by either Western Blot or mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Affinity Purification cluster_analysis Downstream Analysis Start 1. Cell Culture & Stimulation (e.g., THP-1 macrophages + dsDNA) Lysis 2. Gentle Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear 3. Pre-clearing Lysate (with control beads) Lysis->Preclear IP 4. Immunoprecipitation (Incubate with anti-AIM2 Ab + Protein A/G beads) Preclear->IP Wash 5. Washing Steps (Remove non-specific binders) IP->Wash Elution 6. Elution (Release complex from beads) Wash->Elution WB Western Blot (Validate known interactions, e.g., ASC, Caspase-1) Elution->WB Co-IP Path MS LC-MS/MS (Identify novel interactors) Elution->MS AP-MS Path

Figure 2. General workflow for isolating this compound complexes.

Data Presentation: Expected Protein Interactions

Affinity purification coupled with mass spectrometry (AP-MS) allows for the identification of proteins that interact with this compound. Below is a table summarizing the core components of the this compound inflammasome and other potential interactors that may be identified. The quantitative values (e.g., Spectral Counts) are representative examples of what might be expected in an experiment where this compound is the "bait" protein.

Table 1: Representative AP-MS Data for this compound-Containing Complexes

Protein ID (UniProt) Gene Name Protein Function Example Spectral Counts (this compound-IP) Example Spectral Counts (IgG Control)
O14862 This compound dsDNA sensor, nucleates inflammasome assembly.[1] 150 0
Q9ULZ3 PYCARD Adaptor protein (ASC), links this compound to Caspase-1.[1] 95 1
P29466 CASP1 Effector protease, cleaves cytokines and GSDMD.[1] 60 0
P10749 IL1B Pro-inflammatory cytokine (pro-form).[1] 25 0
Q9H169 IFI16 dsDNA sensor, potential interactor.[13] 15 2

| Q8W4B7 | POP1 | Pyrin-only protein, potential negative regulator.[2] | 10 | 0 |

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) of the this compound Inflammasome

This protocol is designed to isolate the this compound complex and validate the presence of known interactors like ASC and Caspase-1 via Western Blot.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[8]

  • Wash Buffer: Cell Lysis Buffer without protease/phosphatase inhibitors.

  • Antibodies: Anti-AIM2 antibody for IP, control IgG, and primary antibodies for Western Blotting (anti-AIM2, anti-ASC, anti-Caspase-1).

  • Beads: Protein A/G magnetic beads.[14]

  • Elution Buffer: 2x Laemmli sample buffer.

Procedure:

  • Cell Culture and Stimulation: Plate human monocytic THP-1 cells and differentiate into macrophage-like cells using PMA. Prime cells with LPS (1 µg/mL) for 3-4 hours, then transfect with dsDNA (e.g., poly(dA:dT)) to activate the this compound inflammasome.[15]

  • Cell Lysis:

    • Harvest approximately 1-5 x 10^7 cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Pre-Clearing:

    • Add 20 µL of Protein A/G beads to the lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-AIM2 antibody (or control IgG) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of equilibrated Protein A/G beads and incubate for another 1-2 hours at 4°C.[14]

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Ensure the beads are fully resuspended during each wash.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western Blot analysis.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol adapts the Co-IP procedure for the identification of the broader this compound interactome. It requires higher purity and specific elution conditions compatible with mass spectrometry.[9]

Procedure:

  • IP and Washing: Follow steps 1-5 of the Co-IP protocol. It is crucial to perform at least 4-5 washes to minimize background contaminants.

  • Elution for MS:

    • Instead of Laemmli buffer, use a non-denaturing elution method if possible, such as a competitive peptide (if using a tagged protein) or a pH shift (e.g., 100 mM glycine, pH 2.5). Neutralize the eluate immediately with 1M Tris-HCl, pH 8.5.

    • Alternatively, perform an on-bead digest. After the final wash, resuspend beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C.[16]

  • Sample Preparation for MS:

    • The eluted proteins or digested peptides are then processed to remove detergents and salts. This typically involves reduction with DTT, alkylation with iodoacetamide, and tryptic digestion (if not done on-bead).

    • Clean up the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting spectra are searched against a protein database to identify the proteins in the complex.[9]

    • Use a label-free quantification method to compare spectral counts or intensities between the this compound-IP and the IgG control to identify specific interactors.[16]

Protocol 3: Validation Assays

A. ASC Speck Formation by Immunofluorescence

This imaging-based assay visually confirms inflammasome assembly.[11]

  • Seed cells on glass coverslips and stimulate as described in Protocol 1, Step 1.

  • Fix cells with 4% paraformaldehyde for 15 minutes.[17]

  • Permeabilize cells with a buffer containing saponin (B1150181) or Triton X-100.

  • Incubate with a primary antibody against ASC for 1 hour.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount coverslips with a DAPI-containing medium to stain nuclei.

  • Visualize using a fluorescence or confocal microscope. Activated cells will show a distinct, single fluorescent ASC speck in the cytoplasm.[11][17]

B. Caspase-1 Activity Assay

This functional assay measures the enzymatic activity of the assembled inflammasome.[18]

  • Stimulate cells and collect the cell culture supernatant.

  • Alternatively, prepare cell lysates as described in Protocol 1, Step 2.

  • Use a commercial caspase-1 activity assay kit, which typically employs a specific caspase-1 substrate (e.g., Ac-YVAD-pNA) that releases a chromophore or fluorophore upon cleavage.[18][19]

  • Incubate the lysate or supernatant with the substrate according to the manufacturer's instructions.

  • Measure the signal using a spectrophotometer or fluorometer. An increase in signal compared to unstimulated controls indicates caspase-1 activation.[19]

References

Troubleshooting & Optimization

troubleshooting low AIM2 expression in western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low or no signal when detecting AIM2 protein via Western blot.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a band for this compound in my Western blot?

There are several potential reasons for a weak or absent this compound signal. These can be categorized into biological and technical issues.

  • Low Endogenous Expression: this compound expression varies significantly between cell types and tissues. It is often expressed at low basal levels and may require stimulation to be readily detectable.[1][2][3] For example, interferons (IFNs) are known to induce this compound expression.[4][5][6] In some cancer cell lines, such as melanoma, breast, colorectal, and osteosarcoma, this compound expression is notably low or absent.[1][7][8][9]

  • Protein Degradation: The stability of the this compound protein can be a factor. Ensure that your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors to prevent degradation by cellular enzymes.[3] The protein TRIM11 has been reported to mediate this compound degradation via autophagy.[7][10]

  • Suboptimal Antibody Performance: The primary antibody may not be performing correctly. Verify the manufacturer's recommended dilution and consider titrating the antibody to find the optimal concentration.[11][12] Ensure the antibody has been validated for Western blotting and is reactive with the species you are studying.[4][13]

  • Inefficient Protocol: Issues with any step of the Western blot protocol, from sample preparation to signal detection, can lead to a weak signal.[11][14] This includes insufficient protein load, poor transfer from the gel to the membrane, inadequate blocking, or problems with the detection reagents.[12][15]

Q2: How can I confirm if my cells or tissue should express this compound?

  • Literature and Database Review: Check scientific literature and protein expression databases (e.g., The Human Protein Atlas, BioGPS) to determine the expected expression level of this compound in your specific sample type.[3]

  • Use a Positive Control: Always include a positive control lysate from a cell line or tissue known to express this compound. Some suppliers recommend specific cell lines, such as HL-60 cells treated with IFN-γ, or cells transfected with an this compound expression construct.[13][16][17]

  • Induce Expression: If basal expression is low, consider treating your cells with interferon-γ (IFN-γ) to stimulate this compound expression.[4][13]

Q3: My signal is very weak. How can I improve it?

  • Increase Protein Load: Load a higher amount of total protein onto the gel, typically between 30-100 µg of whole-cell or tissue extract per lane.[3][18] For low-abundance targets, increasing the load is often necessary.

  • Optimize Antibody Incubation: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[11][19]

  • Enhance Detection: Use a more sensitive chemiluminescent substrate (ECL reagent) to amplify the signal.[18] Also, ensure your secondary antibody is fresh and used at an optimal dilution.[15]

  • Check Protein Transfer: Verify that the protein has transferred efficiently from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[12] For larger proteins, a wet transfer method may be more efficient than a semi-dry one.[19]

Q4: I see multiple bands on my blot. What could be the cause?

  • Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins. Try decreasing the antibody concentrations, increasing the stringency of your washes, or changing your blocking buffer.[11][15]

  • Protein Degradation: Smears or bands below the expected molecular weight could indicate that your protein has been degraded. Always use fresh protease inhibitors in your lysis buffer.[3]

  • Post-Translational Modifications: this compound can undergo post-translational modifications which may cause it to run at a slightly different molecular weight.

Experimental Protocols & Data

Recommended Antibody Dilutions

The optimal antibody dilution is highly dependent on the specific antibody, sample type, and detection system. Always start with the manufacturer's recommendation and perform a titration to find the best concentration for your experiment.

Antibody SourceCatalog NumberRecommended Starting DilutionSpecies Reactivity
Cell Signaling Technology#80551:1000Human
Thermo Fisher Scientific14-6008-93≤ 1:1000Human, Mouse, Rat
Proteintech66902-1-Ig1:1000 - 1:4000Human, Mouse, Rabbit
Proteintech20590-1-AP1:1000 - 1:6000Human
Proteintech66902-3-PBS1:5000Human
Standard Western Blot Protocol for this compound Detection

This protocol provides a general framework. Optimization may be required for your specific experimental conditions.

  • Sample Preparation (Cell Lysis):

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3][14]

    • To maximize protein concentration, use a minimal volume of lysis buffer.[14]

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • SDS-PAGE:

    • Prepare samples by mixing 20-50 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load samples onto a polyacrylamide gel (the percentage will depend on the protein size; this compound is ~40 kDa).[4]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[18]

    • A wet transfer overnight at 4°C is often recommended for better efficiency.[19]

    • After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[12]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12][15] The choice of blocking agent can be critical; some antibodies perform better with BSA over milk.[3]

  • Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody diluted in blocking buffer. The recommended starting point is often 1:1000, but this should be optimized.[4][20] Incubation is typically done overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.[12]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using X-ray film or a digital imaging system. If the signal is weak, increase the exposure time.[11]

Visual Guides

This compound Inflammasome Signaling Pathway

AIM2_Pathway cluster_cytosol Cytosol cluster_downstream Downstream Effects dsDNA dsDNA (Bacterial/Viral/Host) This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits Inflammasome This compound Inflammasome This compound->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves Inflammasome->Casp1 activates IL1b IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b IL18 IL-18 ProIL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis induces Troubleshooting_Workflow Start Start: Low/No this compound Signal Check_Expression Is this compound expected to be expressed in the sample? Start->Check_Expression Positive_Control Run Positive Control (e.g., IFN-γ treated cells, overexpression lysate) Check_Expression->Positive_Control Unsure Induce_Expression Induce Expression (e.g., IFN-γ treatment) Check_Expression->Induce_Expression No (Low Basal Level) Check_Protocol Review WB Protocol Check_Expression->Check_Protocol Yes Positive_Control->Check_Protocol Control works, sample doesn't Still_No_Signal Still No Signal: Consult Antibody Datasheet & Further Literature Positive_Control->Still_No_Signal Control fails Induce_Expression->Check_Protocol Increase_Load Increase Protein Load (30-100 µg) Check_Protocol->Increase_Load Check_Transfer Verify Transfer (Ponceau S stain) Increase_Load->Check_Transfer Optimize_Antibody Optimize Antibody (Titrate concentration, incubate overnight at 4°C) Check_Transfer->Optimize_Antibody Enhance_Detection Use Sensitive ECL Substrate & Optimize Secondary Ab Optimize_Antibody->Enhance_Detection Check_Degradation Check for Degradation (Use fresh protease inhibitors) Enhance_Detection->Check_Degradation Signal_OK Signal Detected Check_Degradation->Signal_OK Success Check_Degradation->Still_No_Signal Failure

References

Technical Support Center: AIM2 Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific bands in AIM2 Western blots.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound, and why might I see bands at other molecular weights?

The expected molecular weight of human this compound is approximately 39 kDa. However, you may observe bands at other molecular weights due to several factors:

  • Post-translational modifications (PTMs): Modifications such as phosphorylation or ubiquitination can increase the apparent molecular weight of the protein.

  • Protein degradation: Proteases in your sample can break down this compound, leading to lower molecular weight bands.[1] It is crucial to use fresh samples and add protease inhibitors to your lysis buffer.

  • Splice variants: Different isoforms of this compound may exist, resulting in bands of varying sizes.

  • Protein-protein interactions or multimers: Incomplete denaturation of the sample can lead to dimers or multimers, appearing as higher molecular weight bands.[2][3]

Q2: I am seeing multiple non-specific bands in my this compound Western blot. What are the most common causes?

Multiple non-specific bands are a frequent issue in Western blotting and can stem from several sources:

  • Primary antibody concentration is too high: An excessive concentration of the primary antibody can lead to it binding to proteins other than this compound.[1][4]

  • Secondary antibody cross-reactivity: The secondary antibody may be binding to other proteins in the lysate. A control lane with only the secondary antibody can help diagnose this issue.

  • Inadequate blocking: Insufficient blocking of the membrane allows for non-specific binding of both primary and secondary antibodies.[5]

  • Contaminated buffers or reagents: Ensure all your buffers and reagents are freshly prepared and filtered to avoid contaminants that can cause spurious bands.

  • High protein load: Overloading the gel with too much protein can lead to "ghost" bands and high background.[1]

Q3: What is the best blocking buffer to use for an this compound Western blot?

The choice of blocking buffer can significantly impact the specificity of your Western blot. The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).

  • Non-fat dry milk: Typically used at a concentration of 3-5% in TBST or PBST, it is a cost-effective and generally effective blocking agent. However, milk contains phosphoproteins (like casein) and should be avoided if you are detecting phosphorylated proteins, as it can lead to high background.[4][6][7]

  • Bovine Serum Albumin (BSA): A 3-5% solution of BSA in TBST or PBST is a good alternative, especially for phospho-specific antibodies.[4][6]

  • Protein-free blocking buffers: For antibodies with high cross-reactivity to protein-based blockers, commercially available protein-free blocking buffers can be a good option.

The optimal blocking buffer may need to be determined empirically for your specific antibody and experimental conditions.

Q4: How can I optimize my primary antibody concentration for this compound?

Optimizing the primary antibody concentration is a critical step in reducing non-specific bands.[4][8]

  • Consult the datasheet: The manufacturer's datasheet for your this compound antibody will provide a recommended starting dilution.[9][10]

  • Perform a titration: To find the optimal concentration, perform a dot blot or run several mini-blots with a range of antibody dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).[11][12] The best dilution will give a strong signal for the target protein with minimal background.

  • Incubation time and temperature: Incubating the primary antibody overnight at 4°C can sometimes reduce non-specific binding compared to shorter incubations at room temperature.[4]

Troubleshooting Guide for Non-Specific Bands

This guide provides a systematic approach to identifying and resolving the root cause of non-specific bands in your this compound Western blot.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Start: Non-specific bands observed check_secondary Run secondary antibody only control start->check_secondary secondary_bands Bands present? check_secondary->secondary_bands change_secondary Change secondary antibody or increase washing secondary_bands->change_secondary Yes optimize_primary Optimize primary antibody concentration secondary_bands->optimize_primary No change_secondary->optimize_primary titrate_primary Titrate primary antibody (e.g., dot blot) optimize_primary->titrate_primary optimize_blocking Optimize blocking conditions titrate_primary->optimize_blocking change_blocker Try different blocking agent (e.g., BSA vs. milk) or increase blocking time optimize_blocking->change_blocker optimize_washing Optimize washing steps change_blocker->optimize_washing increase_washes Increase number and duration of washes optimize_washing->increase_washes check_sample Review sample preparation increase_washes->check_sample fresh_sample Use fresh lysate with protease inhibitors check_sample->fresh_sample end Problem Resolved fresh_sample->end

Caption: A step-by-step workflow for troubleshooting non-specific bands in Western blotting.

Quantitative Data Summary

The following table provides a summary of recommended quantitative parameters for an this compound Western blot. These are starting points and may require further optimization.

ParameterRecommended RangeNotes
Protein Load 10-50 µg of total cell lysate per laneThe optimal amount depends on the abundance of this compound in your sample. For low-abundance proteins, a higher load may be necessary.[1][13]
Primary Antibody Dilution 1:500 - 1:5000This is a general range. Always refer to the manufacturer's datasheet for your specific antibody.[9][10][14] A titration experiment is highly recommended.[11][12]
Secondary Antibody Dilution 1:2000 - 1:20,000The optimal dilution depends on the specific antibody and detection system used.
Blocking Buffer 3-5% non-fat dry milk or BSA in TBST/PBSTFor phospho-AIM2 detection, BSA is recommended over milk.[4][6][7]
Washing Buffer TBST or PBST with 0.05-0.1% Tween-20Increasing the Tween-20 concentration can help reduce background.
Washing Steps 3-5 washes of 5-10 minutes eachMore stringent washing may be required to reduce non-specific binding.[1]

Experimental Protocols

Protocol: Optimizing Primary Antibody Dilution using Dot Blot

This protocol allows for a quick and cost-effective way to determine the optimal primary antibody concentration.[8]

  • Prepare Protein Dilutions: Prepare a serial dilution of your cell lysate known to express this compound.

  • Spot onto Membrane: On a small strip of nitrocellulose or PVDF membrane, spot 1-2 µL of each protein dilution. Allow the spots to dry completely.

  • Blocking: Block the membrane strip in your chosen blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Cut the membrane strip into smaller pieces, each containing the series of protein spots. Incubate each piece in a different dilution of your this compound primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) for 1 hour at room temperature.

  • Washing: Wash each membrane piece three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate all membrane pieces with the same dilution of your secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Develop the blot using your chemiluminescent substrate and image. The optimal primary antibody dilution will show a strong signal on the protein spots with the lowest background.

Protocol: Reducing Non-Specific Bands in this compound Western Blot
  • Sample Preparation:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.

    • Determine the protein concentration of your lysate using a protein assay (e.g., BCA assay).

    • Prepare your samples by adding Laemmli buffer and boiling for 5-10 minutes to ensure complete denaturation.

  • Gel Electrophoresis:

    • Load 10-50 µg of total protein per lane on an SDS-PAGE gel. The percentage of the gel should be appropriate for the size of this compound (around 10-12%).

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. Ensure good contact between the gel and the membrane and avoid air bubbles.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with your optimized dilution of this compound primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane 3-5 times for 5-10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Repeat the washing step as in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system. Adjust the exposure time to obtain a strong signal for the this compound band with minimal background.

This compound Signaling Pathway

Diagram: this compound Inflammasome Activation

AIM2_Pathway dsDNA Cytosolic dsDNA (e.g., from pathogens) This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits Inflammasome This compound Inflammasome (this compound-ASC-Caspase-1 complex) This compound->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b IL-1β (Secreted) ProIL1b->IL1b IL18 IL-18 (Secreted) ProIL18->IL18 GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory cell death) GSDMD_N->Pyroptosis

Caption: The canonical this compound inflammasome signaling pathway.

The Absent in Melanoma 2 (this compound) protein is a cytosolic sensor that recognizes double-stranded DNA (dsDNA) from pathogens or damaged host cells.[15][16] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to the formation of the this compound inflammasome complex.[16] This proximity induces the auto-cleavage and activation of caspase-1. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[15][16] Additionally, active caspase-1 cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[15]

References

Technical Support Center: Improving AIM2 Transfection in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the efficiency of AIM2 plasmid transfection into primary cells.

Frequently Asked Questions (FAQs)

Q1: Why is transfecting primary cells with the this compound plasmid particularly challenging?

Primary cells, which are isolated directly from tissue, are notoriously difficult to transfect compared to immortalized cell lines.[1] They are more sensitive to the stress and potential toxicity of transfection reagents and procedures.[1][2] Furthermore, primary cells have robust innate immune sensing mechanisms and may be less permissive to the uptake of foreign nucleic acids. They often have lower proliferation rates, and successful transfection can be dependent on the cell cycle.[2]

Q2: What are the primary methods for delivering the this compound gene into primary cells?

There are three main strategies for introducing the this compound gene into primary cells, each with distinct advantages and disadvantages.

Method Pros Cons Best Suited For
Lipid-Based Transfection (Lipofection) Simple, fast, and reproducible protocol; suitable for various nucleic acids.[3][4]Efficiency is highly cell-type dependent and often low in primary cells; can cause significant cytotoxicity.[2][5]Initial screening, transient expression in more robust primary cell types.
Electroporation Highly effective for many hard-to-transfect primary cells; not dependent on chemical reagents.[1][6]Requires specialized equipment; optimization of electrical parameters is critical to balance efficiency and cell viability.[7][8]Difficult-to-transfect cells like hematopoietic cells, neurons, and when chemical methods have failed.[1][6]
Viral Transduction Highest efficiency, especially for non-dividing cells; enables stable, long-term expression.[9][10]More complex and time-consuming to prepare viral vectors; potential for immunogenicity and requires BSL-2 safety precautions.[9]Experiments requiring high efficiency across the entire cell population, stable cell line generation, or in vivo applications.

Troubleshooting Guides

Problem 1: Low or No Transfection Efficiency

Low efficiency is the most common issue when transfecting primary cells. A systematic approach to optimization is crucial.

Q3: My transfection efficiency is very low. What are the first things I should check?

Before altering complex protocols, verify these fundamental parameters:

  • Cell Health and Viability: Transfect only healthy, actively dividing cells.[6][11] Cell viability should be greater than 90% before transfection.[12][13] Use cells at a low passage number, as primary cells can lose their physiological characteristics and transfection receptivity over time.[14]

  • Cell Confluency: The density of cells at the time of transfection is critical.[1] For most adherent primary cells, a confluency of 70-90% is ideal, as this ensures the cells are in the logarithmic growth phase.[15][16]

  • Plasmid DNA Quality: Use high-purity plasmid DNA with an A260/A280 ratio of 1.7–1.9.[11] Contaminants, particularly endotoxins, are detrimental to primary cell health and can significantly reduce transfection success.[6][15]

Q4: How can I optimize my lipid-based transfection protocol for this compound?

If the basic parameters are correct, the next step is to empirically optimize the transfection conditions. It is recommended to vary one parameter at a time to identify the optimal condition for your specific primary cell type.

ParameterRecommended Starting PointOptimization Range & Considerations
Reagent:DNA Ratio 2:1 (µL of reagent to µg of DNA)Test ratios from 1:1 to 5:1. Primary cells are sensitive to lipid toxicity, so the lowest effective concentration is often best.[2]
DNA Concentration 1 µg per well (24-well plate)Test a range (e.g., 0.5 µg to 2.5 µg). High DNA amounts can increase toxicity.[1]
Complex Formation Incubate reagent and DNA in serum-free media (e.g., Opti-MEM) for 5-20 minutes at room temperature.[15]Some protocols suggest adding the DNA-lipid complexes to cells in complete media, while others recommend serum-free conditions during the initial incubation with cells.[12][17]
Incubation Time 24-48 hoursAssess transgene expression at multiple time points (e.g., 24, 48, and 72 hours) to determine peak expression.[11]

Q5: When should I use electroporation and what are the key parameters to optimize?

Consider electroporation when lipid-based methods fail or for cell types known to be resistant to chemical transfection.[6] Success depends heavily on optimizing the electrical pulse settings.

ParameterTypical Range for Primary CellsKey Considerations
Voltage 120 V - 350 V[14][18]Higher voltages can increase efficiency but also cell death. Start with lower voltages and increase incrementally.
Pulse Length / Capacitance 5 - 25 ms (B15284909) / 500 - 950 µF[7][14][18]The optimal pulse duration delivers the nucleic acid without irreversibly damaging the cell membrane.
Cell Density 1 - 4 x 10^6 cells/mL[7][18]Ensure cells are resuspended in a compatible, conductive electroporation buffer.
DNA Amount 1 - 10 µg per reaction[18]Higher concentrations can improve efficiency but may also increase toxicity.
Problem 2: High Cell Death and Cytotoxicity

Q6: A large number of my primary cells are dying after transfection. How can I reduce toxicity?

Cell death is a common consequence of the stress induced by transfection.

  • Reduce Reagent/DNA Concentration: Use the lowest possible amount of transfection reagent and DNA that still provides acceptable efficiency.[2] Perform a titration to find this optimal balance.

  • Shorten Exposure Time: For lipid-based reagents, you can remove the media containing the transfection complexes after 4-6 hours and replace it with fresh, complete growth medium.[2][12] This minimizes the cells' exposure to the potentially toxic lipids.

  • Use a Serum-Compatible Reagent: If your protocol requires serum-free conditions during transfection, the cells may be stressed. Using a reagent that is compatible with serum can improve viability.[2]

  • Ensure Optimal Cell Health: As noted above, starting with a healthy, robust cell population is the best way to ensure they can withstand the transfection procedure.[11]

Experimental Protocols & Workflows

This compound Inflammasome Signaling Pathway

Upon successful transfection and expression, this compound acts as a cytosolic sensor for double-stranded DNA (dsDNA).[19] Binding to dsDNA triggers this compound to oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1.[20][21] This proximity induces the auto-cleavage and activation of caspase-1.[22] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature forms for secretion and cleaves Gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[23][24]

AIM2_Signaling_Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits Inflammasome This compound Inflammasome (this compound-ASC-Casp1) This compound->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Secreted IL-1β ProIL1b->IL1b IL18 Secreted IL-18 ProIL18->IL18 GSDMDN GSDMD-N Pore GSDMD->GSDMDN Pyroptosis Pyroptosis (Cell Death) GSDMDN->Pyroptosis

Caption: Canonical this compound inflammasome signaling pathway.

General Experimental Workflow

The following diagram outlines a typical workflow for transfecting primary cells with an this compound plasmid and subsequently analyzing inflammasome activation.

Experimental_Workflow Start 1. Culture Primary Cells Check 2. Check Health & Confluency (>90% Viability, 70-90% Confluent) Start->Check Prepare 3. Prepare Transfection Complex (e.g., Lipid + this compound Plasmid) Check->Prepare Transfect 4. Transfect Cells Prepare->Transfect Recover 5. Incubate & Recover (24-72 hours) Transfect->Recover Stimulate 6. (Optional) Stimulate with dsDNA ligand Recover->Stimulate Collect 7. Collect Supernatant & Prepare Cell Lysate Stimulate->Collect Analyze 8. Analyze for Activation Collect->Analyze WB Western Blot (Caspase-1, GSDMD) Analyze->WB ELISA ELISA (IL-1β, IL-18) Analyze->ELISA LDH LDH Assay (Pyroptosis) Analyze->LDH

Caption: Workflow for this compound transfection and inflammasome analysis.

Protocol: Lipid-Based Transfection of this compound in Adherent Primary Cells

This protocol provides a general framework. It must be optimized for each specific cell type and transfection reagent.

  • Cell Seeding: 18-24 hours before transfection, seed primary cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.

  • Complex Preparation:

    • In tube A, dilute 1 µg of high-purity this compound plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.

    • In tube B, dilute 2 µL of a lipid-based transfection reagent (e.g., Lipofectamine™) into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes.[12]

    • Combine the contents of tube A and tube B. Mix gently and incubate at room temperature for 20 minutes to allow DNA-lipid complexes to form.[15]

  • Transfection: Add the 100 µL of DNA-lipid complex mixture drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection Care: After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete growth medium to reduce cytotoxicity.[12]

  • Analysis: Assess for gene expression and inflammasome activation 24-72 hours post-transfection.

Protocol: Assessing this compound Inflammasome Activation

Following successful transfection, inflammasome activation can be measured. A priming step (e.g., with LPS) may be required to upregulate pro-IL-1β, though this compound expression itself can sometimes be induced by interferons.[19][22]

  • Stimulation: 24-48 hours post-AIM2 transfection, stimulate cells with a known this compound ligand, such as poly(dA:dT) (1 µg/mL), by transfecting it into the cells for 3-6 hours.[22][25]

  • Sample Collection: Centrifuge the plate to pellet any dead cells. Carefully collect the cell culture supernatant for cytokine and LDH analysis.

  • Cell Lysis: Wash the remaining adherent cells with cold PBS and then lyse them in RIPA buffer to prepare a cell lysate for Western blotting.

  • Analysis Methods:

    • ELISA: Use the collected supernatant to measure the concentration of secreted IL-1β and IL-18.[26]

    • Western Blot: Use the cell lysate to detect the cleaved (active) forms of Caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).[26]

    • LDH Assay: Use the supernatant to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of pyroptotic cell death.[26]

References

high background in caspase-1 activity assay troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during caspase-1 activity assays, with a specific focus on addressing high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence in a caspase-1 activity assay?

High background fluorescence in a caspase-1 assay can stem from several factors:

  • Substrate Instability/Degradation: The fluorogenic substrate (e.g., YVAD-AFC or Ac-YVAD-AMC) can spontaneously degrade, releasing the free fluorophore and causing a high background signal.[1] This can be exacerbated by repeated freeze-thaw cycles or exposure to light.[1]

  • Contaminating Protease Activity: Cell lysates may contain other proteases that can cleave the caspase-1 substrate, leading to a non-specific signal.[1]

  • High Substrate Concentration: Using an excessive concentration of the substrate can lead to elevated background fluorescence.[1]

  • Autocatalytic Activity: Caspase-1 can undergo autoactivation, which can contribute to the background signal, especially in untreated control samples.[2]

  • Serum Components: If working with cell culture supernatants, serum in the media can contain caspase-like activity.[3]

Q2: How can I be sure the signal I'm detecting is specific to caspase-1 activity?

To ensure the specificity of your caspase-1 activity measurements, it is crucial to include proper controls. A key control is the use of a specific caspase-1 inhibitor, such as Ac-YVAD-CHO.[4][5][6] By running a parallel reaction in the presence of this inhibitor, you can differentiate between specific caspase-1 activity and non-specific signals.[4][5] The signal remaining in the presence of the inhibitor represents your true background.

Q3: My "no enzyme" or "untreated cells" control shows high fluorescence. What should I do?

A high signal in your negative control wells is a clear indicator of a background issue. Here are some troubleshooting steps:

  • Prepare Fresh Substrate: Always prepare fresh substrate solution for each experiment to minimize degradation.[1]

  • Optimize Substrate Concentration: Perform a substrate titration to determine the optimal concentration that provides a good signal-to-noise ratio without increasing the background.[1]

  • Include a "No-Cell" Control: To assess background from the assay components themselves, include a well with only lysis buffer and reaction buffer (no cell lysate).[3]

  • Subtract Background Readings: Always subtract the background reading (from cell lysates and buffers) from the readings of both your induced and non-induced samples before calculating the fold increase in caspase-1 activity.[2]

Q4: What are the optimal excitation and emission wavelengths for commonly used fluorophores in caspase-1 assays?

The optimal wavelengths can vary slightly depending on the instrument and buffer conditions. However, general ranges are provided in the table below.

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)
AFC (7-amino-4-trifluoromethyl coumarin) 400505
AMC (7-amino-4-methylcoumarin) 340-380430-460

Data compiled from multiple sources.[1][2]

Troubleshooting Guide: High Background

This guide provides a structured approach to troubleshooting high background signals in your caspase-1 activity assay.

Problem Possible Cause Recommended Solution
High background in all wells (including no-enzyme control) Substrate degradationPrepare fresh substrate for each experiment. Avoid repeated freeze-thaw cycles and protect from light.[1]
High substrate concentrationTitrate the substrate to find the optimal concentration.[1]
Contaminated buffers or waterUse fresh, high-quality reagents and protease-free water.
High background in negative control (untreated cell lysate) Spontaneous apoptosis in cell cultureThis is expected to some degree. Use this as your baseline and compare treated samples to it.[3] Ensure consistent cell density and health across all wells.[7]
Non-specific protease activity in the lysateInclude a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to determine the level of non-specific cleavage.[1][5]
Cell lysis procedure is too harshOptimize the lysis procedure. Incubating on ice for a shorter duration might be sufficient.[8]
Signal increases over time in the no-enzyme control Substrate instabilityPrepare substrate immediately before use. Minimize the incubation time if possible without compromising the signal from your samples.

Experimental Protocols

Protocol 1: Preparation of a Negative Control with Caspase-1 Inhibitor

This protocol helps to determine the proportion of the signal that is due to specific caspase-1 activity.

  • Prepare two sets of identical samples: one set for your standard assay and a parallel set that will include the caspase-1 inhibitor.

  • For the inhibitor-treated set: Add a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, to your reaction mixture according to the manufacturer's instructions. A final concentration of 1 µM is often effective.[5]

  • Add your cell lysate or purified enzyme to both sets of reactions.

  • Add the fluorogenic substrate (e.g., YVAD-AFC) to all wells.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate Specific Activity: Subtract the fluorescence values of the inhibitor-treated wells from the corresponding untreated wells. The remaining value represents the specific caspase-1 activity.

Protocol 2: Optimizing Cell Lysis

An optimized cell lysis protocol is crucial to ensure the release of active caspase-1 without introducing artifacts.

  • Cell Harvesting: Harvest the required number of cells for each assay (a starting point of 1-5 x 10^6 cells is often recommended).[2]

  • Washing: Wash the cells with cold PBS to remove any residual media.[2]

  • Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[2]

  • Incubation: Incubate the cell suspension on ice for 10 minutes.[2]

  • Centrifugation: Centrifuge the samples for 2-5 minutes at 4°C at maximum speed in a cold microcentrifuge to pellet insoluble material.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cell lysate, to a fresh, pre-chilled tube. This lysate is now ready for the caspase-1 activity assay.

Visualizations

Caspase1_Activation_Pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3) PAMPs_DAMPs->Sensor Recognition ASC ASC Adaptor Sensor->ASC Recruitment Inflammasome Inflammasome Complex Sensor->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment ASC->Inflammasome ProCasp1->Inflammasome ActiveCasp1 Active Caspase-1 Inflammasome->ActiveCasp1 Activation ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleavage GSDMD Gasdermin D ActiveCasp1->GSDMD Cleavage ActiveIL1b Active IL-1β (Inflammation) ProIL1b->ActiveIL1b Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: A simplified diagram of the canonical inflammasome pathway leading to caspase-1 activation.

Troubleshooting_Workflow Troubleshooting High Background in Caspase-1 Assay Start High Background Detected Check_Controls Review Controls: - No-enzyme control - Untreated cells Start->Check_Controls High_in_NoEnzyme High background in no-enzyme control? Check_Controls->High_in_NoEnzyme Substrate_Issues Potential Substrate Issue High_in_NoEnzyme->Substrate_Issues Yes High_in_Untreated High background only in untreated cell lysate? High_in_NoEnzyme->High_in_Untreated No Prep_Fresh_Sub Prepare fresh substrate Titrate concentration Substrate_Issues->Prep_Fresh_Sub Re_evaluate Re-evaluate Assay Prep_Fresh_Sub->Re_evaluate Nonspecific_Activity Potential Non-specific Protease Activity High_in_Untreated->Nonspecific_Activity Yes High_in_Untreated->Re_evaluate No (Resolved) Use_Inhibitor Use specific Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) Nonspecific_Activity->Use_Inhibitor Optimize_Lysis Optimize cell lysis protocol Nonspecific_Activity->Optimize_Lysis Use_Inhibitor->Re_evaluate Optimize_Lysis->Re_evaluate

Caption: A logical workflow for troubleshooting high background in caspase-1 activity assays.

References

Technical Support Center: AIM2 Inflammasome Activation and IL-1β ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AIM2 inflammasome activation and subsequent IL-1β quantification by ELISA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound inflammasome, and how is it activated?

The Absent in Melanoma 2 (this compound) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by detecting the presence of foreign double-stranded DNA (dsDNA) in the cell's cytoplasm.[1][2][3] This dsDNA can originate from various sources, including viruses, bacteria, or damaged host cells.[2][4] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.[1][2]

Q2: What is the downstream signaling pathway following this compound activation?

Activated caspase-1 has two main functions. First, it proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[5][6] Second, it cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then inserts into the cell membrane, forming pores that lead to a form of inflammatory cell death called pyroptosis and the release of mature IL-1β and IL-18.[7]

Q3: Why is a "priming" step often required before this compound activation?

Many cell types do not constitutively express sufficient levels of pro-IL-1β for detection after inflammasome activation. A priming signal, typically through Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), is used to upregulate the transcription and translation of pro-IL-1β.[3] This ensures that there is an adequate substrate for the activated caspase-1 to process.

Q4: Can IL-1β be detected in the cell lysate as well as the supernatant?

While the primary location for mature, secreted IL-1β is the cell culture supernatant, some uncleaved pro-IL-1β and potentially some mature IL-1β that has not yet been released can be found in the cell lysate.[8] Analyzing both fractions can sometimes provide a more complete picture of the inflammasome activation process, especially if there are issues with the secretion mechanism.

Troubleshooting Guide

No Signal or Weak Signal
Possible Cause Recommended Solution
Inefficient this compound Activation - Confirm the integrity and concentration of your dsDNA ligand (e.g., poly(dA:dT)).- Optimize the transfection reagent and protocol for efficient delivery of dsDNA into the cytoplasm.- Ensure cells are healthy and not overly confluent before transfection.
Insufficient Priming - Verify the potency of your priming agent (e.g., LPS).- Optimize the concentration and incubation time for the priming step. A typical starting point for LPS is 1 µg/mL for 4 hours.
Sample Dilution Too High - Your samples may be over-diluted, resulting in IL-1β concentrations below the detection limit of the ELISA kit.[9] Run a dilution series of your samples to find the optimal dilution factor.- Consider using a high-sensitivity ELISA kit if you expect low IL-1β levels.[10]
Issues with ELISA Reagents or Protocol - Double-check that all reagents were prepared correctly and added in the proper order.[11]- Ensure that the reagents have not expired and have been stored correctly.[12][13]- Confirm that the plate reader settings (wavelength) are correct for the substrate used.[9]
Vigorous Plate Washing - Overly aggressive washing can remove the capture antibody or the antigen-antibody complexes.[9] Ensure your plate washer settings are appropriate or perform manual washing with care.
High Background
Possible Cause Recommended Solution
Insufficient Washing - Inadequate washing can leave behind unbound detection antibody or other reagents, leading to a high background signal.[14] Increase the number of wash steps and ensure complete removal of wash buffer between steps.
Contaminated Reagents - Use fresh, sterile reagents. Contamination of buffers or substrate solution can cause non-specific signal.[13][14]
Ineffective Blocking - Ensure that the blocking buffer is appropriate for your ELISA system and that the blocking step is performed for the recommended time and temperature to prevent non-specific binding.[14]
Excessive Antibody Concentration - Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[11][14]
Prolonged Incubation Times - Adhere to the recommended incubation times in the protocol. Over-incubation can lead to increased non-specific binding.[13][14]
High Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Errors - Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability in the volumes of reagents and samples added to the wells.[13][15]
Inadequate Mixing - Thoroughly mix all reagents and samples before adding them to the plate to ensure homogeneity.[15]
"Edge Effect" - Temperature or evaporation gradients across the plate can lead to variability, particularly in the outer wells.[15] Ensure the plate is incubated in a stable temperature environment and use a plate sealer to prevent evaporation.
Inconsistent Washing - Ensure that all wells are washed uniformly. An automated plate washer can help improve consistency.[15]
Bubbles in Wells - Bubbles can interfere with the optical reading.[15] Visually inspect the plate before reading and remove any bubbles.

Experimental Protocols

Protocol: this compound Inflammasome Activation and IL-1β Measurement in Macrophages

This protocol outlines the steps for priming bone marrow-derived macrophages (BMDMs), activating the this compound inflammasome with poly(dA:dT), and measuring secreted IL-1β by ELISA.

1. Cell Culture and Priming:

  • Plate BMDMs at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.

  • Prime the cells with 1 µg/mL LPS in complete culture medium for 4 hours at 37°C.

2. This compound Inflammasome Activation:

  • Prepare a complex of poly(dA:dT) and a transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A typical final concentration for poly(dA:dT) is 1 µg/mL.

  • Carefully add the poly(dA:dT) complex to the primed BMDMs.

  • Incubate for 6-18 hours at 37°C.

3. Sample Collection:

  • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the cell culture supernatant for IL-1β ELISA.

  • If desired, lyse the remaining cells in a suitable lysis buffer to analyze intracellular pro-IL-1β.

4. IL-1β ELISA:

  • Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol.

  • Be sure to include a standard curve with known concentrations of recombinant IL-1β to accurately quantify the amount in your samples.

5. Data Analysis:

  • Calculate the concentration of IL-1β in your samples based on the standard curve.

  • It is also recommended to perform a lactate (B86563) dehydrogenase (LDH) assay on the supernatants to assess cell death (pyroptosis).

Positive and Negative Controls
Control Description Expected Outcome
Unstimulated Control Cells are treated with vehicle only (no LPS or poly(dA:dT)).Very low to no IL-1β secretion.
Primed Only Control Cells are treated with LPS but not poly(dA:dT).Low levels of IL-1β secretion, as some constitutive caspase-1 activity may be present.
This compound Activation Positive Control Cells are primed with LPS and stimulated with poly(dA:dT).High levels of IL-1β secretion.
NLRP3 Activation Positive Control Cells are primed with LPS and stimulated with ATP or Nigericin.High levels of IL-1β secretion, confirming the cells are responsive to inflammasome activation in general.
Genetic Negative Control Use of cells deficient in this compound, ASC, or Caspase-1.Significantly reduced or no IL-1β secretion after poly(dA:dT) stimulation.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.

AIM2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_extracellular2 Extracellular dsDNA_ext dsDNA dsDNA_cyt Cytosolic dsDNA dsDNA_ext->dsDNA_cyt Transfection/ Infection This compound This compound dsDNA_cyt->this compound Binds ASC ASC This compound->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage AIM2_Inflammasome This compound Inflammasome (this compound + ASC + Pro-Caspase-1) Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b Pyroptosis Pyroptosis & IL-1β Release Mature_IL1b->Pyroptosis GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis Mature_IL1b_out Secreted IL-1β Pyroptosis->Mature_IL1b_out Release

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Macrophages Priming 2. Prime with LPS (e.g., 1 µg/mL, 4h) Seed_Cells->Priming Activation 3. Activate with poly(dA:dT) (e.g., 1 µg/mL, 6-18h) Priming->Activation Collect_Supernatant 4. Collect Supernatant Activation->Collect_Supernatant ELISA 5. Perform IL-1β ELISA Collect_Supernatant->ELISA LDH_Assay 6. (Optional) LDH Assay for Pyroptosis Collect_Supernatant->LDH_Assay Data_Analysis 7. Analyze Results ELISA->Data_Analysis LDH_Assay->Data_Analysis

Caption: Experimental workflow for IL-1β ELISA.

References

difficulties in quantifying AIM2 speck formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AIM2 inflammasome research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately quantifying this compound speck formation and interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is an this compound speck and why is it a critical marker for inflammasome activation?

An this compound speck is a large, singular, micron-sized intracellular protein aggregate that forms upon activation of the this compound inflammasome.[1][2][3] It represents the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is recruited by the dsDNA sensor this compound.[4][5][6][7] The formation of this speck is a hallmark of inflammasome assembly and serves as a platform for the recruitment and activation of pro-caspase-1, leading to inflammatory cytokine maturation and pyroptotic cell death.[1][2][3] Visualizing and quantifying these specks provides a direct, upstream readout of inflammasome activation.[1][2][3]

Q2: How can I distinguish a true this compound/ASC speck from non-specific protein aggregates or imaging artifacts?

True this compound/ASC specks are typically singular, bright, dot-like structures within the cell, often located in the perinuclear region in myeloid cells or within the nucleus in human primary keratinocytes.[8] Each activated cell generally forms only one speck.[3] To validate your observations:

  • Co-localization: A true speck should show co-localization of both this compound and ASC proteins when performing dual immunofluorescence.

  • Negative Controls: Unstimulated cells or cells treated with an inflammasome inhibitor should not form specks.

  • Size and Morphology: Specks are typically around 1 µm in size.[3] Non-specific aggregates may be more varied in size, shape, and number per cell.

  • Biological Context: Speck formation should correlate with downstream events like caspase-1 activation, IL-1β secretion, or pyroptosis.

Q3: My immunofluorescence staining for this compound/ASC is diffuse rather than punctate. What could be the issue?

A diffuse staining pattern usually indicates that the this compound inflammasome has not been activated, and ASC remains distributed throughout the cytoplasm.[9] Potential reasons include:

  • Ineffective Stimulation: The stimulus (e.g., transfected dsDNA like poly(dA:dT), bacterial infection) may not have efficiently reached the cytosol to activate this compound.[8][10]

  • Suboptimal Timepoint: Speck formation is a dynamic process. You may be observing the cells too early before specks have formed or too late after pyroptosis has occurred, leading to cell loss.[4][11]

  • Cell Type: Ensure the cell type you are using expresses all necessary components of the this compound inflammasome (this compound, ASC, Caspase-1).

  • Antibody Issues: The primary antibody may not be specific or potent enough to detect the concentrated protein in a speck.

Q4: Can this compound specks be quantified using methods other than microscopy?

Yes, imaging flow cytometry is a powerful technique for quantifying ASC specks on a single-cell level.[12][13] This method combines the statistical power of flow cytometry with the imaging capabilities of microscopy, allowing for high-throughput quantification of the percentage of speck-positive cells in a population.

Q5: Does caspase-1 activity influence this compound speck formation?

Yes, research indicates the existence of a negative feedback loop where caspase-1 activity can delay or regulate the formation and stability of this compound specks.[4][14] Studies have shown that in caspase-1 deficient macrophages, this compound speck formation occurs with faster kinetics compared to wild-type cells.[4] This regulation appears to be specific to the this compound inflammasome.[4]

Troubleshooting Guide: Immunofluorescence of this compound/ASC Specks

Problem Possible Cause(s) Recommended Solution(s)
No Speck Formation 1. Inefficient delivery of dsDNA (e.g., poly(dA:dT)) to the cytosol. 2. Incorrect timing of observation. 3. Cells are not primed (if required, e.g., with LPS). 4. Cell line does not express necessary inflammasome components.1. Optimize transfection reagent and protocol for your cell type.[8] 2. Perform a time-course experiment to identify the peak of speck formation.[11] 3. For some cell types like bone marrow-derived macrophages (BMDMs), priming with LPS can enhance the response.[10] 4. Verify protein expression via Western blot or use a validated cell line.
High Background/Non-specific Staining 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Autofluorescence of cells or medium. 4. Fixation or permeabilization artifacts.1. Use an appropriate blocking buffer (e.g., 10% normal goat serum from the same species as the secondary antibody) for at least 1 hour.[15] 2. Titrate antibodies to determine the optimal signal-to-noise ratio. 3. Use a mounting medium with an anti-fade reagent. Image using appropriate filters. 4. Optimize fixation (e.g., 4% formaldehyde) and permeabilization (e.g., 0.2-1% Triton X-100) times and concentrations.[15]
Difficulty Quantifying Specks 1. Cells are too confluent, making individual cell analysis difficult. 2. Subjective manual counting leads to variability. 3. Low number of speck-positive cells.1. Plate cells at a lower density so they are evenly dispersed on the coverslip.[15] 2. Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define parameters for speck size, intensity, and circularity for unbiased counting.[4][13][14] 3. Ensure robust inflammasome activation. Consider using positive controls (e.g., nigericin (B1684572) for NLRP3 to confirm cell competency for speck formation).
Loss of Cells During Staining 1. Excessive pyroptosis leading to cell detachment. 2. Harsh washing steps.1. Analyze cells at earlier time points post-stimulation. 2. Be gentle during washing steps; do not aspirate all liquid directly from the cells.

Quantitative Data Summary

The quantification of this compound speck formation often involves measuring the percentage of cells containing specks or analyzing the kinetics of their appearance.

Table 1: Kinetics of this compound/ASC Speck Formation in Macrophages

Cell TypeStimulusTime Post-Stimulation% of Speck-Positive Cells (Approx.)Reference
Wild-Type BMMsF. novicida (MOI 10)6 hours~15%[4]
Casp1KO BMMsF. novicida (MOI 10)4 hours~20%[4]
ASCKO BMMsF. novicida (MOI 10)4 hours~15% (this compound specks)[4]
LPS-primed BMDMspoly(dA:dT) (1 µg/mL)2 hours~25% (Control)[10]

Note: BMMs (Bone Marrow-Derived Macrophages), Casp1KO (Caspase-1 Knockout), ASCKO (ASC Knockout). Percentages are estimates derived from published data and may vary based on specific experimental conditions.

Table 2: Characteristics of this compound Oligomerization

ParameterFindingMethodologyReference
Oligomer Size Predominantly smaller than 25 molecules on dsDNA.Single-molecule fluorescence microscopy with optical traps.[16]
Growth Rate Small oligomers (1-20 molecules) grow at a rate of 0.2 - 6 molecules per second.Single-molecule analysis.[17]
Assembly Mechanism Involves primary nucleation (this compound-DNA binding) and secondary nucleation (this compound-AIM2 interaction).Single-molecule analysis.[16][17]
Diffusion Single this compound molecules do not appear to diffuse or scan along the dsDNA molecule.Single-molecule fluorescence imaging.[16][17]

Experimental Protocols

Protocol: Immunofluorescence Staining for this compound/ASC Specks in Macrophages

This protocol provides a standard method for visualizing this compound/ASC specks. Optimization may be required for different cell types.

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate.

  • Inflammasome stimulus (e.g., poly(dA:dT), Lipofectamine).

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer: 4% formaldehyde (B43269) in PBS.

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 10% Normal Goat Serum in PBS.

  • Primary Antibodies: Rabbit anti-ASC, Mouse anti-AIM2.

  • Secondary Antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594).

  • Nuclear Stain: DAPI.

  • Mounting Medium with anti-fade.

Methodology:

  • Cell Seeding: Seed macrophages onto glass coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Stimulation: Activate the this compound inflammasome using your desired stimulus for the predetermined optimal time. For example, transfect cells with 1 µg/mL poly(dA:dT) using a suitable transfection reagent. Include an unstimulated control.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% formaldehyde for 15 minutes at room temperature.[15]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 for 10-20 minutes at room temperature.[15]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating in 10% Normal Goat Serum for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-ASC and anti-AIM2) in blocking buffer according to the manufacturer's recommended concentration or previously optimized dilutions. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[15]

  • Washing: The next day, wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer. Incubate coverslips for 1 hour at room temperature, protected from light.[15]

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate with DAPI solution for 5 minutes at room temperature.

  • Mounting: Wash once with PBS. Mount the coverslips onto glass slides using a drop of anti-fade mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the specks using a confocal or wide-field fluorescence microscope.[1][2] Capture images for subsequent analysis.

Visualizations

AIM2_Inflammasome_Pathway dsDNA Cytosolic dsDNA (Bacterial, Viral, or Host) This compound This compound Sensor dsDNA->this compound Binds HIN domain AIM2_Oligo This compound Oligomerization on dsDNA This compound->AIM2_Oligo PYD-PYD interaction ASC ASC Adaptor (Diffuse) AIM2_Oligo->ASC Nucleates ASC_Speck ASC Speck Formation (Polymerization) ASC->ASC_Speck PYD-PYD interaction ProCasp1 Pro-Caspase-1 ASC_Speck->ProCasp1 Recruits via CARD-CARD Casp1 Active Caspase-1 ProCasp1->Casp1 Proximity-induced autocleavage Cytokines Pro-IL-1β / Pro-IL-18 Casp1->Cytokines Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Mature_Cytokines Mature IL-1β / IL-18 (Secretion) Cytokines->Mature_Cytokines Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis

Caption: Canonical this compound inflammasome activation pathway.

Speck_Quantification_Workflow Start Start: Seed Cells on Coverslips Stimulate 1. Stimulate Cells (e.g., poly(dA:dT)) Start->Stimulate FixPerm 2. Fix & Permeabilize Stimulate->FixPerm Block 3. Block Non-specific Sites FixPerm->Block Antibodies 4. Incubate with Primary & Secondary Antibodies + DAPI Block->Antibodies Image 5. Acquire Images (Fluorescence Microscopy) Antibodies->Image Analyze 6. Image Analysis Image->Analyze Count Count Nuclei (DAPI channel) & Specks (ASC/AIM2 channels) Analyze->Count Calculate 7. Calculate Percentage (% Speck+ Cells = (Specks/Nuclei) * 100) Count->Calculate End End: Report Data Calculate->End

Caption: Experimental workflow for quantifying specks.

Troubleshooting_Logic rect_node rect_node Start Observe Speck Staining? NoSpecks Specks Absent or Weak Start->NoSpecks No SpecksPresent Specks Present Start->SpecksPresent Yes CheckStim Stimulation Effective? NoSpecks->CheckStim HighBG High Background? SpecksPresent->HighBG CheckTime Time Course Optimal? CheckStim->CheckTime Yes Problem_Stim Troubleshoot Stimulus (e.g., DNA delivery) CheckStim->Problem_Stim No CheckCells Cell Line Validated? CheckTime->CheckCells Yes Problem_Time Perform Time Course Experiment CheckTime->Problem_Time No Problem_Cells Verify Protein Expression (WB) or Change Cell Line CheckCells->Problem_Cells No Problem_BG Optimize Blocking & Antibody Titration HighBG->Problem_BG Yes Quantify Proceed to Quantification HighBG->Quantify No

Caption: Troubleshooting logic for speck immunofluorescence.

References

Technical Support Center: Optimizing AIM2-Mediated Pyroptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AIM2-mediated pyroptosis assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the this compound inflammasome, and how does it trigger pyroptosis?

A1: The Absent in Melanoma 2 (this compound) inflammasome is a multi-protein complex that acts as a sensor for double-stranded DNA (dsDNA) in the cytoplasm.[1][2] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This interaction, mediated by their respective pyrin domains (PYD), leads to the formation of a large filamentous structure known as the ASC speck.[3][4][5] The ASC speck then recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation.[1] Activated caspase-1 is the key effector of pyroptosis. It cleaves Gasdermin D (GSDMD), releasing its N-terminal domain which forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines.[6][7][8] Activated caspase-1 also processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[6][9]

Q2: What are the most common methods to induce this compound-mediated pyroptosis in vitro?

A2: The most common method to specifically activate the this compound inflammasome in vitro is by transfecting cells with synthetic dsDNA, such as poly(dA:dT).[10][11] This mimics the presence of foreign DNA in the cytoplasm, a hallmark of infection by DNA viruses or intracellular bacteria.[12] It is crucial to use a transfection reagent to deliver the poly(dA:dT) into the cytoplasm where this compound resides.[10]

Q3: Is a priming signal, like LPS, required for this compound inflammasome activation?

A3: This is a critical point of experimental design. For the core event of pyroptosis (caspase-1 activation and GSDMD-mediated cell lysis), a priming signal is not strictly necessary for this compound activation.[10] However, if you are measuring the release of IL-1β, a priming step is essential.[10] Most cell types, particularly macrophages, do not constitutively express pro-IL-1β. A priming signal, typically provided by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), is required to upregulate the transcription and translation of pro-IL-1β, making it available for cleavage by activated caspase-1.[9][10]

Q4: How can I distinguish this compound-mediated pyroptosis from other forms of cell death like apoptosis or necroptosis?

A4: Distinguishing between different cell death pathways is crucial for accurate interpretation of your results. A multi-assay approach is recommended:

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised plasma membranes. Both pyroptosis and necroptosis result in high LDH release, while apoptosis typically does not until secondary necrosis occurs.[9][13][14]

  • Caspase-1 and GSDMD Cleavage: Use Western blotting to detect the cleaved (active) forms of caspase-1 (p20/p10 subunits) and GSDMD (N-terminal fragment). These are hallmark events of pyroptosis.[6][15] Apoptosis involves different caspases (e.g., caspase-3, -8, -9), and necroptosis is caspase-independent.

  • IL-1β/IL-18 Release: An ELISA to measure the secretion of these cytokines is a strong indicator of inflammasome activation and pyroptosis.[6]

  • ASC Speck Formation: Visualizing the formation of ASC specks via immunofluorescence or in live cells expressing fluorescently tagged ASC is a direct indicator of inflammasome assembly.[3][4][5][16]

  • Cell Morphology: Pyroptotic cells typically swell and lyse, whereas apoptotic cells shrink and form apoptotic bodies.[17]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low LDH release/IL-1β secretion Inefficient transfection of poly(dA:dT): The dsDNA is not reaching the cytoplasm to activate this compound.- Optimize the ratio of transfection reagent to poly(dA:dT).- Test different transfection reagents.- Ensure cells are at an optimal confluency for transfection.- Change the medium to a serum-free medium like Opti-MEM during transfection to improve efficiency.[18]
Insufficient pro-IL-1β expression (for IL-1β assay): The priming step was inadequate or omitted.- Ensure cells are primed with an appropriate concentration of LPS (e.g., 0.5-1 µg/mL) for a sufficient duration (e.g., 3-4 hours) before stimulation.[16]
Inactive reagents: Poly(dA:dT) or other reagents may have degraded.- Use fresh or properly stored reagents. Aliquot poly(dA:dT) to avoid repeated freeze-thaw cycles.
Cell type not responsive: The cells may not express sufficient levels of this compound, ASC, or caspase-1.- Verify the expression of key inflammasome components in your cell line by Western blot or qPCR.- Consider using a cell type known to undergo robust this compound-dependent pyroptosis, such as bone marrow-derived macrophages (BMDMs).
High background cell death in control wells Toxicity of transfection reagent: Some transfection reagents can be cytotoxic or can activate the NLRP3 inflammasome.[18]- Perform a dose-response curve with the transfection reagent alone to determine a non-toxic concentration.- Include a "transfection reagent only" control in your experiments.[18]- If NLRP3 activation is suspected, use NLRP3-deficient cells or an NLRP3 inhibitor (e.g., MCC950) to confirm.
Contamination: Mycoplasma or other microbial contamination can trigger inflammatory responses and cell death.- Regularly test cell cultures for contamination.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect responsiveness.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density and ensure they are healthy and evenly distributed.
Variability in reagent preparation: Inconsistent concentrations or preparation of stimuli.- Prepare fresh dilutions of stimuli for each experiment.- Mix reagents thoroughly before use.
No ASC speck formation Antibody issues (for immunofluorescence): The primary antibody may not be specific or used at an optimal concentration.- Validate your anti-ASC antibody.- Titrate the antibody to find the optimal concentration.- Use a cell line known to form specks as a positive control.
Imaging issues: Incorrect microscope settings or fixation/permeabilization methods.- Optimize fixation and permeabilization conditions. Over-permeabilization can wash out cytosolic proteins.- Use appropriate microscope settings for visualizing small, punctate structures.
Unexpected bands in Western blot Non-specific antibody binding: The antibody may be cross-reacting with other proteins.- Use a highly specific and validated antibody.- Optimize blocking conditions and antibody concentrations.- Some molecular weight ladders can react with certain antibodies; leave an empty lane between the ladder and your samples.[19]

Signaling Pathway and Experimental Workflow

Here are diagrams illustrating the this compound signaling pathway and a general experimental workflow for an this compound pyroptosis assay.

AIM2_Signaling_Pathway dsDNA Cytosolic dsDNA (e.g., poly(dA:dT)) This compound This compound dsDNA->this compound Binds HIN domain ASC ASC This compound->ASC PYD-PYD Interaction Inflammasome This compound Inflammasome (ASC Speck) ProCasp1 Pro-Caspase-1 ASC->ProCasp1 CARD-CARD Interaction Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Maturation Pyroptosis Pyroptosis (Cell Lysis) IL1b->Pyroptosis Release GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pore Formation GSDMD_N->Pyroptosis Inflammasome->Casp1 Proximity-induced auto-activation

Caption: this compound signaling pathway leading to pyroptosis.

Experimental_Workflow Start Seed Cells (e.g., Macrophages) Priming Priming (Optional) (e.g., LPS for 3-4h) Start->Priming Stimulation Stimulation (Transfect with poly(dA:dT)) Priming->Stimulation Incubation Incubate (Time-course dependent on assay) Stimulation->Incubation Harvest Harvest Supernatant & Lysates Incubation->Harvest IF Immunofluorescence (Fixed Cells) - ASC Specks Incubation->IF Fix cells LDH LDH Assay (Supernatant) Harvest->LDH ELISA IL-1β/IL-18 ELISA (Supernatant) Harvest->ELISA WB Western Blot (Lysates & Supernatant) - Cleaved Caspase-1 - Cleaved GSDMD Harvest->WB

Caption: General experimental workflow for an this compound pyroptosis assay.

Quantitative Data Summary

The following tables provide representative data for key pyroptosis assays. Note that optimal concentrations and time points should be determined empirically for your specific cell type and experimental conditions.

Table 1: Dose-Dependent LDH Release Following poly(dA:dT) Transfection

poly(dA:dT) (µg/mL)% Cytotoxicity (LDH Release)
0 (Transfection Reagent Only)5.2 ± 1.1
0.2515.8 ± 2.5
0.535.1 ± 3.2
1.068.4 ± 4.5
2.072.3 ± 3.9
Data are represented as mean ± SD. Cells (e.g., BMDMs) were stimulated for 6 hours.

Table 2: Time-Course of IL-1β Secretion

Time Post-Stimulation (hours)IL-1β Concentration (pg/mL)
0< 10
2150 ± 25
4480 ± 55
6850 ± 70
8920 ± 85
Data are represented as mean ± SD. LPS-primed BMDMs were stimulated with 1 µg/mL poly(dA:dT).

Detailed Experimental Protocols

Protocol 1: LDH Release Assay for Cytotoxicity

This protocol measures the activity of lactate dehydrogenase (LDH) released into the cell culture supernatant as an indicator of plasma membrane damage.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells (e.g., bone marrow-derived macrophages)

  • Poly(dA:dT)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Serum-free medium (e.g., Opti-MEM)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions) or in-house reagents.[9]

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.

  • (Optional) If measuring IL-1β in parallel, prime cells with LPS (e.g., 1 µg/mL for 4 hours).

  • Prepare poly(dA:dT)-transfection reagent complexes in serum-free medium according to the manufacturer's protocol.

  • Remove the culture medium from the cells and replace it with the medium containing the transfection complexes.

  • Include the following controls on the same plate:

    • Untreated cells: for spontaneous LDH release.

    • Cells with transfection reagent only: to control for reagent toxicity.

    • Cells treated with lysis buffer: for maximum LDH release (add 30 minutes before the end of the experiment).

    • Medium only: for background absorbance.

  • Incubate the plate for the desired time (e.g., 4-8 hours).

  • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well flat-bottom plate.

  • Add the LDH assay reagent to each well and incubate at room temperature, protected from light, for the time specified by the kit manufacturer (typically 15-30 minutes).

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Protocol 2: IL-1β ELISA

This protocol quantifies the concentration of mature IL-1β secreted into the cell culture supernatant.

Materials:

  • Supernatants collected from your experiment (see Protocol 1).

  • Commercially available human or mouse IL-1β ELISA kit.[20][21][22][23]

Procedure:

  • Follow the ELISA kit manufacturer's instructions precisely. A general workflow is provided below.

  • Prepare the required reagents, including wash buffer, diluents, and standards, as described in the kit manual.

  • Add the standards, controls, and your collected cell culture supernatants to the wells of the antibody-pre-coated microplate. It is recommended to run all samples and standards in duplicate.[20]

  • Incubate the plate as specified (e.g., 90 minutes at 37°C).

  • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Add the biotin-conjugated detection antibody to each well and incubate.

  • Wash the plate again.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Perform a final wash step.

  • Add the TMB substrate solution to each well. A color change will develop. Incubate in the dark.

  • Add the stop solution to terminate the reaction. The color will change (e.g., from blue to yellow).

  • Immediately measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of IL-1β in your samples.

Protocol 3: Western Blot for Cleaved Caspase-1 and GSDMD

This protocol detects the cleaved, active forms of caspase-1 and GSDMD in cell lysates.

Materials:

  • Cell lysates collected from your experiment.

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Anti-Caspase-1 (to detect pro-caspase-1 and the p20 or p10 subunit of cleaved caspase-1).

    • Anti-GSDMD (to detect full-length and the N-terminal cleavage product).

    • Anti-β-actin or GAPDH (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • After harvesting supernatants for LDH/ELISA, wash the remaining adherent cells with cold PBS.

  • Lyse the cells directly in the well with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-caspase-1 or anti-GSDMD) overnight at 4°C, diluted in blocking buffer.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

Protocol 4: Immunofluorescence for ASC Speck Visualization

This protocol allows for the visualization of ASC speck formation within cells.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 3% BSA in PBS).

  • Primary antibody: Anti-ASC.

  • Fluorescently-conjugated secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Mounting medium.

  • Fluorescence or confocal microscope.

Procedure:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Perform your experimental treatments (e.g., LPS priming followed by poly(dA:dT) transfection).

  • After treatment, carefully wash the cells with PBS.

  • Fix the cells with fixation buffer for 15-20 minutes at room temperature.[16]

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes.[16]

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[16]

  • Incubate with the primary anti-ASC antibody, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[16]

  • Wash three times with PBS.

  • Stain the nuclei with DAPI for 5-10 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as a single, bright, perinuclear focus in activated cells, while in unstimulated cells, ASC staining will be diffuse throughout the cytoplasm.[3][16]

  • Quantify the percentage of cells containing an ASC speck.

References

Technical Support Center: Transfection Reagent-Induced Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and control experiment protocols for researchers encountering inflammasome activation caused by transfection reagents, a common artifact that can confound experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my "transfection reagent only" control showing signs of inflammasome activation?

A1: Many commercially available transfection reagents, particularly lipid-based formulations like Lipofectamine, can independently trigger innate immune signaling pathways.[1][2] This can occur through several mechanisms:

  • Type I Interferon Response: Cationic lipids can be sensed by cells, particularly macrophages, leading to the activation of IRF3 and IRF7 and the subsequent production of type I interferons.[1][2][3]

  • NLRP3 Inflammasome Activation: The transfection process can introduce cellular stress, a known trigger for the NLRP3 inflammasome.[4] Furthermore, if cells were primed with lipopolysaccharide (LPS), the transfection reagent can deliver residual LPS into the cytosol, activating the non-canonical NLRP3 inflammasome via caspase-11 (in mice) or caspase-4/5 (in humans).[5][6]

  • Alternative Reagents: Some reagents, such as Xfect, have been reported to have lower intrinsic immunogenicity compared to Lipofectamine.[2]

Q2: What are the essential positive and negative controls for a transfection-based inflammasome experiment?

A2: A rigorous set of controls is crucial to ensure that the observed inflammasome activation is due to your specific cargo (e.g., siRNA, plasmid DNA, poly(dA:dT)) and not the delivery method. The optimal negative control is the treatment with the transfection reagent alone.[5] Known activators of the specific inflammasome being studied should be used as positive controls.[7]

Q3: How can I distinguish between reagent-induced and cargo-induced inflammasome activation?

A3: Comparing the results from your experimental condition (reagent + cargo) against a "reagent only" control is the primary method. If the "reagent only" control shows a baseline level of activation, any significant increase in activation in the "reagent + cargo" sample can be attributed to the cargo. Additionally, using cells genetically deficient in the inflammasome sensor for your cargo (e.g., AIM2-deficient cells for poly(dA:dT) transfection) is a definitive control.[7] In these cells, activation caused by the cargo should be abolished, while any residual activation can be attributed to the reagent acting on other pathways.

Q4: My cells are dying after transfection. Is it pyroptosis, apoptosis, or general toxicity, and how can I differentiate them?

A4: Cell death is a common issue post-transfection.[8][9] Differentiating the type of cell death is key:

  • Toxicity: Often caused by overly high concentrations of the transfection reagent or nucleic acid.[9] This can be assessed by titrating the reagent and cargo and observing cell morphology.

  • Apoptosis: A form of programmed cell death that is typically non-inflammatory. It can be measured by assays for caspase-3/7 activation.

  • Pyroptosis: A highly inflammatory form of cell death that is a hallmark of inflammasome activation.[10][11] It is dependent on caspase-1/11 and the cleavage of Gasdermin D (GSDMD).[7][12] Pyroptosis is characterized by cell lysis and the release of cytoplasmic contents, which can be quantified using a Lactate Dehydrogenase (LDH) release assay.[7][10] To confirm pyroptosis, you would expect to see LDH release coupled with Caspase-1 and GSDMD cleavage, which would be absent in apoptosis or simple toxicity.

Q5: I'm using siRNA to knock down an inflammasome component. What specific controls are necessary?

A5: When using siRNA, it's important to control for off-target effects and the immune response to the siRNA itself.

  • Non-Targeting Control: Use a scrambled siRNA sequence that does not target any known gene in your cell type.[13][14] This control accounts for any inflammasome activation triggered by the siRNA molecule or the transfection process.

  • Knockdown Efficiency: Always verify the knockdown of your target protein via Western blot or mRNA by qPCR.[13][14] This ensures that any observed phenotype is due to the loss of your target.

  • Positive Control: Include a known activator for the inflammasome pathway you are studying to confirm that the knockdown of your target component effectively blocks activation.[14]

Section 2: Data Presentation and Visualizations

Summary of Essential Control Experiments
Control TypePurposeExample ImplementationExpected Outcome
Untreated/Media Only Establishes the baseline health and signaling state of the cells.Cells incubated with culture media only.[7]No significant inflammasome activation (no cleaved Caspase-1, IL-1β, or LDH release).
Reagent Only Isolates the inflammatory effect of the transfection reagent itself.[5]Cells treated with the same concentration of transfection reagent used in the experiment, but without the nucleic acid cargo.Ideally, no activation. If activation is observed, this serves as the baseline to which the cargo's effect is compared.
Priming Only (if applicable) For two-signal inflammasome models (e.g., NLRP3), this isolates the effect of the priming signal (e.g., LPS).[15]Cells treated with LPS alone for the duration of the priming step.Upregulation of pro-IL-1β and NLRP3 expression, but no cleavage/secretion of active forms.[16]
Scrambled/Non-targeting Cargo For siRNA/shRNA experiments, controls for effects of the nucleic acid backbone and delivery.[13]Cells transfected with a scrambled siRNA sequence that has no known target.Minimal to no inflammasome activation above the "Reagent Only" control.
Known Positive Activator Confirms that the cells are competent for inflammasome activation and that the assay is working.LPS priming followed by a known Signal 2 activator like Nigericin (B1684572) or ATP for NLRP3.[7][15]Robust inflammasome activation (cleaved Caspase-1, IL-1β, high LDH release).
Genetically Deficient Cells Provides definitive evidence for the involvement of a specific pathway component.[7][17]Using knockout (e.g., NLRP3-/-, ASC-/-) cells in parallel with wild-type cells.Absence of inflammasome activation in knockout cells in response to a specific stimulus.

Signaling Pathways and Experimental Workflows

Inflammasome_Activation_Pathways cluster_canonical Canonical Activation cluster_noncanonical Non-Canonical Activation LPS_ext LPS (extracellular) TLR4 TLR4 LPS_ext->TLR4 NFkB NF-κB Activation (Priming / Signal 1) TLR4->NFkB proIL1B Pro-IL-1β & NLRP3 Upregulation NFkB->proIL1B NLRP3 NLRP3 proIL1B->NLRP3 Upregulation Signal2 K+ Efflux / ROS (Signal 2) Signal2->NLRP3 ASC ASC NLRP3->ASC proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 cleavage Transfection_Reagent Transfection Reagent (e.g., Lipofectamine) LPS_cyto Cytosolic LPS (from priming residue) Transfection_Reagent->LPS_cyto delivers Casp11 Caspase-11 (Mouse) LPS_cyto->Casp11 activates Casp11->NLRP3 activates via K+ efflux GSDMD GSDMD Cleavage Casp11->GSDMD IL1B Mature IL-1β (Secretion) Casp1->IL1B cleaves pro-form Casp1->GSDMD Pyroptosis Pyroptosis (LDH Release) GSDMD->Pyroptosis

Caption: Canonical vs. Non-Canonical Inflammasome Activation.

Experimental_Workflow cluster_prep Cell & Reagent Preparation cluster_treatment Transfection & Incubation cluster_analysis Data Collection & Analysis cluster_controls Essential Controls A 1. Seed Macrophages (e.g., BMDMs, THP-1) B 2. Prime with LPS (Signal 1) (e.g., 500 ng/mL, 3-4h) A->B C 3. Wash 3x with PBS to remove extracellular LPS B->C E 5. Add Complex to Cells (Signal 2) C->E C1 Untreated C2 LPS Only C3 Reagent Only C4 LPS + Nigericin (Positive Control) D 4. Prepare Transfection Complex (Reagent + Cargo in serum-free media) D->E F 6. Incubate (e.g., 4-6 hours) E->F G 7. Collect Supernatant & Prepare Cell Lysate F->G H Analyze Readouts G->H I ELISA (IL-1β) H->I J Western Blot (Casp-1, IL-1β) H->J K LDH Assay (Pyroptosis) H->K

Caption: Experimental Workflow for Transfection-Based Inflammasome Assays.

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background activation in "Reagent Only" control 1. The transfection reagent is inherently immunogenic.[1][2] 2. Contaminating LPS from the priming step is being transfected into the cells.[5] 3. Reagent concentration is too high, causing cellular stress.1. Test a different class of transfection reagent (e.g., non-lipid-based) or one known for lower immunogenicity.[2] 2. After LPS priming, wash cells thoroughly (at least 3 times) with warm, sterile PBS or fresh media before adding transfection complexes.[5] 3. Perform a dose-response curve to find the lowest effective concentration of the transfection reagent.[9]
High cell death/toxicity across all transfected wells 1. Reagent and/or nucleic acid concentration is too high.[9] 2. Incubation time with the transfection complex is too long. 3. Cells were not healthy or were at a suboptimal confluency at the time of transfection.[8]1. Optimize the reagent-to-cargo ratio and titrate down the total amount of complex added to the cells.[8] 2. Reduce the incubation time. For many protocols, 4-6 hours is sufficient before replacing with fresh, complete media. 3. Use freshly passaged, healthy cells. Ensure confluency is optimal for your cell type (typically 60-80%).[8]
No activation in positive control (e.g., LPS + Nigericin) 1. Cells are not competent for inflammasome activation. 2. Inactive reagents (LPS, Nigericin, ATP). 3. Incorrect timing or concentration of stimuli.1. Use a different cell line or primary cells known to have a robust inflammasome response (e.g., bone marrow-derived macrophages). 2. Test new or different lots of reagents. 3. Verify concentrations and incubation times from established protocols. For example, NLRP3 activation by nigericin is rapid (30-60 minutes).[15]
Inconsistent or not reproducible results 1. Variation in cell confluency or passage number.[9] 2. Inconsistent preparation of transfection complexes. 3. Cells are changing over time in culture.1. Keep cell density and passage number consistent between experiments.[9] 2. Adhere strictly to the protocol for complex formation, including incubation times (typically 10-20 minutes at room temperature) and using serum-free media.[9][18] 3. Thaw a fresh vial of cells from a low-passage stock.

Section 4: Key Experimental Protocols

Protocol 1: Western Blot for Caspase-1 and IL-1β Cleavage

This protocol is adapted from established methods for detecting the hallmark cleavage products of inflammasome activation.[7][19]

  • Sample Collection:

    • After incubation, collect the cell culture supernatant into a sterile microfuge tube. Centrifuge at 1500 x g for 5 minutes to pellet any detached cells and transfer the supernatant to a new tube.[19] This contains secreted proteins like mature IL-1β and cleaved Caspase-1.

    • Wash the remaining adherent cells once with ice-cold PBS.

    • Lyse the cells directly in the well using 1x RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 10 minutes.[19]

    • Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Protein Concentration & Precipitation (Supernatant):

    • To concentrate proteins from the supernatant for detection, use methanol-chloroform precipitation.[19]

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) from cell lysates and concentrated supernatant onto a 12-15% SDS-PAGE gel.

    • Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Anti-Caspase-1 (detects pro-form ~45 kDa and cleaved p10 or p20 fragments).[19]

      • Anti-IL-1β (detects pro-form ~31 kDa in lysate and mature form ~17 kDa in supernatant).[19][20]

      • Anti-Actin or GAPDH (as a loading control for cell lysates).

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST and visualize using an ECL substrate.

Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to measure the amount of IL-1β secreted into the culture supernatant.[16][20]

  • Sample Collection: Collect cell culture supernatants as described in the Western Blot protocol. Samples can be stored at -80°C until use.

  • ELISA Procedure:

    • Use a commercially available IL-1β ELISA kit (e.g., from Thermo Fisher, R&D Systems).[21]

    • Follow the manufacturer's instructions precisely.

    • Briefly, coat a 96-well plate with capture antibody.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate and stop the reaction.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in your samples by comparing their absorbance to the standard curve.

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis

This assay quantifies cell lysis by measuring the activity of LDH, a cytosolic enzyme released into the supernatant upon loss of membrane integrity.[7][10]

  • Sample Collection:

    • After the experimental incubation, collect the cell culture supernatant.

    • To create a "maximum LDH release" control, lyse the untreated control cells with the lysis buffer provided in the kit.

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher).[19][21]

    • In a 96-well plate, add 50 µL of supernatant from each experimental condition.

    • Add 50 µL of the LDH substrate mix to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity (LDH release) for each sample using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100 (Spontaneous Release = LDH from untreated cells; Maximum Release = LDH from lysed cells)

References

Technical Support Center: Validating AIM2 Knockdown Efficiency with qPCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for validating Absent in Melanoma 2 (AIM2) gene knockdown using quantitative real-time PCR (qPCR).

This compound Signaling Pathway Overview

Absent in Melanoma 2 (this compound) is a crucial cytoplasmic sensor within the innate immune system that detects double-stranded DNA (dsDNA) from microbial pathogens or damaged host cells.[1] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[2] This interaction facilitates the recruitment of pro-caspase-1, leading to the formation of the this compound inflammasome complex.[3] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of cell death.[1][4]

AIM2_Signaling_Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound Binds ASC ASC Adaptor This compound->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Auto-activation Inflammasome This compound Inflammasome (this compound-ASC-Casp1) Inflammasome->Casp1 ProCytokines Pro-IL-1β / Pro-IL-18 Casp1->ProCytokines Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Cytokines IL-1β / IL-18 (Secretion) Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Forms Pores

Caption: The this compound inflammasome signaling pathway.

Experimental Workflow for Knockdown Validation

Validating gene knockdown is a critical step to ensure that the observed phenotype is a direct result of silencing the target gene.[5] The workflow involves several stages, from cell preparation and transfection to data analysis. Reverse transcription quantitative PCR (RT-qPCR) is a highly recommended and common method to quantify the reduction in target mRNA levels.[6][7]

qPCR_Workflow A 1. Cell Culture & Transfection (siRNA/shRNA) B 2. RNA Extraction & QC A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR C->D E 5. Data Analysis (ΔΔCq Method) D->E F 6. Determine % Knockdown E->F

Caption: Standard experimental workflow for validating gene knockdown via qPCR.

Frequently Asked Questions (FAQs)

Q1: What is the principle of validating this compound knockdown with qPCR?

A1: Quantitative PCR (qPCR) measures the amount of a specific mRNA transcript in a sample, providing a direct assessment of gene expression.[5] After treating cells with an RNAi agent (like siRNA or shRNA) to degrade this compound mRNA, you extract total RNA, convert it to complementary DNA (cDNA), and then use qPCR to quantify the remaining this compound transcript levels. By comparing these levels to a control group (e.g., cells treated with a non-targeting control siRNA), you can calculate the percentage of knockdown.[8]

Q2: What are the essential controls for a knockdown validation experiment?

A2: Several controls are critical for accurate results:

  • Non-Targeting Control (NTC): An siRNA/shRNA with a scrambled sequence that does not target any gene in the host genome. This control accounts for any effects of the transfection process itself.[8]

  • Untreated Control: Cells that have not been transfected. This serves as a baseline for normal gene expression.

  • Endogenous Reference Gene: A stably expressed housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA) used to normalize the data for variations in RNA quantity and quality between samples.[8]

  • No-Template Control (NTC) for qPCR: A qPCR reaction containing all reagents except the cDNA template. This control detects contamination in the reagents.[9]

  • No-Reverse-Transcription (-RT) Control: A control where the reverse transcriptase enzyme is omitted during cDNA synthesis. This checks for genomic DNA contamination in the RNA sample.[6]

Q3: How is knockdown efficiency calculated from qPCR data?

  • Normalization to Reference Gene (ΔCq): For each sample, subtract the Cq value of the reference gene from the Cq value of the target gene (this compound).

  • Normalization to Control Sample (ΔΔCq): Subtract the ΔCq of the control sample (e.g., non-targeting control) from the ΔCq of the this compound-knockdown sample.

  • Calculate Relative Expression: The fold change in gene expression is calculated as 2-ΔΔCq.[5]

  • Determine Percent Knockdown: Calculate this using the formula: (1 - 2-ΔΔCq) * 100.[10]

Troubleshooting Guide

Problem 1: Low or No Knockdown Efficiency (<70%)

Q: My qPCR results show less than 70% this compound knockdown. What are the possible causes?

A: Insufficient knockdown is a common issue with several potential causes:

  • Inefficient Transfection: The delivery of siRNA/shRNA into the cells may be suboptimal. Verify transfection efficiency with a positive control (e.g., a validated siRNA for a housekeeping gene) or a fluorescently labeled control siRNA.[6]

  • Incorrect Harvest Time: The timing of cell harvesting is critical. For siRNA, peak knockdown is typically observed 24 to 48 hours post-transfection.[6] For stable shRNA expression, selection may be required.

  • Suboptimal siRNA/shRNA Design: Not all siRNA/shRNA sequences are equally effective. It is recommended to test multiple sequences targeting different regions of the this compound transcript.

  • Primer Design Issues: qPCR primers may be inefficient or may not be specific to the target. Ensure primers span an exon-exon junction to avoid amplifying genomic DNA and verify their efficiency with a standard curve.[6][12]

  • Low this compound Expression: If this compound is expressed at very low levels in your cell type, it can be difficult to detect a significant reduction. High Cq values (>30) in control samples may indicate this.[6]

Problem 2: High Variability Between Replicates

Q: I'm seeing a high standard deviation (>0.2) in Cq values between my technical or biological replicates. Why?

A: High variability can obscure real results and points to inconsistencies in the experimental setup:

  • Pipetting Inaccuracy: Small variations in the volumes of reagents, RNA, or cDNA can lead to significant differences in Cq values. Use calibrated pipettes and be consistent.[6]

  • Inconsistent Samples: For biological replicates, differences in cell density, passage number, or culture conditions can cause variability in gene expression.

  • Poor RNA/cDNA Quality: RNA degradation or the presence of inhibitors can affect the efficiency of reverse transcription and PCR, leading to inconsistent results. Always check RNA integrity (e.g., via gel electrophoresis or Bioanalyzer).[13]

  • Non-Homogeneous Samples: Ensure lysates and other solutions are mixed thoroughly before taking aliquots for downstream steps.[9]

Problem 3: qPCR Suggests Gene Upregulation

Q: My qPCR results suggest an increase in this compound expression after knockdown. What's wrong?

A: This counterintuitive result typically points to technical errors or off-target effects:

  • Incorrect Data Normalization: Ensure you are using the correct reference gene and that its expression is stable across your experimental conditions. Normalizing to an unstable reference gene can create artificial expression changes.

  • Poor Primer Specificity: The primers may be amplifying a non-specific product in addition to or instead of this compound. Verify primer specificity by running a melt curve analysis at the end of the qPCR run and by visualizing the product on an agarose (B213101) gel.[6][14]

  • Low Quality RNA/cDNA: Degraded RNA or inefficient cDNA synthesis can lead to unreliable quantification.[6]

  • Cellular Stress Response: In some cases, the transfection process itself can induce a stress response that may alter the expression of certain genes. Comparing to a non-targeting control is crucial to identify this.

Problem 4: Late Cq Values (>30) or No Amplification

Q: My Cq values for this compound are very high (>30), or I'm getting no amplification at all. What does this mean?

A: This indicates a very low abundance or complete absence of the target transcript in the reaction.

  • Low Target Expression: The target gene (this compound) may have very low natural expression in your chosen cell line.[6]

  • Inefficient Reaction: Issues with reverse transcription or the qPCR reaction itself can lead to poor amplification. This could be due to degraded enzymes, incorrect reagent concentrations, or suboptimal thermal cycling parameters.[9]

  • PCR Inhibitors: Contaminants carried over from the RNA extraction step (e.g., ethanol, salts) can inhibit the polymerase, leading to delayed or failed amplification.[15]

  • Poor Primer/Probe Design: Primers with low efficiency or secondary structures will not amplify the target effectively.[9]

Problem 5: Amplification in No-Template Control (NTC)

Q: I see a signal in my no-template control. What should I do?

A: A signal in the NTC is a clear sign of contamination or non-specific amplification.

  • Reagent Contamination: One or more of your qPCR reagents (water, master mix, primers) may be contaminated with template DNA. Use fresh aliquots of all reagents.[9]

  • Workspace Contamination: Contamination can occur from aerosols or improper handling. Prepare reaction mixes in a dedicated, clean area, separate from where you handle templates.[15]

  • Primer-Dimer Formation: This occurs when primers anneal to each other, creating a short, non-specific product. This is often indicated by a melt curve peak at a lower temperature than the specific product. Optimizing primer concentration or redesigning primers can resolve this.[14]

Data Presentation: Calculating Knockdown Efficiency

The following tables provide an example of how to calculate this compound knockdown efficiency using the ΔΔCq method.

Table 1: Example Raw qPCR Data (Cq Values)

SampleBiological ReplicateTarget Gene (this compound) CqReference Gene (GAPDH) Cq
Non-Targeting Control 122.519.0
222.418.9
322.619.1
This compound siRNA 125.819.1
226.019.2
325.919.0

Table 2: Step-by-Step Calculation of Percent Knockdown

StepNon-Targeting Control (Average)This compound siRNA (Average)Calculation Notes
1. Average Cq Values This compound: 22.5GAPDH: 19.0This compound: 25.9GAPDH: 19.1Average the Cq values for the biological replicates.
2. Calculate ΔCq (Cqthis compound - CqGAPDH)3.56.8Normalize target gene to the reference gene.
3. Calculate ΔΔCq (ΔCqsiRNA - ΔCqControl)-3.3Normalize the knockdown sample to the control sample.
4. Calculate Relative Expression (2-ΔΔCq)-0.101This is the remaining fraction of this compound expression.
5. Calculate % Knockdown ((1 - 2-ΔΔCq) * 100)-89.9% Represents the percentage reduction in mRNA levels.[8]

Experimental Protocols

Protocol 1: Total RNA Extraction and Quality Control
  • Cell Lysis: After the desired incubation period post-transfection (e.g., 48 hours), wash cells with ice-cold PBS. Lyse the cells directly in the culture dish using a lysis buffer containing guanidinium (B1211019) thiocyanate.[5]

  • Homogenization: Pass the lysate through a fine-gauge needle or use a rotor-stator homogenizer to shear genomic DNA.

  • RNA Isolation: Isolate total RNA using a column-based kit or phenol-chloroform extraction according to the manufacturer's instructions.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to eliminate any contaminating genomic DNA.[5]

  • Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Check RNA integrity by running an aliquot on an agarose gel to visualize intact 28S and 18S ribosomal RNA bands.[16]

Protocol 2: cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs. Adjust the volume with nuclease-free water.

  • Denaturation: Heat the mixture to 65°C for 5 minutes to denature RNA secondary structures, then immediately place it on ice.[5]

  • Synthesis: Add reverse transcription buffer, an RNase inhibitor, and a reverse transcriptase enzyme to the tube.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 42-50°C) for 60 minutes, followed by an enzyme inactivation step at 70-85°C for 5-15 minutes.[5]

  • Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.

Protocol 3: Quantitative PCR (qPCR) Setup
  • Reaction Mix: Prepare a master mix for each primer set (this compound and reference gene). For a 20 µL reaction, this typically includes 10 µL of 2x qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe), 0.5-1 µL of each forward and reverse primer, and nuclease-free water.

  • Template Addition: Pipette the master mix into your qPCR plate or tubes. Add 1-2 µL of diluted cDNA template to the appropriate wells. Include no-template controls for each primer set.

  • Plate Sealing and Centrifugation: Seal the plate securely and briefly centrifuge to collect all components at the bottom of the wells.

  • Thermal Cycling: Run the plate in a real-time PCR instrument with a standard cycling protocol:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from ~60°C to 95°C to assess product specificity.[5]

Protocol 4: Data Analysis using the ΔΔCq Method
  • Export Data: Export the raw Cq (quantification cycle) values from the qPCR instrument software.

  • Average Replicates: Calculate the average Cq value for the technical replicates of each sample.

  • Calculate ΔCq: For each biological replicate (Control and this compound siRNA), calculate the ΔCq:

    • ΔCq = (Average Cq of this compound) - (Average Cq of Reference Gene)

  • Calculate Average ΔCq: Determine the average ΔCq for all biological replicates within each group (Control and this compound siRNA).

  • Calculate ΔΔCq:

    • ΔΔCq = (Average ΔCq of this compound siRNA group) - (Average ΔCq of Control group)

  • Calculate Fold Change and Knockdown:

    • Relative Expression (Fold Change) = 2-ΔΔCq

    • Percent Knockdown (%) = (1 - Relative Expression) * 100

References

how to validate an AIM2 antibody for a specific application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating AIM2 antibodies for various applications. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and signaling pathway information to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the crucial first steps in validating a new this compound antibody?

A1: Before beginning your experiments, it is critical to confirm the specificity of your this compound antibody. We recommend starting with a Western blot analysis using both positive and negative controls. A positive control could be a cell line known to express this compound (e.g., THP-1, HL-60 treated with IFN-γ) or a lysate from cells overexpressing this compound.[1][2] A negative control could be a cell line with low or no this compound expression or a knockout/knockdown cell line. The antibody should detect a band at the correct molecular weight for this compound (~39 kDa) in the positive control and show no band in the negative control.[3]

Q2: How can I be sure my this compound antibody is suitable for my specific application (e.g., IHC, IP, IF)?

A2: Antibody performance can vary significantly between applications. Always refer to the manufacturer's datasheet for validated applications.[4] If the application you intend to use is not listed, you will need to perform a thorough in-house validation. This involves optimizing experimental conditions such as antibody concentration, incubation times, and antigen retrieval methods for IHC. For each application, it is essential to include appropriate positive and negative controls to confirm specificity.

Q3: What is the this compound signaling pathway and how can understanding it help my research?

A3: this compound (Absent in Melanoma 2) is a cytosolic sensor that detects double-stranded DNA (dsDNA) from pathogens or damaged host cells.[5][6] Upon binding to dsDNA, this compound oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1 to form the this compound inflammasome.[5][7] This complex activates caspase-1, leading to the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death called pyroptosis.[5][8] Understanding this pathway is crucial for interpreting your experimental results, for example, by correlating this compound expression with downstream inflammatory markers.

This compound Signaling Pathway

AIM2_Signaling_Pathway cluster_cytosol Cytosol cluster_outside Extracellular Space dsDNA dsDNA (Bacterial, Viral, or Host) This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Recruits AIM2_inflammasome This compound Inflammasome (this compound + ASC + Pro-Caspase-1) pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruits caspase1 Activated Caspase-1 AIM2_inflammasome->caspase1 Activates pro_IL1B Pro-IL-1β caspase1->pro_IL1B Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves GSDMD Gasdermin D caspase1->GSDMD Cleaves IL1B IL-1β (Secreted) pro_IL1B->IL1B Pyroptosis Pyroptosis (Cell Death) IL18 IL-18 (Secreted) pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_N->Pyroptosis Induces Pore Formation

Caption: The this compound inflammasome signaling pathway.

Troubleshooting Guides

Western Blot (WB)
ProblemPossible CauseRecommendation
No Signal / Weak Signal Low this compound expression in the sample.Use a positive control cell line (e.g., IFN-γ treated HL-60 or RAW 264.7 cells).[2][9]
Insufficient antibody concentration.Titrate the antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher concentrations.
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
Non-specific Bands Antibody concentration is too high.Decrease the primary antibody concentration and/or reduce incubation time.
Insufficient blocking.Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST.
Cross-reactivity of the secondary antibody.Run a control lane with only the secondary antibody to check for non-specific binding.
Incorrect Band Size Post-translational modifications or splice variants.Consult literature for known modifications of this compound.
Protein degradation.Use fresh lysates and add protease inhibitors to your lysis buffer.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
ProblemPossible CauseRecommendation
No Staining / Weak Staining Inappropriate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic). Test different pH buffers (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0).[9]
Low antibody concentration.Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Tissue over-fixation.Reduce fixation time. Ensure tissues are not allowed to dry out during the staining procedure.[10][11]
High Background Staining Non-specific antibody binding.Increase the concentration of blocking serum (from the same species as the secondary antibody) and extend blocking time.[12]
Endogenous peroxidase/phosphatase activity (for IHC).Include a quenching step (e.g., 3% H₂O₂ for peroxidase) before primary antibody incubation.[13]
Autofluorescence (for IF).Use a commercial autofluorescence quenching reagent or try a different fluorophore.
Incorrect Cellular Localization Insufficient permeabilization.For intracellular targets like this compound, ensure adequate permeabilization (e.g., with Triton X-100 or saponin).[11]
Artifacts from tissue processing.Ensure optimal tissue fixation and processing to preserve cellular morphology.
Immunoprecipitation (IP)
ProblemPossible CauseRecommendation
No Target Protein Pulled Down Antibody does not recognize the native protein conformation.Use an antibody that has been validated for IP. Not all antibodies that work in WB will work in IP.[1][14]
Insufficient amount of target protein in the lysate.Increase the amount of starting material. Pre-treat cells with stimuli (e.g., IFN-γ) if this compound expression is inducible.
Inefficient antibody-bead coupling.Ensure proper coupling of the antibody to the protein A/G beads.
High Background / Non-specific Binding Insufficient washing.Increase the number and stringency of washes after antibody incubation.
Lysate is too concentrated.Dilute the lysate to reduce non-specific protein interactions.
Antibody cross-reacts with other proteins.Use a more specific antibody. Consider cross-adsorbed secondary antibodies if used for detection.

Experimental Protocols & Workflows

Western Blot Validation Workflow

WB_Workflow start Start: Prepare Lysates (Positive & Negative Controls) sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking (e.g., 5% Milk in TBST) transfer->block primary_ab Primary Antibody Incubation (Anti-AIM2) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection end End: Analyze Results detection->end

Caption: A standard workflow for this compound antibody validation by Western Blot.

Protocol: Western Blotting

  • Lysate Preparation: Prepare whole-cell lysates from positive and negative control cells using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation (IP) Validation Workflow

IP_Workflow start Start: Prepare Cell Lysate preclear Pre-clear Lysate (with Protein A/G Beads) start->preclear ip_ab Incubate with IP Antibody (Anti-AIM2 or IgG control) preclear->ip_ab beads Add Protein A/G Beads ip_ab->beads wash Wash Beads beads->wash elute Elute Immunocomplexes wash->elute wb_analysis Analyze by Western Blot elute->wb_analysis end End: Detect this compound wb_analysis->end

Caption: A typical workflow for validating an this compound antibody for Immunoprecipitation.

Protocol: Immunoprecipitation

  • Lysate Preparation: Lyse cells in a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the this compound antibody or an isotype control IgG overnight at 4°C.

  • Capture: Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-antigen complexes.

  • Washing: Wash the beads 3-5 times with cold IP lysis buffer.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western blotting using an this compound antibody.

Immunohistochemistry (IHC) Validation Workflow

IHC_Workflow start Start: Deparaffinize & Rehydrate Tissue Sections antigen_retrieval Antigen Retrieval (e.g., Heat-Induced) start->antigen_retrieval blocking Blocking (Serum/BSA) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-AIM2) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Detection (e.g., HRP-Polymer & DAB) wash2->detection counterstain Counterstain & Mount detection->counterstain end End: Microscopic Analysis counterstain->end

Caption: An overview of the Immunohistochemistry validation workflow for an this compound antibody.

Protocol: Immunohistochemistry (Paraffin-Embedded Tissues)

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Peroxidase Block: If using an HRP-based detection system, quench endogenous peroxidase activity with 3% H₂O₂.

  • Blocking: Block non-specific binding with a blocking serum for 1 hour.

  • Primary Antibody Incubation: Incubate with the this compound antibody (e.g., at 1:500-1:2000 dilution) overnight at 4°C.[9]

  • Detection: Use a polymer-based detection system and visualize with a chromogen like DAB.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

References

Technical Support Center: Preventing AIM2 Degradation During Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing AIM2 protein degradation during cell lysis.

Frequently Asked Questions (FAQs)

Q1: I am having trouble detecting this compound by Western blot. My signal is weak or absent. What are the possible reasons?

A1: A weak or absent this compound signal on a Western blot can be due to several factors, often related to protein degradation during sample preparation. Here are the primary causes and troubleshooting steps:

  • Suboptimal Lysis Buffer: The choice of lysis buffer is critical for efficient protein extraction while preserving protein integrity. A buffer that is too harsh can denature this compound, while one that is too mild may not efficiently release it from the cellular compartment.

  • Insufficient Protease Inhibition: Upon cell lysis, endogenous proteases are released and can rapidly degrade target proteins like this compound.[1]

  • Inadequate Phosphatase Inhibition: If you are studying the phosphorylation status of this compound, phosphatases released during lysis can remove phosphate (B84403) groups, affecting antibody recognition and protein stability.

  • High Endogenous Nuclease Activity: As this compound is a DNA sensor, high levels of DNases released during lysis could potentially affect its stability or interactions.

  • Improper Sample Handling: Proteins are sensitive to temperature fluctuations. Maintaining a cold environment throughout the lysis procedure is crucial to minimize enzymatic activity.[2] Repeated freeze-thaw cycles can also lead to protein degradation.[3][4]

  • Low this compound Expression: The cell type you are using may have low endogenous expression levels of this compound.

Q2: Which lysis buffer is best for preserving this compound integrity?

A2: The optimal lysis buffer can be cell-type and application-dependent. However, for preserving the integrity of inflammasome complexes like this compound, a milder non-ionic detergent-based buffer is often preferred over harsh ionic detergents.

  • RIPA (Radioimmunoprecipitation Assay) Buffer: This is a strong lysis buffer containing ionic detergents like SDS, making it effective for extracting nuclear and mitochondrial proteins.[5][6] However, its denaturing properties can disrupt protein-protein interactions and may not be ideal for co-immunoprecipitation experiments.[7]

  • NP-40 or Triton X-100 based Buffers: These milder, non-ionic detergents are good for solubilizing cytoplasmic and membrane-bound proteins while preserving their native state and protein-protein interactions.[6][8] This makes them a suitable starting point for this compound analysis.

Q3: What components should I include in my protease inhibitor cocktail to protect this compound?

A3: A broad-spectrum protease inhibitor cocktail is essential to inhibit the various classes of proteases released during cell lysis.[2] A typical cocktail should include inhibitors for:

  • Serine proteases: such as PMSF or AEBSF.

  • Cysteine proteases: such as E-64 or leupeptin.

  • Aspartic proteases: such as pepstatin A.

  • Metalloproteases: such as EDTA or EGTA (note: these should be used with caution if your downstream applications are sensitive to divalent metal chelation).[9][10]

  • Aminopeptidases: such as bestatin.

For this compound, which is known to be regulated by ubiquitination, including a deubiquitinase (DUB) inhibitor like PR-619 could also be beneficial to prevent the removal of ubiquitin chains that might stabilize the protein.[11][12]

Q4: How can I minimize this compound degradation during the cell lysis procedure?

A4: Beyond choosing the right buffer and inhibitors, meticulous technique is paramount.

  • Work Quickly and on Ice: Perform all steps of the cell lysis procedure on ice or at 4°C to minimize protease activity.[2]

  • Pre-cool all Reagents and Equipment: Ensure your lysis buffer, tubes, and centrifuges are pre-chilled.[13]

  • Add Inhibitors Fresh: Add protease and phosphatase inhibitors to your lysis buffer immediately before use, as some have limited stability in aqueous solutions.[14]

  • Optimize Lysis Incubation Time: Minimize the incubation time to what is necessary for efficient lysis to reduce the exposure of your protein to proteases.[1]

  • Aliquot Lysates: To avoid repeated freeze-thaw cycles, aliquot your cell lysates into single-use volumes before storing at -80°C.[3][14]

Data Presentation

Table 1: Comparison of Common Lysis Buffers for Protein Extraction

Lysis BufferKey DetergentsStrengthRecommended ForPotential Issues for this compound
RIPA Buffer SDS, Sodium Deoxycholate, NP-40HighWhole-cell extracts, including nuclear and mitochondrial proteins.[5][6]May denature this compound and disrupt protein-protein interactions, affecting functional assays.[7]
NP-40/Triton X-100 Buffer NP-40 or Triton X-100MildCytoplasmic and membrane-bound proteins, immunoprecipitation.[6][8]May not be sufficient to extract nuclear-localized this compound in some cell types.
CHAPS Buffer CHAPS (zwitterionic)ModerateSolubilizing membrane proteins while maintaining protein interactions.Less commonly used for whole-cell lysates but can be an alternative.
Digitonin Buffer Digitonin (mild non-ionic)Very MildPermeabilizing plasma membrane while leaving organelle membranes intact.Not suitable for whole-cell extraction of this compound.

Table 2: Recommended Protease and Phosphatase Inhibitors for this compound Preservation

Inhibitor ClassExamplesTarget Proteases/Phosphatases
Serine Protease Inhibitors PMSF, AEBSF, AprotininTrypsin, Chymotrypsin, Thrombin
Cysteine Protease Inhibitors E-64, Leupeptin, AntipainPapain, Cathepsins
Aspartic Protease Inhibitors Pepstatin APepsin, Cathepsin D
Metalloprotease Inhibitors EDTA, EGTAThermolysin, Collagenases
Aminopeptidase Inhibitors BestatinAminopeptidases
Serine/Threonine Phosphatase Inhibitors Sodium Fluoride, Sodium Orthovanadate, β-glycerophosphatePP1, PP2A
Tyrosine Phosphatase Inhibitors Sodium Orthovanadate, Phenylarsine OxidePTPs
Deubiquitinase (DUB) Inhibitors PR-619, N-Ethylmaleimide (NEM)USP, UCH families

Experimental Protocols

Detailed Methodology for Cell Lysis to Preserve this compound Integrity

This protocol provides a general guideline for lysing adherent mammalian cells to obtain whole-cell lysates suitable for this compound detection by Western blot.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., NP-40 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA)

  • Protease Inhibitor Cocktail (100X stock)

  • Phosphatase Inhibitor Cocktail (100X stock)

  • Cell scraper

  • Microcentrifuge tubes, pre-cooled

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add fresh protease and phosphatase inhibitors to the required volume of ice-cold lysis buffer. A common starting point is 1X final concentration.

  • Add the lysis buffer with inhibitors to the culture dish (e.g., 500 µL for a 10 cm dish).

  • Incubate the dish on ice for 10-15 minutes, with occasional gentle swirling.

  • Using a pre-cooled cell scraper, gently scrape the cells off the dish.

  • Transfer the cell lysate to a pre-cooled microcentrifuge tube.

  • To shear genomic DNA and ensure complete lysis, sonicate the lysate on ice for three short bursts of 10 seconds each, with 30 seconds of cooling in between. Alternatively, pass the lysate through a 21-gauge needle several times.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (the cell lysate) to a new pre-cooled microcentrifuge tube. This is your whole-cell extract.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot the lysate into single-use volumes and store at -80°C until further analysis. Avoid repeated freeze-thaw cycles.[3][14]

Mandatory Visualization

AIM2_Inflammasome_Signaling_Pathway cluster_cytosol Cytosol cluster_outside Extracellular Space dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis

Caption: this compound Inflammasome Signaling Pathway.

Experimental_Workflow_AIM2_Lysis start Start: Adherent Cells wash Wash with ice-cold PBS start->wash add_buffer Add Lysis Buffer + Inhibitors wash->add_buffer incubate Incubate on Ice add_buffer->incubate scrape Scrape Cells incubate->scrape collect Collect Lysate scrape->collect sonicate Sonicate/ Shear DNA collect->sonicate centrifuge Centrifuge (4°C) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Protein supernatant->quantify store Aliquot & Store at -80°C quantify->store end End: Ready for Analysis store->end

Caption: Recommended Cell Lysis Workflow for this compound.

References

choosing the right dsDNA ligand for AIM2 activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on choosing the right dsDNA ligand for AIM2 inflammasome activation. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of a dsDNA ligand for this compound activation?

A1: this compound activation is triggered by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The key characteristics of a dsDNA ligand for this compound activation are its length and double-stranded nature. This compound binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner through its HIN-200 domain[1][2]. This interaction is primarily electrostatic[2].

Q2: Is there a specific DNA sequence required for this compound activation?

A2: No, this compound recognizes dsDNA in a sequence-independent manner[2][3]. The binding is driven by electrostatic interactions between the positively charged HIN-200 domain of this compound and the negatively charged phosphate (B84403) backbone of the dsDNA[2].

Q3: What is the optimal length of dsDNA for efficient this compound activation?

A3: The length of the dsDNA ligand is a critical factor for this compound activation. While a minimum length of approximately 70-80 base pairs (bp) is necessary to initiate a response, optimal activation is achieved with dsDNA ligands of 200-300 bp[2][3]. Longer dsDNA molecules facilitate a more rapid assembly of the this compound inflammasome[3].

Q4: What are some commonly used synthetic dsDNA ligands to activate this compound?

A4: Two of the most widely used synthetic dsDNA ligands are:

  • Poly(dA:dT): A synthetic, alternating copolymer of deoxyadenylic acid and deoxythymidylic acid that forms a B-form double helix[4][5]. It is a potent activator of the this compound inflammasome[5][6].

  • VACV-70mer: A 70-base pair synthetic dsDNA oligonucleotide derived from the vaccinia virus genome. It is also a known activator of this compound and other cytosolic DNA sensors[7].

Q5: How does this compound recognize dsDNA and initiate inflammasome assembly?

A5: In its inactive state, this compound is thought to exist in an auto-inhibited conformation[3]. The binding of dsDNA to the C-terminal HIN-200 domain of this compound induces a conformational change that relieves this auto-inhibition[3]. This allows the N-terminal pyrin domain (PYD) of multiple this compound molecules to oligomerize along the dsDNA backbone. This this compound oligomer then serves as a platform to recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through PYD-PYD interactions. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Activated caspase-1 then cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature forms and induces a form of inflammatory cell death called pyroptosis[3][8].

Data Presentation: dsDNA Ligand Characteristics for this compound Activation

Ligand CharacteristicDescriptionQuantitative DataReferences
Sequence Specificity This compound binding to dsDNA is independent of the nucleotide sequence.Not Applicable[2][3]
Minimum Length The shortest dsDNA length required to induce this compound activation.~70-80 bp[2][3]
Optimal Length The dsDNA length that results in the most robust this compound activation.~200-300 bp[3]
Binding Affinity (Kd) Dissociation constant for the this compound HIN domain binding to dsDNA. Lower values indicate higher affinity.~30 nM for 20 bp dsDNA[2]
Common Ligands Commercially available synthetic dsDNA molecules for inducing this compound activation.Poly(dA:dT), VACV-70mer[4][5][7]
Working Concentration Typical concentration range for stimulating cells in culture.Poly(dA:dT): 100 ng/mL - 10 µg/mL[4][5][6]

Troubleshooting Guide

Q1: I am not observing any this compound activation (e.g., no IL-1β secretion or caspase-1 cleavage) after transfecting dsDNA. What could be the issue?

A1: Several factors could contribute to a lack of this compound activation. Consider the following:

  • Inefficient dsDNA Transfection: Naked dsDNA like poly(dA:dT) requires a transfection reagent (e.g., Lipofectamine 2000) to enter the cytoplasm[5][6]. Ensure you are using an appropriate and effective delivery method for your cell type.

  • dsDNA Ligand Quality and Length: Verify the integrity and length of your dsDNA ligand. Degradation or using a ligand shorter than the minimum required length (~70 bp) will result in poor or no activation[2][3].

  • Cell Type Specificity: Not all cell types express sufficient levels of this compound and other inflammasome components. For instance, some human cell types may primarily use the cGAS-STING-NLRP3 pathway to respond to cytosolic dsDNA[9]. Confirm that your cell model expresses the necessary components for this compound inflammasome activation.

  • This compound Protein Levels: this compound expression can be low in resting cells and may require priming with interferons (IFNs) to be upregulated[3]. Consider pre-treating your cells with IFN-γ.

  • Inhibitory Proteins: The presence of inhibitory proteins, such as p202 in mice, can prevent this compound activation by competing for dsDNA binding or directly interacting with this compound[2].

Q2: My positive control, poly(dA:dT), is not working. What should I check?

A2: If your positive control is failing, it's crucial to systematically troubleshoot your experiment:

  • Transfection Reagent: Ensure your transfection reagent is not expired and is used at the optimal concentration for your cells.

  • Poly(dA:dT) Integrity: Check for degradation of your poly(dA:dT) stock by running it on an agarose (B213101) gel.

  • Cell Viability: High concentrations of dsDNA and transfection reagents can be cytotoxic. Assess cell viability to ensure the lack of response isn't due to widespread cell death.

  • Downstream Assay Issues: Verify that your downstream detection method (e.g., ELISA for IL-1β, Western blot for caspase-1) is working correctly with appropriate controls.

Q3: I am observing a high background of inflammasome activation in my unstimulated control cells. What could be the cause?

A3: High background activation can be due to:

  • Cell Culture Stress: Over-confluent cells, nutrient deprivation, or frequent handling can cause cellular stress, leading to the release of endogenous DAMPs (Damage-Associated Molecular Patterns), including self-DNA, which can activate this compound.

  • Contamination: Mycoplasma or other microbial contamination in your cell culture can introduce foreign DNA and activate inflammasomes.

  • Transfection Reagent Toxicity: Some transfection reagents can induce a baseline level of inflammation. Titrate the reagent to find the lowest effective concentration.

Q4: How can I confirm that the observed inflammasome activation is specific to this compound?

A4: To ensure the specificity of this compound activation, you can use the following controls:

  • Genetic Knockout/Knockdown: Use cells deficient in this compound (e.g., from knockout mice or using CRISPR/Cas9 or shRNA-mediated knockdown). These cells should not respond to dsDNA transfection[5].

  • Inhibitors: While specific this compound inhibitors are still under development, you can use inhibitors of downstream effectors like the caspase-1 inhibitor Ac-YVAD-cmk to confirm the involvement of the inflammasome pathway[10].

  • Control Ligands: Use ligands that activate other inflammasomes (e.g., Nigericin for NLRP3) to demonstrate that your cells have a functional inflammasome machinery independent of this compound.

Experimental Protocols

Protocol 1: dsDNA Transfection for this compound Activation

This protocol describes the transfection of poly(dA:dT) into macrophages to induce this compound inflammasome activation.

Materials:

  • Macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Poly(dA:dT) (e.g., InvivoGen tlrl-patn)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 6-well plates

Procedure:

  • Seed macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of transfection. For THP-1 cells, differentiate with PMA (e.g., 100 nM for 48 hours) prior to the experiment.

  • On the day of transfection, replace the culture medium with fresh, complete medium.

  • In a sterile microcentrifuge tube, dilute poly(dA:dT) to a final concentration of 1 µg/mL in serum-free medium.

  • In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted poly(dA:dT) and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.

  • Add the poly(dA:dT)-transfection reagent complex dropwise to the cells in the 6-well plate.

  • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA) and lyse the cells for protein analysis (e.g., Western blot for caspase-1 cleavage).

Protocol 2: Assessment of this compound Activation

A. Caspase-1 Cleavage by Western Blot

Materials:

  • Cell lysate from transfected and control cells

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against caspase-1 (recognizing both pro-caspase-1 and the cleaved p20 subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates by adding lysis buffer to the cell pellets.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the cleaved caspase-1 p20 subunit in activated samples.

B. ASC Speck Visualization by Immunofluorescence

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • After dsDNA transfection, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour.

  • Incubate with the primary anti-ASC antibody for 1 hour at room temperature.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. The formation of a single, large, perinuclear fluorescent aggregate (the ASC speck) in each activated cell is indicative of inflammasome activation.

Visualizations

AIM2_Signaling_Pathway cluster_extracellular Cytoplasm dsDNA dsDNA Ligand (e.g., poly(dA:dT)) This compound This compound dsDNA->this compound Binds to HIN-200 domain Inflammasome This compound Inflammasome (Oligomerized Complex) This compound->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Recruitment via PYD domain ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Recruitment via CARD domain Casp1 Active Caspase-1 Inflammasome->Casp1 Auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β ProIL1b->IL1b

Caption: this compound Inflammasome Signaling Pathway.

Troubleshooting_Workflow Start No this compound Activation Observed Check_Transfection Is dsDNA transfection efficient? Start->Check_Transfection Check_Ligand Is dsDNA ligand intact and of sufficient length? Check_Transfection->Check_Ligand Yes Optimize_Transfection Optimize transfection reagent and protocol Check_Transfection->Optimize_Transfection No Check_Cells Does the cell line express this compound pathway components? Check_Ligand->Check_Cells Yes Verify_Ligand Verify ligand integrity on gel Check_Ligand->Verify_Ligand No Check_Assay Is the downstream assay working? Check_Cells->Check_Assay Yes Check_Expression Check this compound/ASC expression (WB/qPCR) Consider IFN-γ priming Check_Cells->Check_Expression No Run_Controls Run positive controls for the assay (e.g., recombinant active caspase-1) Check_Assay->Run_Controls No Success Problem Solved Check_Assay->Success Yes Optimize_Transfection->Success Verify_Ligand->Success Check_Expression->Success Run_Controls->Success

Caption: Troubleshooting Workflow for this compound Activation Experiments.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Culture and Prepare Cells (e.g., Macrophages) Start->Cell_Culture Stimulation 2. Transfect dsDNA Ligand (e.g., poly(dA:dT) + Lipofectamine) Cell_Culture->Stimulation Incubation 3. Incubate for 4-6 hours Stimulation->Incubation Harvest 4. Harvest Supernatant and Cells Incubation->Harvest Analyze_Supernatant 5a. Analyze Supernatant (e.g., IL-1β ELISA) Harvest->Analyze_Supernatant Analyze_Lysate 5b. Analyze Cell Lysate (e.g., Caspase-1 Western Blot) Harvest->Analyze_Lysate Analyze_Cells 5c. Analyze Fixed Cells (e.g., ASC Speck Immunofluorescence) Harvest->Analyze_Cells End End of Experiment Analyze_Supernatant->End Analyze_Lysate->End Analyze_Cells->End

Caption: General Experimental Workflow for this compound Activation.

References

Technical Support Center: AIM2 Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Absent in Melanoma 2 (AIM2) co-immunoprecipitation (Co-IP) experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during this compound Co-IP experiments in a question-and-answer format.

Question 1: Why am I not detecting my bait protein (this compound) in the immunoprecipitated fraction?

Answer:

There are several potential reasons for the absence of your bait protein:

  • Inefficient Cell Lysis: this compound is a cytoplasmic protein, but inefficient lysis can lead to its loss in the insoluble fraction. Ensure your lysis buffer is appropriate for cytoplasmic proteins and consider optimizing lysis conditions (e.g., sonication).

  • Poor Antibody-Antigen Interaction: The antibody you are using may not be suitable for immunoprecipitation. It is crucial to use an antibody validated for IP. Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.

  • Protein Degradation: this compound may be susceptible to degradation by proteases released during cell lysis. Always supplement your lysis buffer with a fresh protease inhibitor cocktail.

  • Low this compound Expression: The expression level of endogenous this compound can be low in some cell types. Consider stimulating your cells with interferon-gamma (IFN-γ) to upregulate this compound expression.

Question 2: I can pull down this compound, but I am not detecting any interacting proteins. What could be the issue?

Answer:

This is a common issue in Co-IP experiments and can be attributed to several factors:

  • Disruption of Protein-Protein Interactions: Your lysis and wash buffers might be too stringent, disrupting the relatively weak or transient interactions between this compound and its binding partners. For Co-IP of soluble proteins, a non-detergent, low-salt lysis buffer is often recommended. For less soluble complexes, non-ionic detergents like NP-40 or Triton X-100 can be used. It may be necessary to empirically test different detergent and salt concentrations.

  • Low Abundance of Interacting Proteins: The interacting partners of this compound may be expressed at very low levels, making them difficult to detect by western blotting. You may need to increase the amount of starting material (cell lysate).

  • Transient Interactions: The interaction between this compound and its partners might be transient. Chemical cross-linking before cell lysis can be employed to stabilize these interactions.

  • Cellular Context: The interaction of this compound with some partners is dependent on specific cellular stimuli, such as the presence of cytosolic double-stranded DNA (dsDNA). Ensure your experimental conditions are appropriate to induce the formation of the this compound inflammasome complex if you are looking for interactions with components like ASC or pro-caspase-1.

Question 3: My Co-IP experiment has a high background with many non-specific bands. How can I reduce this?

Answer:

High background is a frequent problem that can obscure the detection of true interacting partners. Here are some strategies to minimize non-specific binding:

  • Pre-clearing the Lysate: Before adding your primary antibody, incubate the cell lysate with beads alone for 30-60 minutes. This will help to remove proteins that non-specifically bind to the beads.

  • Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffer. You can try incrementally increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl) or adding a low concentration of a non-ionic detergent to the wash buffer.

  • Block the Beads: Before adding the antibody, block the beads with a competitor protein like Bovine Serum Albumin (BSA) to reduce non-specific binding sites.

  • Reduce Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to determine the optimal concentration for your experiment.

  • Use a Control Antibody: Perform a parallel Co-IP with an isotype control IgG antibody. This will help you to distinguish between specific and non-specific interactions.

Question 4: The heavy and light chains of my antibody are obscuring my protein of interest on the western blot. How can I avoid this?

Answer:

The co-elution of antibody heavy and light chains (at ~50 kDa and ~25 kDa, respectively) can be a significant issue. Here are a few solutions:

  • Use specialized secondary antibodies: There are commercially available secondary antibodies that only recognize the native (non-denatured) primary antibody, thus avoiding detection of the heavy and light chains on the western blot.

  • Covalently couple the antibody to the beads: Cross-linking the antibody to the protein A/G beads before incubation with the lysate will prevent it from being eluted with your protein of interest.

  • Use epitope-tagged proteins: If possible, transfect your cells with a construct expressing an epitope-tagged version of this compound (e.g., FLAG- or HA-tagged). You can then use an anti-epitope tag antibody for the Co-IP, which can often be eluted under milder conditions that do not release the antibody itself.

Quantitative Data Summary

The following table provides a summary of recommended concentrations and conditions for key reagents in an this compound Co-IP experiment. These are starting points and may require optimization for your specific cell type and experimental setup.

Reagent/ParameterRecommended Range/ConditionNotes
Cell Lysate 1 - 5 mg total proteinThe amount of lysate needed depends on the expression level of this compound and its interacting partners.
Lysis Buffer High salt lysis buffer (e.g., 250 mM NaCl, 10 mM Tris HCl pH 7.4, 1% CHAPS) or RIPA buffer (with caution)For Co-IP, a less stringent buffer like Cell Lysis Buffer (#9803 from Cell Signaling Technology) is often recommended to preserve protein-protein interactions.
Protease Inhibitors Use a commercial cocktail at the manufacturer's recommended concentration.Always add fresh to the lysis buffer immediately before use.
Primary Antibody 1 - 10 µg per IPThe optimal amount should be determined by titration.
Protein A/G Beads 20 - 50 µL of slurry per IPThe choice between Protein A and Protein G depends on the isotype of your primary antibody.
Incubation Time 2 hours to overnight at 4°CLonger incubation times can increase the yield of the immunoprecipitated protein but may also increase non-specific binding.
Wash Buffer Lysis buffer with adjusted salt/detergent concentrations (e.g., 150-250 mM NaCl)Perform at least 3-5 washes to reduce background.
Elution Buffer SDS-PAGE sample buffer (Laemmli buffer) or a low pH buffer (e.g., glycine-HCl, pH 2.5)SDS-PAGE sample buffer will denature the proteins and co-elute the antibody.

Experimental Protocols

Detailed Methodology for this compound Co-Immunoprecipitation

This protocol is a general guideline and may require optimization.

1. Cell Culture and Stimulation (Optional):

  • Culture cells to an appropriate density (e.g., 70-80% confluency).

  • To induce this compound expression, treat cells with IFN-γ (concentration and duration to be optimized for the specific cell line) prior to lysis.

  • To study the assembled inflammasome, stimulate cells with a dsDNA analog like poly(dA:dT) transfected into the cytoplasm.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in an appropriate ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.

3. Pre-clearing the Lysate:

  • Add 20-30 µL of Protein A/G bead slurry to the whole-cell lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

4. Immunoprecipitation:

  • Add the primary antibody against this compound to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C with gentle rotation.

5. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.

6. Elution:

  • After the final wash, remove all residual wash buffer.

  • Elute the protein complexes by adding 2X SDS-PAGE sample buffer to the beads and boiling for 5-10 minutes.

  • Pellet the beads and collect the supernatant containing the eluted proteins.

7. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against this compound and the suspected interacting proteins.

Visualizations

This compound Inflammasome Signaling Pathway

AIM2_Signaling_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA (Bacterial, Viral, or Host) This compound This compound dsDNA->this compound Binds HIN domain ASC ASC This compound->ASC PYD-PYD interaction Inflammasome This compound Inflammasome Complex This compound->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 CARD-CARD interaction ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b IL-1β Pro_IL1b->IL1b IL1b_out Secreted IL-1β IL1b->IL1b_out IL18 IL-18 Pro_IL18->IL18 IL18_out Secreted IL-18 IL18->IL18_out GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis

Caption: this compound signaling pathway upon cytosolic dsDNA recognition.

Experimental Workflow for this compound Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Culture (& Optional Stimulation) lysis Cell Lysis (with Protease Inhibitors) start->lysis preclear Pre-clear Lysate (with Beads) lysis->preclear ip Immunoprecipitation: 1. Add anti-AIM2 Ab 2. Add Protein A/G Beads preclear->ip wash Wash Beads (3-5 times) ip->wash elute Elution (e.g., with SDS Buffer) wash->elute analysis Analysis: SDS-PAGE & Western Blot elute->analysis end End: Identify Interacting Proteins analysis->end

Caption: A step-by-step workflow for this compound co-immunoprecipitation.

Validation & Comparative

AIM2 in a Mouse Model of Lupus: A Comparative Guide to an Inflammasome Player

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role of the Absent in Melanoma 2 (AIM2) inflammasome in mouse models of lupus, with supporting experimental data and detailed methodologies. We explore its function in contrast to the well-characterized NLRP3 inflammasome, offering insights into potential therapeutic targeting.

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear components, leading to widespread inflammation and organ damage. The innate immune system, particularly inflammasomes, has emerged as a critical contributor to lupus pathogenesis. Inflammasomes are multi-protein complexes that, upon sensing pathogen- or danger-associated molecular patterns, trigger inflammatory cascades. One such inflammasome, this compound, is a cytosolic sensor for double-stranded DNA (dsDNA), a key autoantigen in lupus. This guide dissects the role of this compound in preclinical lupus models, comparing its function to the alternative NLRP3 inflammasome.

The Dichotomous Role of this compound in Lupus Pathogenesis

Research in murine lupus models has revealed a complex and sometimes contradictory role for this compound. While its activation by self-DNA is expected to drive inflammation, some studies suggest a protective function. This duality underscores the intricate nature of innate immune regulation in autoimmunity.

Pathogenic Role: In certain contexts, this compound activation contributes to lupus pathology. The presence of cytosolic dsDNA, a hallmark of SLE, can trigger the this compound inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][2][3] This can exacerbate inflammation, particularly in organs like the kidneys, a major site of lupus-related damage.[2] Furthermore, this compound has been implicated in promoting the differentiation of T follicular helper (Tfh) cells, which are crucial for the production of pathogenic autoantibodies by B cells.[4] Studies using pristane-induced and chronic graft-versus-host disease lupus models have shown that T-cell-specific deletion of this compound reduces Tfh and germinal center B cells, leading to lower autoantibody levels and decreased renal immunoglobulin deposition.[4]

Protective Role: Conversely, some studies indicate that this compound can have a protective effect. This compound deficiency in certain lupus-prone mouse strains has been shown to paradoxically worsen disease.[5] This is thought to be due to the interplay between this compound and type I interferon (IFN-I) signaling, a central pathogenic pathway in lupus.[1][5] this compound can inhibit DNA-induced IFN-I signals.[1] In the absence of this compound, there may be an overproduction of type I interferons, leading to more severe disease.[5] This is further complicated by the protein p202, which is upregulated in some lupus-prone mice and can inhibit this compound activation, thereby promoting a pro-inflammatory IFN-I response.[5]

Comparative Analysis: this compound vs. NLRP3 Inflammasome in Murine Lupus

The NLRP3 inflammasome, which is activated by a wide range of stimuli including crystalline substances and mitochondrial dysfunction, is another key player in lupus. Comparing the roles of this compound and NLRP3 provides a broader understanding of inflammasome-driven pathology in this disease. While both can contribute to lupus nephritis, their activation triggers and downstream effects can differ.[6][7]

Immune complexes, which are abundant in SLE, are known to activate the NLRP3 inflammasome.[5] Studies in various murine models have highlighted the importance of NLRP3 in mediating lupus nephritis.[5] Unlike this compound, which directly senses dsDNA, NLRP3 responds to broader signals of cellular stress.

FeatureThis compound in Murine Lupus ModelsNLRP3 in Murine Lupus Models
Primary Activator Cytosolic double-stranded DNA (dsDNA)[1][2]Diverse stimuli including immune complexes, crystalline material, and mitochondrial dysfunction
Role in Pathogenesis Both pathogenic and protective roles reported[1][5]Primarily pathogenic, contributing to inflammation and organ damage, particularly in the kidneys[5][6]
Effect on Cytokines Promotes IL-1β and IL-18 secretion[1][2]Promotes IL-1β and IL-18 secretion[1]
Interaction with Type I IFN Can negatively regulate IFN-I signaling[1]Can be activated by IFN-I and can also inhibit IFN-I signaling[1]
Impact on Adaptive Immunity Promotes Tfh cell differentiation and autoantibody production[4]Promotes Th17, Tfh, and B cell proliferation and activation[1]
Phenotype in Knockout Mice Can lead to either amelioration or exacerbation of lupus, depending on the model and genetic background[4][5]Deficiency generally leads to reduced inflammation and nephritis in lupus models[7]

Visualizing the Pathways and Processes

To better understand the molecular interactions and experimental designs discussed, the following diagrams are provided.

AIM2_Signaling_Pathway This compound Inflammasome Signaling Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound senses ASC ASC This compound->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Experimental_Workflow Experimental Workflow for Pristane-Induced Lupus Model cluster_mouse_model Mouse Model cluster_monitoring Disease Monitoring (Monthly) cluster_analysis Endpoint Analysis (6-8 months post-injection) Mouse BALB/c Mouse (8-10 weeks old) Pristane Pristane Injection (0.5 mL, i.p.) Mouse->Pristane Blood Blood Collection (Serum) Pristane->Blood Urine Urine Collection Pristane->Urine Serum_Analysis Serum Analysis: - Anti-dsDNA ELISA - Cytokine Levels (IL-1β, IL-18) Blood->Serum_Analysis Urine_Analysis Urinalysis: - Proteinuria Urine->Urine_Analysis Endpoint Data Interpretation & Comparison Serum_Analysis->Endpoint Urine_Analysis->Endpoint Kidney_Analysis Kidney Histopathology: - H&E Staining - PAS Staining Kidney_Analysis->Endpoint Spleen_Analysis Spleen Analysis: - Flow Cytometry (Tfh cells) - qPCR (Gene Expression) Spleen_Analysis->Endpoint Logical_Relationships Interplay of this compound, NLRP3, and Type I IFN in Lupus cluster_triggers Lupus Triggers cluster_downstream Downstream Effects dsDNA Cytosolic dsDNA This compound This compound Inflammasome dsDNA->this compound activates ImmuneComplexes Immune Complexes NLRP3 NLRP3 Inflammasome ImmuneComplexes->NLRP3 activates CellularStress Cellular Stress CellularStress->NLRP3 activates Inflammation Inflammation (IL-1β, IL-18) This compound->Inflammation IFN Type I Interferon (IFN-α/β) This compound->IFN inhibits NLRP3->Inflammation NLRP3->IFN inhibits Autoimmunity Autoimmunity (Tfh, B cells, Autoantibodies) Inflammation->Autoimmunity IFN->this compound can regulate IFN->NLRP3 activates IFN->Autoimmunity

References

Unraveling Inflammasome Activation: A Head-to-Head Comparison of AIM2 and NLRP3 Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of innate immunity, understanding the precise timing of inflammasome activation is critical. This guide provides an objective comparison of the activation kinetics of two key inflammasomes, AIM2 and NLRP3, supported by experimental data and detailed protocols to empower your research.

The innate immune system relies on a sophisticated network of intracellular sensors to detect pathogens and cellular stress. Among these, inflammasomes play a pivotal role in initiating inflammation. The Absent in Melanoma 2 (this compound) and NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasomes are two of the most extensively studied multiprotein complexes. While both converge on the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, the kinetics of their activation can differ significantly. These differences are crucial for understanding the specific roles of each inflammasome in various physiological and pathological conditions and for the development of targeted therapeutics.

At a Glance: this compound vs. NLRP3 Activation Kinetics

The activation of both this compound and NLRP3 inflammasomes culminates in the formation of a large, perinuclear structure known as the ASC (Apoptosis-associated speck-like protein containing a CARD) speck. This event serves as a key indicator of inflammasome assembly and can be visualized and quantified to assess activation kinetics. Downstream events, including caspase-1 activation and cytokine release, follow a sequential timeline.

While direct side-by-side kinetic comparisons in the same experimental system are limited in the literature, a synthesis of available data indicates that NLRP3 activation can be remarkably rapid, with ASC speck formation observed within minutes of stimulation. This compound activation is also considered a rapid process, though the precise temporal dynamics in direct comparison to NLRP3 are not as extensively characterized.

Key Kinetic ParameterThis compound InflammasomeNLRP3 InflammasomeSource
ASC Speck Formation Rapid, follows cytosolic dsDNA detection.Can occur within 3 minutes of stimulation in THP-1 cells. Cytosolic ASC concentration can drop significantly within 100 seconds in HeLa cells.[1][2]
Caspase-1 Activation Follows ASC speck formation.Occurs subsequent to ASC speck formation.[3][4][5]
IL-1β Release Time and dose-dependent following cytosolic DNA detection.Detected within 1 hour of stimulation.[6][7]

Note: The kinetics can be influenced by cell type, stimulus concentration, and the specific experimental conditions.

Signaling Pathways: A Visual Guide

To appreciate the kinetics of activation, it is essential to understand the underlying signaling cascades.

AIM2_Signaling_Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

This compound Signaling Pathway

NLRP3_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive activates Priming Priming Signal (e.g., LPS) NFkB NF-κB Activation Priming->NFkB NLRP3_proIL1b ↑ NLRP3 & Pro-IL-1β expression NFkB->NLRP3_proIL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Live_Cell_Imaging_Workflow Start Start: Culture ASC-reporter cells Differentiate Differentiate (e.g., PMA for THP-1) Start->Differentiate Prime Prime (e.g., LPS for NLRP3) Differentiate->Prime Stimulate Add Inflammasome Activator (e.g., Nigericin for NLRP3 or dsDNA for this compound) Prime->Stimulate Image Acquire Time-Lapse Images (Confocal Microscopy) Stimulate->Image Analyze Quantify ASC Specks Over Time Image->Analyze End End: Kinetic Data Analyze->End

References

A Comparative Guide to the Crosstalk Between AIM2 and cGAS-STING Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The innate immune system employs a sophisticated network of sensors to detect pathogenic or misplaced self-DNA within the cellular cytoplasm. Among the most critical of these are the Absent in Melanoma 2 (AIM2) and the cyclic GMP-AMP Synthase (cGAS) with its adaptor, Stimulator of Interferon Genes (STING). Both pathways respond to the same ligand—cytosolic double-stranded DNA (dsDNA)—yet they initiate distinct downstream signaling cascades, leading to inflammation and antiviral responses, respectively. Recent evidence has illuminated a complex and crucial crosstalk between these two pathways, revealing a regulatory interplay that fine-tunes the innate immune response. This guide provides an objective comparison of the this compound and cGAS-STING pathways, focusing on their points of interaction, supported by experimental data, detailed protocols, and signaling diagrams.

Core Signaling Pathways: An Overview

To understand the crosstalk, it is essential first to understand the individual pathways.

The this compound pathway is a component of the inflammasome, a multi-protein complex that drives pro-inflammatory cell death (pyroptosis) and the maturation of inflammatory cytokines. Upon binding to cytosolic dsDNA, this compound recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to induce pyroptosis.[1][2][3]

AIM2_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound senses Inflammasome This compound Inflammasome (this compound + ASC + Pro-Casp1) This compound->Inflammasome nucleates ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 proIL1b Pro-IL-1β Casp1->proIL1b cleaves proIL18 Pro-IL-18 Casp1->proIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves Inflammasome->Casp1 activates IL1b Mature IL-1β proIL1b->IL1b IL1b_out Secreted IL-1β IL1b->IL1b_out IL18 Mature IL-18 proIL18->IL18 IL18_out Secreted IL-18 IL18->IL18_out GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces

Caption: The this compound inflammasome signaling pathway.

The cGAS-STING pathway is the primary driver of the type I interferon response to cytosolic DNA. cGAS binds to dsDNA and catalyzes the synthesis of a second messenger, cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to STING, an adaptor protein located on the endoplasmic reticulum (ER).[4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. During this transit, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[4][5]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING binds & activates STING_agg Aggregated STING (translocating) STING->STING_agg translocates TBK1 TBK1 STING_agg->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Transcription IFN-β Gene Transcription pIRF3->Transcription activates

Caption: The cGAS-STING type I interferon signaling pathway.

Mechanisms of Crosstalk: A Two-Way Interaction

The interaction between the this compound and cGAS-STING pathways is not unidirectional. Depending on the context, the pathways can either antagonize or potentiate each other.

Antagonism: this compound Inflammasome Suppresses STING Signaling

A predominant theme in the crosstalk is the inhibition of the cGAS-STING pathway by the this compound inflammasome.[4] This occurs through several mechanisms, primarily mediated by the inflammasome's effector enzyme, caspase-1.

  • Pyroptosis-Induced Resource Depletion: Activation of the this compound inflammasome leads to caspase-1-dependent pyroptosis. This rapid, lytic form of cell death is a major contributor to the suppression of the STING pathway.[4][6] By inducing cell death, the inflammasome effectively terminates the STING signaling program, preventing sustained production of type I interferons.[4]

  • Caspase-1-Mediated Cleavage of cGAS: Beyond inducing cell death, active caspase-1 can directly target and cleave cGAS, thereby dismantling the initial sensor of the STING pathway.[7]

  • Inhibition of cGAS by K+ Efflux: GSDMD pores formed during pyroptosis lead to a massive efflux of potassium ions (K+).[7] This altered intracellular ionic environment has been shown to inhibit the enzymatic activity of cGAS, reducing cGAMP production and subsequent STING activation.[7]

Potentiation: cGAS-STING Primes the this compound Inflammasome

Conversely, the cGAS-STING pathway can enhance the cellular response via the this compound inflammasome.

  • IFN-β-Mediated Upregulation of this compound: The type I interferons produced via the cGAS-STING-IRF3 axis act in an autocrine and paracrine manner.[2] The signaling cascade initiated by the type I interferon receptor (IFNAR) leads to the expression of numerous interferon-stimulated genes (ISGs). This compound is itself an ISG, meaning that activation of the STING pathway can increase the cellular levels of the this compound protein, thereby "priming" the cell for a more robust inflammasome response to a subsequent dsDNA challenge.[2][8]

Crosstalk_Diagram cluster_cGAS_STING cGAS-STING Pathway cluster_this compound This compound Inflammasome Pathway cGAS cGAS STING STING cGAS->STING IFNb IFN-β STING->IFNb This compound This compound IFNb->this compound upregulates expression Casp1 Active Caspase-1 This compound->Casp1 Casp1->cGAS cleaves GSDMD GSDMD Pore (K+ Efflux) Casp1->GSDMD Pyroptosis Pyroptosis Casp1->Pyroptosis GSDMD->cGAS inhibits Pyroptosis->STING inhibits dsDNA Cytosolic dsDNA dsDNA->cGAS dsDNA->this compound

Caption: Key points of crosstalk between the this compound and cGAS-STING pathways.

Quantitative Data Comparison

Experimental studies using genetic knockout models have been instrumental in quantifying the impact of this crosstalk. The data consistently show that in the absence of a functional this compound inflammasome, the STING-dependent type I interferon response is significantly potentiated.

Table 1: Impact of this compound Inflammasome Deficiency on STING Pathway Activation Data summarized from studies on murine bone marrow-derived macrophages (BMDMs) and dendritic cells (DCs) stimulated with cytosolic dsDNA.

Measured OutcomeWild-Type (WT) CellsThis compound-/- or Casp1-/- CellsFold Change (Approx.)Reference
IFN-β Production (pg/mL) BaselineMarkedly Higher> 2x[4][6]
TBK1 Phosphorylation Low / TransientMarkedly Augmented> 3x[4]
IRF3 Phosphorylation Low / TransientMarkedly Augmented> 3x[4]
cGAMP Generation BaselineEnhanced> 1.5x[4]
STING Aggregation ModerateEnhancedIncreased[4]
Cell Death (%) HighReduced~50% Reduction[4]

Note: Fold changes are approximate and can vary based on the specific cell type, DNA stimulus, and time point of measurement.

Key Experimental Methodologies

The following protocols are standard methods used to investigate the crosstalk between the this compound and cGAS-STING pathways.

Cell Culture and Stimulation
  • Objective: To prepare primary immune cells and stimulate them to activate DNA sensing pathways.

  • Protocol:

    • Cell Isolation: Bone marrow is harvested from the femurs and tibias of wild-type (WT), this compound-/-, Asc -/-, or Casp1-/- mice.

    • Macrophage Differentiation: Bone marrow cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

    • Stimulation: Differentiated macrophages are plated and rested overnight. The following day, cells are transfected with a DNA stimulus (e.g., herring testis DNA, poly(dA:dT)) using a transfection reagent like Lipofectamine 2000 to deliver the DNA to the cytosol. Cells are incubated for a specified time course (e.g., 2, 4, 8 hours).

Western Blot Analysis for Protein Phosphorylation
  • Objective: To quantify the activation of STING pathway kinases (TBK1) and transcription factors (IRF3).

  • Protocol:

    • Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight on a polyacrylamide gel.

    • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), and total IRF3. A loading control antibody (e.g., β-actin) is also used.

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To measure the concentration of secreted IFN-β and IL-1β in the cell culture supernatant.

  • Protocol:

    • Sample Collection: At the end of the stimulation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

    • ELISA Procedure: A commercial ELISA kit for mouse IFN-β or IL-1β is used according to the manufacturer's instructions.

    • Measurement: The assay typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by an enzyme-conjugated secondary antibody, and finally a substrate. The colorimetric change is measured at a specific wavelength (e.g., 450 nm) using a plate reader.

    • Quantification: The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Lactate Dehydrogenase (LDH) Assay for Pyroptosis
  • Objective: To quantify cell death by measuring the release of the cytosolic enzyme LDH into the supernatant, a hallmark of lytic cell death like pyroptosis.

  • Protocol:

    • Sample Collection: Culture supernatants are collected at desired time points after stimulation.

    • LDH Measurement: A commercial LDH cytotoxicity assay kit is used. The assay measures LDH activity by converting a substrate into a colored product.

    • Calculation: The amount of LDH release is calculated as a percentage of the total LDH (measured by lysing control cells). % Cytotoxicity = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100

References

A Comparative Guide to AIM2 and IFI16 DNA Sensors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the functional differences between the Absent in Melanoma 2 (AIM2) and Interferon-inducible protein 16 (IFI16) DNA sensors. Tailored for researchers, scientists, and drug development professionals, this document delves into their structural distinctions, signaling pathways, and functional outputs, supported by available experimental data.

Introduction

In the field of innate immunity, the detection of foreign or misplaced DNA is a critical first step in mounting a defense against pathogens and cellular damage. This compound and IFI16 are two key pattern recognition receptors (PRRs) that belong to the this compound-like receptor (ALR) family, also known as the PYHIN (Pyrin and HIN domain-containing) family. Both proteins are crucial for identifying double-stranded DNA (dsDNA) in mammalian cells, but they elicit distinct downstream signaling cascades, leading to different cellular outcomes. Understanding these differences is paramount for targeting these pathways in various pathological conditions, including infectious diseases, autoimmune disorders, and cancer.

Structural and Functional Comparison

This compound and IFI16 share a common ancestry, reflected in their domain architecture, yet subtle variations underpin their divergent functions. Both possess a C-terminal HIN-200 domain responsible for DNA binding and an N-terminal Pyrin (PYD) domain that facilitates downstream signaling through homotypic protein-protein interactions.

FeatureThis compound (Absent in Melanoma 2)IFI16 (Interferon-inducible protein 16)
Domain Structure Single HIN-200 domain, one PYD domain.[1][2]Two HIN-200 domains (HIN-A and HIN-B), one PYD domain.[3]
Subcellular Localization Predominantly cytoplasmic.[4][5]Primarily nuclear, but can translocate to the cytoplasm upon stimulation.[6][7]
DNA Binding Affinity The HIN domain of this compound exhibits a higher binding affinity for dsDNA compared to the IFI16 HINb domain.[1]The tandem HIN-A and HIN-B domains cooperate to bind dsDNA.[3]
Ligand Recognition Binds to dsDNA in a sequence-independent manner, with a minimal length requirement of approximately 80 base pairs.[4]Recognizes dsDNA in a sequence-independent manner. It has been shown to bind viral DNA in the nucleus.[5]
Primary Signaling Pathway Inflammasome activation.[4][8]Can activate both the inflammasome and the STING-TBK1-IRF3 pathway.[1][4][8]
Downstream Effector Caspase-1 activation.[4]Caspase-1 activation (inflammasome) and IRF3 phosphorylation (STING pathway).[1][4]
Primary Cytokine Output Pro-inflammatory cytokines IL-1β and IL-18.[4][8]Pro-inflammatory cytokines IL-1β and IL-18, and Type I interferons (IFN-β).[1][4][8]
Cellular Outcome Pyroptosis (inflammatory cell death).[4]Pyroptosis and antiviral interferon response.[1][4]

Signaling Pathways

The differential localization and structural nuances of this compound and IFI16 dictate their engagement with distinct signaling pathways.

This compound Signaling Pathway

Upon binding to cytosolic dsDNA, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) via PYD-PYD interactions. This leads to the formation of a large protein complex known as the this compound inflammasome. The ASC within this complex then recruits pro-caspase-1, leading to its proximity-induced auto-activation. Activated caspase-1 subsequently cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and triggers a lytic, inflammatory form of cell death called pyroptosis through the cleavage of Gasdermin D.

AIM2_Signaling_Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis IFI16_Signaling_Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Nuclear_dsDNA Nuclear dsDNA IFI16_nuc IFI16 Nuclear_dsDNA->IFI16_nuc IFI16_cyto IFI16 IFI16_nuc->IFI16_cyto translocates ASC ASC IFI16_cyto->ASC recruits STING STING IFI16_cyto->STING activates Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_beta IFN-β pIRF3->IFN_beta induces transcription of Experimental_Workflow cluster_this compound This compound Pathway cluster_IFI16 IFI16 Pathway start Start: Cell Priming (e.g., LPS) transfection Transfection with dsDNA start->transfection aim2_activation This compound Activation (Cytoplasm) transfection->aim2_activation ifi16_activation IFI16 Activation (Nucleus/Cytoplasm) transfection->ifi16_activation aim2_inflammasome This compound Inflammasome Assembly aim2_activation->aim2_inflammasome aim2_casp1 Caspase-1 Activation aim2_inflammasome->aim2_casp1 aim2_il1b IL-1β/IL-18 Secretion aim2_casp1->aim2_il1b aim2_pyroptosis Pyroptosis aim2_casp1->aim2_pyroptosis end Endpoint Analysis: - ASC Speck Assay - Cytokine ELISA - Cell Death Assay aim2_il1b->end aim2_pyroptosis->end ifi16_inflammasome IFI16 Inflammasome Assembly ifi16_activation->ifi16_inflammasome ifi16_sting STING Pathway Activation ifi16_activation->ifi16_sting ifi16_casp1 Caspase-1 Activation ifi16_inflammasome->ifi16_casp1 ifi16_irf3 IRF3 Activation ifi16_sting->ifi16_irf3 ifi16_il1b IL-1β/IL-18 Secretion ifi16_casp1->ifi16_il1b ifi16_ifnb IFN-β Secretion ifi16_irf3->ifi16_ifnb ifi16_il1b->end ifi16_ifnb->end

References

AIM2 Knockout Mice: A Crucial Tool for Unraveling its Role in Host Defense

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the use of AIM2 knockout mice to confirm the role of the this compound inflammasome in response to various infectious agents. This guide provides a comparative analysis of experimental data, detailed protocols for key experiments, and visual representations of signaling pathways and experimental workflows.

Absent in Melanoma 2 (this compound) is a critical cytosolic sensor of double-stranded DNA (dsDNA) that plays a pivotal role in the innate immune response to both bacterial and viral pathogens.[1][2] Upon detecting foreign dsDNA in the cytoplasm, this compound oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form a multiprotein complex known as the this compound inflammasome.[2][3] This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[4][5] Activated caspase-1 can also induce a form of programmed cell death called pyroptosis, which helps to control the infection by eliminating infected cells.[1][4]

The use of this compound knockout (this compound-/-) mice has been instrumental in elucidating the in vivo function of this DNA sensor during infection. By comparing the immune response and disease progression in this compound-/- mice to their wild-type (WT) counterparts, researchers have been able to confirm the protective role of the this compound inflammasome against a variety of pathogens.

Comparative Analysis of this compound-/- vs. Wild-Type Mice in Infection Models

Experimental data from various studies consistently demonstrate the increased susceptibility of this compound knockout mice to a range of pathogens. This susceptibility is primarily attributed to the impaired activation of the inflammasome, leading to reduced cytokine production and compromised host defense.

Bacterial Infections

Studies utilizing bacterial infection models have highlighted the essential role of this compound in controlling bacterial replication and dissemination.

Pathogen Mouse Strain Key Findings in this compound-/- Mice References
Francisella tularensisC57BL/6- Increased mortality and higher bacterial burden in spleen and liver compared to WT mice.[6] - Defective caspase-1 activation and IL-1β secretion in macrophages.[6] - Significantly lower serum IL-18 levels post-infection.[6][6]
Staphylococcus aureus (CNS infection)C57BL/6- Enhanced susceptibility to infection with approximately 50% mortality within 24 hours.[7] - Significantly reduced levels of IL-1β, IL-6, CXCL1, CXCL10, and CCL2 in the central nervous system.[7][7]
Listeria monocytogenesC57BL/6- Partial reduction in caspase-1 cleavage and IL-1β secretion in macrophages, suggesting the involvement of other inflammasomes.[8][8]
Viral Infections

The this compound inflammasome is also crucial for the host defense against various DNA viruses.

Pathogen Mouse Strain Key Findings in this compound-/- Mice References
Murine Cytomegalovirus (MCMV)C57BL/6- Increased susceptibility to infection and higher viral titers in the spleen.[1][8] - Reduced serum IL-18 levels and impaired NK cell-dependent IFN-γ production.[1][8][1][8]
Vaccinia VirusC57BL/6- Abrogated inflammasome-mediated responses in macrophages and dendritic cells.[1][8] - Reduced caspase-1 activation and IL-1β secretion.[9][1][8][9]
Influenza A Virus (IAV) (RNA Virus)C57BL/6- Attenuated lung injury and significantly improved survival.[10] - Reduced caspase-1 activation and IL-1β release in the lung.[10] Note: This finding suggests a detrimental role of this compound activation in the context of IAV-induced immunopathology.[10]

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms and experimental approaches in studying this compound, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.

AIM2_Signaling_Pathway This compound Inflammasome Signaling Pathway cluster_cytosol Cytosol dsDNA Cytosolic dsDNA (Bacterial or Viral) This compound This compound dsDNA->this compound binds ASC ASC This compound->ASC recruits Inflammasome This compound Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Cytokine Secretion IL1b->Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18->Secretion GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: The this compound inflammasome signaling pathway.

Experimental_Workflow Experimental Workflow: this compound-/- Mice in Infection Models cluster_mice Animal Model cluster_analysis Post-Infection Analysis WT_mice Wild-Type Mice Infection Infection with Pathogen (e.g., F. tularensis, MCMV) WT_mice->Infection KO_mice This compound-/- Mice KO_mice->Infection Survival Monitor Survival Infection->Survival Bacterial_Viral_Load Quantify Bacterial/Viral Load (CFU/PFU counting, qPCR) Infection->Bacterial_Viral_Load Cytokine_Analysis Measure Cytokine Levels (ELISA for IL-1β, IL-18) Infection->Cytokine_Analysis Caspase1_Activation Assess Caspase-1 Activation (Western Blot) Infection->Caspase1_Activation Pyroptosis_Assay Measure Pyroptosis (LDH Assay) Infection->Pyroptosis_Assay

Caption: A typical experimental workflow for studying this compound function.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to investigate the role of the this compound inflammasome.

Murine Model of Francisella tularensis Infection

This protocol is adapted from studies demonstrating the increased susceptibility of this compound-/- mice to F. tularensis.[6]

  • Bacterial Culture:

    • Culture Francisella tularensis Live Vaccine Strain (LVS) on modified Mueller-Hinton (MH) agar (B569324) plates for 48 hours at 37°C.

    • Harvest bacteria and resuspend in sterile phosphate-buffered saline (PBS).

    • Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) and confirm by plating serial dilutions.

  • Mouse Infection:

    • Use age- and sex-matched wild-type and this compound-/- mice (C57BL/6 background).

    • Inject mice subcutaneously or intradermally with a sublethal dose of F. tularensis LVS (e.g., 1 x 10^5 colony-forming units [CFU]) in 100 µL of PBS.

    • For survival studies, monitor mice daily for signs of illness and mortality for at least 21 days.

  • Determination of Bacterial Burden:

    • At specified time points post-infection (e.g., day 3, 5, and 7), euthanize a subset of mice.

    • Aseptically harvest organs (spleen and liver).

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on MH agar plates.

    • Incubate for 48-72 hours at 37°C and count the number of colonies to determine the CFU per organ.

Murine Cytomegalovirus (MCMV) Infection Model

This protocol is based on methods used to assess the role of this compound in controlling viral replication.[1][8]

  • Virus Propagation and Titer Determination:

    • Propagate MCMV (e.g., Smith strain) in murine embryonic fibroblasts (MEFs).

    • Harvest the virus when cytopathic effects are evident.

    • Determine the viral titer by plaque assay on MEF monolayers.

  • Mouse Infection:

    • Use age- and sex-matched wild-type and this compound-/- mice.

    • Inject mice intraperitoneally (i.p.) or intravenously (i.v.) with MCMV (e.g., 1 x 10^5 plaque-forming units [PFU]) in 200 µL of sterile PBS.

  • Determination of Viral Load:

    • At various time points post-infection (e.g., day 3, 5, and 7), euthanize mice.

    • Harvest organs (spleen, liver, and salivary glands).

    • Homogenize the organs and determine the viral titer by plaque assay on MEFs.

    • Alternatively, quantify viral DNA in the organs using quantitative PCR (qPCR) targeting a specific viral gene.

Quantification of IL-1β by ELISA

This protocol outlines the general steps for measuring IL-1β in serum or cell culture supernatants.

  • Sample Collection:

    • Collect blood from infected mice via cardiac puncture or tail vein bleeding and allow it to clot to obtain serum.

    • Alternatively, collect supernatants from infected macrophage cultures.

    • Centrifuge samples to remove cells and debris.

  • ELISA Procedure (using a commercial kit):

    • Follow the manufacturer's instructions for the specific mouse IL-1β ELISA kit.

    • Typically, this involves adding standards and samples to a microplate pre-coated with an anti-mouse IL-1β capture antibody.

    • Incubate, wash, and then add a biotinylated detection antibody.

    • After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Finally, add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-1β in the samples based on the standard curve.

Assessment of Caspase-1 Activation by Western Blot

This protocol describes the detection of the active (cleaved) form of caspase-1.[9][11]

  • Sample Preparation:

    • For in vitro studies, lyse infected macrophages in a suitable lysis buffer containing protease inhibitors.

    • For in vivo studies, prepare protein lysates from homogenized tissues.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]).

    • Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Measurement of Pyroptosis by Lactate (B86563) Dehydrogenase (LDH) Assay

This colorimetric assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture supernatant.[4][6]

  • Sample Collection:

    • Infect bone marrow-derived macrophages (BMDMs) from wild-type and this compound-/- mice with the pathogen of interest.

    • At the desired time point, carefully collect the cell culture supernatant.

  • LDH Assay Procedure (using a commercial kit):

    • Follow the manufacturer's protocol.

    • Typically, this involves transferring a portion of the supernatant to a new 96-well plate.

    • Add the reaction mixture containing the LDH substrate.

    • Incubate at room temperature, protected from light.

    • Add a stop solution.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

References

AIM2: A Highly Specific Sensor for Double-Stranded DNA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of innate immunity, the precise recognition of molecular patterns associated with pathogens and cellular damage is paramount. The AIM2 (Absent in Melanoma 2) protein has emerged as a critical cytosolic sensor responsible for detecting double-stranded DNA (dsDNA), a key signal of infection by DNA viruses and intracellular bacteria, as well as a marker of cellular distress. This guide provides a comprehensive comparison of this compound's specificity for dsDNA over other nucleic acids, supported by experimental data, detailed methodologies, and visual representations of the signaling pathways and experimental workflows involved.

The this compound Inflammasome Signaling Pathway

This compound is a member of the PYHIN (Pyrin and HIN domain-containing) family of proteins. Its structure comprises an N-terminal Pyrin domain (PYD) and a C-terminal HIN-200 domain. The HIN domain is responsible for binding to dsDNA in a sequence-independent manner, primarily through electrostatic interactions with the sugar-phosphate backbone of the DNA.[1]

Upon binding to dsDNA, this compound undergoes a conformational change that alleviates an autoinhibitory interaction between the PYD and HIN domains. This exposes the PYD, allowing it to recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through homotypic PYD-PYD interactions. ASC then oligomerizes and recruits pro-caspase-1 via its CARD domain, leading to the formation of a large multi-protein complex known as the this compound inflammasome.[1][2][3] The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which drive inflammatory responses. Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death called pyroptosis.

AIM2_Signaling_Pathway cluster_inflammasome This compound Inflammasome dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound Binds HIN domain ASC ASC This compound->ASC PYD-PYD Interaction ProCasp1 Pro-Caspase-1 ASC->ProCasp1 CARD-CARD Interaction Casp1 Active Caspase-1 ProCasp1->Casp1 Auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b IL-1β (Secreted) ProIL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 1. this compound Inflammasome Signaling Pathway.

Specificity of this compound for dsDNA: Experimental Evidence

Experimental evidence strongly indicates that this compound exhibits a marked preference for dsDNA over other nucleic acids such as single-stranded DNA (ssDNA) and RNA.[1] This specificity is crucial for its function as a sensor of specific danger signals.

Interestingly, studies have shown that the isolated HIN-200 domain of this compound does not display a strong preference for dsDNA when compared to other nucleic acids like dsRNA, ssDNA, or DNA-RNA hybrids. However, the full-length this compound protein demonstrates a clear specificity for dsDNA, a phenomenon that is intricately linked to its oligomerization along the DNA molecule. This suggests that the PYD-driven oligomerization of this compound on a nucleic acid scaffold is a key determinant of its binding specificity and subsequent activation.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for different nucleic acids has been quantified using various biophysical techniques, most notably Fluorescence Anisotropy. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

ProteinLigandBinding Affinity (Kd)Technique
Full-length this compound dsDNA ≤ 3 nM Fluorescence Anisotropy
This compound HIN domaindsDNA176 ± 35 nMFluorescence Anisotropy
This compound HIN domaindsDNA212 ± 28 nMFluorescence Anisotropy
Full-length this compound ssDNA Significantly weaker binding Qualitative observations
Full-length this compound RNA No significant binding Qualitative observations

Table 1: Comparison of this compound binding affinities for different nucleic acids. Data compiled from multiple sources.[4][5]

The data clearly illustrates that full-length this compound binds to dsDNA with a significantly higher affinity (in the low nanomolar range) compared to its isolated HIN domain. While direct quantitative data for ssDNA and RNA binding to full-length this compound is limited, qualitative assessments consistently show a strong preference for dsDNA.[1]

Experimental Protocols

The determination of this compound's specificity relies on a combination of in vitro binding assays and cell-based functional assays. Below are detailed methodologies for key experiments.

Experimental Workflow: Determining this compound-Nucleic Acid Specificity

Experimental_Workflow cluster_invitro In Vitro Binding Assays cluster_incell Cell-Based Functional Assays Protein Purified this compound Protein (Full-length and HIN domain) FA Fluorescence Anisotropy Protein->FA EMSA EMSA Protein->EMSA NucleicAcids Labelled Nucleic Acids (dsDNA, ssDNA, RNA) NucleicAcids->FA NucleicAcids->EMSA BindingAffinity Determine Binding Affinity (Kd) FA->BindingAffinity EMSA->BindingAffinity Cells Immune Cells (e.g., Macrophages) Transfection Transfection with Nucleic Acids (dsDNA, ssDNA, RNA) Cells->Transfection Activation Inflammasome Activation Transfection->Activation ELISA IL-1β ELISA Activation->ELISA WB Caspase-1 Western Blot Activation->WB Function Assess Inflammasome Function ELISA->Function WB->Function

Figure 2. Experimental workflow for assessing this compound specificity.

1. Fluorescence Anisotropy Assay for Binding Affinity

This technique measures the change in the rotational speed of a fluorescently labeled nucleic acid upon binding to a protein.

  • Principle: A small, fluorescently labeled nucleic acid tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to the much larger this compound protein, the tumbling rate of the complex slows down, leading to an increase in anisotropy. By titrating the protein concentration, a binding curve can be generated to determine the dissociation constant (Kd).

  • Protocol:

    • Probe Preparation: Synthesize or purchase fluorescently labeled (e.g., with fluorescein) dsDNA, ssDNA, and RNA oligonucleotides of the same length.

    • Binding Reaction: In a microplate, mix a constant concentration of the labeled nucleic acid (e.g., 1 nM) with increasing concentrations of purified full-length this compound protein in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

    • Incubation: Incubate the reactions at room temperature for 30 minutes to reach equilibrium.

    • Measurement: Measure fluorescence anisotropy using a plate reader equipped with polarizing filters.

    • Data Analysis: Plot the change in anisotropy against the protein concentration and fit the data to a one-site binding model to calculate the Kd.[6]

2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the binding of a protein to a nucleic acid.

  • Principle: A protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid. This "shift" in mobility indicates binding.

  • Protocol:

    • Probe Labeling: Label one end of the dsDNA, ssDNA, or RNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

    • Binding Reaction: Incubate the labeled probe with purified this compound protein in a binding buffer for 20-30 minutes at room temperature.

    • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

    • Detection: Visualize the bands by autoradiography (for ³²P) or chemiluminescence/colorimetric detection (for biotin). A shifted band corresponding to the this compound-nucleic acid complex will be observed for binding interactions.[7][8]

3. Cell-Based Inflammasome Activation Assay

This assay measures the functional consequence of this compound activation in a cellular context.

  • Principle: The ability of different nucleic acids to activate the this compound inflammasome is assessed by measuring the downstream readouts of caspase-1 activation and IL-1β secretion.

  • Protocol:

    • Cell Culture: Culture immune cells, such as bone marrow-derived macrophages (BMDMs), which endogenously express this compound inflammasome components. Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

    • Transfection: Transfect the primed cells with equimolar amounts of dsDNA, ssDNA, or RNA using a transfection reagent.

    • Incubation: Incubate the cells for a defined period (e.g., 6-16 hours).

    • Sample Collection: Collect the cell culture supernatants and lyse the cells.

    • IL-1β ELISA: Quantify the amount of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.[2][9]

    • Caspase-1 Western Blot: Analyze the cell lysates and supernatants by Western blot using an antibody that detects both pro-caspase-1 and its cleaved, active form (p20 subunit). An increase in cleaved caspase-1 indicates inflammasome activation.[10][11][12]

Conclusion

The this compound inflammasome plays a vital role in the innate immune response to cytosolic dsDNA. The experimental data overwhelmingly supports the high specificity of full-length this compound for dsDNA over other nucleic acids. This specificity is not solely determined by the HIN domain's binding properties but is critically dependent on the oligomerization of the full-length protein on the dsDNA scaffold. This multi-step recognition and activation mechanism ensures that the potent inflammatory response mediated by the this compound inflammasome is tightly regulated and initiated only in the presence of the appropriate danger signal. For researchers and drug development professionals, understanding this specificity is crucial for designing targeted therapeutics that can modulate this compound activity in various disease contexts, from infectious diseases to autoimmune disorders.

References

A Comparative Guide to AIM2 and NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of inhibitors targeting the Absent in Melanoma 2 (AIM2) and NOD-like Receptor Pyrin Domain-containing 3 (NLRP3) inflammasomes. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows.

Introduction to this compound and NLRP3 Inflammasomes

Inflammasomes are multi-protein complexes within the innate immune system that act as cytosolic sensors for pathogens and cellular stress signals.[1] Upon activation, they trigger the maturation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[2] Two of the most well-characterized inflammasomes are triggered by the sensor proteins this compound and NLRP3.

  • This compound is a cytoplasmic sensor that recognizes the presence of foreign or host-derived double-stranded DNA (dsDNA) in the cytosol, a key indicator of bacterial or viral infection.[3][4]

  • NLRP3 , in contrast, is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and environmental irritants like asbestos (B1170538) and silica.[5][6] Its activation is linked to a broad range of inflammatory diseases, making it a major therapeutic target.[5][7]

Given their distinct activation triggers but convergent downstream effects, understanding the specificity and mechanism of their respective inhibitors is crucial for developing targeted therapies.

Signaling Pathways

This compound Inflammasome Signaling Pathway

The this compound inflammasome activation is a direct process initiated by the binding of cytosolic dsDNA. The HIN domain of this compound binds to the dsDNA, leading to this compound oligomerization.[8] This conformational change exposes the pyrin domain (PYD), which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through a PYD-PYD interaction.[3][9] ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced activation.[9] Active caspase-1 then cleaves pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD), resulting in cytokine release and pyroptosis.[9][10]

AIM2_Signaling_Pathway dsDNA Cytosolic dsDNA (Bacterial, Viral, or Host) This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Recruits Inflammasome This compound Inflammasome (this compound-ASC-Caspase-1) This compound->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Inflammasome->Casp1 Activates IL1b IL-1β ProIL1b->IL1b Release Cytokine Release IL1b->Release IL18 IL-18 ProIL18->IL18 IL18->Release GSDMD_N GSDMD N-terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Forms Pores

This compound Inflammasome Signaling Pathway
NLRP3 Inflammasome Signaling Pathway

NLRP3 inflammasome activation typically requires two signals.[1][6] The first, a "priming" signal, is often initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[11] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1][6] The second signal can be one of many diverse stimuli, such as ATP, pore-forming toxins, or crystalline structures, which trigger events like potassium efflux, mitochondrial dysfunction, and lysosomal rupture.[11][12] These events lead to the assembly of the NLRP3 inflammasome complex with ASC and pro-caspase-1, culminating in caspase-1 activation and subsequent inflammatory responses.[2][5]

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Events PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription proIL1b_gene pro-IL-1β mRNA Transcription->proIL1b_gene NLRP3_gene NLRP3 mRNA Transcription->NLRP3_gene ProIL1b_protein Pro-IL-1β proIL1b_gene->ProIL1b_protein NLRP3 NLRP3 NLRP3_gene->NLRP3 Stimuli ATP, Toxins, Crystals, etc. Events K+ Efflux, ROS, etc. Stimuli->Events Events->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->ProIL1b_protein Cleaves GSDMD GSDMD Casp1->GSDMD Cleaves IL1b IL-1β ProIL1b_protein->IL1b Pyroptosis Pyroptosis & Cytokine Release IL1b->Pyroptosis GSDMD->Pyroptosis

NLRP3 Inflammasome Signaling Pathway

Comparative Analysis of Inhibitors

The distinct activation mechanisms of this compound and NLRP3 provide different opportunities for therapeutic intervention. Most development has focused on NLRP3 inhibitors due to the sensor's association with a wider range of non-infectious inflammatory diseases.

Data Presentation: this compound vs. NLRP3 Inhibitors

The following table summarizes key inhibitors for this compound and NLRP3, highlighting their targets, mechanisms, and reported potency.

Inhibitor NamePrimary Target(s)Mechanism of ActionReported Potency (IC50)Selectivity NotesCitation(s)
MCC950 NLRP3Binds to the NACHT domain, blocking ATP hydrolysis and ASC oligomerization.~15 nM (hPBMCs)Highly selective for NLRP3; does not inhibit this compound, NLRC4, or NLRP1.[13][14][7][13]
Glyburide NLRP3Inhibits ATP-sensitive K+ channels, indirectly blocking NLRP3 activation.~10 µMSpecific for NLRP3; does not affect NLRC4 or NLRP1 activation.[12][12]
INF39 NLRP3Irreversibly binds NLRP3, inhibiting NEK7-NLRP3 interaction and subsequent oligomerization.~10 µMSpecific for NLRP3; does not inhibit NLRC4 or this compound.[7][7][15]
BAL-0028 NLRP3Binds to the NACHT domain at a site distinct from MCC950, inhibiting inflammasome assembly.57.5 nM (THP-1 cells)Selective for NLRP3 at concentrations below 10 µM; partial off-target effects on this compound and NLRC4 at 10 µM.[16][16]
4-Sulfonic Calixarenes This compoundCompetitively binds to the dsDNA-binding HIN domain of this compound, preventing inflammasome assembly.Dose-dependent inhibitionAlso inhibits other dsDNA sensors like cGAS and TLR9 at higher doses.[17][18][19][17][18][19]
J114 (NLRP3/AIM2-IN-3) NLRP3 & this compoundDisturbs the interaction of NLRP3 or this compound with the adaptor protein ASC, inhibiting ASC oligomerization.98 nM (IL-1β, THP-1)Inhibits both NLRP3 and this compound; does not inhibit NLRC4. Shows species-specific differences in potency.[20][20][21]

Experimental Protocols for Inhibitor Evaluation

Evaluating the potency and specificity of this compound and NLRP3 inhibitors requires a standardized set of in vitro assays. Bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are commonly used.[22][23]

Experimental Workflow

The following workflow outlines the key steps for comparing the efficacy of a test compound against this compound and NLRP3 inflammasome activation.

Experimental_Workflow Start Start: Culture Macrophages (e.g., BMDMs, THP-1) Priming Step 1: Priming (e.g., LPS for 3-4 hours) Start->Priming Inhibitor Step 2: Add Inhibitor (Test compound, Vehicle, Controls) Priming->Inhibitor Split Split for Different Activators Inhibitor->Split NLRP3_Activation Step 3a: NLRP3 Activation (e.g., Nigericin or ATP) Split->NLRP3_Activation NLRP3 Arm AIM2_Activation Step 3b: this compound Activation (e.g., Transfect poly(dA:dT)) Split->AIM2_Activation This compound Arm Incubate Step 4: Incubate (1-6 hours) NLRP3_Activation->Incubate AIM2_Activation->Incubate Collect Step 5: Collect Supernatant & Lysates Incubate->Collect Analysis Step 6: Downstream Analysis Collect->Analysis ELISA Cytokine Measurement (IL-1β ELISA) Analysis->ELISA Supernatant LDH Pyroptosis/Cell Death (LDH Assay) Analysis->LDH Supernatant WB Protein Cleavage (Caspase-1 / GSDMD Western Blot) Analysis->WB Lysate End End: Analyze Data (Determine IC50 & Specificity) ELISA->End LDH->End WB->End

Workflow for Comparing Inflammasome Inhibitors
Key Experimental Methodologies

  • Cell Culture and Priming:

    • Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages with PMA) are standard models.[23][24]

    • Priming (Signal 1): For both this compound and NLRP3 assays, cells are typically primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL for 3-4 hours) to upregulate inflammasome components like NLRP3 and pro-IL-1β.[23][25]

  • Inhibitor Treatment:

    • Following the priming step, the culture medium is replaced with fresh medium containing the inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Inflammasome Activation (Signal 2):

    • NLRP3 Activation: Cells are treated with a specific NLRP3 agonist such as Nigericin (5-10 µM) or ATP (2.5-5 mM) for approximately 1-2 hours.[23]

    • This compound Activation: Cells are transfected with a synthetic dsDNA ligand, such as poly(dA:dT), using a transfection reagent like Lipofectamine.[14][26]

  • Downstream Readout Assays:

    • Cytokine Measurement (ELISA): Supernatants are collected, and the concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[27] This is a primary measure of inflammasome activity. A reduction in IL-1β levels indicates inhibition.[27]

    • Pyroptosis/Cell Death Assay (LDH Assay): The release of lactate (B86563) dehydrogenase (LDH) into the supernatant, a marker of compromised cell membrane integrity, is measured to quantify pyroptotic cell death.[22][28]

    • Western Blot Analysis: Cell lysates and supernatants are analyzed by Western blot to detect the cleavage of pro-caspase-1 into its active p20 subunit and the cleavage of GSDMD.[22][27] This confirms that the inhibitor acts on the inflammasome cascade.

Conclusion

The development of inflammasome inhibitors represents a promising frontier in the treatment of inflammatory diseases. NLRP3 inhibitors are more numerous and advanced in clinical development, reflecting the broad role of NLRP3 in sterile inflammation.[29][30] These compounds, such as MCC950, often show high specificity by targeting the unique ATPase activity of the NACHT domain.[7][13]

In contrast, this compound inhibitors are less common but are gaining interest for conditions driven by pathogenic or self-dsDNA, such as certain autoimmune diseases or complications from stroke.[8][31] The primary strategy for this compound inhibition involves blocking the dsDNA binding site.[18][19] The existence of dual inhibitors like J114 suggests that some compounds can interfere with common downstream components like ASC oligomerization, offering a broader anti-inflammatory effect.[20][21]

A thorough evaluation using standardized experimental workflows is essential to characterize the potency, selectivity, and mechanism of action of new chemical entities, paving the way for precisely targeted therapies.

References

Validating AIM2 as a Therapeutic Target in Autoinflammatory Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Absent in Melanoma 2 (AIM2) inflammasome as a therapeutic target for autoinflammatory diseases. It compares this compound-targeted strategies with existing alternatives, presents supporting experimental data, details key validation protocols, and visualizes complex biological and experimental pathways.

This compound and Its Role in Autoinflammatory Disease

Autoinflammatory diseases are characterized by recurrent episodes of systemic inflammation, driven by dysregulation of the innate immune system. A key player in this process is the inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines.[1]

The this compound inflammasome is a critical sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[2][3][4] Upon binding to dsDNA, this compound initiates a signaling cascade leading to the activation of Caspase-1, which in turn cleaves and activates the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This process also induces a form of inflammatory cell death known as pyroptosis.[2][5] In several autoinflammatory conditions, such as systemic lupus erythematosus (SLE) and psoriasis, aberrant accumulation of self-DNA in the cytoplasm leads to chronic activation of the this compound inflammasome, driving persistent inflammation.[2][3][6]

The this compound Inflammasome Signaling Pathway

The activation of the this compound inflammasome is a multi-step process. It begins when the HIN domain of this compound recognizes and binds to cytosolic dsDNA. This binding event triggers the oligomerization of this compound, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through pyrin domain (PYD) interactions. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to trigger pyroptosis.[2][4][7][8]

AIM2_Signaling_Pathway cluster_upstream Upstream Activation cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects Cytosolic dsDNA Cytosolic dsDNA This compound This compound ASC ASC This compound->ASC Recruits This compound-ASC-Casp1 Complex This compound Inflammasome (ASC Speck) This compound->this compound-ASC-Casp1 Complex Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits ASC->this compound-ASC-Casp1 Complex Pro-Caspase-1->this compound-ASC-Casp1 Complex Caspase-1 Active Caspase-1 This compound-ASC-Casp1 Complex->Caspase-1 Activates Pro-IL-1B Pro-IL-1β Caspase-1->Pro-IL-1B Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves GSDMD Gasdermin D (GSDMD) Caspase-1->GSDMD Cleaves IL-1B Mature IL-1β Pro-IL-1B->IL-1B Inflammation Inflammation IL-1B->Inflammation IL-18 Mature IL-18 Pro-IL-18->IL-18 IL-18->Inflammation GSDMD-N GSDMD N-terminal GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis Forms pores Experimental_Workflow cluster_invitro In Vitro / Cellular Validation cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development Assays Biochemical Assays (e.g., dsDNA binding) CellModels Cell-Based Models (e.g., Macrophages, Keratinocytes) Assays->CellModels Activation Inflammasome Activation Assays (ELISA, Western Blot, LDH) CellModels->Activation AnimalModels Autoinflammatory Disease Animal Models Activation->AnimalModels Confirm Target Engagement Efficacy Therapeutic Efficacy Testing (Clinical Scores, Histology) AnimalModels->Efficacy PKPD Pharmacokinetics & Pharmacodynamics Efficacy->PKPD Biomarker Biomarker Discovery (e.g., Cytokine Profiling) PKPD->Biomarker Tox Toxicology Studies Biomarker->Tox LeadOpt Lead Optimization Tox->LeadOpt Therapeutic_Targets cluster_triggers Inflammatory Triggers cluster_sensors Inflammasome Sensors cluster_downstream Downstream Signaling & Effectors dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound DAMPs Other DAMPs/PAMPs NLRP3 NLRP3 DAMPs->NLRP3 Inflammasome Inflammasome Assembly (ASC/Caspase-1) This compound->Inflammasome NLRP3->Inflammasome IL1 IL-1β / IL-18 Inflammasome->IL1 IL1R IL-1 Receptor IL1->IL1R TNFR TNF Receptor IL1->TNFR TNF TNF-α TNF->IL1R TNF->TNFR JAK JAK-STAT Pathway IL1R->JAK TNFR->JAK Genes Pro-inflammatory Gene Expression JAK->Genes Genes->IL1 Feedback Loop Genes->TNF Feedback Loop AIM2_Inhibitor This compound Inhibitors (e.g., Calixarenes) AIM2_Inhibitor->this compound NLRP3_Inhibitor NLRP3 Inhibitors (e.g., MCC950) NLRP3_Inhibitor->NLRP3 IL1_Blocker IL-1 Blockers (e.g., Canakinumab) IL1_Blocker->IL1 TNF_Blocker TNF Blockers (e.g., Etanercept) TNF_Blocker->TNF JAK_Inhibitor JAK Inhibitors (e.g., Tofacitinib) JAK_Inhibitor->JAK

References

Navigating the Nuances of AIM2 Activation: A Guide to Assay Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Absent in Melanoma 2 (AIM2) inflammasome is a critical component of the innate immune system, recognizing cytosolic double-stranded DNA (dsDNA) to trigger inflammatory responses. Assays measuring its activation are pivotal in immunology and drug development. However, the lack of standardized protocols can lead to significant variability in results across different laboratories, hindering direct comparison of findings and impeding therapeutic progress. This guide provides an objective comparison of common methodologies, highlighting key factors that influence experimental outcomes and offering detailed protocols to enhance reproducibility.

Factors Influencing this compound Assay Reproducibility: A Data-Driven Comparison

The reproducibility of this compound activation assays is contingent on a multitude of experimental variables. The choice of cell type, priming signal, DNA stimulus characteristics, and readout method can all dramatically alter the quantitative results. The following table summarizes data from various studies, illustrating how different conditions can affect the primary readout of IL-1β secretion. This is not a direct lab-to-lab comparison but rather an illustration of the variability inherent in current methodologies.

Cell Type Priming Signal (Signal 1) This compound Stimulus (Signal 2) Key Readout Result Potential Source of Variability Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPSpoly(dA:dT)IL-1β Release~1,100-2,700 pg/mLCell line origin, LPS purity, poly(dA:dT) concentration.[1][2]
Human THP-1 MacrophagesPMA (differentiation) then LPSpoly(dA:dT)Caspase-1 CleavageReduced cleavage with this compound siRNAEfficiency of siRNA knockdown, PMA/LPS priming conditions.[3]
Human Peripheral Blood Mononuclear Cells (PBMCs) from COPD PatientsEndogenous (disease state)poly(dA:dT) (1 µg/mL)IL-1α Release~80 pg/mLPatient-specific differences, co-morbidities, cell composition.[4][5]
Mouse Cortical and Hippocampal Mixed CulturesCL075 (TLR7 agonist, 6 µM)poly(dA:dT) (5 µg)IL-1β Release~150 pg/mLPrimary cell culture purity, neuronal vs. glial cell ratio.[6]
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPSdsDNAIL-1β ReleaseBlocked by PunicalaginUse of inhibitors, specific dsDNA source and length.[7]

Key Insights:

  • Cell Type Specificity: Different cell types, such as primary macrophages, immortalized cell lines, and PBMCs, exhibit varied responses to this compound stimulation.[3][4][6] Human keratinocytes, for instance, may utilize an this compound-independent pathway for poly(dA:dT) recognition, highlighting the importance of cell context.[8]

  • Stimulus Characteristics: The length of the dsDNA is a critical factor. A minimum length of 70-80 base pairs is required for robust activation, with optimal responses often seen with fragments around 200 bp.[9][10] The concentration and method of delivery (e.g., transfection reagents) also introduce significant variability.

  • Priming is Crucial: Most cell types require a "priming" signal, typically via a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), to upregulate the expression of pro-IL-1β and other inflammasome components.[7] Inconsistent priming is a major source of inter-assay variability.

  • Choice of Readout: While IL-1β and IL-18 release are common readouts, measuring cleaved caspase-1 or Gasdermin D (GSDMD) by Western blot, or quantifying ASC speck formation via microscopy, provides a more direct assessment of inflammasome assembly.[3][11]

Experimental Methodologies

To promote standardization, we provide a detailed, representative protocol for an in vitro this compound activation assay, followed by a discussion of common variations.

Representative Protocol: this compound Activation in Macrophages

This protocol outlines a typical experiment using bone marrow-derived macrophages (BMDMs).

1. Cell Culture and Priming:

  • Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
  • Seed 0.5 x 10^6 cells per well in a 24-well plate and allow them to adhere overnight.
  • Prime the cells by replacing the medium with fresh DMEM containing 1 µg/mL LPS for 3-4 hours. This step upregulates pro-IL-1β and this compound expression.

2. This compound Stimulation:

  • Prepare the transfection mix: For each well, dilute 1 µg of poly(dA:dT) in 50 µL of Opti-MEM. In a separate tube, dilute 2.5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes.
  • Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
  • Add the 100 µL transfection complex to the primed cells.
  • Incubate for 6 hours at 37°C.

3. Sample Collection and Analysis:

  • Supernatant Analysis (Cytokine Release): Carefully collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Analyze the cleared supernatant for IL-1β and IL-18 levels using a commercial ELISA kit according to the manufacturer's instructions.
  • Cell Lysate Analysis (Protein Cleavage): Wash the remaining adherent cells with cold PBS. Lyse the cells in 150 µL of RIPA buffer containing protease inhibitors. Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Use the cleared lysate for Western blot analysis to detect pro-caspase-1, cleaved caspase-1 (p20 subunit), and cleaved GSDMD. Use β-actin as a loading control.

Visualizing the Process: Pathways and Workflows

Understanding the underlying biological pathway and the experimental sequence is crucial for proper assay design and interpretation.

This compound Inflammasome Signaling Pathway

The this compound inflammasome pathway is initiated by the detection of cytosolic dsDNA. This triggers a cascade of protein interactions leading to cytokine maturation and pyroptotic cell death.

AIM2_Signaling_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA (Pathogen or Host) This compound This compound dsDNA->this compound Binds (HIN domain) ASC ASC This compound->ASC Recruits (PYD domain) proCasp1 Pro-Caspase-1 ASC->proCasp1 Recruits (CARD domain) Casp1 Active Caspase-1 proCasp1->Casp1 Autocleavage proIL1b Pro-IL-1β Casp1->proIL1b Cleaves proIL18 Pro-IL-18 Casp1->proIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β proIL1b->IL1b IL1b_out IL-1β Secretion IL1b->IL1b_out IL18 Mature IL-18 proIL18->IL18 IL18_out IL-18 Secretion IL18->IL18_out GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->IL1b_out GSDMD_N->IL18_out Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis

Caption: this compound recognizes dsDNA, leading to the assembly of an inflammasome complex with ASC and Pro-Caspase-1.

Standard Experimental Workflow for this compound Assays

The following diagram illustrates the logical flow of a typical this compound activation experiment, from initial cell preparation to final data analysis.

AIM2_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., BMDM, THP-1) Priming 2. Priming (Signal 1) (e.g., LPS, PMA) Cell_Culture->Priming Stimulation 3. This compound Activation (Signal 2) (e.g., poly(dA:dT) transfection) Priming->Stimulation Collect 4. Sample Collection (Supernatant & Lysate) Stimulation->Collect ELISA ELISA (IL-1β, IL-18) Data_Analysis 5. Data Interpretation ELISA->Data_Analysis WB Western Blot (Caspase-1, GSDMD) WB->Data_Analysis Microscopy Microscopy (ASC Specks) Microscopy->Data_Analysis LDH LDH Assay (Pyroptosis) LDH->Data_Analysis Collect->ELISA Collect->WB Collect->Microscopy Collect->LDH

Caption: A generalized workflow for conducting an this compound inflammasome activation assay.

By carefully considering the variables outlined in this guide and adhering to detailed, consistent protocols, researchers can significantly improve the reproducibility of this compound activation assays, paving the way for more reliable and comparable data in the fields of immunology and drug discovery.

References

Confirming the AIM2-ASC Interaction: A Comparative Guide to Proximity Ligation Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating protein-protein interactions is a cornerstone of understanding cellular signaling pathways. The interaction between Absent in Melanoma 2 (AIM2) and Apoptosis-associated Speck-like protein containing a CARD (ASC) is a critical event in the activation of the this compound inflammasome, a key player in the innate immune response to cytosolic double-stranded DNA (dsDNA). This guide provides a comparative overview of the Proximity Ligation Assay (PLA) for confirming the this compound-ASC interaction, alongside established alternative methods, Co-immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET), supported by experimental data and detailed protocols.

The this compound Inflammasome Signaling Pathway

The this compound inflammasome is a multi-protein complex that plays a crucial role in host defense against bacterial and viral pathogens by recognizing foreign dsDNA in the cytoplasm.[1][2] Upon binding to dsDNA, this compound undergoes a conformational change that facilitates its interaction with the adaptor protein ASC through their respective Pyrin domains (PYD).[3] This interaction nucleates the polymerization of ASC into a large signaling scaffold known as the "ASC speck".[2][3] The ASC speck then recruits pro-caspase-1, leading to its proximity-induced auto-activation. Activated caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, as well as inducing a form of programmed cell death called pyroptosis.[3]

AIM2_Inflammasome_Pathway This compound Inflammasome Signaling Pathway dsDNA Cytosolic dsDNA This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Interacts (PYD-PYD) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Auto-activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18

Caption: this compound Inflammasome Activation Cascade.

Comparison of Methods for Detecting this compound-ASC Interaction

Method Principle Advantages Disadvantages Quantitative Data Example
Proximity Ligation Assay (PLA) In situ detection of protein-protein interactions (<40 nm) using antibodies linked to DNA oligonucleotides, which are ligated and amplified when in close proximity, generating a fluorescent signal.[4][5]High sensitivity and specificity. Provides spatial information about the interaction within the cell. Can detect weak or transient interactions.Indirect detection method. Requires specific primary antibodies raised in different species. Potential for false positives if proteins are merely co-localized.Number of PLA signals per cell.
Co-immunoprecipitation (Co-IP) A "bait" protein is immunoprecipitated from a cell lysate using a specific antibody. Interacting "prey" proteins are co-precipitated and detected by Western blotting.[6]Direct detection of interactions. Can identify unknown interaction partners. Relatively straightforward technique.May miss weak or transient interactions. Overexpression of tagged proteins can lead to non-physiological interactions. Does not provide spatial information.Densitometry of Western blot bands.
Förster Resonance Energy Transfer (FRET) A non-radiative energy transfer between two fluorophores (donor and acceptor) when they are in very close proximity (1-10 nm). The efficiency of energy transfer is dependent on the distance between the fluorophores.[7]Provides information on the distance between interacting proteins in living cells. Can be used to study the dynamics of interactions.Requires genetically fusing proteins to fluorescent tags. FRET efficiency can be affected by the orientation of the fluorophores. Technically demanding.FRET efficiency (%).

Experimental Protocols

Proximity Ligation Assay (PLA) for this compound-ASC Interaction

While a specific published protocol for this compound-ASC PLA was not identified in the literature search, a general protocol can be adapted for this purpose. The quantification of PLA signals is typically performed by counting the number of fluorescent dots per cell using imaging software.

PLA_Workflow Proximity Ligation Assay Workflow cluster_cell In Situ Fixation 1. Cell Fixation & Permeabilization Blocking 2. Blocking Fixation->Blocking PrimaryAb 3. Primary Antibody Incubation (anti-AIM2 & anti-ASC) Blocking->PrimaryAb PLAprobes 4. PLA Probe Incubation (secondary Ab with DNA oligos) PrimaryAb->PLAprobes Ligation 5. Ligation PLAprobes->Ligation Amplification 6. Rolling Circle Amplification Ligation->Amplification Detection 7. Detection with Fluorescent Probes Amplification->Detection Microscopy 8. Fluorescence Microscopy Detection->Microscopy Quantification 9. Image Analysis & Quantification Microscopy->Quantification

Caption: Generalized Proximity Ligation Assay Workflow.

Materials:

  • Cells expressing this compound and ASC (e.g., THP-1 macrophages)

  • Primary antibodies: Rabbit anti-AIM2 and Mouse anti-ASC

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and Amplification reagents (e.g., Duolink® In Situ Detection Reagents)

  • Wash buffers

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat as required to induce inflammasome activation (e.g., transfection with dsDNA).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a mixture of rabbit anti-AIM2 and mouse anti-ASC primary antibodies overnight at 4°C.

  • PLA Probe Incubation: Wash and incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

  • Ligation: Wash and perform the ligation reaction for 30 minutes at 37°C to form a circular DNA template if the probes are in close proximity.

  • Amplification: Wash and perform the rolling circle amplification for 100 minutes at 37°C.

  • Detection: Wash and incubate with fluorescently labeled detection oligonucleotides.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI and visualize using a fluorescence microscope.

  • Quantification: Quantify the number of PLA signals (fluorescent dots) per cell using image analysis software. An increase in the number of PLA signals upon stimulation would confirm the interaction.

Co-immunoprecipitation (Co-IP) for this compound-ASC Interaction

Materials:

  • Cell lysates from cells expressing this compound and ASC

  • Anti-ASC antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies for Western blotting: anti-AIM2 and anti-ASC

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clearing (Optional): Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the cell lysate with an anti-ASC antibody overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with anti-AIM2 and anti-ASC antibodies to detect the co-precipitated proteins. The presence of an this compound band in the ASC immunoprecipitate confirms the interaction.

Quantitative Data Example: Densitometric analysis of the this compound band in the Co-IP lane compared to the input lane can provide a semi-quantitative measure of the interaction.

Förster Resonance Energy Transfer (FRET) for this compound-ASC Interaction

Materials:

  • Cells co-transfected with plasmids encoding this compound fused to a donor fluorophore (e.g., CFP) and ASC fused to an acceptor fluorophore (e.g., YFP).

  • Confocal microscope equipped for FRET imaging.

  • Image analysis software for FRET efficiency calculation.

Procedure:

  • Cell Transfection: Co-transfect cells with plasmids expressing this compound-CFP and ASC-YFP.

  • Cell Imaging: Image the cells using a confocal microscope, acquiring images in the donor, acceptor, and FRET channels.

  • FRET Analysis: Calculate the FRET efficiency using a suitable method, such as sensitized emission or acceptor photobleaching. An increase in FRET efficiency indicates that the donor and acceptor fluorophores are in close proximity, and thus this compound and ASC are interacting.

Quantitative Data Example: FRET efficiency can be calculated and plotted as a histogram. A shift in the FRET efficiency peak to higher values upon stimulation indicates an increased interaction. For example, a study by Hornung et al. (2009) demonstrated the interaction between this compound and dsDNA using FRET, showing a dose-dependent increase in FRET efficiency. A similar approach can be used for the this compound-ASC interaction.

Conclusion

The Proximity Ligation Assay offers a powerful and sensitive method for confirming the this compound-ASC interaction in situ, providing valuable spatial information within the cellular context. While direct quantitative data for this compound-ASC PLA is not yet widely published, the technique's principles allow for robust quantification by counting interaction-dependent fluorescent signals. Co-immunoprecipitation and FRET serve as valuable alternative and complementary techniques. Co-IP provides a more direct biochemical confirmation of the interaction, while FRET allows for the study of interaction dynamics in living cells. The choice of method will depend on the specific research question, available resources, and the desired level of spatial and temporal resolution. For a comprehensive understanding of the this compound-ASC interaction, a multi-faceted approach employing more than one of these techniques is often the most powerful strategy.

References

Safety Operating Guide

Navigating the Disposal of AIM2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. Proper disposal of biological reagents, such as the Absent in Melanoma 2 (AIM2) protein and its associated antibodies, is a critical component of laboratory best practices. Adherence to these protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides a comprehensive overview of the essential procedures for the proper disposal of this compound-related materials, ensuring that your laboratory's operations are both safe and efficient.

Safety and Handling Parameters for this compound Reagents

While specific quantitative data for the disposal of this compound is not extensively detailed, the following table summarizes the crucial safety, handling, and storage information derived from safety data sheets (SDS) for commercially available this compound antibodies and proteins. This information is vital for minimizing risk and ensuring the stability of the product during its use and prior to its disposal.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a standard laboratory coat to prevent skin and eye contact.[1]
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid breathing vapors or mists and prevent contact with skin and eyes.[2]
Storage of Liquid Form Store at -20°C or -80°C for long-term use. For short-term use (up to one week), store at 4°C. Avoid repeated freeze-thaw cycles.[3][4]
Storage of Lyophilized Form Stable for up to 12 months at -20°C/-80°C.[3]
Incompatible Materials Store away from strong oxidizing agents.[1]
Spill Response In case of a spill, soak up with inert absorbent material and place it into a suitable, sealed container for disposal. Prevent the product from entering drains.[2][5]

Step-by-Step Disposal Protocol for this compound-Contaminated Waste

The disposal of this compound, whether in its recombinant protein form or as an antibody solution, along with any materials that have come into contact with it, must be managed as biohazardous or chemical waste, in accordance with local, regional, and national regulations.[1] The following steps provide a general operational plan for laboratory settings.

  • Personal Protective Equipment (PPE) Confirmation : Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[1]

  • Waste Segregation : At the point of generation, segregate all this compound-contaminated waste from the regular trash stream. This includes unused or expired reagents, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE.

  • Solid Waste Collection :

    • Unused/Expired Reagent : Dispose of the original vial containing the this compound reagent in a designated, clearly labeled hazardous waste container.

    • Contaminated Labware and PPE : Place all disposable items that have come into contact with this compound into a biohazard bag or a designated container for cytotoxic/hazardous waste.[6]

  • Liquid Waste Management :

    • Do not pour liquid waste containing this compound down the drain.[1][6]

    • Collect all liquid waste in a designated, sealed, and clearly labeled container for hazardous liquid waste.[6]

    • The initial rinse from decontaminating reusable labware should also be collected as hazardous liquid waste.[6][7]

  • Container Labeling : Clearly label all waste containers as "Hazardous Waste" or "Biohazardous Waste" and specify the contents (e.g., "this compound-contaminated waste").[1] The container must be kept sealed when not in use.[7]

  • Final Disposal : All segregated and properly labeled hazardous waste containers must be collected by your institution's authorized hazardous waste disposal service.[6]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of waste generated from laboratory activities involving this compound.

AIM2_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_ppe Step 1: Safety First cluster_segregation Step 2: Waste Assessment & Segregation cluster_containment Step 3: Proper Containment cluster_disposal Step 4: Final Disposal start Generate this compound-related waste (unused reagent, contaminated labware, PPE) ppe Confirm appropriate PPE is worn (Gloves, Lab Coat, Eye Protection) start->ppe Initiate Disposal assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste (e.g., solutions, first rinse) assess_waste->liquid_waste Liquid solid_waste Solid Waste (e.g., unused reagent vial, contaminated labware, PPE) assess_waste->solid_waste Solid sharps_waste Sharps Waste (e.g., contaminated needles, slides) assess_waste->sharps_waste Sharps liquid_container Collect in a designated, sealed, and labeled hazardous liquid waste container. liquid_waste->liquid_container solid_container Place in a designated, labeled hazardous solid waste container or biohazard bag. solid_waste->solid_container sharps_container Place in a puncture-resistant, labeled sharps container. sharps_waste->sharps_container final_disposal Arrange for pickup by institutional hazardous waste disposal service. liquid_container->final_disposal solid_container->final_disposal sharps_container->final_disposal AIM2_Signaling_Pathway cluster_cytosol Cytosol cluster_downstream Downstream Effects dsDNA Cytosolic dsDNA (from pathogens or damaged cells) This compound This compound dsDNA->this compound Binds ASC ASC This compound->ASC Recruits Inflammasome This compound Inflammasome This compound->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin-D Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b Pyroptosis Pyroptosis (Inflammatory Cell Death) IL1b->Pyroptosis IL18 Mature IL-18 ProIL18->IL18 IL18->Pyroptosis GSDMD->Pyroptosis Induces

References

Safeguarding Your Research: A Comprehensive Guide to Handling AIM2

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals working with Absent in Melanoma 2 (AIM2). This guide provides detailed procedural instructions for personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring a secure laboratory environment.

This compound is a crucial cytoplasmic sensor that detects double-stranded DNA (dsDNA), triggering an inflammatory response through the formation of the this compound inflammasome.[1][2][3][4][5] As a key component of the innate immune system, its proper handling is paramount to ensure researcher safety and experimental integrity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is mandatory when working with this compound and related compounds. The required level of protection varies depending on the specific laboratory activity. All personnel must be trained in the proper use of PPE before handling these materials.

Table 1: Recommended Personal Protective Equipment for Handling this compound-Related Compounds

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[6] Gloves: Two pairs of nitrile gloves (double-gloving) are required. Change the outer pair immediately upon contamination.[6] Eye Protection: Chemical splash goggles that provide a complete seal around the eyes.[6] Lab Coat: A dedicated, disposable, solid-front barrier gown.[6] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[6]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.[6] Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing.[6] Lab Coat: A standard laboratory coat.[6] Ventilation: Work should be conducted in a chemical fume hood.[6]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.[6] Eye Protection: Safety glasses with side shields.[6] Lab Coat: A standard laboratory coat.[6] Biological Safety Cabinet: All cell culture work involving this compound-related compounds should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[6]

Operational Plan for Safe Handling of this compound

A clear and concise operational plan is crucial for the safe management of this compound and its related compounds within the laboratory.

Designated Area

All work with this compound, from handling the solid compound to preparing solutions and conducting experiments, should be performed in a designated and clearly marked area.

Donning PPE

Before entering the designated handling area, don all required PPE in the correct order:

  • Shoe covers

  • Inner gloves

  • Lab coat or gown

  • Respirator (if required)

  • Eye protection

  • Outer gloves

Handling and Experimental Use
  • Solid Form: When handling this compound in solid or powdered form, use a chemical fume hood or powder containment hood to prevent inhalation.[6]

  • Solutions: Prepare and handle solutions in a chemical fume hood to minimize exposure to aerosols.[6]

  • Cell Culture: All work with cell cultures involving this compound should be conducted in a Class II biological safety cabinet to ensure sterility and user protection.[6]

Decontamination
  • All surfaces and equipment should be decontaminated after use.

  • Wipe down surfaces with an appropriate disinfectant.

Doffing PPE

Remove PPE in the reverse order of donning to prevent contamination. Dispose of single-use PPE in the appropriate waste stream.

Visualizing the Workflow: From Receipt to Disposal

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

AIM2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receipt Receipt of this compound Storage Secure Storage Receipt->Storage RiskAssessment Risk Assessment Storage->RiskAssessment PPE_Selection PPE Selection RiskAssessment->PPE_Selection DesignatedArea Prepare Designated Area PPE_Selection->DesignatedArea Donning Don PPE DesignatedArea->Donning HandlingSolid Handling Solid Form (Fume Hood) Donning->HandlingSolid SolutionPrep Solution Preparation (Fume Hood) HandlingSolid->SolutionPrep CellCulture Cell Culture Work (BSC) SolutionPrep->CellCulture Decontamination Decontaminate Work Area & Equipment CellCulture->Decontamination Doffing Doff PPE Decontamination->Doffing WasteDisposal Waste Disposal Doffing->WasteDisposal

Caption: Standard operating procedure for handling this compound.

Disposal Plan

Proper disposal of this compound and related waste is critical to prevent environmental contamination and ensure compliance with safety regulations.

Waste Segregation
  • Solid Waste: Collect solid waste, including contaminated PPE (gloves, gowns), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste, such as unused solutions and the first rinse of contaminated containers, in a separate, labeled hazardous waste container.[7] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.

  • Storage: Store hazardous waste in a designated, secure area away from general lab traffic.

  • Collection: Arrange for waste to be collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Empty Containers: Thoroughly rinsed and air-dried chemical containers, where only a trivial amount of residue remains, may be disposed of as non-hazardous waste, depending on institutional policies.[7]

Visualizing PPE Selection

The selection of appropriate PPE is based on a risk assessment of the planned laboratory activity.

PPE_Selection_Logic cluster_activity Activity Type cluster_ppe Required PPE Start Start: Planned Laboratory Activity Weighing Weighing/Aliquoting (Solid Form) Start->Weighing Solution Solution Preparation Start->Solution CellCulture Cell Culture/ In Vitro Assay Start->CellCulture PPE_High Respirator (N95+) Double Gloves Splash Goggles Disposable Gown Fume Hood Weighing->PPE_High High Risk (Inhalation) PPE_Medium Double Gloves Splash Goggles/Face Shield Lab Coat Fume Hood Solution->PPE_Medium Medium Risk (Splash) PPE_Low Nitrile Gloves Safety Glasses Lab Coat BSC CellCulture->PPE_Low Low Risk (Sterility/Aerosol)

Caption: Decision-making for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety protocols and Safety Data Sheets (SDS) for the materials you are using.[8][9][10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.